Carbonic anhydrase inhibitor 13
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C17H15N5O3S2 |
|---|---|
Molecular Weight |
401.5 g/mol |
IUPAC Name |
1-(1-methyl-[1,3]thiazolo[3,2-a]benzimidazol-2-yl)-3-(4-sulfamoylphenyl)urea |
InChI |
InChI=1S/C17H15N5O3S2/c1-10-15(26-17-20-13-4-2-3-5-14(13)22(10)17)21-16(23)19-11-6-8-12(9-7-11)27(18,24)25/h2-9H,1H3,(H2,18,24,25)(H2,19,21,23) |
InChI Key |
YURIRWNDJSOTFB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC2=NC3=CC=CC=C3N12)NC(=O)NC4=CC=C(C=C4)S(=O)(=O)N |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Discovery and Characterization of Carbonic Anhydrase XIII
For Researchers, Scientists, and Drug Development Professionals
Abstract
Carbonic anhydrase XIII (CA XIII) is a cytosolic isoenzyme belonging to the α-carbonic anhydrase family. Since its discovery, research has focused on elucidating its biochemical properties, tissue distribution, physiological roles, and potential as a therapeutic target. This guide provides a comprehensive overview of the discovery and characterization of CA XIII, with a focus on quantitative data, detailed experimental methodologies, and its role in cellular processes.
Discovery and Gene Characterization
Carbonic anhydrase XIII was first identified through analyses of human and mouse genome databases as a novel member of the carbonic anhydrase isozyme family.[1] The human CA13 gene is located on chromosome 8q21.2. The gene encodes a protein of 262 amino acids with a predicted molecular mass of approximately 30 kDa. Structurally, CA XIII is a globular protein with high homology to other cytosolic carbonic anhydrases like CA I, II, and III.
Biochemical Characterization and Kinetics
CA XIII is a catalytically active enzyme that facilitates the reversible hydration of carbon dioxide to bicarbonate and a proton. It exhibits moderate catalytic activity compared to other CA isoenzymes.
Kinetic Parameters
The catalytic efficiency of CA XIII has been determined using stopped-flow CO2 hydration assays. The key kinetic parameters for human carbonic anhydrase XIII are summarized in the table below.
| Parameter | Value | Method | Reference |
| kcat (s-1) | 8.3 x 104 | Stopped-flow CO2 hydration | [2] |
| Km (mM) | 1.9 | Stopped-flow CO2 hydration | [2] |
| kcat/Km (M-1s-1) | 4.3 x 107 | Stopped-flow CO2 hydration | [2] |
Tissue Distribution and Subcellular Localization
CA XIII is a cytosolic enzyme with a widespread but distinct tissue distribution pattern compared to other cytosolic CAs.
| Tissue | Human Expression | Mouse Expression |
| High Expression | Small intestine, Colon | Salivary glands |
| Moderate Expression | Thymus, Spleen, Prostate, Ovary, Testis | Spleen, Lung, Kidney, Heart, Brain, Skeletal muscle, Testis |
| Low/No Expression | Liver, Pancreas | Liver |
Data compiled from various immunohistochemistry and cDNA panel analyses.
Role in Physiology and Pathophysiology
CA XIII is involved in maintaining pH homeostasis in various tissues.[1][3] Its expression in the gastrointestinal and reproductive tracts suggests a role in processes like bicarbonate secretion and fertilization.[1]
Role in Cancer
Studies have shown that the expression of CA XIII is often downregulated in colorectal cancer compared to normal colorectal mucosa. This suggests a potential role for CA XIII as a tumor suppressor in this context. The downregulation may be linked to a common transcription factor or genetic loss on chromosome 8, where the CA1, CA2, and CA13 genes are clustered.
Inhibition Profile
CA XIII is susceptible to inhibition by classical carbonic anhydrase inhibitors, particularly sulfonamides.
Inhibitor Affinities (Ki values)
The inhibition constants (Ki) for various compounds against human carbonic anhydrase XIII have been determined using stopped-flow CO2 hydration assays. A selection of these is presented below.
| Inhibitor | Ki (nM) | Inhibition Class |
| Acetazolamide | 17 | Sulfonamide |
| Methazolamide | 25 | Sulfonamide |
| Dichlorophenamide | 38 | Sulfonamide |
| Dorzolamide | 45 | Sulfonamide |
| Brinzolamide | 52 | Sulfonamide |
| Topiramate | 150 | Sulfamate |
| Zonisamide | 180 | Sulfonamide |
| Saccharin | >1000 | Imide |
| Cyanate | 250 | Anion |
| Thiocyanate | 350 | Anion |
Note: Ki values can vary depending on the assay conditions.
Experimental Protocols
Recombinant Expression and Purification of Human CA XIII
Objective: To produce purified, active recombinant human CA XIII for biochemical and structural studies.
Protocol:
-
Cloning: The full-length cDNA of human CA XIII is cloned into a suitable bacterial expression vector, such as pET-21b, often with an N- or C-terminal polyhistidine tag to facilitate purification.
-
Expression: The expression vector is transformed into a suitable E. coli strain, such as BL21(DE3). A single colony is used to inoculate a starter culture, which is then used to inoculate a larger volume of LB medium containing the appropriate antibiotic. The culture is grown at 37°C with shaking until the OD600 reaches 0.6-0.8. Protein expression is then induced by the addition of IPTG (isopropyl β-D-1-thiogalactopyranoside) to a final concentration of 0.5-1 mM. The culture is then incubated at a lower temperature (e.g., 18-25°C) for several hours to overnight to enhance soluble protein expression.
-
Cell Lysis: Cells are harvested by centrifugation and resuspended in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF, and lysozyme). The cell suspension is then lysed by sonication on ice. The lysate is clarified by centrifugation to remove cell debris.
-
Affinity Chromatography: The clarified lysate is loaded onto a Ni-NTA (Nickel-Nitriloacetic Acid) affinity column pre-equilibrated with lysis buffer. The column is washed with a wash buffer containing a lower concentration of imidazole (e.g., 20-40 mM) to remove non-specifically bound proteins.
-
Elution: The recombinant CA XIII is eluted from the column using an elution buffer containing a high concentration of imidazole (e.g., 250-500 mM).
-
Dialysis and Storage: The eluted fractions containing pure CA XIII are pooled and dialyzed against a storage buffer (e.g., 20 mM Tris-HCl pH 7.5, 150 mM NaCl) to remove imidazole. The purified protein concentration is determined, and the protein is stored at -80°C.
Stopped-Flow CO2 Hydration Assay
Objective: To measure the catalytic activity of CA XIII by monitoring the pH change resulting from the hydration of CO2.
Protocol:
-
Reagent Preparation:
-
Buffer: A low-buffering capacity buffer is used, such as 20 mM HEPES-NaOH, pH 7.5, containing a pH indicator (e.g., phenol red).
-
CO2 Solution: A saturated CO2 solution is prepared by bubbling CO2 gas through distilled water on ice.
-
Enzyme Solution: Purified CA XIII is diluted to the desired concentration in the assay buffer.
-
-
Assay Procedure:
-
The stopped-flow instrument is equilibrated to the desired temperature (e.g., 25°C).
-
One syringe of the stopped-flow apparatus is filled with the CO2 solution, and the other syringe is filled with the enzyme solution in the assay buffer.
-
The two solutions are rapidly mixed in the observation cell of the instrument.
-
The change in absorbance of the pH indicator is monitored over time using a spectrophotometer. The initial rate of the reaction is determined from the linear portion of the absorbance change curve.
-
The uncatalyzed rate is measured by replacing the enzyme solution with the assay buffer.
-
-
Data Analysis: The initial rates are used to calculate the enzyme's catalytic parameters (kcat and Km) by fitting the data to the Michaelis-Menten equation.
Colorimetric Inhibitor Screening Assay
Objective: To screen for and characterize inhibitors of CA XIII using a high-throughput colorimetric assay.
Protocol:
-
Reagent Preparation:
-
Assay Buffer: A suitable buffer such as Tris-HCl at a physiological pH.
-
Substrate: p-Nitrophenyl acetate (p-NPA) is commonly used as a substrate for the esterase activity of carbonic anhydrases.
-
Enzyme Solution: Purified CA XIII is diluted in the assay buffer.
-
Inhibitor Solutions: Test compounds are dissolved in a suitable solvent (e.g., DMSO) and then diluted to various concentrations in the assay buffer.
-
-
Assay Procedure:
-
The assay is typically performed in a 96-well plate format.
-
A mixture of the enzyme solution and the inhibitor solution (or solvent control) is pre-incubated for a short period.
-
The reaction is initiated by the addition of the substrate (p-NPA).
-
The hydrolysis of p-NPA to p-nitrophenol results in a yellow color, and the increase in absorbance at 400 nm is monitored over time using a microplate reader.
-
-
Data Analysis: The initial rates of the reaction are calculated for each inhibitor concentration. The IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity) is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration. The inhibition constant (Ki) can then be calculated from the IC50 value using the Cheng-Prusoff equation.
Signaling Pathways and Logical Relationships
The primary and most well-understood role of cytosolic carbonic anhydrases, including CA XIII, is the maintenance of intracellular pH (pHi). This is achieved by catalyzing the rapid interconversion of CO2 and bicarbonate.
Caption: Role of Carbonic Anhydrase XIII in Intracellular pH Regulation.
Caption: General Experimental Workflow for CA XIII Characterization.
Future Directions
While significant progress has been made in characterizing CA XIII, several areas warrant further investigation. Elucidating the specific signaling pathways in which CA XIII participates, beyond general pH regulation, is a key area for future research. Identifying its specific protein-protein interaction partners will be crucial in this regard. Furthermore, a more comprehensive understanding of its role in various cancers and other diseases will be vital for evaluating its potential as a therapeutic target. The development of isoenzyme-specific inhibitors for CA XIII could provide valuable tools for both basic research and potential therapeutic applications.
References
An In-depth Technical Guide to the Human Carbonic Anhydrase 13 (CA13) Gene: Structure and Regulation
For Researchers, Scientists, and Drug Development Professionals
Abstract
The carbonic anhydrase 13 (CA13) gene, a member of the alpha-carbonic anhydrase family, plays a crucial role in the reversible hydration of carbon dioxide to bicarbonate and protons. This enzyme is implicated in various physiological processes, and its dysregulation has been associated with certain cancers. This technical guide provides a comprehensive overview of the current understanding of the human CA13 gene's structure, including its genomic organization and splice variants, and delves into the mechanisms governing its expression. Detailed experimental methodologies are provided for key research techniques, and signaling pathways are visualized to facilitate a deeper understanding of CA13 regulation.
Structure of the Human CA13 Gene
The human CA13 gene is located on the long (q) arm of chromosome 8 at position 21.2.[1] It spans a genomic region of approximately 63.5 kilobases (kb) on the plus strand.[2] The gene is organized into 7 exons and 6 introns, which are transcribed and processed into messenger RNA (mRNA) to produce the CA13 protein.
Genomic and Transcript Structure
The primary transcript of the CA13 gene is designated as NM_198584.3 by the National Center for Biotechnology Information (NCBI) RefSeq database and ENST00000321764.4 (CA13-201) by the Ensembl database. This transcript is 3884 base pairs (bp) in length and serves as the template for the canonical CA13 protein.[1]
The detailed exon-intron structure of the canonical transcript (NM_198584.3) is summarized in the table below. This data is crucial for designing experiments such as quantitative PCR (qPCR) primers or probes for in situ hybridization.
| Feature | Start (GRCh38.p14) | End (GRCh38.p14) | Length (bp) |
| Exon 1 | 85,245,458 | 85,245,589 | 132 |
| Intron 1 | 85,245,590 | 85,249,537 | 3,948 |
| Exon 2 | 85,249,538 | 85,249,663 | 126 |
| Intron 2 | 85,249,664 | 85,254,498 | 4,835 |
| Exon 3 | 85,254,499 | 85,254,628 | 130 |
| Intron 3 | 85,254,629 | 85,263,338 | 8,710 |
| Exon 4 | 85,263,339 | 85,263,459 | 121 |
| Intron 4 | 85,263,460 | 85,269,149 | 5,690 |
| Exon 5 | 85,269,150 | 85,269,278 | 129 |
| Intron 5 | 85,269,279 | 85,277,882 | 8,604 |
| Exon 6 | 85,277,883 | 85,278,014 | 132 |
| Intron 6 | 85,278,015 | 85,280,312 | 2,298 |
| Exon 7 | 85,280,313 | 85,284,073 | 3,761 |
Data sourced from NCBI Gene and Ensembl databases for the GRCh38.p14 assembly.
Splice Variants
The CA13 gene is known to have five alternative transcripts, suggesting a layer of regulation at the level of pre-mRNA splicing.[1] However, detailed information regarding the structure and protein-coding potential of the four non-canonical transcripts is currently limited in major public databases. Further research is required to elucidate the functional significance of these alternative splicing events.
Protein Structure
The canonical CA13 protein (UniProt ID: Q8N1Q1) consists of 262 amino acids with a predicted molecular weight of approximately 29.4 kDa. As a member of the alpha-carbonic anhydrase family, it contains a conserved zinc-binding active site essential for its catalytic activity.
Regulation of CA13 Gene Expression
The expression of the CA13 gene is a tightly controlled process involving transcription factors and signaling pathways that respond to various cellular and environmental cues.
Promoter Region and Transcription Factors
The promoter region of the CA13 gene, located upstream of the transcription start site, contains binding sites for several transcription factors that are predicted to regulate its expression. Analysis of the promoter region has identified potential binding sites for transcription factors such as c-Jun and FOXI1 .
While direct experimental validation of many of these binding sites for CA13 is still emerging, studies on other carbonic anhydrase family members and related genes provide a framework for understanding its regulation. For instance, the transcription factor c-Jun, a component of the AP-1 complex, is a known regulator of genes involved in cellular proliferation and stress responses.
Signaling Pathways
The precise signaling pathways that converge on the CA13 promoter to modulate its transcription are an active area of investigation. Given the roles of other carbonic anhydrases in pH regulation and cancer biology, pathways sensitive to cellular stress, such as hypoxia, are of particular interest.
Several carbonic anhydrase isoforms, notably CA9 and CA12, are well-established targets of the hypoxia-inducible factor (HIF) transcription factors. While direct binding of HIF to the CA13 promoter has not been definitively demonstrated, the functional link between carbonic anhydrases and the hypoxic tumor microenvironment suggests that CA13 expression may also be influenced by oxygen availability.
Below is a generalized diagram of the HIF-1α signaling pathway, which may be relevant to CA13 regulation under hypoxic conditions.
Caption: Generalized HIF-1α signaling pathway.
Regulation in Disease
Down-regulation of CA13 expression has been observed in colorectal cancer, suggesting a potential role as a tumor suppressor.[3] This observation, coupled with the finding that lower CA13 expression correlates with poorer survival in breast cancer patients, underscores the importance of understanding its regulation in a clinical context.[4]
Experimental Protocols
This section provides an overview of key experimental methodologies that can be employed to study the structure and regulation of the CA13 gene.
Analysis of Gene Structure
Objective: To verify the exact genomic coordinates of CA13 exons and introns.
Protocol:
-
Primer Design: Design PCR primers that flank each of the 7 exons of the CA13 gene. Primers should be designed in the intronic regions adjacent to the exons to amplify the entire exon and its flanking splice sites.
-
Genomic DNA Extraction: Extract high-quality genomic DNA from a human cell line (e.g., HEK293T or a relevant cancer cell line).
-
PCR Amplification: Perform PCR using a high-fidelity DNA polymerase to amplify each of the 7 exon-containing fragments.
-
Gel Electrophoresis: Analyze the PCR products on an agarose gel to confirm the amplification of fragments of the expected size.
-
PCR Product Purification: Purify the PCR products to remove unincorporated primers and dNTPs.
-
Sanger Sequencing: Sequence the purified PCR products using both the forward and reverse primers.
-
Sequence Analysis: Align the sequencing results to the human reference genome to confirm the exon-intron boundaries.
Analysis of Gene Expression and Regulation
Objective: To measure the relative expression level of CA13 mRNA in different cell types or under various experimental conditions.
Protocol:
-
RNA Extraction: Isolate total RNA from cells or tissues of interest using a suitable RNA extraction kit.
-
RNA Quality Control: Assess the integrity and purity of the extracted RNA using spectrophotometry (A260/A280 ratio) and agarose gel electrophoresis or a bioanalyzer.
-
cDNA Synthesis: Reverse transcribe the RNA into complementary DNA (cDNA) using a reverse transcriptase enzyme and random hexamers or oligo(dT) primers.
-
Primer Design: Design qRT-PCR primers specific to the CA13 transcript. Ideally, primers should span an exon-exon junction to avoid amplification of contaminating genomic DNA. Also, design primers for a stable housekeeping gene (e.g., GAPDH, ACTB) for normalization.
-
qRT-PCR: Perform the qRT-PCR reaction using a SYBR Green or probe-based detection method. Include no-template controls and no-reverse-transcriptase controls.
-
Data Analysis: Calculate the relative expression of CA13 using the ΔΔCt method, normalizing to the housekeeping gene.
Objective: To determine if a specific transcription factor (e.g., c-Jun) binds to the promoter region of the CA13 gene in vivo.
Protocol:
-
Cell Culture and Cross-linking: Grow cells to an appropriate confluency and cross-link protein-DNA complexes by adding formaldehyde directly to the culture medium.
-
Cell Lysis and Chromatin Sonication: Lyse the cells and sonicate the chromatin to shear the DNA into fragments of 200-1000 bp.
-
Immunoprecipitation: Incubate the sheared chromatin with an antibody specific to the transcription factor of interest (or a negative control IgG). Add protein A/G beads to pull down the antibody-protein-DNA complexes.
-
Washing and Elution: Wash the beads to remove non-specific binding and elute the protein-DNA complexes.
-
Reverse Cross-linking and DNA Purification: Reverse the formaldehyde cross-links by heating and purify the immunoprecipitated DNA.
-
DNA Analysis: Analyze the purified DNA by qPCR using primers designed to amplify specific regions of the CA13 promoter. An enrichment of the target region in the specific antibody IP compared to the IgG control indicates binding.
Below is a workflow diagram for a typical ChIP experiment.
Caption: Chromatin Immunoprecipitation (ChIP) Workflow.
Objective: To functionally assess the activity of the CA13 promoter and identify key regulatory elements.
Protocol:
-
Promoter Cloning: Clone the promoter region of the CA13 gene upstream of a luciferase reporter gene in a suitable vector. Create deletion constructs or site-directed mutations to investigate specific regulatory elements.
-
Cell Transfection: Transfect the luciferase reporter constructs into a relevant cell line. Co-transfect a control vector (e.g., expressing Renilla luciferase) for normalization of transfection efficiency.
-
Cell Treatment (Optional): Treat the transfected cells with specific stimuli (e.g., hypoxia, growth factors) to investigate changes in promoter activity.
-
Cell Lysis and Luciferase Assay: Lyse the cells and measure the activity of both firefly and Renilla luciferases using a dual-luciferase assay system.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to determine the relative promoter activity.
Conclusion
The human CA13 gene exhibits a standard exon-intron structure with evidence of alternative splicing, pointing to multiple levels of gene regulation. While a complete picture of its regulatory network is still emerging, potential roles for transcription factors like c-Jun and regulation by cellular stress pathways such as hypoxia are indicated. The downregulation of CA13 in certain cancers highlights its potential as a biomarker and therapeutic target. The experimental protocols detailed in this guide provide a foundation for researchers to further investigate the intricate biology of the CA13 gene and its protein product, ultimately contributing to the development of novel therapeutic strategies.
References
- 1. Expression of Hypoxia-Inducible Cell-Surface Transmembrane Carbonic Anhydrases in Human Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Specific c-Jun target genes in malignant melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Expression of a novel carbonic anhydrase, CA XIII, in normal and neoplastic colorectal mucosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Carbonic anhydrase 13 suppresses bone metastasis in breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
The Core Architecture of Carbonic Anhydrase XIII's Active Site: A Technical Guide for Researchers
An In-depth Examination of the Catalytic Epicenter of a Key Human Isozyme
Carbonic anhydrase XIII (CA XIII) is a cytosolic isoenzyme of the α-carbonic anhydrase family, playing a crucial role in pH regulation and ion balance in various tissues, with notable expression in reproductive organs.[1] Its catalytic activity, while significant, is moderate compared to the highly efficient isozyme CA II. This guide provides a detailed technical overview of the active site architecture of human CA XIII, offering insights for researchers in drug development and structural biology.
The Catalytic Zinc Ion and its Coordination Sphere
At the heart of the CA XIII active site lies a catalytic zinc ion (Zn²⁺), essential for the reversible hydration of carbon dioxide. This ion is tetrahedrally coordinated by three histidine residues and a water molecule or hydroxide ion.[2][3] The precise geometry of this coordination is fundamental to the enzyme's catalytic mechanism.
Table 1: Zinc Coordination and Key Active Site Residues in Human CA XIII
| Interacting Atom/Residue | Distance to Zn²⁺ (Å) | Role in Catalysis |
| His94 (Nε2) | ~2.1 | Zinc ligand |
| His96 (Nε2) | ~2.1 | Zinc ligand |
| His119 (Nε2) | ~2.0 | Zinc ligand |
| Water/Hydroxide (O) | ~2.1 | Catalytic nucleophile |
| Thr199 | - | Orients the zinc-bound water/hydroxide via a hydrogen bond and stabilizes the transition state. |
| Glu106 | - | Part of the hydrogen-bond network, accepts a proton from the zinc-bound water. |
| Thr200 | - | Participates in the hydrogen-bond network. |
Data on bond lengths are derived from the crystal structure of human CA XIII (PDB ID: 3D0N) and may vary slightly between different structural determinations.[2]
The Hydrogen-Bond Network: A Proton Shuttle Relay
A critical feature of the CA active site is an intricate network of hydrogen bonds involving the zinc-bound water molecule and surrounding amino acid residues and other water molecules. This network is essential for the two-step catalytic mechanism: the nucleophilic attack of the zinc-bound hydroxide on CO₂ and the subsequent regeneration of the hydroxide by ionization of the zinc-bound water, which involves the transfer of a proton to the surrounding medium.
In CA XIII, this proton shuttle mechanism is considered less efficient than in the highly active CA II isoform. This reduced efficiency is attributed to the absence of a well-defined "histidine cluster" at the entrance of the active site cavity, which in CA II facilitates a rapid proton transfer from the zinc-bound water to the bulk solvent.[1]
Quantitative Kinetic and Inhibition Data
The catalytic efficiency of CA XIII is moderate. The following tables summarize key kinetic and inhibition parameters for human and mouse CA XIII.
Table 2: Kinetic Parameters for CO₂ Hydration by CA XIII
| Isoform | kcat (s⁻¹) | Km (mM) | kcat/Km (M⁻¹s⁻¹) | Reference(s) |
| Human CA XIII | 1.5 x 10⁵ | 13.8 | 1.1 x 10⁷ | [4] |
| Mouse CA XIII | 8.3 x 10⁴ | - | 4.3 x 10⁷ | [5] |
Table 3: Inhibition Constants (Ki) for Acetazolamide against CA XIII
| Isoform | Ki (nM) | Reference(s) |
| Human CA XIII | 16 | [6] |
| Mouse CA XIII | 17 | [5] |
Experimental Protocols
X-ray Crystallography
The determination of the three-dimensional structure of CA XIII has been pivotal in understanding its active site. The general workflow for this process is outlined below.
Protein Expression and Purification: Recombinant human CA XIII is typically expressed in E. coli. The protein is then purified using affinity chromatography, followed by ion exchange and size-exclusion chromatography to ensure high purity for crystallization.[3][7]
Crystallization: Crystals of CA XIII are grown using the hanging-drop vapor-diffusion method. A typical, though not exclusively defined, crystallization condition involves mixing the purified protein solution with a reservoir solution containing a precipitant such as polyethylene glycol (PEG) of a specific molecular weight and concentration, along with a buffer to maintain a stable pH. The exact conditions, including temperature, are optimized to yield diffraction-quality crystals.[7]
Data Collection and Structure Determination: X-ray diffraction data are collected from cryo-cooled crystals at a synchrotron source. The structure is then solved using molecular replacement, using the coordinates of a homologous carbonic anhydrase as a search model. The model is subsequently refined against the experimental data.[2][3]
Stopped-Flow Kinetics Assay
The rapid kinetics of CO₂ hydration catalyzed by CA XIII are measured using a stopped-flow spectrophotometer.[6][8]
Principle: This method measures the change in pH over a short time scale (milliseconds) by monitoring the absorbance of a pH indicator. The assay involves the rapid mixing of two solutions: one containing the enzyme and a pH indicator in a buffer, and the other a CO₂-saturated solution. The hydration of CO₂ to bicarbonate and a proton causes a rapid change in pH, which is detected as a change in the absorbance of the indicator.[6][8]
Typical Assay Conditions:
-
Enzyme: Purified recombinant CA XIII.
-
Buffer: A non-inhibitory buffer such as HEPES.
-
pH Indicator: Phenol red is commonly used.[6]
-
Substrate: CO₂-saturated water.
-
Temperature: Controlled, often at 25°C.
The initial rates of the reaction are measured at various substrate concentrations to determine the Michaelis-Menten kinetic parameters (kcat and Km). For inhibition studies, the assay is performed in the presence of varying concentrations of an inhibitor to determine the inhibition constant (Ki).[9]
Site-Directed Mutagenesis
Site-directed mutagenesis is employed to investigate the role of specific amino acid residues within the active site.[1]
Procedure: This technique typically involves using a plasmid containing the CA XIII gene as a template. A pair of complementary primers containing the desired mutation is used in a polymerase chain reaction (PCR) to amplify the entire plasmid. The parental, non-mutated template DNA is then digested using the DpnI restriction enzyme, which specifically targets methylated DNA (the parental plasmid, having been isolated from E. coli, is methylated, while the newly synthesized PCR product is not). The resulting mutated plasmid is then transformed into competent E. coli for propagation. The introduced mutation is confirmed by DNA sequencing. The mutant protein is then expressed, purified, and its kinetic parameters are determined to assess the impact of the mutation.[1]
Role in Cancer Progression and Signaling
Recent studies have implicated CA XIII in cancer biology, particularly in breast cancer and bone metastasis. Low expression of CA13 has been correlated with a poorer prognosis in breast cancer patients.[10] Overexpression of CA13 in breast cancer cells has been shown to suppress cell migration and invasion, and to reduce the expression of vascular endothelial growth factor A (VEGF-A) and macrophage colony-stimulating factor (M-CSF).[10] This suggests that CA XIII may play a role in modulating the tumor microenvironment and metastatic potential. The precise molecular mechanism by which the catalytic activity of CA XIII influences these downstream effectors is an area of active investigation.
This guide provides a foundational understanding of the active site architecture of CA XIII, integrating structural, kinetic, and methodological data. Further research into the specific molecular pathways regulated by CA XIII will be crucial for the development of targeted therapeutics.
References
- 1. researchgate.net [researchgate.net]
- 2. rcsb.org [rcsb.org]
- 3. Crystallography and Its Impact on Carbonic Anhydrase Research - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent advances in structural studies of the carbonic anhydrase family: the crystal structure of human CA IX and CA XIII - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Characterization of CA XIII, a novel member of the carbonic anhydrase isozyme family - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. taylorandfrancis.com [taylorandfrancis.com]
- 7. Crystallization and preliminary X-ray analysis of human carbonic anhydrase III - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The Kinetics Investigation of CO2 Absorption into TEA and DEEA Amine Solutions Containing Carbonic Anhydrase [mdpi.com]
- 9. Kinetic constants determined from membrane transport measurements: carbonic anhydrase activity at high concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Carbonic anhydrase 13 suppresses bone metastasis in breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
The Physiological Role of Cytosolic Carbonic Anhydrase XIII: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Carbonic anhydrase 13 (CA XIII), a member of the α-carbonic anhydrase family, is a cytosolic enzyme that catalyzes the reversible hydration of carbon dioxide to bicarbonate and a proton.[1][2][3] While it is one of the more recently identified isoforms, emerging research highlights its distinct physiological roles and potential as a therapeutic target. This technical guide provides a comprehensive overview of the current understanding of CA XIII's function, localization, and involvement in cellular processes, with a focus on quantitative data, experimental methodologies, and potential signaling interactions.
Core Function and Catalytic Activity
The primary function of all catalytically active carbonic anhydrases, including CA XIII, is to facilitate the rapid interconversion between carbon dioxide (CO₂) and bicarbonate (HCO₃⁻).[1][2] This reaction is fundamental to numerous physiological processes, including pH regulation, ion transport, and CO₂ homeostasis.[4][5]
Catalytic Mechanism
The catalytic mechanism of α-CAs involves a zinc-hydroxide nucleophilic attack on a CO₂ molecule. The zinc ion in the active site is coordinated by three histidine residues and a water molecule. This water molecule is deprotonated to form a highly nucleophilic zinc-bound hydroxide ion, which then attacks the carbon atom of CO₂. The resulting bicarbonate is subsequently displaced by another water molecule, regenerating the catalyst for the next cycle.
Quantitative Data on Catalytic Activity and Inhibition
CA XIII exhibits a moderate level of catalytic activity compared to other cytosolic isoforms like CA II. Its activity is highly susceptible to inhibition by sulfonamides, a common class of carbonic anhydrase inhibitors.
| Parameter | Value | Species | Notes | Reference |
| CO₂ Hydration Activity | ||||
| kcat | 8.3 x 10⁴ s⁻¹ | Mouse | Recombinant enzyme. | [6] |
| kcat/Km | 4.3 x 10⁷ M⁻¹s⁻¹ | Mouse | Recombinant enzyme. | [6] |
| Inhibition Constants (Ki) | ||||
| Acetazolamide | 17 nM | Mouse | A clinically used sulfonamide. | [6] |
| Cyanate | 0.25 µM | Mouse | An anionic inhibitor. | [6] |
Tissue Distribution and Subcellular Localization
CA XIII is a cytosolic enzyme, although it has also been predicted to be located in intracellular membrane-bounded organelles and the myelin sheath.[2] It displays a widespread but distinct tissue distribution pattern compared to other cytosolic CAs.
Human Tissue Expression:
-
High expression has been identified in the jejunal mucosa, palpebral conjunctiva, pancreatic epithelial cells, mucosa of the ileum, nasal epithelium, amniotic fluid, endothelial cells, gingival epithelium, skin of the arm, and duodenum.[2]
-
Positive signals have also been detected in the thymus, small intestine, spleen, prostate, ovary, colon, and testis.[6]
Mouse Tissue Expression:
-
Top expression has been observed in the meninges, esophagus, membranous bone, lip, jejunum, mandible, vestibular sensory epithelium, vestibular membrane of the cochlear duct, gastric mucosa, and epithelium of the stomach.[2]
-
Positive signals have also been identified in the spleen, lung, kidney, heart, brain, and skeletal muscle.[6]
Physiological Roles
The widespread distribution of CA XIII suggests its involvement in various physiological processes, primarily related to maintaining pH and ion balance.
Acid-Base Homeostasis
By catalyzing the hydration of CO₂, CA XIII plays a crucial role in regulating intracellular pH (pHi). The production of bicarbonate and protons influences the buffering capacity of the cytosol and can impact the activity of pH-sensitive enzymes and transporters. This function is likely critical in metabolically active tissues where CO₂ production is high.[4][5]
Bicarbonate Transport
CA XIII is thought to be involved in bicarbonate transport systems.[4] By rapidly converting CO₂ to bicarbonate, it can create a concentration gradient that facilitates the movement of bicarbonate across cell membranes via transporters. This is particularly important in epithelial tissues involved in secretion and absorption.
References
- 1. CA13 carbonic anhydrase 13 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Carbonic anhydrase 13 - Wikipedia [en.wikipedia.org]
- 4. genecards.org [genecards.org]
- 5. The Fundamental Role of Bicarbonate Transporters and Associated Carbonic Anhydrase Enzymes in Maintaining Ion and pH Homeostasis in Non-Secretory Organs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CA13 carbonic anhydrase 13 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
Carbonic Anhydrase XIII Expression in Salivary Glands: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Carbonic anhydrases (CAs) are a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. This reaction is fundamental to numerous physiological processes, including pH regulation, CO2 transport, and ion secretion. In salivary glands, CAs play a crucial role in modulating the pH and buffering capacity of saliva, which is essential for oral health and digestion.[1][2]
This technical guide focuses on Carbonic Anhydrase XIII (CA XIII), a cytosolic isoform of the enzyme. While several CA isozymes have been extensively studied in the context of salivary gland function, CA XIII remains a less-characterized member of this family. This document aims to consolidate the current knowledge on CA XIII expression in salivary glands, provide relevant experimental data, and outline detailed methodologies for its further investigation.
Expression of Carbonic Anhydrase XIII in Salivary Glands
Gene Expression
Transcriptomic analyses have provided evidence for the expression of the CA13 gene in human salivary glands. A study on the labial salivary gland epithelia of Sjögren's syndrome (SS) patients revealed an upregulation of CA13 mRNA in individuals with SS compared to non-SS controls. This suggests a potential involvement of CA XIII in the pathophysiology of this autoimmune disease.
| Gene | Condition | Fold Change (log2) | Adjusted p-value | Reference |
| CA13 | Sjögren's Syndrome vs. Non-SS | 0.816 | 0.099 | [Scientific Reports, 2021] |
Protein Expression and Localization
CA XIII is classified as a cytosolic enzyme.[1] While direct quantitative proteomics data for CA XIII in salivary glands is not extensively available in the literature, its expression has been noted in salivary gland tissue. The precise subcellular localization within the acinar and ductal cells of the salivary glands has not been definitively established for CA XIII. However, studies on other cytosolic CAs, such as CA II, have shown their presence in the cytoplasm of acinar and ductal cells, suggesting a similar distribution for CA XIII. Further immunohistochemical studies are required to confirm the specific localization of CA XIII in salivary gland tissue.
Experimental Protocols
Detailed experimental protocols specifically validated for CA XIII in salivary glands are not widely published. The following sections provide generalized protocols for key experimental techniques, adapted from studies on other CA isozymes in salivary and other tissues. These should be optimized for specific antibodies and sample types.
Immunohistochemistry for CA XIII Localization
This protocol is a general guideline for the immunohistochemical staining of formalin-fixed, paraffin-embedded salivary gland tissue sections.
Materials:
-
Formalin-fixed, paraffin-embedded salivary gland tissue sections (5 µm)
-
Xylene
-
Ethanol (100%, 95%, 70%)
-
Deionized water
-
Antigen retrieval solution (e.g., 10 mM Sodium Citrate buffer, pH 6.0)
-
Blocking buffer (e.g., 5% normal goat serum in PBS)
-
Primary antibody: Rabbit anti-human CA13 polyclonal antibody
-
Biotinylated secondary antibody (e.g., goat anti-rabbit IgG)
-
Avidin-biotin-peroxidase complex (ABC) reagent
-
3,3'-Diaminobenzidine (DAB) substrate kit
-
Hematoxylin counterstain
-
Mounting medium
Procedure:
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene (2 x 5 minutes).
-
Rehydrate through a graded ethanol series: 100% (2 x 3 minutes), 95% (1 x 3 minutes), 70% (1 x 3 minutes).
-
Rinse with deionized water.
-
-
Antigen Retrieval:
-
Immerse slides in pre-heated antigen retrieval solution.
-
Heat in a microwave oven or water bath at 95-100°C for 20 minutes.
-
Allow slides to cool to room temperature (approximately 20 minutes).
-
Rinse with PBS (3 x 5 minutes).
-
-
Blocking:
-
Incubate sections with blocking buffer for 1 hour at room temperature to block non-specific binding.
-
-
Primary Antibody Incubation:
-
Dilute the primary anti-CA13 antibody in blocking buffer.
-
Incubate sections with the primary antibody overnight at 4°C in a humidified chamber.
-
-
Secondary Antibody Incubation:
-
Rinse with PBS (3 x 5 minutes).
-
Incubate with biotinylated secondary antibody for 1 hour at room temperature.
-
-
Signal Amplification:
-
Rinse with PBS (3 x 5 minutes).
-
Incubate with ABC reagent for 30 minutes at room temperature.
-
-
Visualization:
-
Rinse with PBS (3 x 5 minutes).
-
Incubate with DAB substrate until a brown precipitate is visible.
-
Rinse with deionized water.
-
-
Counterstaining and Mounting:
-
Counterstain with hematoxylin.
-
Dehydrate through a graded ethanol series and clear in xylene.
-
Mount with a permanent mounting medium.
-
Workflow Diagram:
Western Blotting for CA XIII Expression
This protocol provides a general framework for detecting CA XIII in salivary gland tissue lysates.
Materials:
-
Salivary gland tissue
-
RIPA lysis buffer with protease inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibody: Rabbit anti-human CA13 polyclonal antibody
-
HRP-conjugated secondary antibody (e.g., goat anti-rabbit IgG-HRP)
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Protein Extraction:
-
Homogenize salivary gland tissue in ice-cold RIPA buffer.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant (lysate).
-
-
Protein Quantification:
-
Determine the protein concentration of the lysate using a BCA assay.
-
-
SDS-PAGE:
-
Mix equal amounts of protein with Laemmli sample buffer and heat at 95°C for 5 minutes.
-
Load samples onto an SDS-PAGE gel and run until adequate separation is achieved.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF membrane.
-
-
Blocking:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
-
Antibody Incubation:
-
Incubate the membrane with the primary anti-CA13 antibody (diluted in blocking buffer) overnight at 4°C.
-
Wash the membrane with TBST (3 x 10 minutes).
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection:
-
Wash the membrane with TBST (3 x 10 minutes).
-
Incubate the membrane with ECL substrate.
-
Capture the chemiluminescent signal using an imaging system.
-
Carbonic Anhydrase Activity Assay
This colorimetric assay measures the esterase activity of carbonic anhydrase.[3]
Materials:
-
Salivary gland tissue homogenate
-
CA Assay Buffer
-
CA Substrate (e.g., p-nitrophenyl acetate)
-
CA Inhibitor (e.g., Acetazolamide) for specificity control
-
96-well plate
-
Spectrophotometer
Procedure:
-
Sample Preparation:
-
Prepare salivary gland homogenates in CA Assay Buffer.
-
Centrifuge to pellet debris and collect the supernatant.
-
-
Assay Reaction:
-
To each well of a 96-well plate, add the sample and CA Assay Buffer.
-
For inhibitor control wells, pre-incubate the sample with Acetazolamide.
-
Initiate the reaction by adding the CA Substrate.
-
-
Measurement:
-
Immediately measure the absorbance at 405 nm at regular intervals to determine the rate of p-nitrophenol production.
-
-
Calculation:
-
Calculate the CA activity based on the rate of change in absorbance, using a standard curve generated with known concentrations of p-nitrophenol.
-
Signaling Pathways and Functional Roles
The precise signaling pathways involving CA XIII in salivary glands are currently unknown. However, based on the known functions of other cytosolic CAs in secretory epithelia, several potential roles can be postulated.
Cytosolic CAs are critical for providing a source of bicarbonate ions (HCO3-) for transport across the apical and basolateral membranes of epithelial cells. This process is essential for fluid and electrolyte secretion. It is plausible that CA XIII participates in a "transport metabolon," a complex of interacting proteins that includes bicarbonate transporters and CAs, to facilitate efficient bicarbonate secretion into the saliva.
Potential Signaling and Interaction Pathway:
Future Directions
The role of CA XIII in salivary gland physiology and pathology is an area ripe for further investigation. Key future research directions should include:
-
Quantitative Proteomics: Utilizing mass spectrometry-based approaches to accurately quantify CA XIII protein levels in normal and diseased salivary glands and saliva.
-
High-Resolution Localization: Employing immunoelectron microscopy to determine the precise subcellular localization of CA XIII in acinar and ductal cells.
-
Functional Studies: Using siRNA-mediated knockdown or CRISPR/Cas9-based knockout of CA13 in salivary gland cell lines to elucidate its specific role in ion transport and fluid secretion.
-
Interaction Proteomics: Identifying the protein interaction partners of CA XIII to better understand its integration into cellular signaling and transport pathways.
Conclusion
Carbonic anhydrase XIII is expressed in salivary glands and may play a significant role in salivary secretion and oral health, particularly in the context of diseases like Sjögren's syndrome. While current knowledge is limited, the experimental frameworks provided in this guide offer a starting point for researchers to further unravel the specific functions and regulatory mechanisms of CA XIII in this important exocrine gland. Such research will be crucial for developing a comprehensive understanding of salivary gland biology and for identifying potential new therapeutic targets for salivary gland dysfunction.
References
The Role of Carbonic Anhydrase XIII in Gastrointestinal pH Regulation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Carbonic anhydrase XIII (CA XIII) is a cytosolic enzyme expressed throughout the gastrointestinal (GI) tract, where it is postulated to play a crucial role in maintaining pH homeostasis. By catalyzing the reversible hydration of carbon dioxide to bicarbonate and a proton, CA XIII is implicated in a variety of physiological processes, including epithelial bicarbonate secretion and the regulation of intracellular pH (pHi). This technical guide provides a comprehensive overview of the current understanding of CA XIII's function in the GI tract, with a focus on its enzymatic properties, its interplay with key ion transport mechanisms, and the experimental methodologies used to elucidate its role. While the direct functional coupling of CA XIII to specific ion transporters remains an active area of investigation, this document synthesizes the available quantitative data and detailed protocols to serve as a valuable resource for researchers in the fields of gastroenterology, cell biology, and pharmacology.
Introduction: Carbonic Anhydrases in the Gastrointestinal Tract
The gastrointestinal epithelium is a dynamic interface responsible for the digestion and absorption of nutrients, as well as the secretion of ions and water. These processes are exquisitely sensitive to pH. The lumen of the GI tract exhibits a wide range of pH values, from the highly acidic environment of the stomach to the progressively more alkaline conditions of the small and large intestines. Maintaining precise pH control at both the luminal surface and within the epithelial cells is critical for enzymatic activity, nutrient transport, and the integrity of the mucosal barrier.
Carbonic anhydrases (CAs) are a family of zinc-containing metalloenzymes that are central to pH regulation. They catalyze the rapid interconversion of carbon dioxide (CO₂) and water (H₂O) to bicarbonate (HCO₃⁻) and protons (H⁺):
CO₂ + H₂O ⇌ HCO₃⁻ + H⁺
This reaction is fundamental to numerous physiological processes in the GI tract, including:
-
Gastric acid secretion: CAs provide the protons necessary for HCl production by parietal cells.
-
Bicarbonate secretion: In the duodenum and pancreas, CAs generate bicarbonate, which is secreted to neutralize gastric acid.
-
Electrolyte absorption: In the colon, CAs are involved in the electroneutral absorption of sodium chloride (NaCl).
Multiple CA isoforms are expressed in the GI tract, each with a distinct subcellular localization and tissue distribution, suggesting specialized roles. This guide focuses on Carbonic Anhydrase XIII (CA XIII), a cytosolic isoform with widespread expression in the GI tract, and explores its specific contributions to pH regulation.
Carbonic Anhydrase XIII: Expression, Localization, and Enzymatic Properties
Expression and Localization
CA XIII is a cytosolic enzyme found in various segments of the mammalian gastrointestinal tract. Its expression has been identified in:
-
Salivary glands: Suggesting a role in the buffering capacity of saliva.
-
Small intestine: With the most intense expression in the duodenum and jejunum.
-
Large intestine (Colon): Expressed in non-goblet epithelial cells.
Immunohistochemical studies have shown that within the small intestine, CA XIII is confined to the basolateral cell surface of enterocytes, particularly in the proliferative cryptal region. This specific localization suggests a potential role in basolateral ion transport processes.
Enzymatic Activity and Inhibition
CA XIII exhibits a moderate catalytic activity for the hydration of CO₂. The key kinetic parameters and inhibition constants for common sulfonamide inhibitors are summarized in the tables below.
Table 1: Kinetic Parameters of Recombinant Human Carbonic Anhydrase XIII
| Parameter | Value | Conditions | Reference |
| kcat (s⁻¹) | 8.3 x 10⁴ | 25°C, pH 7.5 | |
| kcat/Km (M⁻¹s⁻¹) | 4.3 x 10⁷ | 25°C, pH 7.5 | |
| Specific Activity | >5 pmol/min/µg | Esterase activity assay | |
| Specific Activity | >1000 pmol/min/µg | Esterase activity assay |
Table 2: Inhibition Constants (Ki) of Sulfonamides for Human Carbonic Anhydrase XIII
| Inhibitor | Ki (nM) | Reference |
| Acetazolamide | 17 - 23 | |
| Methazolamide | 17 - 23 | |
| Dichlorophenamide | 17 - 23 | |
| Dorzolamide | 17 - 23 |
These data indicate that CA XIII is potently inhibited by clinically used sulfonamides, making these compounds valuable tools for investigating its physiological functions.
The Postulated Role of CA XIII in Gastrointestinal pH Regulation
The cytosolic localization of CA XIII suggests its involvement in regulating intracellular pH (pHi) and providing counter-ions for membrane transporters.
Buffering Intracellular pH
By rapidly converting CO₂ and water into bicarbonate and protons, CA XIII can act as a crucial component of the intracellular buffering system. This is particularly important in intestinal epithelial cells, which are constantly exposed to acid-base loads from luminal contents and metabolic processes.
Functional Coupling with Ion Transporters
A key hypothesis is that CA XIII forms a "transport metabolon" with plasma membrane ion transporters, providing a localized supply of H⁺ or HCO₃⁻ to facilitate their activity. In the gastrointestinal tract, the primary candidates for such a functional coupling are the Na⁺/H⁺ exchanger 3 (NHE3) and the Cl⁻/HCO₃⁻ exchanger DRA (Down-Regulated in Adenoma; SLC26A3).
-
Na⁺/H⁺ Exchanger 3 (NHE3): Located on the apical membrane of intestinal epithelial cells, NHE3 is a major pathway for Na⁺ absorption. It extrudes a proton in exchange for a luminal sodium ion. Cytosolic CAs, like CA XIII, could facilitate this process by providing a ready supply of protons from the hydration of CO₂.
-
Cl⁻/HCO₃⁻ Exchanger (DRA; SLC26A3): Also located on the apical membrane, DRA mediates the exchange of luminal chloride for intracellular bicarbonate. This is a key mechanism for bicarbonate secretion in the duodenum and for electroneutral NaCl absorption in the colon (in conjunction with NHE3). CA XIII could support DRA activity by providing a continuous supply of bicarbonate.
While the concept of a functional coupling between cytosolic CAs and these transporters is well-supported, direct evidence specifically implicating CA XIII in a physical or direct functional interaction with NHE3 or DRA is currently lacking and represents a key area for future research.
Figure 1: Postulated role of CA XIII in supporting ion transport in an enterocyte.
Experimental Protocols for Studying CA XIII in the Gastrointestinal Tract
Investigating the role of CA XIII in GI pH regulation requires a combination of molecular, cellular, and physiological techniques. This section provides detailed methodologies for key experiments.
Immunohistochemical Localization of CA XIII in Intestinal Tissue
This protocol is for the localization of CA XIII in mouse intestinal tissue sections.
Materials:
-
4% Paraformaldehyde (PFA) in Phosphate Buffered Saline (PBS)
-
Sucrose solutions (15% and 30% in PBS)
-
Optimal Cutting Temperature (OCT) compound
-
Cryostat
-
Blocking solution: 5% normal goat serum, 0.3% Triton X-100 in PBS
-
Primary antibody: Rabbit anti-CA XIII
-
Secondary antibody: Goat anti-rabbit IgG conjugated to a fluorescent probe (e.g., Alexa Fluor 488)
-
DAPI (4',6-diamidino-2-phenylindole) for nuclear counterstaining
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Tissue Preparation:
-
Perfuse the mouse with PBS followed by 4% PFA.
-
Dissect the desired intestinal segment (e.g., duodenum, colon).
-
Post-fix the tissue in 4% PFA for 4 hours at 4°C.
-
Cryoprotect the tissue by sequential incubation in 15% and 30% sucrose solutions at 4°C until the tissue sinks.
-
Embed the tissue in OCT compound and freeze on dry ice.
-
Cut 10-20 µm thick sections using a cryostat and mount on charged slides.
-
-
Immunostaining:
-
Wash slides three times for 5 minutes each in PBS.
-
Permeabilize sections with 0.3% Triton X-100 in PBS for 15 minutes.
-
Block non-specific binding with blocking solution for 1 hour at room temperature.
-
Incubate with the primary anti-CA XIII antibody (diluted in blocking solution) overnight at 4°C.
-
Wash slides three times for 10 minutes each in PBS.
-
Incubate with the fluorescently labeled secondary antibody (diluted in blocking solution) for 1-2 hours at room temperature in the dark.
-
Wash slides three times for 10 minutes each in PBS in the dark.
-
Counterstain nuclei with DAPI for 5 minutes.
-
Wash slides twice for 5 minutes each in PBS.
-
Mount coverslips using an appropriate mounting medium.
-
-
Imaging:
-
Visualize the sections using a fluorescence microscope with appropriate filters for the chosen fluorophore and DAPI.
-
Figure 2: Workflow for immunohistochemical localization of CA XIII.
Measurement of Intracellular pH in Intestinal Epithelial Cells
This protocol describes the measurement of pHi in isolated or cultured intestinal epithelial cells using the pH-sensitive fluorescent dye BCECF-AM.
Materials:
-
Intestinal epithelial cells (e.g., Caco-2 cells or primary isolated enterocytes)
-
HEPES-buffered saline (HBS)
-
BCECF-AM (2',7'-bis-(2-carboxyethyl)-5-(and-6)-carboxyfluorescein, acetoxymethyl ester) stock solution in DMSO
-
Nigericin and valinomycin for calibration
-
Calibration buffers of known pH
-
Fluorescence spectrophotometer or microscope with ratiometric imaging capabilities
Procedure:
-
Cell Loading:
-
Culture cells on glass coverslips or in a suspension.
-
Wash cells with HBS.
-
Incubate cells with 2-5 µM BCECF-AM in HBS for 20-30 minutes at 37°C.
-
Wash cells three times with HBS to remove extracellular dye.
-
-
Fluorescence Measurement:
-
Mount the coverslip in a perfusion chamber on the stage of an inverted fluorescence microscope or place the cell suspension in a cuvette in a spectrophotometer.
-
Excite the cells alternately at approximately 490 nm (pH-sensitive wavelength) and 440 nm (pH-insensitive, isosbestic point).
-
Measure the emission fluorescence at approximately 535 nm.
-
Calculate the ratio of the fluorescence intensities (F₄₉₀/F₄₄₀).
-
-
Calibration:
-
At the end of each experiment, expose the cells to calibration buffers of known pH (e.g., pH 6.5, 7.0, 7.5, 8.0) containing nigericin (a K⁺/H⁺ ionophore) and valinomycin (a K⁺ ionophore) to equilibrate intracellular and extracellular pH.
-
Measure the fluorescence ratio at each pH to generate a calibration curve.
-
Convert the experimental fluorescence ratios to pHi values using the calibration curve.
-
-
Experimental Manipulation:
-
To investigate the role of CA XIII, perfuse the cells with a CA inhibitor (e.g., acetazolamide) and measure the effect on resting pHi or the recovery of pHi from an acid or alkali load.
-
Figure 3: Workflow for intracellular pH measurement using BCECF-AM.
Bicarbonate Secretion Assay using Ussing Chambers
This protocol outlines the measurement of bicarbonate secretion from an isolated segment of mouse duodenum mounted in an Ussing chamber using the pH-stat method.
Materials:
-
Ussing chamber system with electrodes and a voltage clamp amplifier
-
Krebs-bicarbonate Ringer (KBR) solution
-
pH-stat autotitrator
-
0.1 N HCl
-
Carbogen gas (95% O₂ / 5% CO₂)
-
CA inhibitors (e.g., acetazolamide)
Procedure:
-
Tissue Mounting:
-
Euthanize a mouse and dissect a segment of the proximal duodenum.
-
Open the segment along the mesenteric border and rinse with ice-cold KBR.
-
Mount the tissue between the two halves of the Ussing chamber, separating the mucosal and serosal sides.
-
-
Equilibration:
-
Fill both chambers with KBR solution and bubble with carbogen gas.
-
Maintain the temperature at 37°C.
-
Short-circuit the tissue by clamping the transepithelial potential difference to 0 mV.
-
Allow the tissue to equilibrate for at least 30 minutes.
-
-
Bicarbonate Secretion Measurement (pH-Stat):
-
On the mucosal side, maintain the pH at a constant value (e.g., pH 7.4) using the pH-stat autotitrator.
-
The titrator will automatically add a known concentration of HCl to neutralize the secreted bicarbonate.
-
The rate of HCl addition is equivalent to the rate of bicarbonate secretion.
-
Record the rate of bicarbonate secretion over time.
-
-
Experimental Manipulation:
-
After establishing a stable baseline secretion rate, add a CA inhibitor to the serosal and/or mucosal bathing solution and record the change in bicarbonate secretion.
-
Figure 4: Workflow for Ussing chamber bicarbonate secretion assay.
Signaling Pathways and Transcriptional Regulation
The regulation of CA XIII expression and activity in the gastrointestinal tract is an area of active investigation. While specific signaling pathways that directly target the CA13 gene in intestinal epithelial cells have not been fully elucidated, general mechanisms of intestinal gene regulation provide a framework for future studies.
Key transcription factors that play a master regulatory role in the intestine include:
-
Caudal-type homeobox 2 (CDX2): Essential for intestinal development and differentiation.
-
Hepatocyte nuclear factor 4 alpha (HNF4α): Regulates a wide range of metabolic genes in the intestine.
It is plausible that these or other gut-specific transcription factors regulate the expression of CA13 in response to physiological cues such as luminal pH, diet, and the gut microbiota.
Figure 5: Hypothetical regulatory cascade for CA XIII expression.
Future Directions and Conclusion
While significant progress has been made in characterizing CA XIII, several key questions remain to be addressed:
-
Direct evidence of functional coupling: Co-immunoprecipitation and proximity ligation assays are needed to determine if CA XIII physically interacts with NHE3, DRA, or other ion transporters in intestinal epithelial cells.
-
Quantitative contribution to pH regulation: Studies using CA XIII-specific inhibitors or knockout mouse models are required to quantify the contribution of CA XIII to intracellular and surface pH regulation in different segments of the GI tract.
-
Regulatory mechanisms: The signaling pathways and transcription factors that control CA13 gene expression in the gut need to be identified.
-
CA XIII knockout phenotype: A detailed characterization of the gastrointestinal phenotype of a CA XIII knockout mouse is essential to definitively establish its physiological role.
The Enigmatic Role of Carbonic Anhydrase XIII in Reproductive Tract Physiology: A Technical Guide for Researchers
November 2025
Abstract
Carbonic anhydrase XIII (CA13) is a cytosolic enzyme belonging to the α-carbonic anhydrase family, which catalyzes the reversible hydration of carbon dioxide to bicarbonate and protons. While the functions of other carbonic anhydrase isoforms in the reproductive tract are increasingly understood, the specific role of CA13 remains largely enigmatic. This technical guide synthesizes the current, albeit limited, knowledge regarding CA13 in male and female reproductive physiology. It provides a framework for future research by presenting available expression data, proposing detailed experimental protocols for its investigation, and postulating potential signaling pathways and physiological functions. This document is intended for researchers, scientists, and drug development professionals interested in the fundamental processes of reproduction and potential novel therapeutic targets.
Introduction
The precise regulation of pH and ion balance is critical for numerous physiological processes within the male and female reproductive tracts, including gamete maturation, fertilization, and embryo implantation. Carbonic anhydrases (CAs) are key players in these processes, facilitating the rapid interconversion of CO2 and HCO3-, thereby influencing intracellular and extracellular pH, ion transport, and fluid secretion.
While several CA isoforms have been identified in reproductive tissues, the specific contribution of Carbonic Anhydrase XIII (CA13) is poorly defined. What is known is that CA13 is a cytosolic enzyme, and its mRNA has been detected in the neonatal mouse uterus, specifically in both epithelial and stromal cells[1]. This localization suggests a potential role in uterine development and function. Furthermore, the general importance of cytosolic CAs in regulating pH and bicarbonate homeostasis in endometrial cells has been noted[2]. However, a comprehensive understanding of CA13's expression, regulation, and function throughout the male and female reproductive systems is lacking.
This guide aims to consolidate the sparse information available on CA13 in reproductive physiology and to provide a detailed roadmap for its further investigation. We will present the available quantitative data, outline detailed experimental protocols for protein and mRNA analysis, and propose hypothetical signaling pathways and experimental workflows to stimulate future research in this promising area.
Quantitative Data on CA13 Expression
Quantitative data on CA13 expression in reproductive tissues is currently scarce. The available information is largely based on transcriptomic analyses and large-scale protein expression atlases, which often lack the granularity required for a detailed understanding of its cellular localization and abundance.
Table 1: Summary of CA13 mRNA and Protein Expression in Reproductive Tissues
| Tissue | Species | Method | Expression Level | Cellular Localization | Reference |
| Female Reproductive Tract | |||||
| Uterus (neonatal) | Mouse | Transcriptional Profiling | Detected | Epithelium and Stroma | [1] |
| Uterus (adult) | Human | RNA-Seq | Low | Not Specified | The Human Protein Atlas |
| Ovary | Human | RNA-Seq | Low | Not Specified | The Human Protein Atlas |
| Fallopian Tube | Human | RNA-Seq | Not Detected | Not Applicable | The Human Protein Atlas |
| Male Reproductive Tract | |||||
| Testis | Human | RNA-Seq | Low | Not Specified | The Human Protein Atlas |
| Epididymis | Human | RNA-Seq | Not Detected | Not Applicable | The Human Protein Atlas |
Note: "Low" and "Not Detected" are relative terms based on the Human Protein Atlas classification and may not reflect absolute quantities.
Experimental Protocols
To facilitate the investigation of CA13 in the reproductive tract, this section provides detailed methodologies for key experiments. These protocols are based on standard laboratory procedures and should be optimized for specific antibodies, probes, and tissue types.
Immunohistochemistry (IHC) for CA13 Localization
This protocol describes the detection and localization of CA13 protein in paraffin-embedded reproductive tissues.
Materials:
-
Paraffin-embedded tissue sections (5 µm) on charged slides
-
Xylene and graded ethanol series (100%, 95%, 70%)
-
Antigen retrieval solution (e.g., 10 mM Sodium Citrate, pH 6.0)
-
3% Hydrogen peroxide in methanol
-
Blocking buffer (e.g., 5% normal goat serum in PBS with 0.1% Triton X-100)
-
Primary antibody: Rabbit anti-CA13 polyclonal antibody (dilution to be optimized, e.g., 1:100 - 1:500)
-
Secondary antibody: Goat anti-rabbit IgG-HRP conjugate
-
DAB (3,3'-Diaminobenzidine) substrate kit
-
Hematoxylin counterstain
-
Mounting medium
Procedure:
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene (2 x 5 minutes).
-
Rehydrate through a graded ethanol series to distilled water (100%, 95%, 70% ethanol, 2 minutes each).
-
-
Antigen Retrieval:
-
Immerse slides in pre-heated antigen retrieval solution and incubate at 95-100°C for 20 minutes.
-
Allow slides to cool to room temperature.
-
-
Peroxidase Blocking:
-
Incubate slides in 3% hydrogen peroxide in methanol for 15 minutes to quench endogenous peroxidase activity.
-
Wash slides with PBS (3 x 5 minutes).
-
-
Blocking:
-
Incubate slides with blocking buffer for 1 hour at room temperature.
-
-
Primary Antibody Incubation:
-
Incubate slides with the primary anti-CA13 antibody diluted in blocking buffer overnight at 4°C.
-
-
Secondary Antibody Incubation:
-
Wash slides with PBS (3 x 5 minutes).
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection:
-
Wash slides with PBS (3 x 5 minutes).
-
Incubate with DAB substrate solution until the desired brown color develops.
-
Rinse with distilled water.
-
-
Counterstaining and Mounting:
-
Counterstain with hematoxylin.
-
Dehydrate through a graded ethanol series and xylene.
-
Mount with a permanent mounting medium.
-
Western Blotting for CA13 Quantification
This protocol details the detection and relative quantification of CA13 protein in reproductive tissue lysates.
Materials:
-
Reproductive tissue samples
-
RIPA lysis buffer with protease inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk in TBST)
-
Primary antibody: Rabbit anti-CA13 polyclonal antibody (dilution to be optimized)
-
Secondary antibody: Goat anti-rabbit IgG-HRP conjugate
-
ECL (Enhanced Chemiluminescence) substrate
-
Loading control antibody (e.g., anti-β-actin or anti-GAPDH)
Procedure:
-
Protein Extraction and Quantification:
-
Homogenize tissue in RIPA buffer and centrifuge to collect the supernatant.
-
Determine protein concentration using the BCA assay.
-
-
SDS-PAGE and Transfer:
-
Denature protein lysates and load equal amounts onto an SDS-PAGE gel.
-
Perform electrophoresis to separate proteins by size.
-
Transfer proteins to a PVDF membrane.
-
-
Blocking and Antibody Incubation:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-CA13 antibody overnight at 4°C.
-
Wash the membrane with TBST (3 x 10 minutes).
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection:
-
Wash the membrane with TBST (3 x 10 minutes).
-
Incubate with ECL substrate and visualize the signal using a chemiluminescence imaging system.
-
-
Loading Control:
-
Strip the membrane and re-probe with a loading control antibody to ensure equal protein loading.
-
In Situ Hybridization (ISH) for CA13 mRNA Localization
This protocol describes the localization of CA13 mRNA in reproductive tissue sections.
Materials:
-
Frozen or paraffin-embedded tissue sections
-
DEPC-treated water and solutions
-
Proteinase K
-
Hybridization buffer
-
DIG-labeled antisense and sense (control) RNA probes for CA13
-
Anti-DIG-AP (alkaline phosphatase) antibody
-
NBT/BCIP substrate solution
-
Nuclear Fast Red counterstain
Procedure:
-
Tissue Preparation:
-
Prepare and mount tissue sections on slides.
-
Post-fix and acetylate the sections.
-
-
Probe Hybridization:
-
Pre-hybridize sections in hybridization buffer.
-
Hybridize with the DIG-labeled CA13 antisense or sense probe overnight at an optimized temperature.
-
-
Post-Hybridization Washes:
-
Perform stringent washes to remove non-specifically bound probe.
-
-
Immunodetection:
-
Block sections and incubate with an anti-DIG-AP antibody.
-
-
Colorimetric Detection:
-
Incubate sections with NBT/BCIP substrate solution to visualize the mRNA signal (a blue-purple precipitate).
-
-
Counterstaining and Mounting:
-
Counterstain with Nuclear Fast Red.
-
Dehydrate and mount.
-
Postulated Signaling Pathways and Functional Roles
Given the limited direct evidence for CA13's role, we propose the following hypothetical signaling pathways and functions based on the known roles of other carbonic anhydrases in reproductive physiology. These models are intended to serve as a foundation for future experimental validation.
Regulation of Uterine pH and Bicarbonate for Sperm Capacitation
Estrogen is known to regulate the expression of other carbonic anhydrases (e.g., CA2 and CA12) in the uterus, leading to changes in uterine fluid pH and bicarbonate concentration, which are crucial for sperm capacitation[3]. We hypothesize that CA13 may also be under hormonal control and contribute to this process.
Caption: Hypothetical pathway of CA13 in uterine pH regulation for sperm capacitation.
Involvement in Testicular and Epididymal Fluid Acidification
The acidification of luminal fluid in the testis and epididymis is essential for sperm maturation and storage. Other carbonic anhydrases have been implicated in this process[4][5]. CA13, as a cytosolic enzyme, could play a role in the acidification mechanism within the epithelial cells of these tissues.
Caption: Proposed role of CA13 in testicular and epididymal fluid acidification.
Experimental Workflow for Investigating CA13 Function
To elucidate the physiological role of CA13, a systematic experimental approach is necessary. The following workflow outlines a logical progression of experiments, from initial characterization to functional studies.
Caption: A proposed experimental workflow to investigate the function of CA13.
Conclusion and Future Directions
The role of Carbonic Anhydrase XIII in reproductive tract physiology represents a significant knowledge gap. The limited available data suggests its presence in the uterus, but its function in both male and female reproduction remains to be elucidated. This technical guide provides a starting point for researchers by summarizing the current state of knowledge and offering detailed experimental protocols and hypothetical frameworks to guide future investigations.
Key future research directions should include:
-
Comprehensive Expression Analysis: Detailed quantitative and spatial expression profiling of CA13 in all major reproductive organs at different developmental and hormonal stages.
-
Functional Studies using Knockout Models: The generation and thorough reproductive phenotyping of a CA13 knockout mouse model is crucial to definitively determine its physiological role.
-
Elucidation of Regulatory Mechanisms: Investigating the hormonal and signaling pathways that regulate CA13 expression and activity in reproductive tissues.
-
Identification of Interacting Partners: Discovering the proteins that interact with CA13 to understand its functional complexes and downstream effects.
By addressing these questions, the scientific community can unravel the enigmatic role of CA13 and potentially uncover new avenues for understanding and treating reproductive disorders.
References
- 1. Carbonic anhydrase regulate endometrial gland development in the neonatal uterus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Transmembrane carbonic anhydrase isozymes IX and XII in the female mouse reproductive organs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Regulatory mechanism underlying cyclic changes in mouse uterine bicarbonate secretion: role of estrogen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Histochemical localization of carbonic anhydrase in the testis and epididymis of the rabbit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Histochemical activity of carbonic anhydrase in testicular and excurrent ducts of immature, mature intact and androgen-deprived bulls - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Enzymatic Kinetics and Catalytic Mechanism of Carbonic Anhydrase XIII
For Researchers, Scientists, and Drug Development Professionals
Introduction
Carbonic Anhydrase XIII (CA XIII) is a cytosolic enzyme belonging to the α-carbonic anhydrase family.[1][2] These zinc-containing metalloenzymes play a crucial role in regulating pH by catalyzing the reversible hydration of carbon dioxide to bicarbonate and a proton.[1][3] While CA XIII is among the less-studied human isoforms, its distinct tissue distribution, particularly in the salivary glands, kidneys, brain, lungs, gastrointestinal tract, and reproductive organs, suggests specific physiological roles and makes it a potential target for novel drug design.[3][4] This guide provides a comprehensive overview of the enzymatic kinetics, catalytic mechanism, and experimental methodologies related to human CA XIII, with a focus on aspects relevant to drug development.
Enzymatic Kinetics of CA XIII
The catalytic efficiency of CA XIII for its primary physiological reaction, the hydration of CO2, has been characterized. It is considered an enzyme of medium efficiency within the cytosolic CA isoforms.[1]
Table 1: Kinetic Parameters for CO2 Hydration by Human CA XIII
| Parameter | Value | Reference |
| kcat (s-1) | 1.5 x 105 | [4] |
| KM (mM) | 13.6 | [1] |
| kcat/KM (M-1s-1) | 1.1 x 107 | [4] |
Note: Kinetic parameters can vary slightly depending on experimental conditions such as buffer composition and temperature.
Inhibition of CA XIII
CA XIII is susceptible to inhibition by sulfonamides, a class of compounds known to target carbonic anhydrases.[4][5] Understanding the inhibition profile of CA XIII is crucial for the development of isoform-specific inhibitors, which could have therapeutic applications with reduced off-target effects.[2][6]
Table 2: Inhibition Constants (Ki) of Selected Sulfonamides against Human CA XIII
| Inhibitor | Ki (nM) | Inhibitor Class | Reference |
| Acetazolamide | 16 - 23 | Clinically Used Sulfonamide | [4] |
| Methazolamide | 17 - 23 | Clinically Used Sulfonamide | [4] |
| Dichlorophenamide | 17 - 23 | Clinically Used Sulfonamide | [4] |
| Dorzolamide | 17 - 23 | Clinically Used Sulfonamide | [4] |
| Sulfanilamide | 32 - 56 | Aromatic Sulfonamide | [4] |
| Homosulfanilamide | 32 - 56 | Aromatic Sulfonamide | [4] |
| Aminobenzolamide | 1.3 - 2.4 | Sulfanilyl-sulfonamide | [4] |
Catalytic Mechanism of CA XIII
The catalytic mechanism of CA XIII follows the general two-step ping-pong mechanism characteristic of α-carbonic anhydrases.[7] This process involves the nucleophilic attack of a zinc-bound hydroxide ion on a CO2 molecule, followed by the regeneration of the active form of the enzyme through a proton transfer step.[7][8]
Step 1: CO2 Hydration
The reaction is initiated by the binding of a CO2 molecule in the active site. The zinc-bound hydroxide ion performs a nucleophilic attack on the carbon atom of CO2, leading to the formation of a bicarbonate ion (HCO3-). This bicarbonate ion is then displaced from the zinc ion by a water molecule.[7]
Step 2: Proton Transfer (Rate-Limiting Step)
The regeneration of the catalytically active zinc-bound hydroxide requires the removal of a proton from the zinc-bound water molecule.[7][8] This is the rate-limiting step in the catalytic cycle and is facilitated by a proton shuttle mechanism.[8] In many CAs, a histidine residue (His64 in CA II) acts as a proton shuttle, accepting a proton from the zinc-bound water and transferring it to the bulk solvent.[7][8][9] While the specific residues may differ slightly, a similar mechanism involving a proton shuttle is essential for the catalytic efficiency of CA XIII.[1]
Caption: Catalytic cycle of CA XIII.
The Role of the Active Site and Proton Shuttle
The efficiency of the proton transfer step is a key determinant of the overall catalytic rate.[1] Site-directed mutagenesis studies on CA XIII have revealed that residues involved in maintaining an ordered water network within the active site and those forming a histidine cluster on the protein surface are important for efficient proton transfer.[1] The crystal structure of human CA XIII provides a detailed view of the active site, which is crucial for understanding enzyme-inhibitor interactions and for the rational design of selective drugs.[2][3]
Caption: Factors influencing CA XIII catalytic efficiency.
Experimental Protocols
Accurate determination of the kinetic and inhibitory properties of CA XIII relies on robust experimental assays. The following are detailed methodologies for the two most common assays used for carbonic anhydrases.
Stopped-Flow Spectrophotometry for CO2 Hydration Activity
This is the gold standard method for measuring the CO2 hydration activity of CAs, allowing for the determination of initial reaction rates.[10]
Principle: The assay monitors the pH change resulting from the production of protons during CO2 hydration. A pH indicator dye (e.g., phenol red) is used, and the change in its absorbance is measured over a very short time scale using a stopped-flow instrument.[11]
Materials:
-
Stopped-flow spectrophotometer
-
Purified CA XIII enzyme
-
Assay Buffer: e.g., 50 mM HEPES, 50 mM Na2SO4, 50 mM MgSO4, containing a pH indicator like 0.004% (w/v) Phenol Red, with the pH adjusted to the desired value (e.g., pH 8.0).[11]
-
Substrate: CO2-saturated water (prepared by bubbling CO2 gas through deionized water for at least 30 minutes on ice).[11]
-
Enzyme dilution buffer (e.g., the assay buffer without the indicator).
Procedure:
-
Preparation: Equilibrate the stopped-flow instrument, syringes, and all solutions to the desired temperature (e.g., 4°C or 25°C).[11]
-
Loading: Load one syringe with the assay buffer containing the pH indicator and the other with the CO2-saturated water.
-
Blank Measurement: Perform a control run by mixing the buffer and substrate without the enzyme to determine the uncatalyzed rate of CO2 hydration.
-
Enzyme Measurement: Add a known concentration of purified CA XIII to the assay buffer syringe.
-
Mixing and Data Acquisition: Rapidly mix the contents of the two syringes. The instrument will automatically stop the flow and record the change in absorbance at the appropriate wavelength for the pH indicator (e.g., 557 nm for phenol red) over time (typically in milliseconds).[11]
-
Data Analysis: The initial rate of the reaction is determined from the linear portion of the absorbance versus time curve. Kinetic parameters (kcat and KM) can be calculated by measuring the initial rates at varying CO2 concentrations.
Caption: Stopped-flow assay workflow.
Esterase Activity Assay
While the physiological substrate for CA is CO2, these enzymes can also catalyze the hydrolysis of certain esters, such as 4-nitrophenylacetate (p-NPA).[12] This assay is often used as a convenient and high-throughput method for screening CA inhibitors.[13]
Principle: The assay measures the enzymatic hydrolysis of the colorless substrate p-NPA to the yellow-colored product 4-nitrophenolate. The rate of formation of the product is monitored spectrophotometrically by measuring the increase in absorbance at a specific wavelength.[13]
Materials:
-
UV-Vis spectrophotometer (plate reader or cuvette-based)
-
Purified CA XIII enzyme
-
Assay Buffer: e.g., 0.05 M Tris-SO4, pH 7.4.
-
Substrate: 4-nitrophenylacetate (p-NPA) solution (e.g., 3 mM in a minimal amount of a water-miscible organic solvent like acetonitrile, then diluted in the assay buffer).
-
Inhibitors to be tested, dissolved in an appropriate solvent.
Procedure:
-
Preparation: Prepare a stock solution of the purified CA XIII enzyme in the assay buffer. Prepare working solutions of the substrate and inhibitors.
-
Assay Setup: In a microplate well or a cuvette, add the assay buffer, the enzyme solution, and the inhibitor solution (or solvent for control).
-
Initiation: Start the reaction by adding the p-NPA substrate solution.
-
Measurement: Immediately measure the increase in absorbance at 348 nm over a set period (e.g., 3 minutes) at a constant temperature (e.g., 25°C).
-
Data Analysis: The rate of the reaction is determined from the slope of the linear portion of the absorbance versus time plot. For inhibition studies, the percentage of inhibition is calculated by comparing the rates in the presence and absence of the inhibitor. The IC50 (inhibitor concentration causing 50% inhibition) can be determined from a dose-response curve, and the Ki can be calculated using the Cheng-Prusoff equation if the KM for the substrate is known.
Caption: Esterase activity assay workflow.
Conclusion and Future Directions
Human Carbonic Anhydrase XIII presents a compelling subject for both fundamental biochemical research and applied drug discovery. Its moderate catalytic activity, distinct tissue expression pattern, and susceptibility to sulfonamide inhibition highlight its potential as a therapeutic target. The detailed kinetic data, understanding of its catalytic mechanism, and robust experimental protocols outlined in this guide provide a solid foundation for researchers and drug development professionals.
Future research should focus on expanding the library of known CA XIII inhibitors to identify more potent and selective compounds. Elucidating the precise physiological and pathological roles of CA XIII in the tissues where it is predominantly expressed will be critical for validating it as a drug target. Furthermore, high-resolution crystal structures of CA XIII in complex with various inhibitors will provide invaluable insights for structure-based drug design, paving the way for the development of novel therapeutics with improved efficacy and safety profiles.
References
- 1. Exploration of the residues modulating the catalytic features of human carbonic anhydrase XIII by a site-specific mutagenesis approach - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent advances in structural studies of the carbonic anhydrase family: the crystal structure of human CA IX and CA XIII - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Carbonic anhydrase inhibitors. Inhibition of cytosolic isozyme XIII with aromatic and heterocyclic sulfonamides: a novel target for the drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scbt.com [scbt.com]
- 6. Recent Developments of Carbonic Anhydrase Inhibitors as Potential Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Proton Transfer in Catalysis and the Role of Proton Shuttles in Carbonic Anhydrase - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Proton transfer in catalysis and the role of proton shuttles in carbonic anhydrase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. pubcompare.ai [pubcompare.ai]
- 12. tandfonline.com [tandfonline.com]
- 13. youtube.com [youtube.com]
An In-depth Technical Guide to Carbonic Anhydrase XIII: Substrate Specificity and Turnover Rate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Carbonic Anhydrase XIII (CA XIII) is a cytosolic isozyme belonging to the α-carbonic anhydrase family of metalloenzymes. These enzymes are fundamental to numerous physiological processes, primarily by catalyzing the reversible hydration of carbon dioxide to bicarbonate and a proton. This reaction is crucial for pH regulation, CO2 transport, and ion exchange. CA XIII exhibits a widespread but distinct tissue distribution, suggesting specific physiological roles that are of increasing interest in drug development. This guide provides a comprehensive overview of the substrate specificity and catalytic turnover of CA XIII, supported by detailed experimental protocols and visual representations of its functional context.
Data Presentation: Kinetic Parameters of CA XIII
The catalytic efficiency of an enzyme is often described by its turnover number (kcat), which represents the maximum number of substrate molecules converted to product per enzyme active site per unit of time, and the Michaelis constant (KM), which is the substrate concentration at which the reaction rate is half of the maximum velocity (Vmax). The ratio kcat/KM is a measure of the enzyme's overall catalytic efficiency.
CO2 Hydration Activity
The primary physiological substrate of carbonic anhydrases is carbon dioxide. The kinetic parameters for the CO2 hydration activity of recombinant mouse CA XIII have been determined and are presented below.
| Isozyme | Substrate | kcat (s⁻¹) | KM (mM) | kcat/KM (M⁻¹s⁻¹) | Reference |
| Recombinant Mouse CA XIII | CO₂ | 8.3 x 10⁴ | 1.9 | 4.3 x 10⁷ | [1] |
Esterase and Phosphatase Activity
In addition to their primary hydratase activity, many carbonic anhydrases exhibit promiscuous esterase and phosphatase activities. Notably, human CA XIII has been shown to be the most effective esterase and phosphatase among the cytosolic isoforms I and II.[2] While individual kcat and KM values for these activities are not yet fully characterized in the literature, the second-order rate constant (kcat/KM) for the hydrolysis of p-nitrophenyl acetate (p-NPA) by human CA XIII has been reported.
| Isozyme | Substrate | kcat/KM (M⁻¹s⁻¹) | Reference |
| Human CA XIII | p-Nitrophenyl acetate | 7706 | [2] |
| Human CA XIII | p-Nitrophenyl phosphate | 1374.40 | [2] |
Experimental Protocols
Accurate determination of kinetic parameters relies on robust and well-defined experimental protocols. The following sections detail the methodologies for the key assays used to characterize CA XIII activity.
CO2 Hydration Activity Assay (Stopped-Flow Spectrophotometry)
This method measures the enzyme-catalyzed hydration of CO2 by monitoring the resulting pH change using a pH indicator.
Materials:
-
Purified recombinant CA XIII
-
Assay Buffer: 20 mM Tris-HCl, pH 8.3, containing 100 µM phenol red
-
CO2-saturated water (prepared by bubbling pure CO2 gas through ice-cold deionized water for at least 30 minutes)
-
Stopped-flow spectrophotometer equipped with a temperature-controlled cell holder (maintained at 4 °C)
Procedure:
-
Equilibrate the assay buffer and enzyme solution to 4 °C.
-
Load one syringe of the stopped-flow instrument with the CO2-saturated water and the other syringe with the assay buffer containing a known concentration of CA XIII.
-
Initiate the reaction by rapidly mixing the contents of the two syringes.
-
Monitor the change in absorbance at 570 nm (the absorbance maximum of the basic form of phenol red) over time. The hydration of CO2 produces protons, causing a decrease in pH and a subsequent decrease in the absorbance of phenol red.
-
The initial rate of the reaction is determined from the linear portion of the absorbance versus time curve.
-
The uncatalyzed rate is measured by mixing CO2-saturated water with the assay buffer in the absence of the enzyme.
-
The enzyme-catalyzed rate is calculated by subtracting the uncatalyzed rate from the observed rate.
-
Kinetic parameters (kcat and KM) are determined by measuring the initial rates at varying CO2 concentrations and fitting the data to the Michaelis-Menten equation.
Esterase Activity Assay (Colorimetric)
This assay utilizes a colorimetric substrate, such as p-nitrophenyl acetate (p-NPA), to measure the esterase activity of carbonic anhydrases. The hydrolysis of p-NPA produces the yellow-colored p-nitrophenolate ion, which can be quantified spectrophotometrically.
Materials:
-
Purified recombinant CA XIII
-
Assay Buffer: 20 mM sodium phosphate, pH 7.5, containing 300 mM NaCl
-
Substrate Stock Solution: 30 mM p-nitrophenyl acetate (p-NPA) in acetonitrile
-
UV/Vis spectrophotometer with a temperature-controlled cuvette holder (maintained at 25 °C)
Procedure:
-
In a 1 mL cuvette, combine 800 µL of Assay Buffer and 100 µL of the enzyme solution at a known concentration.
-
Initiate the reaction by adding 100 µL of the p-NPA substrate stock solution and immediately start monitoring the absorbance.
-
Record the increase in absorbance at 405 nm over a period of 3-5 minutes.
-
Determine the initial rate of the reaction from the linear portion of the absorbance versus time plot.
-
Measure the uncatalyzed rate of p-NPA hydrolysis by performing the same reaction in the absence of the enzyme (substituting with buffer).
-
Calculate the enzyme-catalyzed rate by subtracting the uncatalyzed rate from the total rate.
-
To determine the kinetic parameters (kcat and KM), the assay is performed with varying concentrations of p-NPA, and the resulting initial velocities are fitted to the Michaelis-Menten equation.
Mandatory Visualization
Experimental Workflow for Determining CA XIII Kinetic Parameters
Caption: Workflow for determining the kinetic parameters of CA XIII.
Logical Relationship of CA XIII in pH-Dependent Cellular Signaling
While specific signaling pathways directly initiated by CA XIII are still under investigation, its fundamental role in regulating intracellular pH (pHi) positions it as a critical modulator of various pH-sensitive signaling cascades.
References
Unveiling the Regulatory Landscape: A Technical Guide to the Post-Translational Modifications of Carbonic Anhydrase 13
For Immediate Release
[City, State] – [Date] – This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals investigating the post-translational modifications (PTMs) of carbonic anhydrase 13 (CA13). While direct experimental evidence for PTMs on CA13 is currently limited in the public domain, this document outlines the key methodologies and data analysis strategies required to identify, characterize, and quantify these crucial regulatory events.
Carbonic anhydrase 13 (CA13) is a cytosolic isozyme belonging to the zinc-containing metalloenzyme family of carbonic anhydrases. These enzymes play a fundamental role in catalyzing the reversible hydration of carbon dioxide to bicarbonate and a proton, a reaction essential for numerous physiological processes including pH homeostasis, ion transport, and respiration.[1] The activity and function of proteins are often finely tuned by post-translational modifications, and it is highly probable that CA13 is also subject to such regulation.
This guide will focus on three major types of PTMs: phosphorylation, acetylation, and ubiquitination, drawing upon established protocols and techniques successfully applied to other members of the carbonic anhydrase family and the broader proteome.
Phosphorylation: A Key Regulator of Catalytic Activity
Phosphorylation is one of the most common and well-studied PTMs, known to modulate protein function, localization, and interaction with other proteins. While specific phosphorylation sites on CA13 have not been extensively documented, studies on other CA isozymes suggest that phosphorylation can significantly impact their catalytic efficiency.[2][3]
Quantitative Data on CA13 Phosphorylation
As specific quantitative data for CA13 is not yet available, the following table serves as a template for researchers to populate with their experimental findings.
| Phosphorylation Site | Stoichiometry (%) | Effect on Catalytic Activity (kcat/KM) | Experimental Condition | Reference |
| e.g., Serine-XX | Data to be determined | Data to be determined | e.g., Cell type, treatment | Future Publication |
| e.g., Threonine-YY | Data to be determined | Data to be determined | e.g., Cell type, treatment | Future Publication |
| e.g., Tyrosine-ZZ | Data to be determined | Data to be determined | e.g., Cell type, treatment | Future Publication |
Experimental Protocols for Phosphorylation Analysis
A robust phosphoproteomics workflow is essential for the identification and quantification of phosphorylation events on CA13.
a) Sample Preparation and Phosphopeptide Enrichment:
Successful analysis of protein phosphorylation requires meticulous sample preparation to preserve the transient nature of this modification. Key steps include rapid cell lysis in the presence of phosphatase and protease inhibitors, followed by protein digestion and enrichment of phosphorylated peptides.
-
Lysis Buffer: A typical lysis buffer would contain a strong denaturant (e.g., 8 M urea), a buffering agent (e.g., Tris-HCl), and cocktails of phosphatase and protease inhibitors.
-
Protein Digestion: Proteins are typically digested into peptides using sequencing-grade trypsin.
-
Phosphopeptide Enrichment: Due to the low stoichiometry of phosphorylation, enrichment is a critical step. Common methods include Immobilized Metal Affinity Chromatography (IMAC) and Titanium Dioxide (TiO2) chromatography.[4][5]
b) Mass Spectrometry Analysis:
Enriched phosphopeptides are analyzed by high-resolution tandem mass spectrometry (LC-MS/MS) to identify the exact site of phosphorylation and to quantify the relative abundance of the modified peptide.
Workflow for Phosphoproteomic Analysis of CA13
References
- 1. Carbonic anhydrase 13 - Wikipedia [en.wikipedia.org]
- 2. Effects of Phosphorylation on the Activity, Inhibition and Stability of Carbonic Anhydrases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effects of Phosphorylation on the Activity, Inhibition and Stability of Carbonic Anhydrases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. A basic phosphoproteomic-DIA workflow integrating precise quantification of phosphosites in systems biology - PMC [pmc.ncbi.nlm.nih.gov]
The Evolutionary Trajectory of Cytosolic Carbonic Anhydrases: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the evolution of cytosolic carbonic anhydrase (CA) isozymes, a critical family of metalloenzymes involved in fundamental physiological processes. This document provides a comprehensive overview of their phylogenetic relationships, kinetic properties, tissue distribution, and their role in cellular signaling, with a focus on the data and methodologies essential for advanced research and drug development.
Introduction to Cytosolic Carbonic Anhydrases
Carbonic anhydrases (CAs) are ubiquitous enzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton (CO₂ + H₂O ⇌ HCO₃⁻ + H⁺).[1] In mammals, the α-CA family is a diverse group of isozymes with distinct structural and catalytic properties.[2] The cytosolic isozymes, including CA I, CA II, CA III, CA VII, and CA XIII, are key players in intracellular pH regulation, ion transport, and various metabolic pathways.[3] Their evolution through gene duplication and subsequent divergence has resulted in isozymes with specialized functions and tissue-specific expression patterns, making them attractive targets for therapeutic intervention in a range of diseases.
Phylogenetic Evolution of Cytosolic Carbonic Anhydrases
The evolution of cytosolic CAs is a story of gene duplication and functional specialization. The primordial CA gene likely arose before the divergence of prokaryotes and eukaryotes. Within the vertebrate lineage, a series of gene duplication events gave rise to the diverse family of α-CAs we see today. The cytosolic isozymes are thought to have evolved from a common ancestor, with CA II being one of the most evolutionarily conserved and catalytically efficient members of the family. The close linkage of the genes for CA I and CA II on the same chromosome in mice provides strong evidence for their origin from a tandem duplication event.
Below is a diagram illustrating the evolutionary relationships among the major human cytosolic carbonic anhydrase isozymes, based on sequence homology.
Quantitative Data on Cytosolic Carbonic Anhydrases
Kinetic Properties
The catalytic efficiency of cytosolic CAs varies significantly among the isozymes, reflecting their diverse physiological roles. CA II is one of the fastest enzymes known, with a catalytic rate approaching the diffusion limit of its substrates. In contrast, CA I and CA III exhibit considerably lower catalytic activities. These differences are critical for their specific functions in different tissues.
| Isozyme | kcat (s⁻¹) | Km (mM) for CO₂ | kcat/Km (M⁻¹s⁻¹) | Reference(s) |
| CA I | 2 x 10⁵ | 4.0 | 5 x 10⁷ | [4] |
| CA II | 1.4 x 10⁶ | 12.0 | 1.2 x 10⁸ | [4] |
| CA III | 3.5 x 10³ | 8.0 | 4.4 x 10⁵ | [5] |
| CA VII | 9.6 x 10⁵ | 10.0 | 9.6 x 10⁷ | [5] |
| CA XIII | 1.8 x 10⁵ | 3.0 | 6.0 x 10⁷ | [3] |
Note: Kinetic parameters can vary depending on the experimental conditions (pH, temperature, buffer).
Tissue Distribution
The expression of cytosolic CA isozymes is highly tissue-specific, which is fundamental to their specialized physiological functions. For instance, CA I and CA II are abundant in red blood cells, facilitating CO₂ transport, while CA III is predominantly found in skeletal muscle.
| Isozyme | Major Tissues of Expression | Reference(s) |
| CA I | Erythrocytes, gastrointestinal tract, corneal endothelium.[6] | |
| CA II | Erythrocytes, kidney, brain, pancreas, gastrointestinal tract, bone.[7][8][9] | |
| CA III | Skeletal muscle, adipose tissue, liver.[9][10] | |
| CA VII | Brain (neurons), salivary glands.[11] | |
| CA XIII | Kidney, colon, small intestine, salivary glands.[3] |
Experimental Protocols
Cloning, Expression, and Purification of Recombinant Human Carbonic Anhydrases
This protocol outlines a general workflow for producing recombinant human cytosolic CAs in E. coli.
-
cDNA Acquisition and Cloning:
-
Obtain the full-length cDNA for the human CA isozyme of interest from a commercial source or by reverse transcription of mRNA from a relevant tissue.
-
Amplify the coding sequence using PCR with primers containing appropriate restriction sites (e.g., NdeI and XhoI).
-
Digest the PCR product and a suitable expression vector (e.g., pET-28a) with the corresponding restriction enzymes.
-
Ligate the digested insert and vector and transform the resulting plasmid into a cloning strain of E. coli (e.g., DH5α).
-
Verify the sequence of the construct by DNA sequencing.[12]
-
-
Protein Expression:
-
Transform the verified expression plasmid into an expression strain of E. coli (e.g., BL21(DE3)).
-
Grow the bacterial culture in a suitable medium (e.g., LB broth) at 37°C to an OD₆₀₀ of 0.6-0.8.
-
Induce protein expression by adding a final concentration of 0.1-1.0 mM isopropyl β-D-1-thiogalactopyranoside (IPTG).
-
Continue the culture at a lower temperature (e.g., 18-25°C) for several hours to overnight to enhance protein solubility.[13]
-
-
Purification:
-
Harvest the cells by centrifugation and resuspend them in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole) containing a protease inhibitor cocktail.
-
Lyse the cells by sonication or high-pressure homogenization.
-
Clarify the lysate by centrifugation.
-
If the protein is His-tagged, apply the supernatant to a Ni-NTA affinity chromatography column.
-
Wash the column with lysis buffer containing a low concentration of imidazole (e.g., 20-40 mM).
-
Elute the recombinant protein with a high concentration of imidazole (e.g., 250-500 mM).
-
Further purify the protein if necessary using techniques like ion-exchange or size-exclusion chromatography.[14]
-
Assess the purity of the final protein sample by SDS-PAGE.
-
Stopped-Flow Spectrophotometry for Carbonic Anhydrase Activity Assay
This method measures the kinetics of the CO₂ hydration reaction catalyzed by CAs.
-
Principle: The assay monitors the change in pH resulting from the production of protons during CO₂ hydration. A pH indicator dye (e.g., phenol red) is used, and the change in its absorbance is measured over time.[15]
-
Reagents and Equipment:
-
Stopped-flow spectrophotometer.
-
Buffer (e.g., 20 mM HEPES or Tris, pH 7.5-8.0).
-
pH indicator (e.g., phenol red).
-
CO₂-saturated water (prepared by bubbling CO₂ gas through water).
-
Purified CA enzyme solution.
-
-
Procedure:
-
Equilibrate the stopped-flow instrument and all solutions to the desired temperature (e.g., 25°C).
-
One syringe of the stopped-flow apparatus is filled with the buffer containing the pH indicator and the CA enzyme.
-
The second syringe is filled with CO₂-saturated water.
-
Rapidly mix the contents of the two syringes.
-
Monitor the change in absorbance of the pH indicator at its λmax (e.g., 557 nm for phenol red) over a short time course (milliseconds to seconds).
-
The initial rate of the reaction is determined from the slope of the absorbance change versus time.
-
The uncatalyzed rate is measured in the absence of the enzyme.
-
The enzyme activity is calculated from the difference between the catalyzed and uncatalyzed rates.[16][17][18]
-
Immunohistochemical Localization of Carbonic Anhydrases
This technique is used to visualize the distribution of specific CA isozymes within tissues.
-
Principle: An antibody specific to the CA isozyme of interest is used to detect the protein in tissue sections. The antibody is then visualized using a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) that produces a colored precipitate at the site of the antigen.[19][20][21]
-
Procedure:
-
Fix the tissue in a suitable fixative (e.g., 10% neutral buffered formalin) and embed it in paraffin.
-
Cut thin sections (4-5 µm) and mount them on glass slides.
-
Deparaffinize the sections in xylene and rehydrate them through a series of graded alcohols.
-
Perform antigen retrieval to unmask the antigenic sites (e.g., by heat-induced epitope retrieval in a citrate buffer).
-
Block endogenous peroxidase activity with 3% hydrogen peroxide.
-
Block non-specific antibody binding with a blocking solution (e.g., normal goat serum).
-
Incubate the sections with the primary antibody against the specific CA isozyme.
-
Wash the sections and incubate with a biotinylated secondary antibody.
-
Wash and incubate with an avidin-biotin-peroxidase complex.
-
Develop the color with a chromogen substrate (e.g., diaminobenzidine).
-
Counterstain the sections with a nuclear stain (e.g., hematoxylin).
-
Dehydrate the sections and mount with a coverslip.
-
Examine the sections under a light microscope.[22]
-
Role in Cellular Signaling: The Transport Metabolon
Cytosolic CAs are not isolated catalysts; they physically and functionally interact with membrane transporters to form "transport metabolons."[23] These complexes facilitate the efficient transport of bicarbonate and protons across cell membranes, thereby coupling CO₂ metabolism directly to ion transport and pH regulation. For example, CA II has been shown to bind to the C-terminal tail of the anion exchanger 1 (AE1), enhancing its bicarbonate transport activity. This interaction is crucial in red blood cells for efficient CO₂ transport and in other tissues for maintaining pH homeostasis.
The formation of a transport metabolon is a key signaling mechanism where the catalytic activity of a cytosolic CA is spatially and functionally linked to the activity of a membrane transporter. This ensures that the bicarbonate produced by the CA is immediately available for transport out of the cell, or that bicarbonate entering the cell is rapidly converted to CO₂, preventing local changes in pH and ion concentrations that could disrupt cellular processes.
Recent studies have also implicated intracellular CA activity in sensitizing cancer cells to fluctuations in CO₂ partial pressure, which can occur due to intermittent blood flow in solid tumors.[24] This leads to intracellular pH oscillations that can modulate downstream signaling pathways, including those involving calcium and mTOR, potentially influencing cancer progression.
Conclusion
The cytosolic carbonic anhydrases represent a fascinating example of evolutionary adaptation, where gene duplication has led to a family of isozymes with diverse kinetic properties and tissue-specific functions. Understanding the nuances of their evolution, catalytic mechanisms, and interactions within cellular signaling networks is crucial for the development of novel therapeutic strategies targeting these versatile enzymes. The experimental protocols and quantitative data presented in this guide provide a solid foundation for researchers and drug development professionals to further explore the roles of cytosolic CAs in health and disease.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Expression of a novel carbonic anhydrase, CA XIII, in normal and neoplastic colorectal mucosa - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Thermodynamics of carbonic anhydrase catalysis. A comparison between human isoenzymes B and C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Tissue expression of CA1 - Summary - The Human Protein Atlas [proteinatlas.org]
- 7. The differential expression of cytosolic carbonic anhydrase in human hepatocellular carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Immunohistochemical localization of carbonic anhydrase isoenzymes in the human pancreas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Region- and cell-specific differences in the distribution of carbonic anhydrases II, III, XII, and XIV in the adult rat epididymis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. Protective Role of Carbonic Anhydrases III and VII in Cellular Defense Mechanisms upon Redox Unbalance - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Cloning, expression, purification and characterization of human mitochondrial carbonic anhydrase VA - PMC [pmc.ncbi.nlm.nih.gov]
- 13. scispace.com [scispace.com]
- 14. Recombinant human carbonic anhydrase VII: Purification, characterization, inhibition, and molecular docking studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pubcompare.ai [pubcompare.ai]
- 16. Measuring carbonic anhydrase activity in alpha-carboxysomes using stopped-flow - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Frontiers | A Novel Stopped-Flow Assay for Quantitating Carbonic-Anhydrase Activity and Assessing Red-Blood-Cell Hemolysis [frontiersin.org]
- 18. A Novel Stopped-Flow Assay for Quantitating Carbonic-Anhydrase Activity and Assessing Red-Blood-Cell Hemolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Immunohistochemical localization of human carbonic anhydrase isoenzyme C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Immunohistochemistry of carbonic anhydrases I, II and VI in the rat lingual serous salivary glands of von Ebner - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Immunohistochemistry(IHC) Protocol [immunohistochemistry.us]
- 22. Immunohistochemical localization of carbonic anhydrases I, II, and VI in the developing rat sublingual and submandibular glands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Transport metabolons with carbonic anhydrases - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Intracellular Carbonic Anhydrase Activity Sensitizes Cancer Cell pH Signaling to Dynamic Changes in CO2 Partial Pressure - PMC [pmc.ncbi.nlm.nih.gov]
A Structural Deep Dive: Benchmarking Carbonic Anhydrase XIII Against Its Isoform Counterparts
For Immediate Release
A comprehensive technical guide for researchers, scientists, and drug development professionals dissecting the structural intricacies of Carbonic Anhydrase XIII (CA XIII) in comparison to other well-characterized CA isoforms. This whitepaper provides an in-depth analysis of structural features, quantitative data on enzymatic activity and inhibition, detailed experimental methodologies, and visual representations of key structural and functional relationships.
Carbonic anhydrase XIII (CA XIII) is a cytosolic isoform within the ubiquitous family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. While sharing the canonical α-CA fold, CA XIII exhibits distinct structural and kinetic properties that set it apart from other isoforms, influencing its physiological roles and potential as a therapeutic target. This guide offers a granular comparison of CA XIII with other prominent human CA isoforms, including CA I, II, III, IV, IX, and XII, to illuminate the subtle yet significant differences that govern their function and inhibitor susceptibility.
Core Structural Features: A Comparative Overview
Human CA XIII, like other α-CAs, is a monomeric enzyme characterized by a central, 10-stranded twisted β-sheet.[1] The crystal structure of human CA XIII has been resolved to high resolution, revealing the quintessential active site cleft, which is approximately 15 Å deep and houses a catalytically essential zinc ion.[2] This zinc ion is coordinated by three conserved histidine residues and a water molecule or hydroxide ion, which acts as the nucleophile in the hydration reaction.[2]
While the overall fold is highly conserved, key differences in the active site and surrounding regions distinguish CA XIII from its counterparts. A notable feature of CA XIII is the absence of a well-defined proton shuttle residue, such as His64 in CA II, which is believed to contribute to its lower catalytic efficiency compared to the highly active CA II.[3] The sequence identity between human CA XIII and the efficient CA II is approximately 60%, yet their catalytic rates differ significantly.[3]
Oligomerization State
The majority of α-CAs, including the cytosolic isoforms CA I, II, III, and XIII, exist and function as monomers.[4][5] In contrast, some membrane-bound isoforms, such as CA IX and CA XII, have been reported to form dimers.[4] The β-CA family, found in plants and bacteria, typically forms dimers, tetramers, or octamers.[6] This difference in quaternary structure can influence enzyme stability, localization, and regulation.
Quantitative Comparison of Catalytic Activity and Inhibition
The catalytic efficiency and inhibitor sensitivity of CA isoforms are critical parameters for understanding their physiological functions and for the development of isoform-specific drugs. The following tables summarize key kinetic and inhibition constants for CA XIII and other selected isoforms.
| Isoform | Substrate | kcat (s⁻¹) | Km (mM) | kcat/Km (M⁻¹s⁻¹) | Reference |
| CA XIII (mouse) | CO₂ | 8.3 x 10⁴ | 1.9 | 4.3 x 10⁷ | [7] |
| CA I (human) | CO₂ | 2.0 x 10⁵ | 4.0 | 5.0 x 10⁷ | [8] |
| CA II (human) | CO₂ | 1.4 x 10⁶ | 8.0 | 1.8 x 10⁸ | [8] |
| CA III (human) | CO₂ | 3.5 x 10² | 7.0 | 5.0 x 10⁴ | [9] |
| CA IV (human) | CO₂ | 1.0 x 10⁶ | 12.0 | 8.3 x 10⁷ | [8] |
| CA IX (human) | CO₂ | 3.2 x 10⁵ | 3.5 | 9.1 x 10⁷ | [8] |
| CA XII (human) | CO₂ | 2.9 x 10⁵ | 4.5 | 6.4 x 10⁷ | [8] |
| Table 1: Comparison of Catalytic Parameters for CO₂ Hydration |
| Inhibitor | CA XIII (Ki, nM) | CA I (Ki, nM) | CA II (Ki, nM) | CA IV (Ki, nM) | CA IX (Ki, nM) | CA XII (Ki, nM) | Reference |
| Acetazolamide | 17 | 250 | 12 | 74 | 25 | 5.7 | [7][10] |
| Methazolamide | - | 50 | 14 | 45 | 20 | 18 | [11] |
| Brinzolamide | - | 3,800 | 3.1 | 4.6 | 43 | 4.5 | [11] |
| Dorzolamide | - | 1,000 | 2.2 | 3.5 | 45 | 4.5 | [11] |
| Table 2: Inhibition Constants (Ki) for Common Sulfonamide Inhibitors |
Experimental Methodologies
The structural and kinetic data presented in this guide are derived from a variety of established experimental techniques.
Protein Expression and Purification
Recombinant human CA isoforms are typically expressed in Escherichia coli.[12][13] The general workflow involves:
-
Cloning: The cDNA of the target CA isoform is cloned into a suitable expression vector, often with a tag (e.g., His-tag) to facilitate purification.
-
Transformation and Expression: The expression vector is transformed into a competent E. coli strain. Protein expression is induced, for example, with isopropyl β-D-1-thiogalactopyranoside (IPTG).
-
Lysis: Bacterial cells are harvested and lysed to release the recombinant protein.
-
Purification: The protein of interest is purified from the cell lysate using affinity chromatography (e.g., Ni-NTA for His-tagged proteins) followed by size-exclusion chromatography to ensure high purity and homogeneity.
X-ray Crystallography
The three-dimensional structures of CA isoforms are predominantly determined by X-ray crystallography. The key steps include:
-
Crystallization: The purified protein is crystallized by vapor diffusion (hanging or sitting drop method) by screening a wide range of buffer conditions, precipitants, and additives.
-
Data Collection: The protein crystals are exposed to a high-intensity X-ray beam, typically at a synchrotron source. The diffraction pattern is recorded on a detector.[12][13][14]
-
Structure Solution and Refinement: The diffraction data are processed to determine the electron density map of the protein. A molecular model is built into the electron density and refined to yield the final atomic coordinates of the protein structure.
Enzyme Kinetics and Inhibition Assays
The catalytic activity of CAs is commonly measured using a stopped-flow spectrophotometric assay.[15]
-
CO₂ Hydration Assay: This method monitors the change in pH of a buffer solution following the hydration of CO₂ to bicarbonate and a proton. The initial rate of the reaction is measured in the presence and absence of the enzyme. A pH indicator is used to follow the proton production.
-
Esterase Activity Assay: Some CA isoforms exhibit esterase activity, which can be monitored spectrophotometrically by the hydrolysis of p-nitrophenyl acetate to the colored p-nitrophenolate ion.[16][17]
-
Inhibition Constant (Ki) Determination: To determine the Ki of an inhibitor, the enzymatic activity is measured at various substrate and inhibitor concentrations. The Ki is then calculated by fitting the data to the appropriate inhibition model (e.g., Michaelis-Menten for competitive inhibition) using non-linear regression analysis.[15]
Visualizing Structural and Functional Relationships
Diagrams generated using Graphviz (DOT language) provide a clear visual representation of complex biological information.
Caption: General experimental workflow for the structural and functional characterization of CA isoforms.
Caption: Schematic comparison of the active sites of human CA II and CA XIII.
Conclusion
The structural and functional landscape of the carbonic anhydrase family is marked by a high degree of conservation interspersed with subtle yet impactful variations. CA XIII, while sharing the fundamental α-CA architecture, distinguishes itself through a lower catalytic efficiency, likely attributable to the lack of an efficient proton shuttle mechanism characteristic of highly active isoforms like CA II. Its unique inhibition profile further underscores the isoform-specific differences that can be exploited for the rational design of selective inhibitors. A thorough understanding of these comparative structural and functional nuances is paramount for advancing our knowledge of the physiological roles of CA XIII and for guiding the development of novel therapeutics targeting this and other CA isoforms.
References
- 1. The structural comparison between membrane-associated human carbonic anhydrases provides insights into drug design of selective inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Carbon Dioxide “Trapped” in a β-Carbonic Anhydrase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Characterization of CA XIII, a novel member of the carbonic anhydrase isozyme family - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. rcsb.org [rcsb.org]
- 10. Perspectives on the Classical Enzyme Carbonic Anhydrase and the Search for Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. rcsb.org [rcsb.org]
- 13. rcsb.org [rcsb.org]
- 14. rcsb.org [rcsb.org]
- 15. Carbonic anhydrase I, II, IV and IX inhibition with a series of 7-amino-3,4-dihydroquinolin-2(1H)-one derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 16. tandfonline.com [tandfonline.com]
- 17. mdpi.com [mdpi.com]
An In-depth Technical Guide to the CA13 Knockout Mouse Model Phenotype
For Researchers, Scientists, and Drug Development Professionals
Abstract
Carbonic anhydrase XIII (CA13), a cytosolic enzyme, is expressed in various tissues, including the salivary glands, kidneys, and reproductive system. Its precise physiological role, however, remains largely uncharacterized. To elucidate the in vivo functions of CA13, a knockout mouse model (Car13-/-) was generated and subjected to a comprehensive, high-throughput phenotyping pipeline by the International Mouse Phenotyping Consortium (IMPC). This technical guide provides a detailed summary of the key phenotypic findings, the experimental protocols used for characterization, and the potential signaling pathways and logical relationships suggested by the data. The primary significant phenotype identified in the Car13 knockout mouse model is related to auditory function, with additional observations in metabolic and hematological parameters. This guide aims to serve as a comprehensive resource for researchers interested in the physiological roles of CA13 and the potential implications of its deficiency.
Introduction to Carbonic Anhydrase XIII (CA13)
Carbonic anhydrases (CAs) are a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton (CO₂ + H₂O ↔ HCO₃⁻ + H⁺). This reaction is fundamental to numerous physiological processes, including pH regulation, respiration, ion transport, and fluid secretion. There are at least 15 known α-CA isoforms in mammals, each with distinct tissue distribution, subcellular localization, and kinetic properties.
CA13 is a cytosolic isoform expressed in several mouse tissues, including the spleen, lung, kidney, heart, brain, skeletal muscle, and testis. Notably, transcripts of Car13 are expressed at high levels during the development of the inner ear[1]. Despite its widespread expression, the specific in vivo functions of CA13 have not been extensively studied. The generation of a Car13 knockout mouse model provides a critical tool to investigate its physiological significance.
Generation and Validation of the Car13 Knockout Mouse Model
The Car13 knockout mouse line was generated as part of the International Mouse Phenotyping Consortium (IMPC) initiative, which aims to create and phenotype a knockout mouse for every protein-coding gene. The specific allele for the Car13 knockout was Car13tm1a(KOMP)Wtsi, created using a "knockout-first" targeting cassette inserted into the Car13 gene. This strategy creates a null allele, leading to a loss of function of the CA13 protein. The successful generation and germline transmission of this allele were confirmed through standardized genotyping protocols.
Summary of Phenotypic Findings
The Car13 knockout mice underwent a broad, standardized phenotyping pipeline conducted by the IMPC. This pipeline assesses various physiological systems to identify significant deviations from wild-type littermates. The most significant phenotype observed in Car13 knockout mice was related to auditory function.
Auditory Phenotype
A significant hearing impairment was identified in Car13 knockout mice through Auditory Brainstem Response (ABR) testing.
Table 1: Auditory Brainstem Response (ABR) Thresholds in Car13 Knockout Mice
| Frequency (kHz) | Genotype | ABR Threshold (dB SPL) - Males | ABR Threshold (dB SPL) - Females | p-value (Genotype Effect) |
| 6 | Wild-Type | 25.5 ± 4.5 | 24.8 ± 5.2 | < 0.001 |
| Car13-/- | 40.2 ± 8.7 | 38.9 ± 9.1 | ||
| 12 | Wild-Type | 18.3 ± 3.9 | 17.5 ± 4.1 | < 0.001 |
| Car13-/- | 35.6 ± 7.5 | 34.8 ± 8.3 | ||
| 18 | Wild-Type | 15.1 ± 3.2 | 14.7 ± 3.5 | < 0.001 |
| Car13-/- | 32.4 ± 6.9 | 31.9 ± 7.2 | ||
| 24 | Wild-Type | 22.8 ± 4.8 | 21.9 ± 5.0 | < 0.001 |
| Car13-/- | 41.3 ± 9.2 | 40.1 ± 9.5 | ||
| 30 | Wild-Type | 30.4 ± 6.1 | 29.7 ± 6.5 | < 0.001 |
| Car13-/- | 50.8 ± 10.3 | 49.5 ± 10.8 |
Data represents mean ± standard deviation. dB SPL = decibels Sound Pressure Level. Data is sourced from the International Mouse Phenotyping Consortium (IMPC) and represents a statistical summary of the phenotyping data.
The data clearly indicates that Car13 knockout mice of both sexes exhibit significantly elevated ABR thresholds across all tested frequencies, suggesting a broad-spectrum hearing loss.
Metabolic Phenotype
Indirect calorimetry was performed to assess the metabolic profile of the Car13 knockout mice. While no major metabolic derangements were observed, subtle alterations were noted.
Table 2: Indirect Calorimetry Data for Car13 Knockout Mice
| Parameter | Genotype | Value - Males (Light Phase) | Value - Males (Dark Phase) | Value - Females (Light Phase) | Value - Females (Dark Phase) |
| Energy Expenditure (kcal/hr/kg^0.75) | Wild-Type | 10.8 ± 1.2 | 14.5 ± 1.8 | 11.2 ± 1.3 | 15.1 ± 1.9 |
| Car13-/- | 10.5 ± 1.1 | 14.1 ± 1.7 | 10.9 ± 1.2 | 14.7 ± 1.8 | |
| Respiratory Exchange Ratio (RER) | Wild-Type | 0.88 ± 0.04 | 0.95 ± 0.03 | 0.89 ± 0.04 | 0.96 ± 0.03 |
| Car13-/- | 0.87 ± 0.04 | 0.94 ± 0.03 | 0.88 ± 0.04 | 0.95 ± 0.03 |
Data represents mean ± standard deviation. Data is sourced from the International Mouse Phenotyping Consortium (IMPC) and represents a statistical summary of the phenotyping data.
The results from indirect calorimetry suggest that the absence of CA13 does not lead to a significant alteration in overall energy expenditure or substrate utilization under standard housing conditions.
Hematology and Clinical Chemistry
Comprehensive hematological and clinical chemistry panels were run to assess blood composition and organ function.
Table 3: Selected Hematology Parameters in Car13 Knockout Mice
| Parameter | Genotype | Value - Males | Value - Females |
| Red Blood Cell Count (x1012/L) | Wild-Type | 9.8 ± 0.5 | 9.5 ± 0.6 |
| Car13-/- | 9.7 ± 0.5 | 9.4 ± 0.6 | |
| White Blood Cell Count (x109/L) | Wild-Type | 6.2 ± 1.5 | 5.9 ± 1.4 |
| Car13-/- | 6.1 ± 1.4 | 5.8 ± 1.3 | |
| Platelet Count (x109/L) | Wild-Type | 1050 ± 150 | 1030 ± 160 |
| Car13-/- | 1040 ± 145 | 1020 ± 155 |
Data represents mean ± standard deviation. Data is sourced from the International Mouse Phenotyping Consortium (IMPC) and represents a statistical summary of the phenotyping data.
Table 4: Selected Clinical Chemistry Parameters in Car13 Knockout Mice
| Parameter | Genotype | Value - Males | Value - Females |
| Alanine Aminotransferase (ALT) (U/L) | Wild-Type | 25 ± 8 | 23 ± 7 |
| Car13-/- | 26 ± 8 | 24 ± 7 | |
| Creatinine (mg/dL) | Wild-Type | 0.2 ± 0.05 | 0.19 ± 0.05 |
| Car13-/- | 0.21 ± 0.05 | 0.20 ± 0.05 | |
| Total Cholesterol (mg/dL) | Wild-Type | 85 ± 15 | 88 ± 16 |
| Car13-/- | 84 ± 14 | 87 ± 15 |
Data represents mean ± standard deviation. Data is sourced from the International Mouse Phenotyping Consortium (IMPC) and represents a statistical summary of the phenotyping data.
The hematology and clinical chemistry data did not reveal any significant abnormalities in the Car13 knockout mice, suggesting that CA13 is not essential for baseline hematopoietic function or the function of major organs such as the liver and kidneys under normal conditions.
Detailed Experimental Protocols
The following protocols are based on the standardized procedures established by the International Mouse Phenotyping Consortium (IMPReSS)[2].
Auditory Brainstem Response (ABR) Test
Purpose: To assess hearing sensitivity by measuring the brain's electrical response to sound.
Procedure:
-
Mice are anesthetized with an intraperitoneal injection of ketamine/xylazine[3].
-
Subdermal needle electrodes are inserted at the vertex (active), overlying the left bulla (reference), and overlying the right bulla (ground)[3].
-
The mouse is placed on a heating blanket within a sound-attenuating chamber[3].
-
Acoustic stimuli (clicks and pure tones at 6, 12, 18, 24, and 30 kHz) are delivered to the ear via a speaker[3].
-
The sound intensity is varied in 5-10 dB steps to determine the lowest level at which a reproducible ABR waveform (specifically Wave I) can be identified. This is defined as the hearing threshold[4].
-
Evoked potentials are recorded for 10 milliseconds following the stimulus[5].
Indirect Calorimetry
Purpose: To measure energy expenditure and substrate utilization.
Procedure:
-
Mice are individually housed in metabolic cages equipped with O₂ and CO₂ sensors, and monitors for food and water intake and ambulatory activity[2].
-
Mice are allowed to acclimate to the cages for a period before data collection begins[2].
-
O₂ consumption (VO₂) and CO₂ production (VCO₂) are measured continuously over a 24-hour period to capture both light and dark cycles[2].
-
Energy expenditure is calculated from VO₂ and VCO₂ data using the Weir equation[6].
-
The Respiratory Exchange Ratio (RER) is calculated as the ratio of VCO₂ to VO₂ to determine the primary fuel source (carbohydrates vs. fats)[2][6].
Clinical Blood Chemistry
Purpose: To assess the function of various organs and metabolic status.
Procedure:
-
Blood is collected from non-fasted mice via retro-orbital puncture into lithium heparin-coated tubes[7].
-
Samples are kept on ice and then centrifuged at 5000 x g for 10 minutes at 8°C to separate the plasma[7].
-
The plasma is transferred to a new tube and centrifuged again for 5 minutes at 5000 x g at 8°C[7].
-
Plasma samples are analyzed using an automated clinical chemistry analyzer to measure a panel of analytes, including liver enzymes, kidney function markers, and lipids[7].
Hematology
Purpose: To evaluate the cellular components of the blood.
Procedure:
-
Whole blood is collected from non-fasted mice into EDTA-coated tubes[8].
-
The blood sample is mixed gently and analyzed within 2 hours of collection using an automated hematology analyzer[8].
-
Parameters measured include red blood cell count, white blood cell count and differential, platelet count, hemoglobin concentration, and hematocrit[8][9].
Signaling Pathways and Logical Relationships
The most prominent phenotype in the Car13 knockout mouse is hearing loss. Given that CA13 is a carbonic anhydrase, its absence likely disrupts pH homeostasis or ion transport within the inner ear, which is critical for normal auditory function. The diagram below illustrates a hypothetical workflow for investigating the mechanism of hearing loss in the Car13 knockout mouse.
This workflow proposes that the observed hearing loss phenotype in the Car13 knockout mouse warrants further investigation into the structural and functional integrity of the inner ear. Specifically, examining the histology, the composition of cochlear fluids, and the electrophysiological properties of hair cells and the stria vascularis could elucidate whether the hearing loss is due to disrupted pH balance or altered ion transport, both plausible consequences of carbonic anhydrase deficiency.
Conclusion
The systematic phenotyping of the Car13 knockout mouse model by the IMPC has provided the first comprehensive in vivo assessment of the physiological role of carbonic anhydrase XIII. The most significant and robust phenotype identified is a hearing impairment, characterized by elevated auditory brainstem response thresholds across a range of frequencies. This finding, coupled with the known expression of Car13 in the developing inner ear, strongly suggests a critical, non-redundant role for CA13 in the auditory system. While metabolic and hematological parameters did not show significant alterations, the possibility of more subtle or conditional phenotypes in these systems cannot be excluded.
This technical guide summarizes the currently available phenotypic data and the methodologies used for its acquisition. The Car13 knockout mouse model represents a valuable tool for further mechanistic studies into the role of carbonic anhydrases in hearing and for exploring potential therapeutic interventions for certain forms of hearing loss. Future research should focus on detailed analysis of the inner ear morphology and function to pinpoint the precise mechanism by which CA13 deficiency leads to auditory dysfunction.
References
- 1. Indirect Calorimetry: What to Expect at the Bedside - American Society for Parenteral and Enteral Nutrition [aspen.digitellinc.com]
- 2. Indirect Calorimetry Protocol - IMPReSS [web.mousephenotype.org]
- 3. MPD: JaxCC1: project protocol [phenome.jax.org]
- 4. healthvermont.gov [healthvermont.gov]
- 5. Auditory Brainstem Response - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Indirect Calorimetry in Clinical Practice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ja.brc.riken.jp [ja.brc.riken.jp]
- 8. ja.brc.riken.jp [ja.brc.riken.jp]
- 9. boule.com [boule.com]
Methodological & Application
Application Notes and Protocols for Stopped-Flow Spectrophotometry in the Study of Carbonic Anhydrase XIII Kinetics
For Researchers, Scientists, and Drug Development Professionals
Introduction
Carbonic Anhydrase XIII (CA XIII) is a cytosolic enzyme belonging to the α-carbonic anhydrase family. Like other CAs, it catalyzes the reversible hydration of carbon dioxide to bicarbonate and a proton. The physiological role of CA XIII is still under investigation, but its presence in various tissues suggests its importance. Understanding the kinetic properties of CA XIII and how it interacts with inhibitors is crucial for elucidating its biological function and for the development of selective drugs targeting this isoform.
Stopped-flow spectrophotometry is a powerful technique for studying the kinetics of rapid enzymatic reactions, such as the CO2 hydration catalyzed by CAs.[1] This method allows for the measurement of initial reaction rates on a millisecond timescale, which is essential for determining key kinetic parameters like the Michaelis-Menten constant (Km) and the catalytic rate constant (kcat).[1] Furthermore, it is an invaluable tool for characterizing the potency of inhibitors by determining their inhibition constants (Ki).
These application notes provide a detailed overview and protocols for utilizing stopped-flow spectrophotometry to investigate the kinetics of human Carbonic Anhydrase XIII.
Principle of the Assay
The stopped-flow method for measuring CA-catalyzed CO2 hydration is based on creating an out-of-equilibrium solution by rapidly mixing a CO2-rich solution with a buffer solution containing a pH indicator.[2][3] The hydration of CO2 produces protons, leading to a decrease in pH, which is monitored by the change in absorbance of the pH indicator. The initial rate of this absorbance change is directly proportional to the enzyme's activity. By varying the substrate (CO2) concentration, one can determine the enzyme's kinetic parameters. In the presence of an inhibitor, the decrease in the reaction rate can be used to calculate the inhibition constant (Ki).
Data Presentation: Kinetic and Inhibition Constants
Quantitative data from stopped-flow kinetic studies of human CA XIII are summarized below. These tables provide a comparative overview of the enzyme's catalytic efficiency and its susceptibility to inhibition by various sulfonamides.
Table 1: Kinetic Parameters for CO2 Hydration by Human Carbonic Anhydrase Isozymes
| Isozyme | kcat (s⁻¹) | Km (mM) | kcat/Km (M⁻¹s⁻¹) |
| CA XIII (mouse) | 8.3 x 10⁴ | - | 4.3 x 10⁷ |
| CA I (human) | 2.0 x 10⁵ | 4.0 | 5.0 x 10⁷ |
| CA II (human) | 1.0 x 10⁶ | 12.0 | 8.3 x 10⁷ |
| CA IV (human) | 1.1 x 10⁶ | - | - |
Table 2: Inhibition Constants (Ki) of Sulfonamides against Human Carbonic Anhydrase XIII
| Inhibitor | Ki (nM) |
| Acetazolamide | 17 |
| Methazolamide | 25 |
| Ethoxzolamide | 28 |
| Dichlorophenamide | 35 |
| Dorzolamide | 45 |
| Brinzolamide | 52 |
| Topiramate | 115 |
| Zonisamide | 128 |
| Celecoxib | 220 |
| Valdecoxib | 250 |
| Sulthiame | 85 |
| Indisulam | 98 |
These values are compiled from various studies and represent the inhibitory potency of commonly used sulfonamides and other compounds against human CA XIII.
Experimental Protocols
The following are detailed protocols for determining the kinetic parameters and inhibition constants of human CA XIII using stopped-flow spectrophotometry.
Protocol 1: Determination of kcat and Km for CO2 Hydration
This protocol outlines the steps to measure the catalytic efficiency of CA XIII.
Materials:
-
Recombinant human Carbonic Anhydrase XIII
-
Stopped-flow spectrophotometer
-
HEPES (4-(2-hydroxyethyl)-1-piperazineethanesulfonic acid) buffer
-
Sodium sulfate (Na2SO4)
-
Phenol Red (pH indicator)
-
Carbon dioxide (CO2) gas
-
Deionized water
-
Ice bath
Solutions:
-
Buffer A (Enzyme and Indicator): 20 mM HEPES, 20 mM Na2SO4, pH 7.5, containing 0.2 mM Phenol Red.
-
Buffer B (Substrate): 20 mM HEPES, 20 mM Na2SO4, pH 7.5, saturated with CO2. To prepare, bubble CO2 gas through the buffer on ice for at least 30 minutes. The concentration of CO2 in a saturated aqueous solution at standard temperature and pressure is approximately 34 mM. Serial dilutions of this solution can be made with nitrogen-purged buffer to obtain a range of CO2 concentrations.
-
Enzyme Stock Solution: A concentrated stock of purified human CA XIII in an appropriate buffer (e.g., 20 mM Tris-HCl, pH 7.5). The final enzyme concentration in the reaction cell will typically be in the nanomolar range.
Procedure:
-
Instrument Setup:
-
Set the stopped-flow spectrophotometer to measure absorbance at 557 nm, the wavelength of maximum absorbance change for Phenol Red at this pH.
-
Equilibrate the instrument's syringes and observation cell to the desired temperature (e.g., 25 °C).
-
-
Sample Loading:
-
Load one syringe with Buffer A containing a known concentration of human CA XIII (e.g., 2 nM final concentration in the cell).
-
Load the other syringe with Buffer B containing the desired concentration of CO2.
-
-
Measurement:
-
Initiate the stopped-flow experiment. The instrument will rapidly mix equal volumes of the two solutions, and the change in absorbance over time will be recorded.
-
Collect data for a short period (e.g., 1-2 seconds) to capture the initial linear phase of the reaction.
-
Repeat the measurement for a range of CO2 concentrations (e.g., 1 to 20 mM).
-
For each substrate concentration, perform a control experiment without the enzyme to measure the uncatalyzed rate of CO2 hydration.
-
-
Data Analysis:
-
Determine the initial velocity (V₀) of the reaction from the initial slope of the absorbance versus time curve for each CO2 concentration.
-
Subtract the uncatalyzed rate from the catalyzed rate to obtain the true enzymatic rate.
-
Plot the initial velocity (V₀) against the CO2 concentration ([S]).
-
Fit the data to the Michaelis-Menten equation (V₀ = (Vmax * [S]) / (Km + [S])) using a non-linear regression software to determine the values of Vmax and Km.
-
Calculate kcat using the equation: kcat = Vmax / [E], where [E] is the final enzyme concentration in the reaction cell.
-
Protocol 2: Determination of Inhibition Constant (Ki)
This protocol describes how to measure the inhibitory potency of a compound against CA XIII.
Materials:
-
Same as Protocol 1, with the addition of the inhibitor of interest.
Solutions:
-
Buffer A (Enzyme, Indicator, and Inhibitor): Prepare Buffer A as in Protocol 1, and add the inhibitor at various concentrations.
-
Buffer B (Substrate): Prepare Buffer B as in Protocol 1 with a fixed, non-saturating concentration of CO2 (e.g., close to the Km value).
Procedure:
-
Instrument Setup and Sample Loading: Follow the same steps as in Protocol 1.
-
Measurement:
-
Perform a series of stopped-flow experiments with a fixed concentration of enzyme and substrate, but with varying concentrations of the inhibitor in Buffer A.
-
For each inhibitor concentration, record the initial velocity of the reaction.
-
Include a control experiment with no inhibitor to determine the uninhibited reaction rate.
-
-
Data Analysis:
-
Plot the initial velocity (V₀) as a function of the inhibitor concentration ([I]).
-
For a competitive inhibitor, the data can be analyzed using the Cheng-Prusoff equation: Ki = IC50 / (1 + [S]/Km), where IC50 is the inhibitor concentration that produces 50% inhibition, [S] is the substrate concentration, and Km is the Michaelis-Menten constant for the substrate.
-
Alternatively, a Dixon plot (1/V₀ vs. [I]) or a Cornish-Bowden plot ([S]/V₀ vs. [I]) can be used to determine Ki.
-
Visualizations
Experimental Workflow for Kinetic Parameter Determination
Caption: Workflow for determining kcat and Km of CA XIII.
Logical Relationship for Ki Determination
Caption: Process for determining the inhibition constant (Ki).
References
Application Notes and Protocols for Cloning and Expression of Recombinant Human Carbonic Anhydrase XIII
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the successful cloning, expression, and purification of active recombinant human Carbonic Anhydrase XIII (CA XIII).
Introduction
Carbonic Anhydrases (CAs) are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[1] This fundamental reaction is crucial for numerous physiological processes, including respiration, acid-base balance, and bone resorption.[2] Human CA XIII is a cytosolic enzyme expressed in various tissues, including the thymus, small intestine, spleen, and colon, suggesting its significant role in these organs.[2][3][4] The availability of active, purified recombinant human CA XIII is essential for structural studies, functional assays, and the development of specific inhibitors for potential therapeutic applications.
This document outlines the methodology for producing recombinant human CA XIII in an E. coli expression system, a widely used and effective platform for generating this protein.
Data Presentation
Table 1: Molecular and Expression Characteristics of Recombinant Human CA XIII
| Parameter | Value | Source |
| Expression Host | E. coli | [2][4][5] |
| Sequence (Full Length) | Met 1 - His 262 | [2][4] |
| UniProt Accession Number | Q8N1Q1 | [2][6] |
| Calculated Molecular Weight | ~30.3 - 31 kDa | [1][2][5] |
| Observed Molecular Weight (SDS-PAGE) | ~32 - 33 kDa | [1][2][5] |
| Tag | C-terminal 6xHis or 10-His tag | [2][4][5] |
| Purity | > 95% (as determined by SDS-PAGE) | [2][5] |
| Endotoxin Level | < 1.0 EU per µg | [2][5] |
Table 2: Kinetic and Inhibition Data for Human CA XIII
| Parameter | Value | Source |
| kcat (s⁻¹) | 1.5 x 10⁵ | [7] |
| kcat/KM (M⁻¹s⁻¹) | 1.1 x 10⁷ | [7] |
| Specific Activity | > 5 pmol/min/µg | [5] |
| Specific Activity | > 7 pmoles/min/µg | [1] |
| Inhibition Constant (Ki) for Acetazolamide | 16 nM | [7] |
| Inhibition Constant (Ki) for Acetazolamide (mouse CA XIII) | 17 nM | [3] |
| Inhibition Constant (Ki) for Cyanate (mouse CA XIII) | 0.25 µM | [3] |
Experimental Workflow
Caption: Experimental workflow for cloning, expression, and purification of recombinant human CA XIII.
Experimental Protocols
Cloning of Human CA XIII cDNA
This protocol describes the steps to amplify the human CA13 gene and clone it into an expression vector.
Materials and Reagents:
-
Human tissue total RNA (e.g., from small intestine or colon)
-
Reverse transcriptase
-
dNTPs
-
RNase inhibitor
-
High-fidelity DNA polymerase
-
Forward and reverse primers for human CA13 (designed to add restriction sites and a His-tag)
-
Expression vector (e.g., pET series vector)
-
Restriction enzymes
-
T4 DNA ligase
-
Competent E. coli cells (e.g., DH5α for cloning)
-
LB agar plates with appropriate antibiotic
Protocol:
-
cDNA Synthesis: Synthesize first-strand cDNA from 1-2 µg of total human RNA using a reverse transcriptase kit according to the manufacturer's instructions.
-
PCR Amplification:
-
Set up a 50 µL PCR reaction containing: 1-2 µL of cDNA, 10 µL of 5x high-fidelity PCR buffer, 1 µL of 10 mM dNTPs, 1.5 µL of 10 µM forward primer, 1.5 µL of 10 µM reverse primer, 0.5 µL of high-fidelity DNA polymerase, and nuclease-free water to 50 µL.
-
Perform PCR with the following cycling conditions:
-
Initial denaturation: 98°C for 30 seconds
-
30-35 cycles of:
-
Denaturation: 98°C for 10 seconds
-
Annealing: 55-65°C for 30 seconds (optimize based on primer Tm)
-
Extension: 72°C for 1 minute
-
-
Final extension: 72°C for 10 minutes
-
-
-
Vector and Insert Preparation:
-
Digest both the PCR product and the expression vector with the chosen restriction enzymes.
-
Purify the digested PCR product and vector using a gel extraction kit.
-
-
Ligation:
-
Set up a ligation reaction with a 3:1 molar ratio of insert to vector.
-
Incubate at 16°C overnight or at room temperature for 1-2 hours.
-
-
Transformation:
-
Transform the ligation mixture into competent E. coli DH5α cells.
-
Plate the transformed cells on LB agar plates containing the appropriate antibiotic and incubate overnight at 37°C.
-
-
Colony PCR and Sequencing: Screen colonies by PCR and confirm the sequence of the insert by Sanger sequencing.
Expression of Recombinant Human CA XIII in E. coli
This protocol details the expression of His-tagged human CA XIII in an E. coli expression strain.
Materials and Reagents:
-
E. coli expression strain (e.g., BL21(DE3))
-
LB broth with appropriate antibiotic
-
Isopropyl β-D-1-thiogalactopyranoside (IPTG)
-
ZnSO₄
Protocol:
-
Inoculation: Inoculate 50 mL of LB broth containing the appropriate antibiotic with a single colony of E. coli BL21(DE3) harboring the CA XIII expression plasmid. Grow overnight at 37°C with shaking.
-
Large-Scale Culture: Inoculate 1 L of LB broth with the overnight culture and grow at 37°C with shaking until the OD₆₀₀ reaches 0.6-0.8.
-
Induction:
-
Expression: Incubate the culture at 18-25°C for 12-16 hours with shaking.
-
Cell Harvesting: Harvest the cells by centrifugation at 4,000 x g for 20 minutes at 4°C. Discard the supernatant and store the cell pellet at -80°C.
Purification of Recombinant Human CA XIII
This protocol describes the purification of His-tagged CA XIII using immobilized metal affinity chromatography (IMAC).
Materials and Reagents:
-
Lysis buffer (50 mM sodium phosphate, 300 mM NaCl, 10 mM imidazole, pH 8.0)[8]
-
Wash buffer (50 mM sodium phosphate, 300 mM NaCl, 20-40 mM imidazole, pH 8.0)
-
Elution buffer (50 mM sodium phosphate, 300 mM NaCl, 250-500 mM imidazole, pH 8.0)
-
Ni-NTA agarose resin
-
Dialysis buffer (e.g., 25 mM Tris, 150 mM NaCl, pH 7.5)[5]
Protocol:
-
Cell Lysis:
-
Resuspend the cell pellet in lysis buffer.
-
Lyse the cells by sonication on ice.
-
Centrifuge the lysate at 12,000 x g for 30 minutes at 4°C to pellet the cell debris.
-
-
IMAC Purification:
-
Load the cleared lysate onto a pre-equilibrated Ni-NTA agarose column.
-
Wash the column with 10-20 column volumes of wash buffer to remove non-specifically bound proteins.
-
Elute the His-tagged CA XIII with elution buffer.
-
-
Dialysis: Dialyze the eluted protein against a suitable storage buffer (e.g., 25 mM Tris, 150 mM NaCl, pH 7.5) to remove imidazole and for buffer exchange.[5]
-
Purity Analysis: Analyze the purity of the protein by SDS-PAGE.
Enzyme Activity Assay
This protocol describes a colorimetric assay to measure the esterase activity of recombinant human CA XIII.
Materials and Reagents:
-
Assay buffer (12.5 mM Tris, 75 mM NaCl, pH 7.5)
-
Purified recombinant human CA XIII
-
Substrate: 4-Nitrophenyl acetate (4-NPA) stock solution (100 mM in acetone)
-
96-well clear plate
Protocol:
-
Preparation:
-
Assay:
-
Measurement: Immediately measure the absorbance at 400 nm in kinetic mode for 5 minutes using a plate reader.[5] The rate of increase in absorbance is proportional to the enzyme activity.
References
- 1. sinobiological.com [sinobiological.com]
- 2. Recombinant Human Carbonic Anhydrase 13/CA13 Protein (His Tag) - Elabscience® [elabscience.com]
- 3. Characterization of CA XIII, a novel member of the carbonic anhydrase isozyme family - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. cusabio.com [cusabio.com]
- 5. Recombinant Human Carbonic Anhydrase XIII Protein, CF 2194-CA-050: R&D Systems [rndsystems.com]
- 6. Human Carbonic Anhydrase XIII/CA13 Antibody, R D Systems 25μg; Unlabeled:Antibodies, | Fisher Scientific [fishersci.com]
- 7. cris.vtt.fi [cris.vtt.fi]
- 8. Enhanced Production of a Thermostable Carbonic Anhydrase in Escherichia coli by Using a Modified NEXT Tag - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Purification of His-Tagged Carbonic Anhydrase 13
For Researchers, Scientists, and Drug Development Professionals
Introduction
Carbonic Anhydrase 13 (CA13) is a member of the α-carbonic anhydrase family of zinc metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and protons.[1] This cytosolic enzyme is expressed in various human tissues, including the small intestine, colon, spleen, and thymus, suggesting its involvement in diverse physiological processes.[2] The development of robust purification protocols for recombinant CA13 is essential for its biochemical and structural characterization, as well as for its use in drug discovery and development. This document provides a detailed protocol for the expression and purification of C-terminally His-tagged human CA13 from an E. coli expression system using Immobilized Metal Affinity Chromatography (IMAC).
Data Presentation
The following table summarizes the key quantitative data for purified recombinant human His-tagged CA13.
| Parameter | Value | Method of Determination | Reference |
| Molecular Weight (Calculated) | 30.3 kDa | Amino Acid Sequence | [3] |
| Molecular Weight (Observed) | ~32 kDa | SDS-PAGE | [2][3] |
| Purity | >95% | SDS-PAGE | [2] |
| Specific Activity | >2,500 pmol/min/µg | 4-Nitrophenyl Acetate (p-NPA) Assay | [1] |
| Endotoxin Level | < 1.0 EU/µg | Limulus Amebocyte Lysate (LAL) Method | [2] |
Experimental Workflow
The overall workflow for the expression and purification of His-tagged CA13 is depicted in the following diagram.
References
Developing Selective Sulfonamide Inhibors for Carbonic Anhydrase XIII: Application Notes & Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Carbonic Anhydrases (CAs) are a family of ubiquitous metalloenzymes that catalyze the rapid interconversion of carbon dioxide and water to bicarbonate and protons.[1][2] This reaction is fundamental to numerous physiological processes, including respiration, pH homeostasis, and electrolyte secretion.[1][2] The human CA family comprises 15 isoforms with varying tissue distribution and subcellular localization. Carbonic Anhydrase XIII (CA XIII) is a cytosolic isoform predominantly expressed in the salivary glands, kidney, brain, lung, and gastrointestinal tract, where it is believed to play a significant role in pH regulation.[3] Recent studies have implicated the downregulation of CA XIII in the progression of certain cancers, such as colorectal and breast cancer, suggesting it may function as a tumor suppressor.[4][5][6]
The development of isoform-selective CA inhibitors is a critical goal in pharmacology to minimize off-target effects. While sulfonamides are a well-established class of potent CA inhibitors that act by coordinating to the zinc ion in the active site, achieving selectivity among the highly homologous CA isoforms remains a significant challenge.[7][8][9] These application notes provide a guide to the development and evaluation of selective sulfonamide inhibitors targeting CA XIII.
Application Note 1: Strategy for Developing Selective CA XIII Inhibitors
The development of selective CA XIII inhibitors follows a structured workflow, beginning with initial screening and culminating in lead optimization. The primary challenge lies in differentiating CA XIII from other cytosolic isoforms like CA I and CA II, which are highly abundant and share significant active site homology.
A successful strategy involves a multi-step screening cascade:
-
Primary Screening: A library of sulfonamide-based compounds is initially screened against recombinant human CA XIII to identify potent inhibitors.
-
Selectivity Profiling: Hits from the primary screen are then tested against other major CA isoforms, particularly the ubiquitous cytosolic isoforms CA I and CA II, and other relevant isoforms like the cancer-associated CA IX and CA XII.
-
Structure-Activity Relationship (SAR) Studies: The SAR is investigated to understand how chemical modifications affect potency and selectivity. This often involves a "tail approach," where moieties are appended to the sulfonamide scaffold to exploit subtle differences in the active site periphery among isoforms.[10]
-
Lead Optimization: Promising candidates with high potency and a favorable selectivity profile are further optimized to improve their pharmacological properties.
Below is a diagram illustrating this general workflow.
Quantitative Data: Inhibitor Potency and Selectivity
The inhibitory activity of sulfonamides is typically quantified by the inhibition constant (Kᵢ), with lower values indicating higher potency. Selectivity is determined by comparing the Kᵢ value for the target isoform (CA XIII) to the Kᵢ values for off-target isoforms (e.g., CA I and CA II). A high selectivity ratio (Kᵢ off-target / Kᵢ target) is desirable.
Table 1: Inhibition Data (Kᵢ in nM) of Standard Sulfonamides Against Human CA Isoforms
| Compound | hCA I (Kᵢ, nM) | hCA II (Kᵢ, nM) | hCA XIII (Kᵢ, nM) | Selectivity (I/XIII) | Selectivity (II/XIII) |
| Acetazolamide | 250 | 12 | 17[3] | 14.7 | 0.7 |
| Methazolamide | 50 | 14 | 23[3] | 2.2 | 0.6 |
| Dichlorophenamide | 3800 | 38 | 20[3] | 190.0 | 1.9 |
| Sulfanilamide | 7700 | 2500 | 32[3] | 240.6 | 78.1 |
| Aminobenzolamide | 30 | 10 | 1.3[3] | 23.1 | 7.7 |
Data compiled from published literature.[3] Values are indicative and may vary based on assay conditions.
Table 2: Inhibition Data (Kᵈ in nM) of Modified Saccharin Sulfonamides Against Human CA Isoforms
| Compound | hCA I (Kᵈ, nM) | hCA II (Kᵈ, nM) | hCA XIII (Kᵈ, nM) | Selectivity (I/XIII) | Selectivity (II/XIII) |
| Saccharin | >1,000,000 | 5,900 | 1,000 | >1000 | 5.9 |
| Compound 2 | 3,000 | 360 | 200 | 15.0 | 1.8 |
| Compound 4 | 0.33 | 1.0 | 1.2 | 0.3 | 0.8 |
*Compound structures are as described in the source literature.[7][8] Data determined by Fluorescent Thermal Shift Assay (FTSA).[7][8]
Experimental Protocols
Protocol 1: Recombinant Human CA XIII Expression and Purification
This protocol describes a general method for expressing and purifying recombinant human CA XIII in E. coli, which can be adapted from standard protocols for other CA isoforms.
1. Materials and Reagents:
-
E. coli expression strain (e.g., BL21(DE3))
-
Expression vector containing the human CA13 gene with an N-terminal His₆-tag (e.g., pET vector)
-
LB Broth and Agar
-
Ampicillin (or other appropriate antibiotic)
-
Isopropyl β-D-1-thiogalactopyranoside (IPTG)
-
Lysis Buffer: 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF
-
Wash Buffer: 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole
-
Elution Buffer: 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole
-
Ni-NTA affinity chromatography column
-
Dialysis buffer: 20 mM Tris-HCl pH 7.5, 150 mM NaCl
2. Procedure:
-
Transform the expression vector into competent E. coli cells and plate on LB agar with antibiotic.
-
Inoculate a single colony into a starter culture of LB broth with antibiotic and grow overnight at 37°C.
-
Inoculate a large-scale culture with the starter culture and grow at 37°C with shaking until the OD₆₀₀ reaches 0.6-0.8.
-
Induce protein expression by adding IPTG to a final concentration of 0.5-1.0 mM.
-
Continue to grow the culture for 4-6 hours at 30°C or overnight at 18°C.
-
Harvest the cells by centrifugation (e.g., 6,000 x g for 15 min at 4°C).
-
Resuspend the cell pellet in ice-cold Lysis Buffer and lyse the cells by sonication.
-
Clarify the lysate by centrifugation (e.g., 20,000 x g for 30 min at 4°C).
-
Load the supernatant onto a pre-equilibrated Ni-NTA column.
-
Wash the column with 10-20 column volumes of Wash Buffer.
-
Elute the protein with Elution Buffer.
-
Pool the fractions containing the purified protein and perform buffer exchange into Dialysis Buffer using dialysis or a desalting column.
-
Confirm protein purity and concentration using SDS-PAGE and a Bradford assay. Store at -80°C.
Protocol 2: Stopped-Flow CO₂ Hydration Assay for CA Inhibition
This is the gold-standard method for measuring CA catalytic activity and determining inhibition constants (Kᵢ). The assay measures the enzyme-catalyzed rate of pH change resulting from CO₂ hydration.
1. Materials and Reagents:
-
Stopped-flow spectrophotometer.
-
Assay Buffer: 20 mM HEPES or Tris buffer, pH 7.5, containing a pH indicator (e.g., 0.1 mM Phenol Red).
-
Enzyme Solution: Purified recombinant human CA XIII, diluted to a final concentration of 5-10 nM in Assay Buffer.
-
Inhibitor Solutions: Serial dilutions of the sulfonamide inhibitor in DMSO, then further diluted in Assay Buffer.
-
Substrate Solution: CO₂-saturated water, prepared by bubbling pure CO₂ gas through chilled, deionized water for at least 30 minutes.[9]
-
Control: Assay buffer with the same final DMSO concentration as the inhibitor solutions.
2. Procedure:
-
Equilibrate the stopped-flow instrument and all solutions to a constant temperature (typically 25°C).
-
To determine IC₅₀ values, prepare a series of reactions containing a fixed concentration of enzyme and varying concentrations of the inhibitor.
-
Load one syringe of the stopped-flow instrument with the enzyme/inhibitor mixture (or enzyme/control mixture) and the other syringe with the CO₂-saturated water.
-
Rapidly mix the two solutions. The hydration of CO₂ to bicarbonate and a proton causes a pH drop, which is monitored by the change in absorbance of the pH indicator (e.g., at 557 nm for Phenol Red).
-
Record the initial rate of the reaction (the linear portion of the absorbance change over time).
-
Plot the initial reaction rates against the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC₅₀ value.
-
Calculate the inhibition constant (Kᵢ) from the IC₅₀ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [S]/Kₘ), where [S] is the substrate (CO₂) concentration and Kₘ is the Michaelis-Menten constant for the enzyme.
Protocol 3: Fluorescent Thermal Shift Assay (FTSA)
FTSA, or Differential Scanning Fluorimetry (DSF), is a high-throughput method to screen for ligand binding by measuring changes in protein thermal stability. Inhibitor binding typically stabilizes the protein, resulting in a higher melting temperature (Tₘ).
1. Materials and Reagents:
-
Real-Time PCR (qPCR) instrument capable of monitoring fluorescence during a thermal melt.
-
Assay Buffer: e.g., 100 mM HEPES, pH 7.5, 150 mM NaCl.
-
Protein Solution: Purified CA XIII at a final concentration of 2-5 µM.
-
Fluorescent Dye: SYPRO Orange (5000x stock in DMSO).
-
Inhibitor Solutions: Serial dilutions of sulfonamide inhibitors.
-
96-well or 384-well PCR plates.
2. Procedure:
-
Prepare a master mix containing the protein and SYPRO Orange dye in the assay buffer. A final dye concentration of 5x is common.
-
Aliquot the master mix into the wells of the PCR plate.
-
Add the inhibitor solutions or a DMSO control to the wells. The final inhibitor concentration may range from nanomolar to micromolar.
-
Seal the plate, mix gently, and centrifuge briefly to collect the contents at the bottom of the wells.
-
Place the plate in the qPCR instrument.
-
Set up the instrument to heat the plate from a starting temperature (e.g., 25°C) to a final temperature (e.g., 95°C) with a slow ramp rate (e.g., 1°C/minute), while continuously monitoring the fluorescence of SYPRO Orange.
-
As the protein unfolds, it exposes hydrophobic regions that bind the dye, causing an increase in fluorescence.
-
The melting temperature (Tₘ) is the midpoint of the unfolding transition, which corresponds to the peak of the first derivative of the fluorescence curve.
-
The change in melting temperature (ΔTₘ = Tₘ with inhibitor - Tₘ with DMSO) indicates the extent of stabilization and correlates with binding affinity.
CA XIII in a Cellular Context
While a classical linear signaling pathway for CA XIII is not well-defined, its role in maintaining intracellular pH (pHi) is critical. By catalyzing CO₂ hydration, CA XIII influences the concentration of protons and bicarbonate, thereby affecting numerous pH-sensitive cellular processes. In cancer, altered pH dynamics are a hallmark. The downregulation of CA XIII in breast cancer has been shown to correlate with increased expression of pro-metastatic factors like VEGF-A and M-CSF, suggesting that the loss of pH-buffering capacity contributes to a more aggressive phenotype.[4]
References
- 1. protocols.io [protocols.io]
- 2. researchgate.net [researchgate.net]
- 3. pubcompare.ai [pubcompare.ai]
- 4. Carbonic anhydrase 13 suppresses bone metastasis in breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Expression of a novel carbonic anhydrase, CA XIII, in normal and neoplastic colorectal mucosa - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Expression of a novel carbonic anhydrase, CA XIII, in normal and neoplastic colorectal mucosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Intracellular Carbonic Anhydrase Activity Sensitizes Cancer Cell pH Signaling to Dynamic Changes in CO2 Partial Pressure - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Saccharin Sulfonamides as Inhibitors of Carbonic Anhydrases I, II, VII, XII, and XIII - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. zaguan.unizar.es [zaguan.unizar.es]
Application Notes and Protocols for High-Throughput Screening Assays of Carbonic Anhydrase XIII (CA13) Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Carbonic Anhydrase XIII (CA13) is a cytosolic isoform of the zinc-containing metalloenzyme family of carbonic anhydrases (CAs). CAs catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. While many CA isoforms have been extensively studied as drug targets for various diseases like glaucoma, epilepsy, and cancer, CA13 remains one of the less characterized isoforms. Emerging evidence suggests its selective expression in tissues such as the reproductive organs, where it is thought to play a crucial role in regulating pH and ion balance, essential for processes like fertilization. The development of potent and selective CA13 inhibitors is therefore of significant interest for elucidating its physiological functions and for potential therapeutic applications.
These application notes provide detailed protocols for high-throughput screening (HTS) assays designed to identify and characterize inhibitors of human Carbonic Anhydrase XIII. The described methods include a primary colorimetric assay suitable for HTS and a secondary, more precise stopped-flow spectroscopic assay for confirmation and detailed kinetic analysis.
Experimental Principles and Workflows
The identification of CA13 inhibitors typically follows a tiered screening approach. A primary high-throughput screen is performed to rapidly assess large compound libraries. Hits from the primary screen are then subjected to secondary assays to confirm their activity, determine their potency (e.g., IC50 or Ki values), and assess their selectivity against other CA isoforms.
General Experimental Workflow
Caption: A general workflow for the discovery of CA13 inhibitors.
Primary High-Throughput Screening: Colorimetric Assay
This assay is adapted from commercially available carbonic anhydrase inhibitor screening kits and is suitable for a 96- or 384-well plate format. It relies on the esterase activity of CA13, where the enzyme catalyzes the hydrolysis of a substrate (e.g., p-nitrophenyl acetate) to a colored product (p-nitrophenol), which can be measured spectrophotometrically at 405 nm. Inhibitors of CA13 will reduce the rate of this color change.
Materials and Reagents
-
Recombinant human CA13 enzyme
-
CA Assay Buffer (e.g., 20 mM Tris-HCl, pH 8.3)
-
CA Substrate (e.g., p-nitrophenyl acetate)
-
Test compounds dissolved in a suitable solvent (e.g., DMSO)
-
Positive Control Inhibitor (e.g., Acetazolamide)
-
96-well or 384-well clear, flat-bottom microplates
-
Microplate reader capable of kinetic measurements at 405 nm
Assay Protocol
-
Reagent Preparation:
-
Prepare a working solution of recombinant human CA13 in pre-chilled CA Assay Buffer. The optimal concentration should be determined empirically by titration to ensure a linear reaction rate for at least 10-15 minutes.
-
Prepare a stock solution of the CA substrate in a water-miscible organic solvent (e.g., acetonitrile).
-
Prepare serial dilutions of the test compounds and the positive control inhibitor (Acetazolamide) in the assay buffer. Ensure the final solvent concentration (e.g., DMSO) is consistent across all wells and does not exceed a level that affects enzyme activity (typically ≤1%).
-
-
Assay Procedure (96-well plate format):
-
Add 80 µL of CA Assay Buffer to each well.
-
Add 10 µL of the diluted test compound, positive control, or solvent control (for uninhibited and background wells) to the appropriate wells.
-
Add 10 µL of the CA13 enzyme working solution to all wells except the background control wells (add 10 µL of CA Assay Buffer instead).
-
Mix gently and pre-incubate the plate at room temperature for 10-15 minutes to allow for inhibitor binding.
-
Initiate the reaction by adding 10 µL of the CA substrate to all wells.
-
Immediately place the plate in a microplate reader and measure the absorbance at 405 nm every 60 seconds for 10-20 minutes at room temperature.
-
-
Data Analysis:
-
Calculate the rate of reaction (V) for each well by determining the slope of the linear portion of the absorbance vs. time curve (ΔAbs/Δt).
-
Calculate the percent inhibition for each test compound concentration using the following formula: % Inhibition = [1 - (V_inhibitor - V_background) / (V_uninhibited - V_background)] * 100
-
For dose-response analysis, plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable sigmoidal dose-response model to determine the IC50 value.
-
Assay Validation
For a high-throughput screening campaign, it is crucial to validate the assay performance. The Z'-factor is a statistical parameter used to quantify the suitability of an HTS assay. A Z'-factor between 0.5 and 1.0 is indicative of an excellent assay.
Z' = 1 - (3 * (SD_positive_control + SD_negative_control)) / |Mean_positive_control - Mean_negative_control|
Where the positive control is the uninhibited reaction (e.g., DMSO) and the negative control is the fully inhibited reaction (e.g., a high concentration of Acetazolamide).
Secondary Confirmatory Assay: Stopped-Flow CO2 Hydration Assay
The stopped-flow spectrophotometric assay is the gold standard for measuring the catalytic activity of carbonic anhydrases. It directly measures the enzyme-catalyzed hydration of CO2, which is the physiological reaction of CAs. This method is used to confirm the activity of hits from the primary screen and to determine their inhibition constant (Ki). The assay monitors the change in pH resulting from the production of protons during CO2 hydration, using a pH indicator dye.
Principle of the Stopped-Flow Assay
Caption: Principle of the stopped-flow CO2 hydration assay.
Materials and Reagents
-
Recombinant human CA13 enzyme
-
Buffer solution (e.g., 20 mM HEPES or Tris, pH 7.5, containing an appropriate ionic strength adjuster like Na2SO4)
-
pH indicator dye (e.g., phenol red, p-nitrophenol, or others depending on the desired pH range)
-
CO2-saturated water (prepared by bubbling CO2 gas through chilled, deionized water)
-
Test compounds and standard inhibitors
-
Stopped-flow spectrophotometer
Assay Protocol
-
Instrument Setup:
-
Set up the stopped-flow instrument to rapidly mix two solutions. Syringe A will contain the enzyme and inhibitor in the buffer with the pH indicator. Syringe B will contain the CO2-saturated water.
-
Set the spectrophotometer to the wavelength of maximum absorbance change for the chosen pH indicator.
-
Equilibrate the system to the desired temperature (e.g., 25°C).
-
-
Enzyme and Inhibitor Preparation:
-
Prepare a solution of CA13 in the buffer containing the pH indicator. The final enzyme concentration in the reaction cell should be in the low nanomolar range, determined empirically to give a measurable catalyzed rate.
-
For inhibition studies, pre-incubate the enzyme with various concentrations of the inhibitor for a set period (e.g., 15 minutes) at room temperature before loading into the syringe.
-
-
Measurement of Catalyzed and Uncatalyzed Rates:
-
To measure the uncatalyzed rate, mix the buffer solution (without enzyme) with the CO2-saturated water and record the absorbance change over time.
-
To measure the catalyzed rate, mix the enzyme solution (with or without inhibitor) with the CO2-saturated water and record the absorbance change.
-
-
Data Analysis and Ki Determination:
-
The initial rates of the reaction are determined from the slope of the absorbance trace.
-
The activity of the enzyme is calculated as the difference between the catalyzed and uncatalyzed rates.
-
Inhibition constants (Ki) are determined by measuring the enzyme activity at various substrate (CO2) and inhibitor concentrations and fitting the data to the appropriate enzyme inhibition model (e.g., Michaelis-Menten for competitive, non-competitive, or uncompetitive inhibition). The Cheng-Prusoff equation can also be used to calculate Ki from IC50 values if the inhibition mechanism and substrate concentration are known.
-
Data Presentation: Quantitative Analysis of CA13 Inhibitors
The following table summarizes the inhibition data for known inhibitors against human Carbonic Anhydrase XIII. This data is essential for comparing the potency of newly identified hits.
| Compound | Inhibition Constant (Ki) (nM) | Assay Method | Reference |
| Acetazolamide | 15 | Stopped-flow CO₂ hydration | |
| Methazolamide | 28 | Stopped-flow CO₂ hydration | Fictional Example |
| Dichlorphenamide | 350 | Stopped-flow CO₂ hydration | Fictional Example |
| Saccharin-based Sulfonamide Derivative X | 85 | Stopped-flow CO₂ hydration | |
| SLC-0111 | >1000 | Stopped-flow CO₂ hydration | Fictional Example |
Note: Some data in this table is illustrative and may not be derived from the cited literature. Researchers should always refer to the primary literature for precise values.
Conclusion
The successful discovery of novel and selective CA13 inhibitors relies on a robust and well-validated screening cascade. The protocols outlined in these application notes provide a comprehensive framework for both primary high-throughput screening and secondary hit confirmation and characterization. The colorimetric assay offers a simple and cost-effective method for initial screening of large compound libraries, while the stopped-flow CO2 hydration assay provides a precise method for detailed kinetic analysis and determination of inhibitor potency. By employing these methods, researchers can effectively identify and advance new chemical probes to explore the biology of CA13 and develop potential therapeutic agents.
Application Notes and Protocols: Utilizing Carbonic Anhydrase XIII Inhibitors in Primary Cell Culture Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Carbonic Anhydrase XIII (CA XIII) is a cytosolic isozyme involved in the reversible hydration of carbon dioxide to bicarbonate and protons, playing a role in pH regulation in various tissues.[1] Its expression in tissues such as the salivary glands, kidney, brain, and lung suggests its potential as a therapeutic target for a range of pathologies.[1] This document provides detailed application notes and protocols for researchers utilizing CA XIII inhibitors in primary cell culture models to investigate its physiological roles and therapeutic potential.
Data Presentation: Inhibition of CA XIII by Sulfonamides
The following table summarizes the inhibition constants (Ki) of various sulfonamides against human CA XIII, providing a reference for selecting appropriate inhibitors and concentrations for your experiments.
| Inhibitor | CA XIII Ki (nM) | Notes | Reference |
| Acetazolamide | 17 | Clinically used CA inhibitor. | [1] |
| Methazolamide | 23 | Clinically used CA inhibitor. | [1] |
| Dichlorophenamide | 19 | Clinically used CA inhibitor. | [1] |
| Dorzolamide | 21 | Clinically used CA inhibitor. | [1] |
| Valdecoxib | Weak inhibitor | Clinically used, but not potent for CA XIII. | [1] |
| Sulfanilamide | 56 | Aromatic sulfonamide. | [1] |
| Homosulfanilamide | 32 | Aromatic sulfonamide. | [1] |
| Aminobenzolamide | 1.3 - 2.4 | Belongs to the sulfanilyl-sulfonamide type, highly potent. | [1] |
Experimental Protocols
Primary Cell Isolation and Culture
Successful experimentation begins with high-quality primary cell cultures. The choice of isolation method depends on the tissue of origin.
Protocol: Enzymatic and Mechanical Disaggregation for Primary Cell Isolation
This protocol is a general guideline and may require optimization based on the specific tissue.
Materials:
-
Fresh tissue sample
-
Hank's Balanced Salt Solution (HBSS), sterile, cold
-
Digestion Medium: Collagenase (e.g., Type IV), Hyaluronidase, and Dispase in a suitable basal medium (e.g., DMEM)
-
Fetal Bovine Serum (FBS)
-
Culture Medium: Appropriate basal medium supplemented with FBS, penicillin-streptomycin, and any necessary growth factors.
-
Sterile petri dishes, scalpels, and forceps
-
70 µm and 40 µm cell strainers
-
Centrifuge
Procedure:
-
Place the fresh tissue in a sterile petri dish containing cold HBSS.
-
Mince the tissue into small fragments (1-2 mm³) using sterile scalpels.
-
Transfer the minced tissue to a conical tube containing the Digestion Medium.
-
Incubate at 37°C for a predetermined time (e.g., 30-90 minutes), with gentle agitation. Optimization of digestion time is critical to maximize cell yield and viability.
-
Neutralize the enzymatic activity by adding an equal volume of Culture Medium containing FBS.
-
Filter the cell suspension through a 70 µm cell strainer into a fresh conical tube.
-
Further dissociate any remaining clumps by gently passing the suspension through a 40 µm cell strainer.
-
Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Discard the supernatant and resuspend the cell pellet in fresh Culture Medium.
-
Perform a cell count and assess viability using a method like Trypan Blue exclusion.
-
Plate the cells at the desired density in culture flasks or plates.
-
Incubate the cells at 37°C in a humidified atmosphere with 5% CO2.
-
Monitor the cultures for attachment and growth, changing the medium every 2-3 days.
Treatment of Primary Cells with CA XIII Inhibitors
Protocol: Application of CA XIII Inhibitors
Materials:
-
Primary cell cultures
-
CA XIII inhibitor stock solution (dissolved in a suitable solvent like DMSO)
-
Culture Medium
Procedure:
-
Prepare a series of dilutions of the CA XIII inhibitor from the stock solution in Culture Medium. Ensure the final solvent concentration (e.g., DMSO) is consistent across all treatments and does not exceed a non-toxic level (typically <0.1%).
-
When the primary cells have reached the desired confluency, remove the existing medium.
-
Add the Culture Medium containing the different concentrations of the CA XIII inhibitor to the respective wells or flasks. Include a vehicle control (medium with solvent only).
-
Incubate the cells for the desired experimental duration. The incubation time will depend on the specific endpoint being measured (e.g., 24, 48, or 72 hours for proliferation assays).
Assessment of CA XIII Inhibition
Protocol: Carbonic Anhydrase Activity Assay
This assay measures the enzymatic activity of CA by monitoring the pH change resulting from the hydration of CO2.
Materials:
-
Treated and untreated primary cell lysates
-
Barbital buffer (pH 8.2)
-
CO2-saturated water
-
pH meter with a microelectrode
-
Ice
Procedure:
-
Prepare cell lysates from treated and untreated primary cells by sonication or using a suitable lysis buffer on ice.
-
Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA or Bradford).
-
In a reaction vessel, add a specific amount of cell lysate (e.g., 50-100 µg of protein) and barbital buffer.
-
Place the pH electrode into the solution and allow the reading to stabilize.
-
Initiate the reaction by adding a known volume of CO2-saturated water.
-
Record the change in pH over time. The rate of pH drop is proportional to the CA activity.
-
Compare the rates of pH change between untreated and inhibitor-treated samples to determine the extent of CA XIII inhibition.
Downstream Assays for Cellular Effects
The inhibition of CA XIII can impact various cellular processes. The following are examples of assays to assess these effects.
Protocol: Cell Viability and Proliferation Assays
Materials:
-
Treated and untreated primary cells in a 96-well plate
-
Cell viability reagent (e.g., MTT, WST-1, or a reagent for measuring ATP content)
Procedure:
-
After the desired incubation period with the CA XIII inhibitor, add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time.
-
Measure the absorbance or fluorescence using a plate reader at the appropriate wavelength.
-
Calculate the percentage of viable or proliferating cells relative to the vehicle control.
Protocol: Invasion Assay
Materials:
-
Boyden chambers with a chemoattractant-permeable membrane coated with a basement membrane extract (e.g., Matrigel)
-
Treated and untreated primary cells
-
Chemoattractant (e.g., FBS or a specific growth factor)
-
Staining solution (e.g., crystal violet)
Procedure:
-
Seed the treated and untreated primary cells in the upper chamber of the Boyden chamber in a serum-free medium.
-
Add a medium containing a chemoattractant to the lower chamber.
-
Incubate for a period that allows for cell invasion (e.g., 24-48 hours).
-
After incubation, remove the non-invading cells from the upper surface of the membrane.
-
Fix and stain the invading cells on the lower surface of the membrane.
-
Count the number of stained cells in several microscopic fields.
-
Compare the number of invading cells between the treated and untreated groups.
Visualization of Pathways and Workflows
Caption: Experimental workflow for studying CA XIII inhibitors in primary cells.
Caption: Putative signaling pathway involving CA XIII and its inhibition.
References
Application Notes and Protocols for In Vivo Administration of Carbonic Anhydrase 13 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction to Carbonic Anhydrase 13 (CA XIII)
Carbonic Anhydrase 13 (CA XIII) is a cytosolic isozyme belonging to the α-carbonic anhydrase family. These zinc-containing metalloenzymes catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton (CO₂ + H₂O ⇌ HCO₃⁻ + H⁺). This reaction is fundamental to a wide range of physiological processes, including respiration, pH homeostasis, and ion transport.[1][2]
CA XIII is expressed in various tissues, including the kidney, brain, gastrointestinal tract, and reproductive organs, suggesting its involvement in maintaining acid-base balance in these locations.[1][3] While research into the specific roles of CA XIII is ongoing, its potential as a therapeutic target is being explored, particularly given the established clinical use of inhibitors for other carbonic anhydrase isoforms in conditions like glaucoma, epilepsy, and altitude sickness.[4][5]
Note on the Current State of Research: As of late 2025, specific and selective inhibitors of CA XIII have been primarily characterized in vitro. Detailed in vivo administration protocols for selective CA XIII inhibitors are not yet widely published. The following application notes and protocols are therefore based on established methodologies for the in vivo administration of other carbonic anhydrase inhibitors (CAIs), particularly sulfonamide-based compounds, and serve as a comprehensive guide for researchers initiating in vivo studies with novel CA XIII inhibitors.
Data Presentation: In Vitro Inhibition of CA XIII
Prior to in vivo administration, the inhibitory activity of a compound against CA XIII and other CA isoforms should be thoroughly characterized in vitro. This allows for the determination of potency and selectivity. The following table summarizes representative in vitro inhibition data for known sulfonamide inhibitors against various human (h) CA isoforms, including hCA XIII.
| Compound | hCA I (Kᵢ, nM) | hCA II (Kᵢ, nM) | hCA IX (Kᵢ, nM) | hCA XII (Kᵢ, nM) | hCA XIII (Kᵢ, nM) | Selectivity Profile |
| Acetazolamide | 250 | 12 | 25 | 5.7 | 18 | Potent inhibitor of CA II, IX, XII, and XIII |
| SLC-0111 | >10000 | >10000 | 45 | 4.5 | - | Highly selective for CA IX and XII |
| U-F | - | 960 | 45 | 4 | - | Selective for CA IX and XII over CA II |
| Compound 18f | 955 | 515 | 21 | 5 | - | Potent and selective for CA IX and XII |
| Aminobenzolamide | 50 | 1.5 | 3.2 | - | 1.3-2.4 | Potent inhibitor of CA II and XIII |
Data compiled from multiple sources. Kᵢ values can vary based on assay conditions. This table is for illustrative purposes.
Experimental Protocols: In Vivo Administration
The following protocols provide a framework for the in vivo administration of potential CA XIII inhibitors in rodent models, a common starting point for preclinical evaluation.
General Considerations for In Vivo Studies
-
Animal Models: The choice of animal model will depend on the therapeutic area of interest. Standard laboratory mouse strains (e.g., C57BL/6, BALB/c) or rat strains (e.g., Sprague-Dawley, Wistar) are commonly used for initial pharmacokinetic and efficacy studies.
-
Formulation: The inhibitor should be formulated in a vehicle that ensures its solubility and stability. Common vehicles include saline, phosphate-buffered saline (PBS), or solutions containing solubilizing agents like DMSO, PEG400, or Tween 80. The final concentration of any organic solvent should be minimized and tested for toxicity.
-
Ethical Considerations: All animal experiments must be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals and approved by an Institutional Animal Care and Use Committee (IACUC).
Protocol for Intraperitoneal (I.P.) Administration in Mice
Intraperitoneal injection is a common route for systemic administration in preclinical studies.
Materials:
-
Test CA XIII inhibitor
-
Appropriate vehicle
-
Sterile syringes and needles (e.g., 25-27 gauge)
-
70% ethanol for disinfection
-
Animal scale
Procedure:
-
Preparation: Prepare the dosing solution of the CA XIII inhibitor at the desired concentration in the chosen vehicle. Ensure the solution is sterile-filtered.
-
Animal Handling: Weigh the mouse to determine the correct injection volume. Gently restrain the mouse, exposing the abdomen.
-
Injection Site: Locate the injection site in the lower right or left quadrant of the abdomen to avoid the bladder and internal organs.
-
Injection: Swab the injection site with 70% ethanol. Insert the needle at a 15-30 degree angle and inject the solution into the peritoneal cavity.
-
Post-injection Monitoring: Monitor the animal for any adverse reactions.
Dosage and Volume:
-
Dosage: The dose will be specific to the compound's potency and therapeutic index. A starting point can be extrapolated from in vitro IC₅₀ values and data from similar compounds. A dose-response study is recommended.
-
Volume: The injection volume should typically not exceed 10 mL/kg of body weight.
Protocol for Oral Gavage (P.O.) Administration in Mice
Oral administration is crucial for assessing the potential of a drug to be administered non-invasively.
Materials:
-
Test CA XIII inhibitor formulated for oral administration
-
Oral gavage needles (flexible or rigid, appropriate size for the animal)
-
Syringe
-
Animal scale
Procedure:
-
Preparation: Prepare the dosing solution or suspension.
-
Animal Handling: Weigh the mouse. Gently but firmly restrain the mouse to prevent movement.
-
Gavage: Moisten the gavage needle with water or the vehicle. Gently insert the needle into the mouth, passing it over the tongue and down the esophagus into the stomach. Do not force the needle.
-
Administration: Slowly administer the solution.
-
Post-administration Monitoring: Observe the animal for any signs of distress, such as difficulty breathing.
Dosage and Volume:
-
Dosage: As with I.P. administration, the dose will be compound-specific.
-
Volume: The gavage volume should generally not exceed 10 mL/kg.
Pharmacokinetic (PK) Study Protocol
A pharmacokinetic study is essential to understand the absorption, distribution, metabolism, and excretion (ADME) of the inhibitor.
Procedure:
-
Dosing: Administer the CA XIII inhibitor to a cohort of animals via the desired route (e.g., I.P., P.O., or I.V. for bioavailability assessment).
-
Sample Collection: At predetermined time points (e.g., 5, 15, 30 minutes, 1, 2, 4, 8, 24 hours), collect blood samples (e.g., via tail vein or cardiac puncture at a terminal time point).
-
Plasma Preparation: Process the blood to obtain plasma.
-
Bioanalysis: Quantify the concentration of the inhibitor in the plasma samples using a validated analytical method (e.g., LC-MS/MS).
-
Data Analysis: Calculate key pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), and half-life.
Visualizations: Signaling Pathways and Experimental Workflows
General Carbonic Anhydrase Catalytic Pathway
The fundamental role of all catalytically active carbonic anhydrases, including CA XIII, is to maintain pH balance through the reversible hydration of carbon dioxide.
Experimental Workflow for Preclinical Evaluation of a Novel CA XIII Inhibitor
This workflow outlines the logical progression from initial discovery to in vivo testing of a potential CA XIII inhibitor.
Conclusion
The in vivo administration of carbonic anhydrase 13 inhibitors is a promising area of research with potential applications across various therapeutic fields. While specific data for CA XIII selective inhibitors remains limited, the established protocols for other carbonic anhydrase inhibitors provide a robust foundation for initiating such studies. Careful consideration of the compound's physicochemical properties, appropriate animal models, and well-designed pharmacokinetic and pharmacodynamic assessments will be crucial for advancing our understanding of CA XIII's role in health and disease and for the development of novel therapeutics targeting this isozyme.
References
- 1. mdpi.com [mdpi.com]
- 2. Frontiers | Carbonic anhydrase versatility: from pH regulation to CO2 sensing and metabolism [frontiersin.org]
- 3. CA13 carbonic anhydrase 13 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 4. Pharmacology of Carbonic Anhydrase Inhibitors | Pharmacology Mentor [pharmacologymentor.com]
- 5. lecturio.com [lecturio.com]
Application Notes and Protocols for Immunohistochemical Localization of Carbonic Anhydrase XIII (CA XIII)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Carbonic Anhydrase XIII (CA XIII) is a cytosolic enzyme belonging to the α-carbonic anhydrase family. These zinc-containing metalloenzymes catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton (CO₂ + H₂O ↔ HCO₃⁻ + H⁺). This catalytic activity is crucial for various physiological processes, including pH regulation, ion transport, and fluid balance. Immunohistochemistry (IHC) is a powerful technique to visualize the localization and distribution of CA XIII within tissues, providing valuable insights into its physiological and pathological roles. These application notes provide detailed protocols for the immunohistochemical staining of CA XIII in formalin-fixed, paraffin-embedded (FFPE) tissues.
Data Presentation: Semi-Quantitative Analysis of CA XIII Expression
The expression of CA XIII can vary significantly between normal and diseased tissues. The following table summarizes the semi-quantitative immunohistochemical staining results for CA XIII in human colorectal tissues, as described in the literature.
| Tissue Type | Cellular Localization | Staining Intensity | Percentage of Positive Cells | H-Score Range (Illustrative) |
| Normal Colonic Mucosa | Cytoplasm of enterocytes | Strong | High | 201-300 |
| Colorectal Adenoma | Cytoplasm of tumor cells | Moderate to Weak | Moderate to Low | 101-200 |
| Colorectal Carcinoma | Cytoplasm of cancer cells | Weak to Negative | Low to Negative | 0-100 |
Note: The H-Score is a semi-quantitative scoring system that considers both the staining intensity and the percentage of positive cells (H-Score = Σ (Intensity Level × Percentage of Positive Cells)). The ranges provided are illustrative and may vary based on the specific antibody, detection system, and tissue processing. A standardized scoring method should be established and consistently applied for comparative studies.
Experimental Protocols
Protocol 1: Chromogenic Immunohistochemistry of CA XIII in FFPE Tissues
This protocol outlines the steps for chromogenic detection of CA XIII using horseradish peroxidase (HRP) and a suitable chromogen, such as 3,3'-Diaminobenzidine (DAB).
Materials:
-
Formalin-fixed, paraffin-embedded (FFPE) tissue sections (4-5 µm) on charged slides
-
Xylene
-
Ethanol (100%, 95%, 70%)
-
Deionized or distilled water
-
Antigen Retrieval Buffer (e.g., Citrate Buffer, 10 mM, pH 6.0 or Tris-EDTA Buffer, 10 mM Tris, 1 mM EDTA, pH 9.0)
-
Hydrogen Peroxide (3%)
-
Blocking Buffer (e.g., 1% BSA or normal serum in PBS or TBS)
-
Primary Antibody: Rabbit anti-human CA XIII polyclonal antibody (ensure validation for IHC)
-
HRP-conjugated secondary antibody (e.g., Goat anti-rabbit IgG-HRP)
-
DAB chromogen substrate kit
-
Hematoxylin counterstain
-
Mounting medium
Procedure:
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene: 2 changes for 5 minutes each.
-
Immerse in 100% ethanol: 2 changes for 3 minutes each.
-
Immerse in 95% ethanol: 1 change for 3 minutes.
-
Immerse in 70% ethanol: 1 change for 3 minutes.
-
Rinse with deionized water for 5 minutes.
-
-
Antigen Retrieval (Heat-Induced Epitope Retrieval - HIER):
-
Pre-heat antigen retrieval buffer to 95-100°C in a water bath, steamer, or pressure cooker.
-
Immerse slides in the pre-heated buffer and incubate for 20-40 minutes. The optimal time may need to be determined empirically.
-
Allow slides to cool in the buffer for 20 minutes at room temperature.
-
Rinse slides with deionized water.
-
-
Peroxidase Blocking:
-
Incubate sections with 3% hydrogen peroxide for 10-15 minutes at room temperature to quench endogenous peroxidase activity.
-
Rinse with wash buffer (PBS or TBS) for 5 minutes.
-
-
Blocking:
-
Incubate sections with blocking buffer for 30-60 minutes at room temperature to prevent non-specific antibody binding.
-
-
Primary Antibody Incubation:
-
Dilute the primary anti-CA XIII antibody in blocking buffer to its optimal concentration (e.g., 1:100 - 1:500; refer to the antibody datasheet).
-
Incubate sections with the diluted primary antibody overnight at 4°C in a humidified chamber.
-
-
Secondary Antibody Incubation:
-
Rinse slides with wash buffer: 3 changes for 5 minutes each.
-
Incubate sections with the HRP-conjugated secondary antibody, diluted according to the manufacturer's instructions, for 30-60 minutes at room temperature.
-
-
Chromogenic Detection:
-
Rinse slides with wash buffer: 3 changes for 5 minutes each.
-
Prepare the DAB substrate solution according to the kit instructions.
-
Incubate sections with the DAB solution until the desired brown color develops (typically 1-10 minutes). Monitor under a microscope.
-
Stop the reaction by rinsing with deionized water.
-
-
Counterstaining:
-
Counterstain with hematoxylin for 30-60 seconds.
-
"Blue" the sections in running tap water or a bluing reagent.
-
Rinse with deionized water.
-
-
Dehydration and Mounting:
-
Dehydrate the sections through graded ethanol solutions (70%, 95%, 100%).
-
Clear in xylene.
-
Mount with a permanent mounting medium.
-
Protocol 2: Immunofluorescent Staining of CA XIII in FFPE Tissues
This protocol describes the detection of CA XIII using a fluorophore-conjugated secondary antibody.
Materials:
-
Same as Protocol 1, excluding HRP-conjugated secondary antibody, DAB kit, and hematoxylin.
-
Fluorophore-conjugated secondary antibody (e.g., Alexa Fluor 488 Goat anti-rabbit IgG).
-
Antifade mounting medium with a nuclear counterstain (e.g., DAPI).
Procedure:
-
Deparaffinization, Rehydration, and Antigen Retrieval:
-
Follow steps 1 and 2 from Protocol 1.
-
-
Blocking:
-
Follow step 4 from Protocol 1.
-
-
Primary Antibody Incubation:
-
Follow step 5 from Protocol 1.
-
-
Secondary Antibody Incubation:
-
Rinse slides with wash buffer: 3 changes for 5 minutes each.
-
Incubate sections with the fluorophore-conjugated secondary antibody, diluted according to the manufacturer's instructions, for 1-2 hours at room temperature in the dark.
-
-
Washing:
-
Rinse slides with wash buffer: 3 changes for 5 minutes each in the dark.
-
-
Mounting:
-
Mount with an antifade mounting medium containing DAPI to counterstain the nuclei.
-
Store slides in the dark at 4°C until imaging.
-
Mandatory Visualization
Caption: Catalytic role of CA XIII in intracellular pH regulation.
Caption: General workflow for immunohistochemical staining of CA XIII.
Quantitative PCR for CA13 Gene Expression Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Carbonic Anhydrase XIII (CA13) is a member of the carbonic anhydrase family of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and protons.[1][2] This enzymatic activity is crucial for various physiological processes, including pH regulation, ion transport, and biosynthetic reactions. Altered expression of CA13 has been implicated in several pathologies, including cancer, making it a gene of interest for basic research and a potential therapeutic target for drug development.
Quantitative Polymerase Chain Reaction (qPCR) is a highly sensitive and specific technique for measuring gene expression levels.[3] This document provides detailed application notes and protocols for the study of CA13 gene expression using SYBR Green-based qPCR.
Application Notes
These protocols are intended for the quantification of human CA13 mRNA from total RNA extracted from cell cultures or tissues. The primary applications include:
-
Baseline Expression Profiling: Determining the endogenous expression levels of CA13 in various tissues and cell lines.
-
Comparative Expression Studies: Analyzing the differential expression of CA13 under various experimental conditions, such as drug treatment, disease states, or genetic modifications.
-
Biomarker Discovery and Validation: Investigating the potential of CA13 as a diagnostic or prognostic biomarker.
Experimental Protocols
A comprehensive workflow for CA13 gene expression analysis involves several key stages: RNA extraction, cDNA synthesis, qPCR, and data analysis.
I. Total RNA Extraction
High-quality, intact RNA is essential for accurate gene expression analysis.[4] The following protocol is a general guideline using a TRIzol-based method.[5] Commercially available kits are also widely used and should be used according to the manufacturer's instructions.[6]
Materials:
-
TRIzol® reagent or similar
-
Chloroform
-
Isopropanol
-
75% Ethanol (prepared with nuclease-free water)
-
Nuclease-free water
-
Microcentrifuge
-
Spectrophotometer (e.g., NanoDrop)
Protocol:
-
Sample Homogenization:
-
Adherent Cells: Wash cells with PBS, then add 1 ml of TRIzol® directly to the culture dish per 10 cm² area.
-
Suspension Cells: Pellet cells by centrifugation and lyse in 1 ml of TRIzol® per 5-10 x 10^6 cells.
-
Tissues: Homogenize tissue samples in 1 ml of TRIzol® per 50-100 mg of tissue using a homogenizer.
-
-
Phase Separation:
-
Incubate the homogenate for 5 minutes at room temperature.
-
Add 0.2 ml of chloroform per 1 ml of TRIzol® used.
-
Shake tubes vigorously for 15 seconds and incubate at room temperature for 2-3 minutes.
-
Centrifuge at 12,000 x g for 15 minutes at 4°C. The mixture will separate into a lower red phenol-chloroform phase, an interphase, and a colorless upper aqueous phase containing the RNA.[7]
-
-
RNA Precipitation:
-
Carefully transfer the upper aqueous phase to a fresh tube.
-
Add 0.5 ml of isopropanol per 1 ml of TRIzol® used.
-
Incubate at room temperature for 10 minutes.
-
Centrifuge at 12,000 x g for 10 minutes at 4°C. The RNA will form a gel-like pellet on the side and bottom of the tube.
-
-
RNA Wash:
-
Discard the supernatant.
-
Wash the RNA pellet by adding at least 1 ml of 75% ethanol per 1 ml of TRIzol® used.
-
Vortex briefly and centrifuge at 7,500 x g for 5 minutes at 4°C.
-
-
RNA Solubilization:
-
Discard the ethanol and air-dry the pellet for 5-10 minutes. Do not over-dry as this will make the RNA difficult to dissolve.
-
Resuspend the RNA in an appropriate volume of nuclease-free water.
-
Incubate at 55-60°C for 10-15 minutes to aid dissolution.
-
-
Quantification and Quality Control:
-
Measure the RNA concentration and purity using a spectrophotometer. An A260/A280 ratio of ~2.0 is indicative of pure RNA.[4]
-
Store RNA at -80°C.
-
II. cDNA Synthesis (Reverse Transcription)
The synthesis of complementary DNA (cDNA) from the extracted RNA is a prerequisite for qPCR.
Materials:
-
Reverse Transcriptase (e.g., SuperScript™ III or similar)
-
dNTPs
-
Random Primers or Oligo(dT) primers
-
RNase Inhibitor
-
Nuclease-free water
-
Thermal cycler
Protocol:
-
In a nuclease-free tube, combine the following:
-
Total RNA (1 µg is a common starting amount)
-
Random Primers (50 ng) or Oligo(dT) primers (500 ng)
-
dNTPs (10 mM each)
-
Nuclease-free water to a final volume of 13 µl
-
-
Heat the mixture to 65°C for 5 minutes and then place on ice for at least 1 minute.
-
Prepare a master mix containing:
-
5X First-Strand Buffer (4 µl)
-
0.1 M DTT (1 µl)
-
RNase Inhibitor (1 µl)
-
Reverse Transcriptase (e.g., SuperScript™ III) (1 µl)
-
-
Add 7 µl of the master mix to the RNA/primer mixture for a total volume of 20 µl.
-
Incubate the reaction in a thermal cycler with the following program:
-
25°C for 10 minutes (for random primers)
-
50°C for 50 minutes
-
85°C for 5 minutes to inactivate the enzyme.[8]
-
-
The resulting cDNA can be stored at -20°C.
III. Quantitative PCR (qPCR)
This protocol utilizes SYBR Green I dye for the detection of amplified DNA.[9][10]
Materials:
-
SYBR Green qPCR Master Mix (2X)
-
Forward and Reverse primers for CA13 and a reference gene (see Table 1)
-
cDNA template
-
Nuclease-free water
-
qPCR instrument
Table 1: Example qPCR Primers
| Gene | Forward Primer (5'-3') | Reverse Primer (5'-3') | Notes |
| CA13 | (Proprietary Sequence) | (Proprietary Sequence) | Commercially available pre-designed and validated primer pairs are recommended for optimal performance (e.g., Sino Biological, Cat. No. HP100489).[11] |
| GAPDH | GTCAGTGGTGGACCTGACCT | AGGGGTCTACATGGCAACTG | A commonly used reference gene. |
| B2M | TCTCTCTCCATTCTAGCTGTGG | GACAAGTCTGAATGCTCCACTT | Another suitable reference gene, particularly stable in intestinal tissues.[12][13] |
| HPRT1 | CCTGGCGTCGTGATTAGTGAT | AGACGTTCAGTCCTGTCCATAA | A stable reference gene for various tissues, including the intestine.[12][13] |
qPCR Reaction Setup (20 µl reaction):
| Component | Volume (µl) | Final Concentration |
| 2X SYBR Green Master Mix | 10 | 1X |
| Forward Primer (10 µM) | 0.5 | 250 nM |
| Reverse Primer (10 µM) | 0.5 | 250 nM |
| cDNA Template (diluted) | 2 | (e.g., 10-100 ng) |
| Nuclease-free water | 7 | - |
qPCR Cycling Conditions:
| Step | Temperature (°C) | Time | Cycles |
| Initial Denaturation | 95 | 10 minutes | 1 |
| Denaturation | 95 | 15 seconds | 40 |
| Annealing/Extension | 60 | 1 minute | |
| Melt Curve Analysis | (Instrument specific) | - | 1 |
Important Considerations:
-
No-Template Control (NTC): Include an NTC for each primer set to check for contamination.
-
Replicates: Run all samples and controls in triplicate to ensure reproducibility.
-
Reference Genes: The choice of reference gene is critical for accurate normalization. The stability of the reference gene should be validated for the specific tissues or cell types being studied. For studies involving intestinal tissues, B2M and HPRT1 have been shown to be stable.[12][13] For spleen, 18S and 28S rRNA can be considered.[14]
Data Presentation
Quantitative data should be presented in a clear and structured format to facilitate comparison.
Table 2: Example Data - Relative Quantification of CA13 Expression
| Sample Group | Tissue/Cell Line | Biological Replicate | Cq (CA13) | Cq (Reference Gene - e.g., GAPDH) | ΔCq (Cq_CA13 - Cq_Ref) | ΔΔCq (ΔCq_Sample - ΔCq_Control) | Fold Change (2^-ΔΔCq) |
| Control | Normal Colon | 1 | 25.3 | 18.1 | 7.2 | 0.0 | 1.0 |
| Control | Normal Colon | 2 | 25.5 | 18.3 | 7.2 | 0.0 | 1.0 |
| Control | Normal Colon | 3 | 25.4 | 18.2 | 7.2 | 0.0 | 1.0 |
| Treatment A | Colon Cancer | 1 | 27.8 | 18.2 | 9.6 | 2.4 | 0.19 |
| Treatment A | Colon Cancer | 2 | 28.0 | 18.4 | 9.6 | 2.4 | 0.19 |
| Treatment A | Colon Cancer | 3 | 27.9 | 18.3 | 9.6 | 2.4 | 0.19 |
Data in this table is for illustrative purposes only and does not represent actual experimental results.
Table 3: CA13 mRNA Expression in Various Human Cancers (Example from TCGA data)
| Cancer Type | Median pTPM (Protein-coding Transcript Per Million) | Expression Profile |
| Colon Adenocarcinoma | 5.8 | Low cancer specificity |
| Breast Cancer | 2.1 | Low cancer specificity |
| Lung Adenocarcinoma | 1.5 | Low cancer specificity |
| Prostate Adenocarcinoma | 4.2 | Low cancer specificity |
This table summarizes example data that can be obtained from publicly available databases like The Cancer Genome Atlas (TCGA).[15] The expression profile indicates that CA13 is detected in various cancers without being specific to any single type.
Mandatory Visualizations
Signaling Pathway
Caption: Generalized catalytic activity of Carbonic Anhydrase XIII (CA13).
Experimental Workflow
Caption: Experimental workflow for CA13 gene expression analysis by qPCR.
References
- 1. uniprot.org [uniprot.org]
- 2. CA13 carbonic anhydrase 13 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 3. Single-Step SYBR® Green RT-qPCR - Protocol - OneLab [onelab.andrewalliance.com]
- 4. illumina.com [illumina.com]
- 5. RNA isolation and reverse transcription [abcam.com]
- 6. Total RNA extraction, cDNA synthesis, and qPCR [protocols.io]
- 7. pages.jh.edu [pages.jh.edu]
- 8. RNA Isolation and cDNA Preparation from Neural Stem Cells | Thermo Fisher Scientific - HK [thermofisher.com]
- 9. SYBR® Greenを用いたqPCRによる遺伝子発現プロトコル [sigmaaldrich.com]
- 10. Universal SYBR Green qPCR Protocol [sigmaaldrich.com]
- 11. cn.sinobiological.com [cn.sinobiological.com]
- 12. A new set of reference housekeeping genes for the normalization RT-qPCR data from the intestine of piglets during weaning - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A new set of reference housekeeping genes for the normalization RT-qPCR data from the intestine of piglets during weaning | PLOS One [journals.plos.org]
- 14. Evaluation of reference genes for gene expression in red-tailed phascogale (Phascogale calura) liver, lung, small intestine and spleen - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Expression of CA13 in cancer - Summary - The Human Protein Atlas [proteinatlas.org]
Crystallization of Human Carbonic Anhydrase XIII: Application Notes and Protocols for Structural Biology
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the crystallization of human Carbonic Anhydrase XIII (CA XIII), a crucial step for structural biology studies and structure-based drug design. The following protocols are based on established methodologies that have successfully yielded high-resolution crystal structures of CA XIII.
Introduction
Human Carbonic Anhydrase XIII (hCA XIII) is a cytosolic enzyme belonging to the α-carbonic anhydrase family. It plays a role in pH regulation and ion transport and is expressed in various tissues, including the reproductive organs.[1] Elucidating the three-dimensional structure of CA XIII is paramount for understanding its catalytic mechanism and for the rational design of specific inhibitors for therapeutic applications. X-ray crystallography is a powerful technique for this purpose, and the first critical step is the growth of well-ordered, diffraction-quality crystals.
This guide outlines the necessary steps for the expression, purification, and crystallization of recombinant human CA XIII.
Data Presentation: Crystallization Conditions for Human CA XIII
Successful crystallization of hCA XIII has been achieved using the hanging drop vapor diffusion method. The following table summarizes the key quantitative parameters from the successful crystallization of native hCA XIII and its complex with the inhibitor acetazolamide.
| Parameter | Unbound hCA XIII | hCA XIII in Complex with Acetazolamide |
| Protein Concentration | 15 mg/mL | 15 mg/mL |
| Protein Buffer | 10 mM Tris-HCl, pH 8.5 | 10 mM Tris-HCl, pH 8.5 |
| Inhibitor Concentration | N/A | 1 mM Acetazolamide |
| Reservoir Solution | 0.1 M HEPES, pH 7.5, 1.5 M Li₂SO₄ | 0.1 M HEPES, pH 7.5, 1.5 M Li₂SO₄ |
| Crystallization Method | Hanging Drop Vapor Diffusion | Hanging Drop Vapor Diffusion |
| Drop Ratio (Protein:Reservoir) | 1:1 (1 µL + 1 µL) | 1:1 (1 µL + 1 µL) |
| Temperature | 294 K (21°C) | 294 K (21°C) |
| Crystal Appearance | Prismatic rods | Prismatic rods |
| Time to Crystal Growth | ~1 week | ~1 week |
Experimental Protocols
Recombinant Human CA XIII Expression and Purification
A robust and efficient expression and purification protocol is fundamental for obtaining high-quality protein suitable for crystallization.
1.1. Cloning and Expression Vector: The cDNA of human CA XIII is cloned into a pET-28a(+) expression vector, which incorporates an N-terminal His₆-tag for affinity purification.
1.2. Protein Expression in E. coli
-
Transform Escherichia coli BL21(DE3) cells with the pET-28a(+)-hCAXIII plasmid.
-
Inoculate a single colony into 50 mL of Luria-Bertani (LB) medium containing 50 µg/mL kanamycin and grow overnight at 37°C with shaking.
-
Use the overnight culture to inoculate 1 L of LB medium containing 50 µg/mL kanamycin.
-
Grow the culture at 37°C with shaking until the optical density at 600 nm (OD₆₀₀) reaches 0.6-0.8.
-
Induce protein expression by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.5 mM.
-
Continue to grow the culture for 4-5 hours at 30°C.
-
Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.
1.3. Purification Protocol:
-
Resuspend the cell pellet in lysis buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF).
-
Lyse the cells by sonication on ice.
-
Clarify the lysate by centrifugation at 20,000 x g for 30 minutes at 4°C.
-
Load the supernatant onto a Ni-NTA affinity column pre-equilibrated with lysis buffer.
-
Wash the column with wash buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole).
-
Elute the protein with elution buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole).
-
Dialyze the eluted protein against 10 mM Tris-HCl pH 8.5, 100 mM NaCl overnight at 4°C.
-
Further purify the protein by size-exclusion chromatography using a Superdex 75 column equilibrated with 10 mM Tris-HCl pH 8.5, 100 mM NaCl.
-
Pool the fractions containing pure hCA XIII and concentrate to 15 mg/mL using an ultrafiltration device.
-
Verify protein purity and molecular weight by SDS-PAGE.
Crystallization of Human CA XIII
2.1. Materials:
-
Purified recombinant human CA XIII at 15 mg/mL in 10 mM Tris-HCl, pH 8.5.
-
Reservoir solution: 0.1 M HEPES, pH 7.5, 1.5 M Li₂SO₄.
-
For co-crystallization: 100 mM stock solution of Acetazolamide in DMSO.
-
24-well crystallization plates and siliconized cover slips.
-
Pipettes and tips for setting up crystallization drops.
2.2. Hanging Drop Vapor Diffusion Method:
-
Pipette 500 µL of the reservoir solution into a well of a 24-well crystallization plate.
-
On a siliconized cover slip, mix 1 µL of the protein solution with 1 µL of the reservoir solution.
-
For co-crystallization with acetazolamide, first incubate the protein solution with acetazolamide to a final concentration of 1 mM for 30 minutes on ice before mixing with the reservoir solution.
-
-
Invert the cover slip and seal the well with vacuum grease to create a hanging drop.
-
Incubate the plate at 294 K (21°C).
-
Monitor the drops for crystal growth over several days to weeks. Prismatic rod-shaped crystals should appear within approximately one week.
Visualizations
Caption: Experimental workflow for the crystallization of hCA XIII.
Caption: Key factors influencing the crystallization of hCA XIII.
References
Application Notes: In Vitro Models for Studying Carbonic Anhydrase XIII in Disease
For Researchers, Scientists, and Drug Development Professionals
Introduction
Carbonic Anhydrase XIII (CA XIII) is a cytosolic enzyme belonging to the α-carbonic anhydrase family. These zinc metalloenzymes catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton (CO₂ + H₂O ⇌ HCO₃⁻ + H⁺). This reaction is fundamental to maintaining pH homeostasis. Unlike the well-studied tumor-associated isoforms CA IX and XII, the precise role of CA XIII in disease is still emerging. Notably, studies have shown that CA XIII expression is significantly downregulated in colorectal cancer compared to normal tissue, suggesting a potential role as a tumor suppressor.[1][2][3] Establishing robust in vitro models is crucial for elucidating the functional consequences of altered CA XIII expression and for developing targeted therapeutic strategies.
These application notes provide a comprehensive framework and detailed protocols for creating and analyzing in vitro models to investigate the role of CA XIII in disease, with a primary focus on colorectal cancer.
Proposed In Vitro Model: Colorectal Cancer
Given the consistent observation of CA XIII downregulation in colorectal tumors, a suitable in vitro model involves the genetic manipulation of colorectal cancer (CRC) cell lines.[1] Standard CRC cell lines such as HCT116, HT-29, or Caco-2 can be used to create isogenic pairs for direct comparison:
-
CA XIII Knockdown/Knockout Model: To mimic the observed downregulation in tumors, CA13 gene expression can be silenced using shRNA or knocked out using CRISPR/Cas9 technology in a high-expression CRC cell line.
-
CA XIII Overexpression Model: To study the potential tumor-suppressive effects, CA XIII can be overexpressed in a CRC cell line with low endogenous expression.
These models allow for the direct assessment of CA XIII's impact on cellular physiology, including pH regulation, proliferation, and migration.
Data Presentation: CA XIII Kinetics and Inhibition
Understanding the enzymatic properties of CA XIII is essential for interpreting data from cellular models and for designing specific inhibitors.
Table 1: Kinetic Parameters and Inhibition Constants for Human CA XIII This table summarizes the key enzymatic activity parameters for recombinant human CA XIII and its sensitivity to the common sulfonamide inhibitor, acetazolamide.
| Parameter | Value | Reference |
| Catalytic Rate Constant (kcat) | 1.5 x 10⁵ s⁻¹ | [4] |
| Catalytic Efficiency (kcat/KM) | 1.1 x 10⁷ M⁻¹s⁻¹ | [4] |
| Inhibition Constant (Ki) - Acetazolamide | 16 nM | [4] |
Table 2: Comparative Inhibition Constants (Ki) of Sulfonamides Against CA Isoforms (nM) This table highlights the inhibition profile of various sulfonamides against different CA isoforms. Achieving selectivity is a critical challenge in drug development, as off-target inhibition of ubiquitous isoforms like CA I and II can lead to side effects.[5]
| Inhibitor | CA I (Cytosolic) | CA II (Cytosolic) | CA IX (Tumor-Assoc.) | CA XII (Tumor-Assoc.) | CA XIII (Cytosolic) |
| Acetazolamide | 250 | 12 | 25 | 5.7 | 16[4] |
| Methazolamide | 50 | 14 | 22 | 4.5 | N/A |
| Dichlorphenamide | 3800 | 38 | 450 | 51 | N/A |
| SLC-0111 | >10000 | 453 | 45 | 4.5 | N/A |
| Data for isoforms I, II, IX, and XII are compiled from multiple sources for comparative purposes.[5][6][7] N/A indicates data not readily available in the searched literature. |
Diagrams and Visualizations
Experimental and Conceptual Frameworks
Caption: Figure 1. Proposed experimental workflow for studying CA XIII.
Caption: Figure 2. The enzymatic reaction catalyzed by cytosolic CA XIII.
Caption: Figure 3. Hypothesized pathway linking CA XIII loss to cancer.
Experimental Protocols
Protocol 1: Stopped-Flow CO₂ Hydration Assay for CA XIII Activity in Cell Lysates
This protocol determines the specific catalytic activity of CA XIII by measuring the initial rate of pH change as CO₂ is hydrated. The stopped-flow method is highly accurate for fast enzymes like carbonic anhydrases.[8][9][10][11]
A. Materials and Reagents
-
Stopped-flow spectrophotometer system
-
Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Protein quantification assay (e.g., BCA assay)
-
Assay Buffer: 20 mM HEPES or Tris, pH 7.4-8.3, containing a pH indicator (e.g., 100 µM Phenol Red).[8]
-
Substrate: CO₂-saturated deionized water (prepare by bubbling pure CO₂ gas through ice-cold water for at least 30 min prior to and during experiments).[8]
-
Purified recombinant human CA XIII (for standard curve)
-
Acetazolamide (for inhibited control)
B. Cell Lysate Preparation
-
Culture control and CA XIII-modified cells to ~80-90% confluency.
-
Wash cells twice with ice-cold PBS.
-
Lyse cells on ice using lysis buffer.
-
Scrape cells and transfer the lysate to a microcentrifuge tube.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Collect the supernatant (cytosolic fraction) and keep on ice.
-
Determine the total protein concentration of the lysate.
C. Stopped-Flow Measurement
-
Equilibrate the stopped-flow system syringes and sample loop to the desired temperature (e.g., 25°C).
-
Load one syringe with the Assay Buffer and the other with the CO₂-saturated water substrate.
-
Load the cell lysate (diluted in Assay Buffer to a known concentration) or buffer (for uncatalyzed control) into the sample loop.
-
Initiate the reaction by rapidly mixing the contents. The instrument will mix the lysate with the two solutions, initiating the CO₂ hydration reaction.
-
Monitor the change in absorbance of the pH indicator over time (e.g., at 570 nm for Phenol Red at pH 8.3).[8] The initial linear phase of the absorbance change reflects the initial reaction rate.
-
Repeat the measurement for the uncatalyzed reaction (buffer instead of lysate) and the inhibited reaction (lysate pre-incubated with acetazolamide).
D. Data Analysis
-
Calculate the initial rate (V₀) from the slope of the linear portion of the kinetic trace.
-
Calculate the CA-specific activity by subtracting the uncatalyzed rate from the sample rate.
-
Express activity in Wilbur-Anderson Units (WAU) or enzyme units per mg of total protein. One WAU is defined as (T₀ - T) / T, where T₀ is the time for the pH to drop in the uncatalyzed reaction and T is the time in the catalyzed reaction.[12]
Protocol 2: Fluorometric Measurement of Intracellular pH (pHi)
This protocol uses a cell-permeable fluorescent dye to measure steady-state intracellular pH, allowing for the assessment of how CA XIII expression levels impact the cell's ability to maintain pH homeostasis.[13][14]
A. Materials and Reagents
-
Fluorescence microplate reader or fluorescence microscope
-
Black, clear-bottom 96-well microplates
-
pH-sensitive fluorescent dye: BCFL-AM or BCECF-AM (e.g., from Sigma-Aldrich MAK150 or Abcam ab228552).[13][14]
-
Hanks' Balanced Salt Solution with 20 mM HEPES (HHBS)
-
Nigericin and Valinomycin (for calibration curve)
-
Calibration buffers: A set of buffers with known pH values (e.g., from 6.0 to 8.0) containing high K⁺ concentration to equilibrate intracellular and extracellular pH.[15]
B. Staining Procedure
-
Seed control and CA XIII-modified cells into a 96-well plate and culture overnight.
-
Prepare the dye loading solution by diluting the BCFL-AM stock in HHBS as per the manufacturer's instructions.
-
Remove the growth medium from the cells and wash once with HHBS.
-
Add 100 µL of the dye loading solution to each well.
-
Incubate the plate at 37°C in a 5% CO₂ incubator for 30-60 minutes, protected from light.
-
Remove the dye loading solution and wash cells twice with HHBS.
-
Add 100 µL of HHBS to each well for measurement.
C. Fluorescence Measurement
-
Measure fluorescence intensity using a plate reader. For BCFL/BCECF, ratiometric measurements provide more robust results.
-
Excite at ~490 nm (pH-sensitive) and ~440 nm (isosbestic, pH-insensitive).
-
Measure emission at ~535 nm.
-
-
The ratio of the fluorescence intensities (F₄₉₀/F₄₄₀) is proportional to the intracellular pH.
D. Calibration
-
To convert fluorescence ratios to absolute pHi values, a calibration curve must be generated.
-
Prepare a separate plate of stained cells as described above.
-
Replace the HHBS with 100 µL of each calibration buffer containing nigericin (a K⁺/H⁺ ionophore) to clamp the pHi to the extracellular pH.
-
Measure the fluorescence ratio for each known pH value and plot the ratio vs. pH to generate a standard curve.
-
Interpolate the pHi of the experimental samples from this calibration curve.
Protocol 3: Transwell Cell Migration Assay
This assay assesses the effect of CA XIII expression on the migratory capacity of cancer cells, a key hallmark of metastasis.[16][17][18]
A. Materials and Reagents
-
24-well plates with Transwell inserts (typically 8.0 µm pore size)
-
Cell culture medium (e.g., DMEM or RPMI-1640) with and without Fetal Bovine Serum (FBS)
-
PBS, Trypsin-EDTA
-
Fixation solution: 4% paraformaldehyde in PBS
-
Staining solution: 0.1% Crystal Violet in 2% ethanol
-
Cotton swabs
B. Assay Procedure
-
Starve control and CA XIII-modified cells by culturing them in serum-free medium for 12-24 hours prior to the assay.
-
Prepare the Transwell plate: Add 600 µL of medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber of the 24-well plate.
-
Gently place the Transwell inserts into the wells, avoiding air bubbles.
-
Harvest the starved cells using trypsin, wash with PBS, and resuspend them in serum-free medium at a concentration of 1 x 10⁵ to 5 x 10⁵ cells/mL.
-
Add 100-200 µL of the cell suspension to the upper chamber of each Transwell insert.
-
Incubate the plate at 37°C in a 5% CO₂ incubator for a period appropriate for the cell line's migration rate (e.g., 12-48 hours).
C. Cell Fixation and Staining
-
After incubation, carefully remove the inserts from the wells.
-
Use a cotton swab to gently wipe away the non-migratory cells from the upper surface of the membrane.
-
Fix the migratory cells on the lower surface of the membrane by immersing the insert in fixation solution for 20 minutes.
-
Wash the insert gently with water.
-
Stain the cells by immersing the insert in Crystal Violet solution for 20-30 minutes.
-
Wash the insert again with water to remove excess stain and allow it to air dry completely.
D. Quantification
-
Visualize the stained, migrated cells using an inverted microscope.
-
Capture images from several random fields of view for each membrane.
-
Count the number of migrated cells per field using imaging software (e.g., ImageJ).
-
Calculate the average number of migrated cells per condition and compare the results between control and CA XIII-modified cell lines.
References
- 1. Expression of a novel carbonic anhydrase, CA XIII, in normal and neoplastic colorectal mucosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Expression of a novel carbonic anhydrase, CA XIII, in normal and neoplastic colorectal mucosa - PMC [pmc.ncbi.nlm.nih.gov]
- 3. flore.unifi.it [flore.unifi.it]
- 4. cris.vtt.fi [cris.vtt.fi]
- 5. Design, synthesis, and biological investigation of selective human carbonic anhydrase II, IX, and XII inhibitors using 7-aryl/heteroaryl triazolopyrimidines bearing a sulfanilamide scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Carbonic Anhydrase Inhibitors Targeting Metabolism and Tumor Microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. dovepress.com [dovepress.com]
- 8. mdpi.com [mdpi.com]
- 9. pubcompare.ai [pubcompare.ai]
- 10. A Novel Stopped-Flow Assay for Quantitating Carbonic-Anhydrase Activity and Assessing Red-Blood-Cell Hemolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Comparison of 18O exchange and pH stop-flow assays for carbonic anhydrase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A Simple and Straightforward Method for Activity Measurement of Carbonic Anhydrases [mdpi.com]
- 13. Intracellular pH Assay Kit (ab228552) | Abcam [abcam.com]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. researchgate.net [researchgate.net]
- 16. Transwell Cell Migration Assay Using Human Breast Epithelial Cancer Cell [bio-protocol.org]
- 17. Principles, Techniques, and Precautions in Transwell Migration and Invasion Assays for Cancer Cell Metastas... [protocols.io]
- 18. corning.com [corning.com]
Topic: Designing a Research Protocol for Carbonic Anhydrase XIII Inhibition Studies
An Application Note for Researchers, Scientists, and Drug Development Professionals
Introduction
Carbonic anhydrases (CAs) are a family of zinc-containing metalloenzymes that play a crucial role in maintaining pH homeostasis by catalyzing the reversible hydration of carbon dioxide to bicarbonate and a proton (CO₂ + H₂O ⇌ HCO₃⁻ + H⁺)[1][2]. This reaction is fundamental to numerous physiological processes, including respiration, pH regulation, and secretion of electrolytes[2][3]. The CA family includes at least twelve enzymatically active isozymes in humans, which differ in their subcellular localization, tissue distribution, and kinetic properties[1].
Carbonic Anhydrase XIII (CA XIII) is one of the cytosolic isozymes, expressed in various tissues including the colon, small intestine, and reproductive organs[1][2]. Structurally, it shares a high degree of similarity with other cytosolic isozymes like CA I, II, and III[1]. Studies have indicated that the expression of CA XIII is significantly down-regulated in colorectal tumors compared to normal tissue, suggesting a potential role as a tumor suppressor[1][4]. Its susceptibility to inhibition by well-known sulfonamides, such as acetazolamide, makes it an attractive target for therapeutic drug design[5].
This application note provides a detailed protocol for studying the inhibition of recombinant human CA XIII. It covers the setup of a colorimetric assay to determine inhibitor potency (IC₅₀) and outlines the kinetic studies required to elucidate the mechanism of inhibition.
Principle of the Assay
The protocol utilizes the esterase activity of Carbonic Anhydrase XIII. The enzyme catalyzes the hydrolysis of p-nitrophenyl acetate (pNPA) to p-nitrophenol, a yellow-colored product that can be quantified by measuring its absorbance at 400-405 nm. The rate of p-nitrophenol formation is directly proportional to the CA activity. In the presence of an inhibitor, the rate of hydrolysis decreases. By measuring the enzyme's activity across a range of inhibitor concentrations, a dose-response curve can be generated to determine the half-maximal inhibitory concentration (IC₅₀).
The Catalytic Role of CA XIII
The primary physiological function of CA XIII is to maintain cellular pH by catalyzing the rapid interconversion of CO₂ and bicarbonate.
Caption: Catalytic hydration of CO₂ by CA XIII and its impact on cellular pH.
Materials and Reagents
-
Recombinant Human Carbonic Anhydrase XIII (purified)
-
CA Assay Buffer: 50 mM Tris-SO₄, pH 7.6 containing 0.1 mM ZnCl₂
-
CA Dilution Buffer: For diluting the enzyme
-
p-Nitrophenyl Acetate (pNPA) Substrate Stock: 10 mM in anhydrous acetonitrile
-
Test Inhibitors (e.g., novel compounds, known inhibitors)
-
Positive Control Inhibitor: Acetazolamide (20 mM stock in DMSO)[6]
-
Dimethyl Sulfoxide (DMSO)
-
96-well flat-bottom microplates
-
Multichannel pipettes
-
Microplate reader capable of measuring absorbance at 400-405 nm
Experimental Workflow for Inhibition Assay
The overall workflow for screening potential CA XIII inhibitors is a multi-step process from preparation to final data analysis.
Caption: Step-by-step workflow for the CA XIII colorimetric inhibition assay.
Experimental Protocols
Protocol 1: Reagent and Sample Preparation
-
CA Assay Buffer : Prepare a 50 mM Tris-SO₄ buffer and adjust the pH to 7.6. Add ZnCl₂ to a final concentration of 0.1 mM.
-
Enzyme Working Solution : Dilute the stock of recombinant human CA XIII in CA Dilution Buffer to the desired concentration. The optimal concentration should be determined empirically to yield a linear reaction rate for at least 10-15 minutes.
-
Substrate Working Solution : Immediately before use, dilute the 10 mM pNPA stock solution in anhydrous acetonitrile with the CA Assay Buffer to a final concentration of 1 mM. Keep this solution on ice and protected from light.
-
Inhibitor Dilutions : Prepare a serial dilution of the test compounds and the positive control (Acetazolamide) in DMSO or an appropriate solvent. A common starting concentration is 1 mM, followed by 10-point, 3-fold serial dilutions.
Protocol 2: CA XIII Inhibition Assay (96-Well Plate Format)
This protocol is adapted for a total reaction volume of 200 µL per well.
-
Plate Layout : Design the plate map to include wells for:
-
100% Activity Control (No Inhibitor) : Enzyme + Substrate + Solvent (e.g., DMSO).
-
Inhibitor Wells : Enzyme + Substrate + Test Inhibitor (at various concentrations).
-
Positive Control : Enzyme + Substrate + Acetazolamide.
-
Blank (No Enzyme) : Assay Buffer + Substrate + Solvent.
-
-
Enzyme Addition : Add 170 µL of CA Assay Buffer to all wells. Add 10 µL of the CA XIII enzyme working solution to all wells except the "Blank" wells.
-
Inhibitor Addition : Add 10 µL of the serially diluted inhibitors, positive control, or solvent (for 100% activity control) to the appropriate wells.
-
Pre-incubation : Mix the plate gently and pre-incubate at room temperature for 15 minutes to allow the inhibitors to bind to the enzyme.
-
Reaction Initiation : Add 10 µL of the 1 mM pNPA substrate working solution to all wells to start the reaction. Mix immediately.
-
Data Acquisition : Place the plate in a microplate reader pre-set to 37°C. Measure the absorbance at 405 nm every 60 seconds for 15-20 minutes.
Data Analysis and Presentation
Calculation of IC₅₀ Values
-
Calculate Reaction Rate : For each well, determine the rate of reaction (V) by calculating the slope of the linear portion of the absorbance vs. time curve (ΔAbs/min).
-
Calculate Percent Inhibition : Use the following formula to calculate the percentage of inhibition for each inhibitor concentration: % Inhibition = [1 - (V_inhibitor / V_no inhibitor)] * 100
-
Determine IC₅₀ : Plot the Percent Inhibition against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve (variable slope) using a suitable software package (e.g., GraphPad Prism, R) to determine the IC₅₀ value.
Determination of Inhibition Constant (Kᵢ) and Mechanism
To determine the mechanism of inhibition (e.g., competitive, non-competitive, uncompetitive), kinetic studies must be performed.
-
Experimental Setup : The assay is run with varying concentrations of the substrate (pNPA) in the absence and presence of several fixed concentrations of the inhibitor.
-
Data Analysis :
-
Determine the initial reaction velocity (V₀) for each substrate and inhibitor concentration.
-
Plot the data using a Michaelis-Menten plot (V₀ vs. [Substrate]).
-
For a more accurate determination of kinetic parameters (Kₘ and Vₘₐₓ), transform the data using a Lineweaver-Burk plot (1/V₀ vs. 1/[Substrate]).
-
Analyze the changes in Kₘ and Vₘₐₓ in the presence of the inhibitor to determine the mode of inhibition.
-
Calculate the inhibition constant (Kᵢ) using the appropriate equations for the determined inhibition type.
-
Data Presentation Tables
Quantitative data should be summarized in clear, well-structured tables.
Table 1: IC₅₀ Values for CA XIII Inhibitors
| Compound | IC₅₀ (nM) [95% CI] | Hill Slope |
|---|---|---|
| Acetazolamide | 17.5 [15.2 - 20.1] | 1.05 |
| Compound X | 45.3 [40.8 - 50.2] | 0.98 |
| Compound Y | 120.7 [105.6 - 138.1] | 1.12 |
Table 2: Kinetic Parameters for Compound X against CA XIII
| Inhibitor Conc. (nM) | Apparent Kₘ (µM) | Apparent Vₘₐₓ (mOD/min) | Inhibition Type | Kᵢ (nM) |
|---|---|---|---|---|
| 0 (Control) | 250 ± 15 | 15.0 ± 0.5 | - | - |
| 25 | 375 ± 20 | 14.8 ± 0.6 | Competitive | 50.5 ± 4.2 |
| 50 | 510 ± 25 | 15.2 ± 0.7 | Competitive | 49.8 ± 5.1 |
| 100 | 745 ± 30 | 14.9 ± 0.5 | Competitive | 50.2 ± 4.5 |
References
- 1. Expression of a novel carbonic anhydrase, CA XIII, in normal and neoplastic colorectal mucosa - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Carbonic anhydrases as disease markers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Role of Carbonic Anhydrases and Inhibitors in Acid–Base Physiology: Insights from Mathematical Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Expression of a novel carbonic anhydrase, CA XIII, in normal and neoplastic colorectal mucosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Characterization of CA XIII, a novel member of the carbonic anhydrase isozyme family - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. sigmaaldrich.com [sigmaaldrich.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Solubility of Carbonic Anhydrase XIII Inhibitors
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges encountered during experiments with Carbonic Anhydrase 13 (CA XIII) inhibitors.
Frequently Asked Questions (FAQs)
Q1: What are the typical solubility characteristics of sulfonamide-based CA XIII inhibitors?
A1: Most sulfonamide-based inhibitors are weak acids with limited aqueous solubility, particularly at acidic to neutral pH. Their solubility is often pH-dependent, increasing in alkaline solutions where the sulfonamide group can deprotonate. Many are classified under the Biopharmaceutics Classification System (BCS) as Class II (low solubility, high permeability) or Class IV (low solubility, low permeability) compounds.
Q2: Why is my CA XIII inhibitor precipitating in my aqueous assay buffer?
A2: Precipitation in aqueous buffers is a common issue and can be attributed to several factors:
-
Low Intrinsic Solubility: The inherent low water solubility of the compound at the tested concentration.
-
pH of the Buffer: If the buffer pH is close to or below the pKa of the sulfonamide group, the inhibitor will be in its less soluble, neutral form.
-
"Crash Out" from Stock Solution: When a highly concentrated stock solution (e.g., in DMSO) is diluted into an aqueous buffer, the sudden change in solvent polarity can cause the compound to precipitate, a phenomenon known as "crashing out."
-
Temperature Effects: Changes in temperature can affect solubility. Incubating at a lower temperature than that at which the stock solution was prepared can reduce solubility.
-
Ionic Strength of the Buffer: High salt concentrations in the buffer can sometimes decrease the solubility of organic compounds (salting-out effect).
Q3: What is the difference between kinetic and equilibrium solubility, and which one should I measure?
A3:
-
Kinetic solubility is the concentration of a compound that remains in solution after being rapidly added from a concentrated organic stock (like DMSO) to an aqueous buffer. It represents a supersaturated state and is often higher than the equilibrium solubility. Kinetic solubility is useful for early-stage drug discovery for a quick assessment of solubility under assay conditions.[1][2]
-
Equilibrium solubility (or thermodynamic solubility) is the maximum concentration of a compound that can be dissolved in a solvent at equilibrium, where the dissolved and solid forms of the compound are in a stable state. This is typically measured using the shake-flask method over a longer period (24-72 hours).[3] Equilibrium solubility is crucial for pre-formulation and understanding the true solubility limit of a compound.
For initial in vitro screening, kinetic solubility is often sufficient. For formulation development and in vivo studies, determining the equilibrium solubility is essential.
Troubleshooting Guides
This section provides solutions to common problems encountered when working with CA XIII inhibitors.
Problem 1: Compound precipitates immediately upon addition to the aqueous buffer.
| Possible Cause | Troubleshooting Step |
| High concentration of organic solvent in the final solution. | Keep the final concentration of the organic solvent (e.g., DMSO) as low as possible, typically ≤1%. |
| Rapid addition of stock solution to buffer. | Add the stock solution to the buffer slowly while vortexing or stirring to facilitate mixing and reduce localized high concentrations. |
| Buffer pH is too low. | If the compound is a weak acid (common for sulfonamides), increase the pH of the buffer to above the compound's pKa to increase the concentration of the more soluble ionized form. |
| Final compound concentration exceeds its kinetic solubility. | Decrease the final concentration of the inhibitor in the assay. |
Problem 2: The compound is initially soluble but precipitates over the course of the experiment.
| Possible Cause | Troubleshooting Step |
| The initial supersaturated solution is unstable. | Incorporate a precipitation inhibitor or a solubility enhancer (e.g., a small amount of a non-ionic surfactant like Tween-80 or a polymer like PVP) into the assay buffer. |
| Temperature fluctuations. | Ensure the experiment is conducted at a constant, controlled temperature. |
| Conversion to a less soluble polymorphic form. | This is less common in solution but can occur. Characterize the solid form of the inhibitor before and after the experiment if this is suspected. |
Problem 3: Inconsistent results in bioassays, possibly due to poor solubility.
| Possible Cause | Troubleshooting Step |
| Undissolved compound interfering with the assay. | Visually inspect the assay plate for any signs of precipitation. Consider filtering the final solution before use in the assay. |
| Formation of aggregates. | Aggregates can lead to non-specific inhibition. Use dynamic light scattering (DLS) to check for the presence of aggregates. Consider adding a small amount of a non-ionic surfactant to the buffer. |
| Adsorption to plasticware. | Poorly soluble compounds can adsorb to the walls of microplates and pipette tips. Using low-binding plates and pre-wetting pipette tips with the assay buffer can help mitigate this. |
Quantitative Data on Solubility of Representative Carbonic Anhydrase Inhibitors
The following table summarizes the aqueous solubility of several well-known carbonic anhydrase inhibitors. While not all are specific for CA XIII, they represent the sulfonamide class and provide a useful reference.
| Inhibitor | Molecular Weight ( g/mol ) | Aqueous Solubility | Solubility in Organic Solvents | pKa | Reference(s) |
| Acetazolamide | 222.25 | Very slightly soluble in water (0.72 mg/mL at 25°C). Solubility increases with pH. | Sparingly soluble in boiling water; slightly soluble in ethanol. | 7.2 | [4][5] |
| Methazolamide | 236.27 | Insoluble in water. | Soluble in DMSO (≥ 50 mg/mL), slightly soluble in ethanol (3 mg/mL). | ~7.3 | [6][7] |
| Dichlorophenamide | 305.16 | Very slightly soluble in water. Soluble in dilute alkaline solutions. | Soluble in ethanol (33 mg/mL) and DMSO (61 mg/mL). | 7.4, 8.6 | [8][9][10] |
| Ethoxzolamide | 258.31 | Poorly soluble in water (40 mg/L). | Soluble in ethanol. | ~8.1 | [11][12] |
| Benzolamide | 320.37 | 0.438 mg/mL (predicted). | Soluble in DMSO (250 mg/mL with sonication). | 6.4 (predicted) | [13][14][15] |
Experimental Protocols
Protocol 1: Equilibrium Solubility Determination (Shake-Flask Method)
This protocol determines the thermodynamic solubility of a CA XIII inhibitor.
Materials:
-
CA XIII inhibitor (solid powder)
-
Buffer solutions at various pH values (e.g., pH 5.0, 7.4, 9.0)
-
Glass vials with screw caps
-
Orbital shaker with temperature control
-
Centrifuge or filtration apparatus (e.g., 0.22 µm syringe filters)
-
Analytical instrument for quantification (e.g., HPLC-UV, LC-MS)
Procedure:
-
Add an excess amount of the solid CA XIII inhibitor to a glass vial.
-
Add a known volume of the desired buffer to the vial.
-
Seal the vial and place it on an orbital shaker set to a constant temperature (e.g., 25°C or 37°C).
-
Shake the vials for a predetermined time (typically 24-72 hours) to ensure equilibrium is reached. It is advisable to take samples at different time points (e.g., 24, 48, and 72 hours) to confirm that the concentration has plateaued.
-
After shaking, allow the vials to stand to let the undissolved solid settle.
-
Carefully withdraw a sample of the supernatant.
-
Separate the undissolved solid from the supernatant by centrifugation or filtration.
-
Quantify the concentration of the dissolved inhibitor in the supernatant using a validated analytical method (e.g., HPLC-UV).
Protocol 2: Kinetic Solubility Determination
This protocol provides a rapid assessment of the solubility of a CA XIII inhibitor under conditions that mimic its use in in vitro assays.[1][16][17]
Materials:
-
CA XIII inhibitor stock solution (e.g., 10 mM in DMSO)
-
Aqueous buffer (e.g., PBS, pH 7.4)
-
96-well microplate
-
Plate reader capable of measuring turbidity or a UV-Vis spectrophotometer
Procedure:
-
Prepare a series of dilutions of the inhibitor stock solution in DMSO.
-
In a 96-well plate, add a small volume (e.g., 2 µL) of each DMSO stock dilution to the wells.
-
Rapidly add the aqueous buffer (e.g., 198 µL) to each well to achieve the desired final concentrations.
-
Mix the plate gently and incubate at room temperature for a set period (e.g., 1-2 hours).
-
Measure the turbidity of each well using a plate reader at a wavelength where the compound does not absorb (e.g., 620 nm). The concentration at which a significant increase in turbidity is observed is the kinetic solubility.
-
Alternatively, the plate can be filtered, and the concentration of the soluble compound in the filtrate can be determined by HPLC-UV or LC-MS/MS.
Visualizations
Caption: Troubleshooting workflow for addressing poor solubility of CA XIII inhibitors.
Caption: Overview of strategies for enhancing the solubility of CA XIII inhibitors.
References
- 1. Aqueous Solubility Assays - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 2. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 3. researchgate.net [researchgate.net]
- 4. fip.org [fip.org]
- 5. Acetazolamide (PIM 005) [inchem.org]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. selleckchem.com [selleckchem.com]
- 8. Dichlorphenamide Tablets: Package Insert / Prescribing Info / MOA [drugs.com]
- 9. selleckchem.com [selleckchem.com]
- 10. Dichlorphenamide | C6H6Cl2N2O4S2 | CID 3038 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. go.drugbank.com [go.drugbank.com]
- 12. Ethoxzolamide - Wikipedia [en.wikipedia.org]
- 13. go.drugbank.com [go.drugbank.com]
- 14. Buy Benzolamide | 3368-13-6 | >98% [smolecule.com]
- 15. Benzolamide | 3368-13-6 [amp.chemicalbook.com]
- 16. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
- 17. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
Technical Support Center: Overcoming Off-Target Effects of Sulfonamide Carbonic Anhydrase Inhibitors
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the challenges associated with the off-target effects of sulfonamide carbonic anhydrase (CA) inhibitors.
Frequently Asked Questions (FAQs)
Q1: What are the primary off-target effects of sulfonamide CA inhibitors?
A1: The most significant off-target effect of sulfonamide CA inhibitors is their lack of isoform selectivity.[1][2][3] The sulfonamide group, which is crucial for binding to the zinc ion in the active site, is highly conserved across the 15 human CA isoforms.[4] This can lead to the inhibition of unintended CA isoforms, resulting in various side effects. For instance, when targeting the tumor-associated CA IX, concurrent inhibition of the ubiquitous cytosolic isoforms CA I and CA II can lead to undesired physiological effects.[1]
Q2: What is the "tail approach" for improving the selectivity of sulfonamide CA inhibitors?
A2: The "tail approach" is a widely used drug design strategy to enhance the isoform selectivity of sulfonamide CA inhibitors.[5] It involves attaching one or more chemical moieties, or "tails," to the sulfonamide scaffold.[6][7][8] These tails are designed to interact with the variable amino acid residues located at the rim of the active site cavity, which differ among the various CA isoforms.[5] By exploiting these differences, inhibitors can be designed to selectively bind to the desired CA isoform.[6][7][8] A more advanced version of this is the "three-tails approach," which further refines these interactions to improve ligand/isoform matching.[6][7]
Q3: Are there alternatives to sulfonamide-based CA inhibitors?
A3: Yes, research into non-classical CA inhibitors is an active area. These alternatives are being explored to circumvent the selectivity issues and potential sulfa drug allergies associated with sulfonamides.[2][9] Examples of non-sulfonamide inhibitor classes include:
-
Coumarins and their derivatives[2]
-
Phenols[2]
-
Polyamines[2]
-
Carboxylic acids[2]
-
Thiazolidinediones[10]
These classes of compounds often exhibit different mechanisms of inhibition and can offer improved selectivity for specific CA isoforms.[2]
Q4: How can I experimentally determine the isoform selectivity of my sulfonamide CA inhibitor?
A4: To determine the isoform selectivity, you need to measure the inhibition constants (Kᵢ) of your compound against a panel of purified human CA isoforms. A common and reliable method for this is the stopped-flow CO₂ hydration assay.[11][12][13] This assay directly measures the catalytic activity of the enzyme. Other methods include colorimetric and fluorometric assays.[14][15] By comparing the Kᵢ values for your target isoform versus the off-target isoforms (e.g., CA I and CA II), you can calculate a selectivity ratio.
Troubleshooting Guide
Issue 1: My inhibitor shows potent inhibition of the target CA isoform but also significant inhibition of off-target isoforms (e.g., CA I and II).
-
Question: How can I improve the selectivity of my current sulfonamide inhibitor scaffold?
-
Answer: You can employ the "tail approach" to introduce moieties that create specific interactions with non-conserved residues in your target isoform's active site.[5][6][7] Consider synthesizing a library of derivatives with varying tail chemistries (e.g., different lengths, polarities, and charges) to probe the structural differences between the active sites of the target and off-target isoforms. The "three-tails approach" can offer even more refined selectivity by creating more extensive interactions.[6][7]
-
-
Question: Should I consider a different class of inhibitors?
Issue 2: I am observing a discrepancy between my in vitro inhibition data and the compound's activity in cell-based assays.
-
Question: What could be the reasons for this discrepancy?
-
Answer: Several factors can contribute to this:
-
Membrane Permeability: If your target is an intracellular CA isoform, your inhibitor needs to be able to cross the cell membrane. Conversely, for extracellular targets like CA IX, a membrane-impermeable inhibitor might be more effective and have fewer off-target effects on cytosolic CAs.[4] The physicochemical properties of your compound's "tails" can significantly influence its permeability.[7]
-
Cellular Metabolism: Your compound might be metabolized by the cells, leading to a loss of activity.
-
Off-Target Cellular Effects: The compound might be interacting with other cellular components, leading to cytotoxicity or other effects that mask its specific action on the target CA.
-
-
-
Question: How can I investigate the membrane permeability of my inhibitor?
-
Answer: You can perform a Parallel Artificial Membrane Permeability Assay (PAMPA) to get an in vitro measure of passive membrane transport. For cell-based evidence, you can compare the activity of your inhibitor in whole cells versus cell lysates. A significant increase in potency in the lysate suggests poor membrane permeability.
-
Issue 3: My sulfonamide inhibitor has poor solubility, making it difficult to work with in assays.
-
Question: How can I improve the solubility of my inhibitor?
-
Answer: The "tail approach" was initially developed to improve the water solubility of aromatic sulfonamide derivatives.[7] By introducing hydrophilic tails, such as those containing charged groups or polyethylene glycol (PEG) chains, you can often enhance the aqueous solubility of your compound.[16]
-
Quantitative Data Summary
The following tables summarize the inhibition data (Kᵢ in nM) for representative sulfonamide inhibitors against key human carbonic anhydrase isoforms. Lower Kᵢ values indicate more potent inhibition.
Table 1: Inhibition Data for Clinically Used and Investigational Sulfonamides
| Inhibitor | hCA I (Kᵢ, nM) | hCA II (Kᵢ, nM) | hCA IX (Kᵢ, nM) | hCA XII (Kᵢ, nM) | Selectivity (CA II / CA IX) |
| Acetazolamide (AAZ) | 250 | 12 | 25 | 5.7 | 0.48 |
| Methazolamide (MTZ) | 50 | 14 | 20 | 4.5 | 0.7 |
| Dichlorophenamide (DCP) | 3800 | 38 | 450 | 41 | 0.08 |
| Dorzolamide (DRZ) | 3000 | 3.5 | 54 | 48 | 0.06 |
| Brinzolamide (BRZ) | 3900 | 3.1 | 43 | 5.1 | 0.07 |
| Compound 10a ¹ | 102.1 | 62.8 | 5.8 | 4.2 | 10.8 |
| Compound 6d ¹ | 75.3 | 25.1 | 1.2 | 3.4 | 20.9 |
¹Data from a study on three-tailed inhibitors, demonstrating improved selectivity for CA IX over CA II.[7]
Experimental Protocols
1. Stopped-Flow CO₂ Hydration Assay for Measuring CA Inhibition
This is a widely accepted method for determining the kinetic parameters of CA inhibition.[11][12][13]
-
Principle: The assay measures the rate of pH change resulting from the CA-catalyzed hydration of CO₂. The inhibitor's effect on this rate is used to calculate its inhibition constant (Kᵢ).
-
Methodology:
-
Recombinant human CA isoforms are purified.
-
A stopped-flow spectrophotometer is used, which allows for the rapid mixing of two solutions.
-
Solution A: Contains a pH indicator (e.g., phenol red) in a buffer (e.g., Trizma) and the CA enzyme at a specific concentration.
-
Solution B: A CO₂-saturated solution.
-
The two solutions are rapidly mixed, initiating the hydration reaction. The change in absorbance of the pH indicator is monitored over time (milliseconds to seconds).
-
The initial rate of the reaction is determined from the slope of the absorbance curve.
-
The assay is repeated with varying concentrations of the inhibitor in Solution A.
-
The Kᵢ is determined by fitting the data to the appropriate inhibition model (e.g., Michaelis-Menten for competitive inhibition) using specialized software.
-
2. Colorimetric Assay for CA Activity and Inhibition Screening
This method is simpler and more suited for high-throughput screening.[14]
-
Principle: This assay utilizes the esterase activity of CA on a substrate like p-nitrophenyl acetate (p-NPA). The hydrolysis of p-NPA by CA releases p-nitrophenol, a yellow chromophore that can be quantified spectrophotometrically at 400-405 nm.
-
Methodology:
-
Prepare a reaction mixture containing assay buffer, the CA enzyme, and the inhibitor at various concentrations in a 96-well plate.
-
Pre-incubate the mixture for a defined period (e.g., 15 minutes at room temperature).
-
Initiate the reaction by adding the substrate (p-NPA).
-
Measure the absorbance at 405 nm in kinetic mode for a set duration (e.g., 1 hour) at room temperature.
-
The rate of the reaction is determined from the linear range of the absorbance plot.
-
The percentage of inhibition is calculated by comparing the reaction rate in the presence of the inhibitor to the rate of an uninhibited control.
-
IC₅₀ values can be determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Visualizations
Caption: Workflow for developing selective sulfonamide CA inhibitors.
Caption: Troubleshooting logic for common issues with CA inhibitors.
Caption: Role of CA IX in tumor acidosis and its inhibition.
References
- 1. Discovery of New Sulfonamide Carbonic Anhydrase IX Inhibitors Incorporating Nitrogenous Bases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Non-Classical Inhibition of Carbonic Anhydrase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Crystallography and Its Impact on Carbonic Anhydrase Research - PMC [pmc.ncbi.nlm.nih.gov]
- 5. flore.unifi.it [flore.unifi.it]
- 6. The three-tails approach as a new strategy to improve selectivity of action of sulphonamide inhibitors against tumour-associated carbonic anhydrase IX and XII - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. scispace.com [scispace.com]
- 10. The Glitazone Class of Drugs as Carbonic Anhydrase Inhibitors—A Spin-Off Discovery from Fragment Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Sulfonamides with Potent Inhibitory Action and Selectivity against the α-Carbonic Anhydrase from Vibrio cholerae - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. Measurement of carbonic anhydrase activity using a sensitive fluorometric assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Secondary interactions significantly removed from the sulfonamide binding pocket of carbonic anhydrase II influence inhibitor binding constants - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Recombinant Human Carbonic Anhydrase XIII (CA XIII)
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving issues related to the low yield of recombinant human Carbonic Anhydrase XIII (CA XIII) protein.
Frequently Asked Questions (FAQs)
Q1: What is Carbonic Anhydrase XIII (CA XIII) and why is its recombinant production important?
A1: Human Carbonic Anhydrase XIII (CA XIII) is a zinc metalloenzyme that catalyzes the reversible hydration of carbon dioxide to bicarbonate and a proton.[1] It is expressed in various tissues, including the salivary glands, kidneys, and gastrointestinal tract. Recombinant production of CA XIII is crucial for structural and functional studies, inhibitor screening for drug development, and various biotechnological applications.
Q2: What are the most common reasons for low yield of recombinant CA XIII?
A2: Low yields of recombinant CA XIII can stem from a variety of factors throughout the expression and purification workflow. The most common issues include:
-
Suboptimal gene expression: This can be due to rare codon usage in the expression host, an inappropriate expression vector or promoter, or mRNA instability.
-
Protein insolubility and misfolding: CA XIII, like many recombinant proteins, can misfold and aggregate into insoluble inclusion bodies, especially when overexpressed in bacterial systems like E. coli.[2][3]
-
Protein degradation: The expressed protein may be degraded by host cell proteases.
-
Inefficient purification: Issues with the affinity tag accessibility, suboptimal buffer conditions, or incorrect chromatography procedures can lead to significant protein loss during purification.
-
Lack of essential cofactor: As a zinc metalloenzyme, the absence or insufficient concentration of zinc ions in the culture medium can lead to misfolding and inactivity, thereby affecting the final yield of functional protein.[1]
Q3: Which expression system is best for producing CA XIII?
A3: The choice of expression system is critical for obtaining a good yield of soluble and active CA XIII.[2]
-
Escherichia coli : This is the most common and cost-effective system for recombinant protein production. However, the high rate of protein synthesis in E. coli can lead to the formation of insoluble inclusion bodies.[2] Optimization of expression conditions is often necessary.
-
Yeast (e.g., Pichia pastoris): Yeast systems can perform some post-translational modifications and may offer better protein folding, potentially leading to higher yields of soluble protein.[4]
-
Insect and Mammalian cells: These systems provide the most native-like environment for folding and post-translational modifications of human proteins. They are often used when E. coli or yeast systems fail to produce active protein, though they are more expensive and complex to work with.[5][6]
For initial attempts, E. coli is a good starting point due to its simplicity and the vast array of available tools for optimizing expression.
Troubleshooting Guides
Issue 1: Low or No Expression of CA XIII
If you are observing very low or no detectable CA XIII protein on an SDS-PAGE gel or Western blot, consider the following troubleshooting steps.
Problem: The CA XIII gene sequence may contain codons that are rarely used by the E. coli expression host, leading to translational stalling and low protein expression.[7]
Solution:
-
Analyze Codon Usage: Use online tools to analyze the codon usage of your human CA XIII gene and compare it to the codon usage of your E. coli strain.
-
Gene Synthesis with Optimized Codons: Synthesize a new version of the CA XIII gene with codons optimized for high expression in E. coli. This can significantly increase protein yield.[8][9][10][11][12]
-
Obtain the nucleotide sequence of the human CA XIII gene.
-
Use an online codon usage analysis tool (e.g., GenScript's Rare Codon Analysis Tool, IDT's Codon Optimization Tool).
-
Select Escherichia coli as the expression host.
-
The tool will provide a Codon Adaptation Index (CAI) and identify rare codons. A CAI value closer to 1.0 indicates better adaptation.
-
If the CAI is low and there is a high percentage of rare codons, consider codon optimization.
Problem: The choice of expression vector and promoter strength can significantly impact the level of protein expression.[13] A weak promoter may result in low expression, while an overly strong promoter can lead to the accumulation of misfolded protein in inclusion bodies.
Solution:
-
Promoter Strength: If you are using a vector with a weak promoter and seeing low expression, consider switching to a vector with a stronger, inducible promoter like the T7 promoter (e.g., in pET vectors).[13]
-
Tightly Controlled Promoters: If protein toxicity is suspected, use a vector with a tightly regulated promoter (e.g., the araBAD promoter in pBAD vectors) to minimize basal expression before induction.[7]
| Promoter | Induction | Expression Level | Regulation |
| lac | IPTG | Moderate | Leaky |
| T7 | IPTG | High | Tight (with lac operator) |
| araBAD | L-arabinose | Tunable | Very Tight |
| pL/pR | Temperature shift | High | Tight |
A comparison of common E. coli promoters.
Issue 2: CA XIII is Expressed but is Insoluble (Inclusion Bodies)
A common problem is the formation of insoluble aggregates of misfolded protein known as inclusion bodies.
Problem: High induction temperatures and high inducer concentrations can lead to a rapid rate of protein synthesis that overwhelms the cell's folding machinery.
Solution:
-
Lower Induction Temperature: After inducing expression, lower the culture temperature to 18-25°C. This slows down protein synthesis, allowing more time for proper folding.[7]
-
Reduce Inducer Concentration: Titrate the concentration of the inducer (e.g., IPTG) to find the lowest concentration that gives a reasonable yield of soluble protein.
-
Zinc Supplementation: Since CA XIII is a zinc metalloenzyme, the availability of zinc is crucial for its proper folding and activity.[1] Supplement the growth media with zinc sulfate (ZnSO₄) to a final concentration of 50-100 µM.[14][15]
| Condition | Temperature | IPTG Concentration | Soluble CA XIII Yield |
| Standard | 37°C | 1 mM | Low |
| Optimized 1 | 25°C | 0.5 mM | Medium |
| Optimized 2 | 18°C | 0.1 mM | High |
| Optimized 3 | 18°C | 0.1 mM + 100 µM ZnSO₄ | Highest |
Hypothetical data showing the effect of culture conditions on soluble CA XIII yield.
Problem: The expression host may not have sufficient levels of chaperones to assist in the proper folding of the overexpressed human protein.
Solution:
-
Chaperone Plasmids: Co-transform your E. coli cells with a second plasmid that expresses a set of molecular chaperones (e.g., GroEL/GroES, DnaK/DnaJ/GrpE).[16] These chaperones can assist in the folding of CA XIII and prevent its aggregation.
If optimizing expression conditions does not yield sufficient soluble protein, you can purify the protein from inclusion bodies and then refold it in vitro.
-
Cell Lysis: Resuspend the cell pellet in lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 150 mM NaCl, 1 mM DTT) and lyse the cells by sonication or high-pressure homogenization.
-
Inclusion Body Isolation: Centrifuge the lysate at a high speed (e.g., 15,000 x g for 30 minutes at 4°C). The insoluble inclusion bodies will be in the pellet.
-
Washing: Wash the inclusion body pellet multiple times with a buffer containing a mild detergent (e.g., 1% Triton X-100) to remove contaminating proteins and cell debris.[17]
-
Solubilization: Solubilize the washed inclusion bodies in a buffer containing a strong denaturant (e.g., 8 M urea or 6 M guanidine hydrochloride) and a reducing agent (e.g., 10 mM DTT).[18]
-
Refolding: Refold the denatured protein by rapidly diluting it into a large volume of refolding buffer (e.g., 50 mM Tris-HCl pH 8.0, 150 mM NaCl, 5 mM DTT, 0.5 M L-arginine, and 100 µM ZnSO₄). L-arginine helps to prevent aggregation during refolding.
-
Purification: Purify the refolded, soluble CA XIII using a suitable chromatography method, such as immobilized metal affinity chromatography (IMAC) if it has a His-tag.
Issue 3: Low Yield After Purification
If you have a good expression level but lose a significant amount of protein during purification, consider the following.
Problem: The His-tag may be partially or fully buried within the folded protein, leading to poor binding to the IMAC resin. Also, the buffer conditions may not be optimal for binding.
Solution:
-
Tag Placement: If you suspect the tag is not accessible, consider re-cloning with the tag at the other terminus of the protein (N- vs. C-terminus).
-
Buffer Optimization: Ensure the pH of your lysis and binding buffers is appropriate for His-tag binding (typically pH 7.5-8.0). Include a low concentration of imidazole (10-20 mM) in your wash buffer to reduce non-specific binding.
-
Column Equilibration: Equilibrate the Ni-NTA or other IMAC column with binding buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 50 µM ZnSO₄).
-
Load Sample: Load the clarified soluble lysate (or refolded protein) onto the column.
-
Wash: Wash the column with several column volumes of wash buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20-40 mM imidazole, 50 µM ZnSO₄) to remove non-specifically bound proteins.
-
Elution: Elute the His-tagged CA XIII with elution buffer containing a high concentration of imidazole (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250-500 mM imidazole, 50 µM ZnSO₄).
-
Analysis: Analyze the fractions by SDS-PAGE to check for purity and yield.
Visualizations
Caption: Troubleshooting workflow for low recombinant CA XIII yield.
Caption: Protein folding versus inclusion body formation pathway.
Caption: Workflow for His-tagged protein purification using IMAC.
References
- 1. research.ed.ac.uk [research.ed.ac.uk]
- 2. Troubleshooting Guide for Common Recombinant Protein Problems [synapse.patsnap.com]
- 3. How to Troubleshoot Low Protein Yield After Elution [synapse.patsnap.com]
- 4. FAQ | Graphviz [graphviz.org]
- 5. High Yield Expression of Recombinant Human Proteins with the Transient Transfection of HEK293 Cells in Suspension - PMC [pmc.ncbi.nlm.nih.gov]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. Bacteria Expression Support—Troubleshooting | Thermo Fisher Scientific - JP [thermofisher.com]
- 8. idtdna.com [idtdna.com]
- 9. A critical analysis of codon optimization in human therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A critical analysis of codon optimization in human therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Computational codon optimization of synthetic gene for protein expression - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Strategies to Optimize Protein Expression in E. coli - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Zinc supplementation increases protein titer of recombinant CHO cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Zinc and calcium ions cooperatively modulate ADAMTS13 activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Improvement of solubility and yield of recombinant protein expression in E. coli using a two-step system - PMC [pmc.ncbi.nlm.nih.gov]
- 17. hyvonen.bioc.cam.ac.uk [hyvonen.bioc.cam.ac.uk]
- 18. researchgate.net [researchgate.net]
Technical Support Center: Site-Directed Mutagenesis of Carbonic Anhydrase XIII (CA XIII) Active Site
Welcome to the technical support center for the site-directed mutagenesis of the carbonic anhydrase XIII (CA XIII) active site. This resource is designed for researchers, scientists, and drug development professionals to provide detailed protocols, troubleshooting guidance, and frequently asked questions to ensure the success of your experiments.
Troubleshooting Guides & FAQs
This section addresses specific issues that you may encounter during your site-directed mutagenesis experiments in a question-and-answer format.
PCR Amplification Issues
-
Question: Why do I see no PCR product or a very faint band on my agarose gel?
-
Answer: This is a common issue that can arise from several factors.[1][2][3][4] First, check your primer design, as poorly designed primers can lead to no amplification.[1][2][3] Ensure the annealing temperature is optimized; a temperature gradient PCR can help determine the optimal temperature.[5] Also, verify the quality and concentration of your template DNA, as too little template will result in a low yield.[2][3] Finally, check the integrity of your polymerase and dNTPs. Using a high-fidelity polymerase is crucial for this technique.[6]
-
-
Question: My PCR reaction shows multiple bands or a smear on the gel. What went wrong?
-
Answer: Multiple bands or smears often indicate non-specific primer binding or primer-dimer formation.[2][3] To troubleshoot this, try increasing the annealing temperature. You can also optimize the concentration of your primers and template DNA.[3] If your primers have self-complementarity, it can lead to primer-dimers.[7] Consider redesigning your primers if the issue persists.[2]
-
Transformation & Colony Growth Problems
-
Question: I performed the transformation, but I have no colonies on my plate. What should I do?
-
Answer: The absence of colonies is a frequent problem with several potential causes.[1][5] First, verify the efficiency of your competent cells with a control plasmid.[5] Ensure that the correct antibiotic and concentration were used in your selective plates.[8][9] The heat shock step is critical and must be performed at the correct temperature and for the precise duration.[8][10] Also, confirm that your DpnI digestion of the parental plasmid was complete, as residual template DNA can lead to a high number of non-mutated colonies, or if the digestion was too aggressive, it might have affected the mutated plasmid.[5][11][12]
-
-
Question: I have a lawn of bacterial growth on my plate. What does this mean?
Mutation Verification Issues
-
Question: I have colonies, but sequencing reveals that they all contain the wild-type sequence. Why did the mutagenesis fail?
-
Answer: This is a frustrating but common outcome. The most likely reason is incomplete digestion of the parental template DNA by DpnI.[11][12] Increase the DpnI digestion time or the amount of enzyme used.[5] Another possibility is a suboptimal PCR reaction that did not efficiently amplify the mutated plasmid.[11] Using too much template DNA can also lead to a higher background of wild-type colonies.[5][12]
-
-
Question: My sequencing results show unintended mutations in addition to my target mutation. How can I prevent this?
-
Answer: Unintended mutations are often introduced by the DNA polymerase during PCR.[1][14] It is crucial to use a high-fidelity polymerase with proofreading activity to minimize the error rate.[6][15] Reducing the number of PCR cycles can also help decrease the chances of introducing random mutations.[5] Additionally, ensure your primers are of high purity, as incomplete primer synthesis can lead to errors.[16]
-
Quantitative Data Summary
The efficiency of site-directed mutagenesis can be influenced by various factors. The table below summarizes expected outcomes at different stages of the process.
| Parameter | Target Value | Common Range | Potential Issues Indicated by Low Values |
| PCR Product Yield | > 20 ng/µL | 10-50 ng/µL | Suboptimal PCR conditions, poor primer design. |
| Transformation Efficiency | > 1 x 10^8 CFU/µg | 10^6 - 10^9 CFU/µg | Low competency of cells, inhibitory contaminants. |
| Number of Colonies | > 50 | 10-500 | Inefficient transformation, incorrect antibiotic. |
| Mutation Efficiency | > 80% | 50-90% | Incomplete DpnI digestion, low PCR yield. |
Experimental Protocols
Below are detailed methodologies for the key experiments involved in the site-directed mutagenesis of the CA XIII active site. This protocol provides an example of targeting residue Serine 62 for substitution with Alanine (S62A), a residue known to differ from the highly active CA II isoform and be involved in the active site solvent network.[17][18]
1. Primer Design for S62A Mutation in CA XIII
-
Objective: To design forward and reverse primers containing the desired mutation.
-
Guidelines:
-
Example Primers for S62A (assuming a hypothetical sequence):
-
Forward: 5'-GGTACCGGTCATGCCGCA GGTGTCACCAATGGCC-3'
-
Reverse: 5'-GGCCATTGGTGACACTGC GGCATGACCGGTACC-3'
-
(Note: The bolded codon represents the change from Serine (e.g., AGC) to Alanine (GCA)).
-
2. PCR Amplification of the Mutated Plasmid
-
Objective: To amplify the entire plasmid containing the desired mutation.
-
Materials:
-
High-fidelity DNA polymerase
-
dNTP mix
-
Plasmid DNA containing the CA XIII gene (template)
-
Forward and Reverse mutagenic primers
-
PCR buffer
-
-
Protocol:
-
Set up the PCR reaction on ice as follows:
Component Volume Final Concentration 5X PCR Buffer 10 µL 1X 10 mM dNTPs 1 µL 0.2 mM Forward Primer (10 µM) 1.5 µL 0.3 µM Reverse Primer (10 µM) 1.5 µL 0.3 µM Template DNA (10 ng/µL) 1 µL 10 ng High-Fidelity Polymerase 1 µL - | Nuclease-free water | up to 50 µL | - |
-
Perform PCR using the following cycling conditions:[20]
Step Temperature Time Cycles Initial Denaturation 95°C 2 min 1 Denaturation 95°C 30 sec 18-30 Annealing 55-68°C 30 sec Extension 68°C 1 min/kb of plasmid | Final Extension | 68°C | 5 min | 1 |
-
Analyze 5 µL of the PCR product on a 1% agarose gel to confirm amplification.
-
3. DpnI Digestion of Parental DNA
4. Transformation into Competent E. coli
-
Objective: To introduce the mutated plasmid into competent E. coli cells for propagation.
-
Protocol:
-
Thaw a 50 µL aliquot of high-efficiency competent E. coli cells on ice.
-
Add 1-2 µL of the DpnI-treated PCR product to the competent cells.
-
Incubate the mixture on ice for 30 minutes.
-
Heat-shock the cells at 42°C for 45-90 seconds.[8]
-
Immediately place the tube back on ice for 2 minutes.
-
Add 250 µL of pre-warmed SOC medium and incubate at 37°C for 1 hour with shaking.
-
Plate 100-200 µL of the cell suspension on an LB agar plate containing the appropriate antibiotic.
-
Incubate the plate overnight at 37°C.
-
5. Colony Screening and Sequence Verification
-
Objective: To identify colonies containing the correctly mutated plasmid.
-
Protocol:
-
Pick 3-5 individual colonies and inoculate them into separate liquid cultures with the appropriate antibiotic.
-
Grow the cultures overnight at 37°C.
-
Perform a miniprep to isolate the plasmid DNA from each culture.
-
Send the purified plasmid DNA for Sanger sequencing to verify the presence of the desired mutation and to check for any unintended mutations.
-
Experimental Workflow Diagram
Caption: Workflow for site-directed mutagenesis of CA XIII.
References
- 1. 5 Common Challenges in Site-Directed Mutagenesis and How to Overcome Them [teselagen.com]
- 2. sg.idtdna.com [sg.idtdna.com]
- 3. idtdna.com [idtdna.com]
- 4. neb.com [neb.com]
- 5. bitesizebio.com [bitesizebio.com]
- 6. blog.addgene.org [blog.addgene.org]
- 7. bioinnovatise.com [bioinnovatise.com]
- 8. bitesizebio.com [bitesizebio.com]
- 9. goldbio.com [goldbio.com]
- 10. edvotek.com [edvotek.com]
- 11. neb.com [neb.com]
- 12. assaygenie.com [assaygenie.com]
- 13. intactgenomics.com [intactgenomics.com]
- 14. Bacterial Transformation Troubleshooting Guide | Thermo Fisher Scientific - US [thermofisher.com]
- 15. PCR Troubleshooting Guide | Thermo Fisher Scientific - HK [thermofisher.com]
- 16. neb.com [neb.com]
- 17. Exploration of the residues modulating the catalytic features of human carbonic anhydrase XIII by a site-specific mutagenesis approach - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. bioinnovatise.com [bioinnovatise.com]
- 21. neb.com [neb.com]
- 22. static.igem.org [static.igem.org]
- 23. static.igem.org [static.igem.org]
Technical Support Center: Minimizing in vivo Toxicity of Carbonic Anhydrase Inhibitors
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during in vivo experiments with carbonic anhydrase inhibitors (CAIs).
Frequently Asked Questions (FAQs)
Q1: What are the most common toxicities observed with systemic carbonic anhydrase inhibitors in vivo?
A1: Systemic administration of carbonic anhydrase inhibitors can lead to a range of adverse effects. The most frequently encountered toxicities include metabolic acidosis, renal complications, and hematological abnormalities. Symptoms such as fatigue, paresthesia (tingling sensation), and general malaise are also common.[1][2][3]
Q2: How can metabolic acidosis induced by carbonic anhydrase inhibitors be mitigated in an experimental setting?
A2: Metabolic acidosis is a common consequence of systemic CAI administration due to the inhibition of renal bicarbonate reabsorption.[4] In animal models, this can be managed by the co-administration of sodium bicarbonate. The dosage and administration route of bicarbonate should be carefully optimized based on the severity of the acidosis, which can be monitored through regular blood gas analysis.
Q3: What are the key considerations for minimizing renal toxicity associated with carbonic anhydrase inhibitors?
A3: Renal toxicity can manifest as kidney stone formation and electrolyte imbalances.[1][3] To minimize these effects, ensure adequate hydration of the animal subjects. Monitoring renal function through regular measurement of blood urea nitrogen (BUN) and creatinine is crucial. If renal toxicity is a concern, consider using lower effective doses of the CAI or exploring isoform-selective inhibitors that have less impact on renal carbonic anhydrase isoforms.
Q4: Are there strategies to reduce the hematological side effects of carbonic anhydrase inhibitors?
A4: While rare, serious hematological side effects such as aplastic anemia and thrombocytopenia have been reported with CAI use.[5] Regular monitoring of the complete blood count (CBC) is recommended, especially in long-term studies. If hematological abnormalities are observed, discontinuation of the inhibitor is the primary course of action. Using the lowest effective dose can also help minimize this risk.
Q5: How can isoform-selective carbonic anhydrase inhibitors help in minimizing toxicity?
A5: Many of the toxicities associated with CAIs arise from the inhibition of "off-target" carbonic anhydrase isoforms that are widely expressed throughout the body.[6] Isoform-selective inhibitors are designed to target specific CA isoforms, such as those predominantly expressed in a particular tissue or disease state (e.g., CA IX in tumors), while sparing ubiquitously expressed isoforms like CA I and II. This targeted approach can significantly reduce systemic side effects.
Troubleshooting Guides
Issue 1: Unexpectedly high mortality in animal subjects treated with a carbonic anhydrase inhibitor.
-
Question: We are observing a high rate of mortality in our mouse cohort receiving a standard dose of acetazolamide. What could be the cause and how can we troubleshoot this?
-
Answer:
-
Assess for Severe Metabolic Acidosis: Unexpected mortality can be a result of severe, uncompensated metabolic acidosis. Immediately perform blood gas analysis on a subset of the animals to check pH, pCO2, and bicarbonate levels.
-
Evaluate Dehydration and Renal Function: CAIs have a diuretic effect which can lead to dehydration and subsequent renal failure, especially if water intake is restricted. Ensure ad libitum access to water. Measure BUN and creatinine levels to assess renal function.
-
Dose-Response Evaluation: The "standard" dose may be too high for the specific strain or age of the animals being used. Perform a dose-response study to determine the minimum effective dose that achieves the desired therapeutic effect with minimal toxicity.
-
Necropsy and Histopathology: If the cause of death is not apparent, perform a full necropsy and histopathological examination of key organs (kidneys, liver, lungs, bone marrow) to identify any signs of organ damage.
-
Issue 2: Inconsistent or unexpected results in behavioral studies following carbonic anhydrase inhibitor administration.
-
Question: Our behavioral experiments are yielding inconsistent results after administering a CAI. Could this be related to the inhibitor's side effects?
-
Answer:
-
Consider Systemic Side Effects: The common side effects of CAIs, such as malaise, fatigue, and paresthesia, can significantly impact an animal's performance in behavioral tests.
-
Acclimatization Period: Allow for an acclimatization period after CAI administration before starting behavioral testing to let the animals adjust to any initial side effects.
-
Control for Diuretic Effects: Increased urination can be a distracting factor for animals in certain behavioral paradigms. Ensure that the testing environment is designed to minimize disruptions from diuretic effects.
-
Monitor for Neurological Effects: While less common, some CAIs can have central nervous system effects. Observe the animals for any signs of dizziness, confusion, or altered motor coordination. If these are observed, consider if the chosen CAI is appropriate for the study.
-
Data on Common Carbonic Anhydrase Inhibitor Toxicities
| Toxicity | Carbonic Anhydrase Inhibitor | Typical Animal Model | Key Monitoring Parameters | Potential Mitigation Strategies |
| Metabolic Acidosis | Acetazolamide, Methazolamide | Rat, Mouse | Arterial blood gases (pH, pCO2, HCO3-), serum electrolytes | Co-administration of sodium bicarbonate, dose reduction |
| Renal Toxicity | Acetazolamide | Mouse, Rabbit | Blood Urea Nitrogen (BUN), serum creatinine, urinalysis, histology | Adequate hydration, dose reduction, use of isoform-selective inhibitors |
| Hematological Toxicity | Methazolamide, Acetazolamide | Rabbit, Mouse | Complete Blood Count (CBC) with differential, bone marrow analysis | Dose reduction, discontinuation of inhibitor |
Experimental Protocols
Protocol 1: Assessment and Mitigation of Metabolic Acidosis in Rats
This protocol describes the induction of metabolic acidosis using acetazolamide in rats and a strategy for its mitigation.
Materials:
-
Male Sprague-Dawley rats (250-300g)
-
Acetazolamide (suspended in 0.5% carboxymethylcellulose)
-
Sodium bicarbonate solution (sterile, isotonic)
-
Blood gas analyzer
-
Catheters for arterial blood sampling
Procedure:
-
Baseline Measurements: Acclimatize rats to handling and restraint. Collect a baseline arterial blood sample via a catheter for blood gas analysis.
-
Induction of Acidosis: Administer acetazolamide orally at a dose of 50 mg/kg.
-
Monitoring: Collect arterial blood samples at 1, 2, 4, and 6 hours post-acetazolamide administration and analyze for pH, pCO2, and HCO3-.
-
Mitigation: In a separate group of animals, administer sodium bicarbonate (2 mEq/kg, intraperitoneally) 30 minutes after acetazolamide administration.
-
Comparative Monitoring: Collect arterial blood samples from the bicarbonate-treated group at the same time points as the acetazolamide-only group.
-
Data Analysis: Compare the blood gas parameters between the two groups to evaluate the efficacy of sodium bicarbonate in mitigating metabolic acidosis.
Protocol 2: Evaluation of Renal Toxicity in Mice
This protocol outlines the assessment of renal toxicity in mice following the administration of a carbonic anhydrase inhibitor.
Materials:
-
C57BL/6 mice (8-10 weeks old)
-
Carbonic anhydrase inhibitor of interest
-
Metabolic cages
-
Kits for measuring Blood Urea Nitrogen (BUN) and serum creatinine
-
Formalin and paraffin for histology
Procedure:
-
Baseline Data Collection: House mice individually in metabolic cages for 24 hours to collect baseline urine. Collect a baseline blood sample via tail vein for BUN and creatinine measurement.
-
Inhibitor Administration: Administer the CAI daily for 7 days at the desired dose and route. A control group should receive the vehicle.
-
Urine and Blood Collection: On day 7, place the mice back in metabolic cages for 24-hour urine collection. At the end of the 24-hour period, collect a final blood sample.
-
Biochemical Analysis: Measure BUN and serum creatinine levels in the collected blood samples. Analyze urine for volume, pH, and the presence of crystals.
-
Histopathological Analysis: At the end of the study, euthanize the mice and perfuse the kidneys with saline followed by 4% paraformaldehyde. Embed the kidneys in paraffin, section, and stain with Hematoxylin and Eosin (H&E) to assess for any pathological changes.
Protocol 3: Monitoring Hematological Parameters in Rabbits
This protocol details the procedure for monitoring hematological parameters in rabbits treated with a carbonic anhydrase inhibitor.
Materials:
-
New Zealand White rabbits (2.5-3.0 kg)
-
Carbonic anhydrase inhibitor of interest
-
EDTA-coated blood collection tubes
-
Automated hematology analyzer
Procedure:
-
Baseline Blood Collection: Collect a baseline blood sample from the central ear artery into an EDTA-coated tube.
-
Inhibitor Administration: Administer the CAI daily for 14 days. A control group should receive the vehicle.
-
Periodic Blood Monitoring: Collect blood samples on days 7 and 14 of the study.
-
Complete Blood Count (CBC): Analyze the blood samples using an automated hematology analyzer to determine red blood cell count, white blood cell count and differential, platelet count, hemoglobin, and hematocrit.
-
Data Analysis: Compare the hematological parameters of the treated group to the baseline and control group values to identify any significant changes.
Visualizations
References
- 1. Carbonic Anhydrase Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Assessment of Kidney Function in Mouse Models of Glomerular Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.physiology.org [journals.physiology.org]
- 5. Haematological changes in rabbits (Oryctolagus cuniculus f. domesticus) in the course of pregnancy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Rabbit Clinical Pathology - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Buffer Conditions for Carbonic Anhydrase XIII (CA XIII) Activity Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize buffer conditions for Carbonic Anhydrase XIII (CA XIII) activity assays.
Frequently Asked Questions (FAQs)
Q1: What are the most common assays to measure CA XIII activity?
A1: The two most widely used methods for measuring the catalytic activity of CA XIII are the CO2 hydration assay and the esterase activity assay. The CO2 hydration assay monitors the enzyme's primary physiological reaction, the conversion of CO2 to bicarbonate and a proton. The esterase assay is a simpler, colorimetric method that measures the hydrolysis of an ester substrate, such as p-nitrophenyl acetate (pNPA), which is also catalyzed by α-CAs like CA XIII.[1]
Q2: What is the optimal pH for a CA XIII activity assay?
A2: The optimal pH for CA XIII activity is generally in the range of 7.4 to 8.3. For CO2 hydration assays, a pH of 7.4 is commonly used to mimic physiological conditions.[2] For esterase activity assays, a pH of 7.5 is often employed.[1] It is important to note that the Vmax of carbonic anhydrases tends to increase with pH, while the Km is often pH-independent.
Q3: Which buffer system is best for CA XIII activity assays?
A3: The choice of buffer can significantly impact CA XIII activity. Commonly used buffers include HEPES, Tris, and phosphate buffers.
-
HEPES is often used for CO2 hydration assays, typically at a concentration of 20 mM at pH 7.4.[2]
-
Tris is frequently used for esterase activity assays, for instance, at a concentration of 12.5 mM at pH 7.5.[1]
-
Phosphate buffers have also been used, particularly in studies of inhibitor binding.[3][4]
It is crucial to consider that different buffers can yield varying results, and consistency is key for comparative studies.
Q4: What is the recommended temperature for a CA XIII activity assay?
A4: While the specific optimal temperature for human CA XIII has not been extensively reported, carbonic anhydrase assays are typically conducted at temperatures ranging from 4°C to 37°C. For CO2 hydration assays, a temperature of 4°C is often used to slow down the uncatalyzed reaction rate, allowing for more accurate measurement of the enzyme-catalyzed reaction. Esterase activity assays are commonly performed at 25°C. Some thermostable CAs have optimal temperatures as high as 95°C, but human isoforms are generally less stable at such high temperatures.[5] It is advisable to maintain a consistent temperature throughout the experiment.
Q5: How does ionic strength affect CA XIII activity?
A5: Ionic strength, often adjusted with salts like NaCl or NaClO4, can influence enzyme activity. For CO2 hydration assays of CA XIII, 20 mM NaClO4 has been used to maintain a constant ionic strength.[2] For esterase assays, 75 mM NaCl is a common component of the assay buffer.[1] High salt concentrations can either stabilize or destabilize an enzyme depending on the specific salt, its concentration, and the pH. It is recommended to optimize the ionic strength for your specific experimental setup.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Low or no enzyme activity | Inactive enzyme | Ensure proper storage of the enzyme at -20°C or -80°C and avoid repeated freeze-thaw cycles. Confirm protein integrity via SDS-PAGE. |
| Incorrect buffer pH | Verify the pH of your buffer at the assay temperature, as the pKa of some buffers like Tris is temperature-dependent. | |
| Presence of inhibitors in the sample or reagents | Use high-purity water and reagents. If screening compounds, ensure the solvent (e.g., DMSO) concentration is low and consistent across all wells. Run a solvent control. | |
| Substrate degradation | Prepare fresh substrate solutions, especially for the esterase assay as p-nitrophenyl acetate can hydrolyze spontaneously in aqueous solutions. | |
| High background signal in esterase assay | Spontaneous hydrolysis of p-nitrophenyl acetate (pNPA) | Prepare the pNPA solution immediately before use. Always include a no-enzyme control to subtract the background rate of hydrolysis. |
| Contaminated reagents | Use fresh, high-quality reagents and screen for any potential contamination that might contribute to the background signal. | |
| Inconsistent or variable results | Temperature fluctuations | Use a temperature-controlled plate reader or water bath to maintain a constant temperature throughout the assay. |
| Pipetting errors | Ensure accurate and consistent pipetting, especially for enzyme and substrate solutions. Use calibrated pipettes. | |
| Edge effects in microplates | Avoid using the outer wells of the microplate, or fill them with buffer to create a more uniform environment. | |
| Precipitation in the assay well | Low protein solubility in the assay buffer | Check the buffer components for compatibility with the enzyme and any tested compounds. Consider adjusting the ionic strength or adding a small amount of a non-ionic detergent. |
| Compound precipitation | Ensure that the test compounds are fully dissolved in the assay buffer at the final concentration. Check for solubility issues of the compounds in aqueous buffer. |
Experimental Protocols
CO2 Hydration Activity Assay (Stopped-Flow Method)
This protocol is adapted from a method used for human CA XIII.[2]
Materials:
-
Purified recombinant human CA XIII
-
HEPES buffer (20 mM, pH 7.4)
-
NaClO4 (20 mM)
-
Phenol red (0.2 mM)
-
CO2-saturated water (prepare by bubbling CO2 gas through deionized water on ice for at least 30 minutes)
-
Stopped-flow spectrophotometer
Procedure:
-
Prepare the assay buffer containing 20 mM HEPES (pH 7.4), 20 mM NaClO4, and 0.2 mM phenol red.
-
Dilute the purified CA XIII to the desired concentration in the assay buffer.
-
Equilibrate the enzyme solution and the CO2-saturated water to the desired assay temperature (e.g., 4°C).
-
In the stopped-flow instrument, rapidly mix the enzyme solution with the CO2-saturated water.
-
Monitor the change in absorbance at 557 nm for a period of 10-100 seconds. The decrease in pH due to the production of protons will be detected by the phenol red indicator.
-
Calculate the initial rate of the reaction from the linear portion of the absorbance change over time.
-
Perform a control reaction without the enzyme to determine the uncatalyzed rate of CO2 hydration and subtract this from the enzyme-catalyzed rate.
Esterase Activity Assay (Colorimetric Method)
This protocol is based on a standard method for measuring the esterase activity of carbonic anhydrases.[1]
Materials:
-
Purified recombinant human CA XIII
-
Tris buffer (12.5 mM, pH 7.5)
-
NaCl (75 mM)
-
p-Nitrophenyl acetate (pNPA) stock solution (e.g., 100 mM in acetone or acetonitrile)
-
96-well microplate
-
Microplate reader capable of kinetic measurements at 400-405 nm
Procedure:
-
Prepare the assay buffer: 12.5 mM Tris, 75 mM NaCl, pH 7.5.
-
Dilute the purified CA XIII to the desired concentration in the assay buffer.
-
Prepare the pNPA working solution by diluting the stock solution in the assay buffer to the desired final concentration (e.g., 2.0 mM). Prepare this solution fresh.
-
In a 96-well plate, add the diluted CA XIII solution. Include a blank control with assay buffer only.
-
Initiate the reaction by adding the pNPA working solution to each well.
-
Immediately place the plate in a microplate reader and measure the absorbance at 400-405 nm in kinetic mode at a constant temperature (e.g., 25°C) for a set period (e.g., 5-10 minutes).
-
Calculate the rate of pNPA hydrolysis (Vmax) from the linear portion of the absorbance versus time plot.
-
Subtract the rate of the blank control (spontaneous hydrolysis) from the rates of the enzyme-containing wells.
Quantitative Data Summary
Table 1: Buffer Systems Used in CA XIII Studies
| Buffer | Concentration | pH | Assay Type | Reference |
| HEPES | 20 mM | 7.4 | CO2 Hydration | [2] |
| Tris | 12.5 mM | 7.5 | Esterase Activity | [1] |
| Phosphate | Not specified | 6.5 - 8.5 | Inhibitor Binding | [3][4] |
| PIPES | Not specified | 7.0 | Inhibitor Binding | [3][4] |
| MES | Not specified | 7.0 | Inhibitor Binding | [3][4] |
| MOPS | Not specified | 7.0 | Inhibitor Binding | [3][4] |
| Imidazole | Not specified | 7.0 | Inhibitor Binding | [3][4] |
Table 2: Typical Assay Conditions for CA XIII
| Parameter | CO2 Hydration Assay | Esterase Activity Assay |
| pH | 7.4[2] | 7.5[1] |
| Temperature | 4°C (recommended) | 25°C[1] |
| Buffer | 20 mM HEPES[2] | 12.5 mM Tris[1] |
| Ionic Strength | 20 mM NaClO4[2] | 75 mM NaCl[1] |
| Substrate | Saturated CO2 water | p-Nitrophenyl acetate |
| Detection | Absorbance at 557 nm (Phenol red) | Absorbance at 400-405 nm |
Visualizations
Caption: General experimental workflow for a CA XIII activity assay.
Caption: Troubleshooting decision tree for low CA XIII activity.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. A Novel Stopped-Flow Assay for Quantitating Carbonic-Anhydrase Activity and Assessing Red-Blood-Cell Hemolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Accurately determining esterase activity via the isosbestic point of p-nitrophenol :: BioResources [bioresources.cnr.ncsu.edu]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Carbonic Anhydrase XIII Inhibition Assays
Welcome to the technical support center for Carbonic Anhydrase (CA) XIII inhibition assays. This resource is designed for researchers, scientists, and drug development professionals to help interpret unexpected results and troubleshoot common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the enzymatic function of Carbonic Anhydrase XIII (CA XIII)?
Carbonic Anhydrase XIII is a zinc metalloenzyme that catalyzes the rapid and reversible hydration of carbon dioxide (CO₂) to bicarbonate (HCO₃⁻) and a proton (H⁺). This reaction is fundamental to various physiological processes, including pH regulation and CO₂ homeostasis.
Q2: What is the basic principle of a CA XIII inhibition assay?
The principle is to measure the catalytic activity of CA XIII in the presence and absence of a potential inhibitor. The most common methods monitor the pH change resulting from the CO₂ hydration reaction. By comparing the reaction rates, one can determine the potency of the inhibitor, typically expressed as an IC₅₀ or Kᵢ value.
Q3: Which assay method is standard for measuring CA activity?
The stopped-flow spectrophotometric assay is the gold standard for measuring the kinetics of the CO₂ hydration reaction catalyzed by CAs.[1][2][3] This method allows for the precise measurement of the initial reaction rates by rapidly mixing the enzyme and substrate solutions.[3] The change in pH is monitored using a colorimetric indicator like Phenol Red.[1]
Q4: Why is it important to keep enzyme solutions on ice?
Enzymes are sensitive to temperature and can denature or lose activity if not stored properly.[4][5][6] Keeping CA XIII solutions on ice is crucial to maintain their stability and ensure consistent, reproducible results throughout the experiment.[4][5]
Troubleshooting Guide for Unexpected Results
This guide addresses common problems encountered during CA XIII inhibition assays in a question-and-answer format.
Problem 1: Enzyme activity is low or absent, even in the control group (without inhibitor).
Question: My CA XIII enzyme shows minimal to no activity in my assay, even before adding any inhibitor. What could be the cause?
Possible Causes and Solutions:
-
Inactive Enzyme: The enzyme may have degraded due to improper storage or handling, such as repeated freeze-thaw cycles.[6][7]
-
Incorrect Assay Conditions: Enzymes are highly sensitive to pH and temperature.[4][7] The assay buffer must be at the optimal pH (typically around 8.0-8.3 for CO₂ hydration) and temperature.[9][10]
-
Substrate Degradation: The CO₂-saturated water used as a substrate is unstable.
-
Contaminants in Buffer: The presence of interfering substances like EDTA (>0.5 mM) or certain detergents can inhibit enzyme activity.[12]
-
Solution: Use high-purity reagents and water for all buffers. Check datasheets for specific substance incompatibilities.[12]
-
Problem 2: A known potent inhibitor shows weak or no inhibition.
Question: I'm testing a standard inhibitor like Acetazolamide, but I'm not observing the expected level of inhibition. Why might this be happening?
Possible Causes and Solutions:
-
Inhibitor Insolubility or Degradation: Many inhibitors have poor aqueous solubility and may precipitate out of solution or degrade over time.
-
Solution: Dissolve the inhibitor in a small amount of an appropriate solvent (e.g., DMSO) before diluting it into the assay buffer.[4] Prepare inhibitor stock solutions fresh for each experiment.
-
-
Incorrect Inhibitor Concentration: Errors in dilution calculations or pipetting can lead to a final concentration that is too low to cause significant inhibition.
-
Solution: Double-check all calculations for serial dilutions. Use calibrated pipettes and avoid pipetting very small volumes to minimize errors.[12]
-
-
Insufficient Pre-incubation: Some inhibitors require time to bind to the enzyme's active site.
-
Solution: Introduce a pre-incubation step where the enzyme and inhibitor are mixed and allowed to sit for a few minutes before adding the substrate to start the reaction.[4]
-
Problem 3: The results (IC₅₀/Kᵢ values) are inconsistent and not reproducible.
Question: My calculated IC₅₀ and Kᵢ values vary significantly between experimental repeats. What is causing this variability?
Possible Causes and Solutions:
-
Inconsistent Timing or Temperature: Minor variations in incubation times or temperature fluctuations during the assay can lead to large differences in measured rates.
-
Solution: Use a temperature-controlled plate reader or water bath to maintain a constant temperature.[7] Standardize all incubation times precisely using timers.
-
-
Pipetting Inaccuracy: Small errors in pipetting enzyme, substrate, or inhibitor volumes can drastically affect the final results.
-
Solution: Ensure all pipettes are properly calibrated. Pipette gently and consistently to avoid air bubbles.[12] When possible, prepare a master mix of reagents to be added to all wells to reduce well-to-well variability.
-
-
Reagent Instability: Reagents, especially the enzyme and CO₂-saturated substrate, can lose activity over the course of a long experiment.
Problem 4: The background (uncatalyzed) reaction rate is very high or erratic.
Question: The control reaction without any enzyme is proceeding too quickly, making it difficult to measure the catalyzed rate accurately. What should I do?
Possible Causes and Solutions:
-
Buffer Contamination: Contamination in the buffer or water can sometimes catalyze the reaction or interfere with the pH indicator.
-
Solution: Use high-purity, sterile water and analytical grade reagents for all solutions. Prepare fresh buffers for each experiment.
-
-
Incorrect pH Indicator Range: The chosen pH indicator may not be sensitive enough in the desired pH range of the assay.
-
Solution: Ensure the pKa of the pH indicator is close to the assay's pH range. For the CO₂ hydration assay, Phenol Red (pKa ~7.9) is commonly used.
-
-
Instrumental Noise: The spectrophotometer may be giving unstable readings.
Data Presentation
Table 1: Inhibition Data (Kᵢ) of Common Inhibitors Against Human CA Isoforms (nM)
This table provides reference inhibition constants (Kᵢ) for well-characterized sulfonamide inhibitors against CA XIII and other common cytosolic and tumor-associated isoforms. This data can be used to benchmark experimental results.
| Inhibitor | hCA I | hCA II | hCA IX | hCA XII | hCA XIII |
| Acetazolamide (AAZ) | 250 | 12 | 25 | 5.7 | ~15-30 |
| Methazolamide | 50 | 14 | 25 | 5.7 | ~20-40 |
| Ethoxzolamide | 80 | 10 | 28 | 6.5 | ~10-25 |
| Dorzolamide | 3800 | 10 | 45 | 49 | ~50-100 |
| Brinzolamide | 4000 | 12 | 52 | 51 | ~60-120 |
Note: Kᵢ values can vary based on assay conditions. Values for hCA XIII are estimated based on available literature and its similarity to other cytosolic isoforms. Data compiled from multiple sources.[14][15][16]
Visualizations: Workflows and Logic Diagrams
Diagrams are provided to visualize key processes and troubleshooting steps.
References
- 1. pubcompare.ai [pubcompare.ai]
- 2. Comparison of 18O exchange and pH stop-flow assays for carbonic anhydrase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. superchemistryclasses.com [superchemistryclasses.com]
- 5. protocols.io [protocols.io]
- 6. m.youtube.com [m.youtube.com]
- 7. youtube.com [youtube.com]
- 8. Recombinant Human Carbonic Anhydrase XIII Protein, CF 2194-CA-050: R&D Systems [rndsystems.com]
- 9. Carbonic Anhydrase - Assay | Worthington Biochemical [worthington-biochem.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. home.sandiego.edu [home.sandiego.edu]
- 12. docs.abcam.com [docs.abcam.com]
- 13. bio-rad.com [bio-rad.com]
- 14. researchgate.net [researchgate.net]
- 15. Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
Technical Support Center: Isoform-Specific CAXIII Inhibitors
Welcome to the technical support center for researchers engaged in the development of isoform-specific carbonic anhydrase XIII (CAXIII) inhibitors. This resource provides troubleshooting guidance and answers to frequently asked questions to facilitate your experimental success.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in developing isoform-specific CA inhibitors, particularly for CAXIII?
A1: The main obstacle in creating isoform-specific carbonic anhydrase (CA) inhibitors is the high degree of structural and sequence homology among the different human CA isoforms, especially within the active site.[1][2][3] Most classical CA inhibitors target conserved residues in the active site, leading to a lack of selectivity.[2] For instance, the ubiquitous cytosolic isoform CAII shares significant structural similarity with other CAs, making it a frequent off-target.[2] Achieving selectivity for CAXIII requires exploiting the subtle amino acid differences that exist between its active site and those of other isoforms.
Q2: What strategies can be employed to enhance the isoform selectivity of CA inhibitors?
A2: Several strategies are being explored to improve the isoform selectivity of CA inhibitors:
-
The "Tail Approach": This involves designing inhibitors with a "tail" moiety that extends beyond the active site to interact with non-conserved amino acid residues in the surrounding area. This approach can exploit unique features of the target isoform's surface topology.[2]
-
Glycoconjugation: Attaching sugar moieties to sulfonamide-based inhibitors can increase their molecular weight and polarity, potentially preventing them from crossing the plasma membrane.[4] This is particularly useful for targeting extracellular isoforms like CAIX and CAXII, while avoiding intracellular off-targets such as CAI and CAII.[4][5]
-
Exploiting Unique Pockets: Detailed structural analysis, often using X-ray crystallography, can reveal unique "selective pockets" or exosites near the active site of a specific isoform that can be targeted for inhibitor design.[6][7]
-
Novel Scaffolds: Moving beyond the traditional sulfonamide scaffold to other chemical classes like coumarins and sulfocoumarins has shown promise in achieving isoform-selective inhibition.[4][8]
Q3: What are the standard assays for determining the inhibitory activity and isoform selectivity of a compound?
A3: The most common methods include:
-
Stopped-Flow CO2 Hydration Assay: This is a widely used method to determine the inhibitory constants (Ki) of compounds against various CA isoforms.[6][9] It directly measures the enzyme's catalytic activity on its natural substrate.
-
Colorimetric Esterase Activity Assay: This high-throughput screening-compatible assay utilizes the esterase activity of CAs on a synthetic substrate that releases a chromogenic product.[10] A decrease in color development in the presence of a compound indicates inhibition.
-
DNA-Linked Inhibitor Antibody Assay (DIANA): This is a highly sensitive method suitable for high-throughput screening of large compound libraries.[11]
Q4: How can computational methods aid in the development of isoform-specific CAXIII inhibitors?
A4: Computational approaches are increasingly valuable in this field:
-
Machine Learning (ML): ML models can be trained on existing datasets of CA inhibitors to predict the isoform selectivity of new compounds.[1][12] These models can identify key molecular features that contribute to selective binding.[1][13]
-
Cheminformatics Platforms: These platforms can analyze the structure-selectivity relationships of known inhibitors, helping to identify structural motifs associated with selectivity for a particular isoform.[14] This information can guide the design of new, more selective compounds.[14]
-
Molecular Docking and Dynamics: These simulations can predict the binding mode of an inhibitor within the active site of different CA isoforms, providing insights into the structural basis of selectivity.
Troubleshooting Guides
Problem 1: My novel inhibitor shows high potency but poor selectivity against CAXIII over other isoforms like CAI and CAII.
| Possible Cause | Troubleshooting Step |
| The inhibitor primarily interacts with conserved active site residues. | Redesign the inhibitor to include a "tail" that can interact with non-conserved residues outside the active site.[2] Consider incorporating moieties that create steric hindrance in the active sites of off-target isoforms.[2] |
| The inhibitor is a small molecule that easily enters cells, inhibiting cytosolic isoforms. | For targeting extracellular CA isoforms, consider increasing the inhibitor's size and polarity, for example, through glycoconjugation, to limit membrane permeability.[4] |
| The assay conditions are not optimized for differentiating isoform activity. | Ensure that the pH of the assay buffer is optimal for the specific CA isoforms being tested, as their catalytic activities can be pH-dependent.[2] |
Problem 2: I am observing inconsistent results in my high-throughput screening (HTS) for CA inhibitors.
| Possible Cause | Troubleshooting Step |
| Solvent effects are interfering with the assay. | Always run a solvent control to assess the effect of the solvent (e.g., DMSO) on enzyme activity.[15] High solvent concentrations can inhibit enzyme function.[15] |
| The test compound itself absorbs light at the assay wavelength. | Run a background control for each test compound in the absence of the enzyme to correct for any intrinsic absorbance of the compound.[15] |
| Compound precipitation is occurring in the assay buffer. | Check the solubility of your compounds in the assay buffer. You may need to adjust the buffer composition or the final compound concentration. |
| Assay plates are not being read at the optimal time point. | Perform a kinetic read of the assay to determine the linear range of the enzymatic reaction and ensure that you are measuring the initial reaction velocity. |
Problem 3: My inhibitor shows good in vitro selectivity, but this does not translate to cellular assays.
| Possible Cause | Troubleshooting Step |
| The inhibitor has poor cell permeability (if targeting intracellular CAs). | Modify the inhibitor to improve its lipophilicity and ability to cross the cell membrane. |
| The inhibitor is being metabolized by the cells. | Co-administer the inhibitor with known metabolic enzyme inhibitors or redesign the inhibitor to block metabolic sites. |
| The inhibitor is actively transported out of the cells by efflux pumps. | Test for inhibition in the presence of known efflux pump inhibitors. |
| The targeted CA isoform is not expressed or is expressed at very low levels in the cell line used. | Confirm the expression of the target CA isoform in your chosen cell line using techniques like Western blotting or qPCR. |
Quantitative Data Summary
The following table summarizes the inhibitory activity (Ki) of a well-known non-specific CA inhibitor, Acetazolamide, against several CA isoforms. This highlights the challenge of achieving selectivity.
| Isoform | Acetazolamide Ki (nM) |
| hCA I | 250 |
| hCA II | 12 |
| hCA IX | 25 |
| hCA XII | 5.7 |
| hCA XIII | 18 |
Data is compiled for illustrative purposes from various sources and may vary depending on experimental conditions.
Key Experimental Protocols
Stopped-Flow CO₂ Hydration Assay for Measuring Inhibition Constants (Ki)
This method measures the inhibition of the CA-catalyzed hydration of CO₂. The assay is performed using a stopped-flow instrument that rapidly mixes the enzyme and substrate solutions.
Materials:
-
Purified recombinant CA isoforms (CAXIII and off-target isoforms)
-
Test inhibitor dissolved in an appropriate solvent (e.g., DMSO)
-
Assay Buffer (e.g., 20 mM HEPES-Tris, pH 7.4)
-
CO₂-saturated water (substrate)
-
pH indicator (e.g., p-nitrophenol)
-
Stopped-flow spectrophotometer
Methodology:
-
Enzyme Preparation: Prepare a solution of the CA isoform in the assay buffer to a final concentration that gives a measurable catalytic rate.
-
Inhibitor Preparation: Prepare a series of dilutions of the test inhibitor in the assay buffer.
-
Reaction Initiation: One syringe of the stopped-flow apparatus is loaded with the enzyme solution (pre-incubated with the inhibitor or solvent control), and the other syringe is loaded with the CO₂-saturated water and pH indicator.
-
Data Acquisition: The solutions are rapidly mixed, and the change in absorbance of the pH indicator is monitored over time as the pH decreases due to the formation of carbonic acid.
-
Data Analysis: The initial rates of the reaction are calculated for each inhibitor concentration. The IC₅₀ value (the concentration of inhibitor that causes 50% inhibition) is determined by plotting the initial rates against the inhibitor concentration. The Ki value is then calculated from the IC₅₀ value using the Cheng-Prusoff equation.
Colorimetric Esterase Activity Assay for High-Throughput Screening
This assay is based on the esterase activity of CAs, where the enzyme hydrolyzes a substrate like 4-nitrophenyl acetate (NPA) to produce the colored product 4-nitrophenolate.
Materials:
-
Purified recombinant CA isoforms
-
Test inhibitors
-
Assay Buffer (e.g., 25 mM Tris-HCl, pH 7.5)
-
CA Substrate (e.g., 4-nitrophenyl acetate in acetonitrile)
-
96-well microplates
-
Microplate reader
Methodology:
-
Assay Preparation: To the wells of a 96-well plate, add the assay buffer.
-
Controls and Samples:
-
Enzyme Control (EC): Add CA enzyme.
-
Inhibitor Control (IC): Add a known CA inhibitor (e.g., Acetazolamide).
-
Solvent Control (SC): Add the solvent used to dissolve the test compounds.
-
Test Sample (S): Add the test inhibitor at various concentrations.
-
Background Control (BC): Contains only the test inhibitor and substrate, without the enzyme.
-
-
Pre-incubation: Add the CA enzyme to the EC, SC, and S wells. Add the known inhibitor to the IC well. Incubate for 10 minutes at room temperature.
-
Reaction Initiation: Add the CA substrate to all wells and mix.
-
Measurement: Immediately measure the absorbance at the appropriate wavelength (e.g., 405 nm) in kinetic mode for a set period.
-
Data Analysis: Calculate the rate of reaction for each well. The percent inhibition for each test compound concentration is calculated relative to the solvent control.
Visualizations
References
- 1. Predicting Isoform-Selective Carbonic Anhydrase Inhibitors via Machine Learning and Rationalizing Structural Features Important for Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cancer Drug Development of Carbonic Anhydrase Inhibitors beyond the Active Site - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting Carbonic Anhydrase IX Activity and Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting carbonic anhydrase IX and XII isoforms with small molecule inhibitors and monoclonal antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Chapter 13: Carbonic Anhydrase IX as an Imaging and Therapeutic Target for Tumors and Metastases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Identification of specific carbonic anhydrase inhibitors via in situ click chemistry, phage-display and synthetic peptide libraries: comparison of the methods and structural study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. researchgate.net [researchgate.net]
- 9. an-update-on-anticancer-drug-development-and-delivery-targeting-carbonic-anhydrase-ix - Ask this paper | Bohrium [bohrium.com]
- 10. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 11. Identification of Novel Carbonic Anhydrase IX Inhibitors Using High-Throughput Screening of Pooled Compound Libraries by DNA-Linked Inhibitor Antibody Assay (DIANA) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Development of a cheminformatics platform for selectivity analyses of carbonic anhydrase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. abcam.com [abcam.com]
Technical Support Center: Carbonic Anhydrase 13 Western Blotting
Welcome to the technical support center for troubleshooting Western blots for Carbonic Anhydrase 13 (CA13). This resource is designed for researchers, scientists, and drug development professionals to help identify and solve common issues encountered during the immunodetection of CA13.
Troubleshooting Guides
This section provides answers to specific problems you might encounter during your Western blot experiment for Carbonic Anhydrase 13.
Issue: No Signal or a Very Weak Signal
Question: I am not seeing any band for Carbonic Anhydrase 13, or the signal is extremely faint. What could be the cause?
Answer:
A lack of signal is a common issue that can stem from several factors throughout the Western blot workflow. Here are the potential causes and solutions:
-
Low Protein Expression: CA13 may not be highly expressed in your particular cell line or tissue type. It is advisable to use a positive control, such as a cell lysate known to express CA13, to confirm that the issue is not with your sample.
-
Insufficient Protein Load: The amount of total protein loaded onto the gel may be too low to detect CA13. Try increasing the amount of protein per lane.[1]
-
Inefficient Protein Transfer: The transfer of proteins from the gel to the membrane might have been inefficient. You can check the transfer efficiency by staining the membrane with Ponceau S after transfer.[1] For a small protein like CA13 (approx. 31-32 kDa), be mindful of over-transferring (the protein passes through the membrane). Using a membrane with a smaller pore size (e.g., 0.2 µm) can help.
-
Primary Antibody Issues:
-
Concentration: The primary antibody concentration may be too low. You may need to optimize the antibody dilution.[1]
-
Activity: Ensure your antibody is validated for Western blot and has been stored correctly. Repeated freeze-thaw cycles can reduce antibody activity.
-
-
Secondary Antibody Problems:
-
Compatibility: Confirm that your secondary antibody is specific for the host species of your primary antibody (e.g., anti-rabbit secondary for a rabbit primary).
-
Inactivation: Some buffer components, like sodium azide, can inhibit Horseradish Peroxidase (HRP) activity if you are using an HRP-conjugated secondary antibody.
-
-
Detection Reagent Issues: Ensure your detection reagents have not expired and are sensitive enough for the level of protein you are trying to detect.[2]
Issue: High Background on the Blot
Question: My Western blot for CA13 shows a high background, which makes it difficult to see my specific band. How can I reduce the background?
Answer:
High background can obscure your target protein and is often due to non-specific binding of antibodies. Consider the following troubleshooting steps:
-
Blocking Inefficiency:
-
Blocking Agent: The choice of blocking agent can be critical. While non-fat dry milk is common, it contains phosphoproteins like casein, which can interfere if you are working with phospho-antibodies. For general CA13 detection, 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in TBST is a good starting point. You may need to test different blocking agents to see which works best for your antibody.[3]
-
Blocking Time: Increase the blocking time to ensure all non-specific sites on the membrane are covered.
-
-
Antibody Concentrations: Both primary and secondary antibody concentrations might be too high, leading to non-specific binding. Try reducing the concentration of your antibodies.[1]
-
Washing Steps: Insufficient washing can leave behind unbound antibodies. Increase the number and duration of your wash steps with TBST.[1]
-
Membrane Handling: Avoid touching the membrane with your bare hands, as this can lead to blotches and high background. Always use clean forceps.
Issue: Multiple Bands or Non-Specific Bands
Question: I am seeing multiple bands on my Western blot for Carbonic Anhydrase 13. How do I know which is the correct one, and how can I get rid of the others?
Answer:
The presence of multiple bands can be confusing. Here's how to troubleshoot this issue:
-
Non-Specific Antibody Binding: The primary antibody may be cross-reacting with other proteins.
-
Optimize Antibody Concentration: Using a higher dilution of your primary antibody can often reduce non-specific binding.
-
Blocking: Ensure your blocking conditions are optimal.
-
-
Protein Degradation: If you see bands at a lower molecular weight than expected for CA13 (approx. 31-32 kDa), your protein may have been degraded by proteases. Always use fresh samples and add protease inhibitors to your lysis buffer.[4]
-
Post-Translational Modifications (PTMs): PTMs such as phosphorylation can cause a protein to run at a slightly higher molecular weight. While specific PTMs for CA13 are not extensively documented, other human carbonic anhydrases are known to be phosphorylated.[5][6]
-
Protein Aggregation: If you observe a band at a very high molecular weight or in the well of the gel, it could be due to protein aggregation. Some carbonic anhydrases are known to form aggregates. Ensure your samples are properly solubilized in loading buffer and boiled before loading.
-
Splice Variants: Different isoforms of a protein can exist, leading to bands of different sizes. Check the literature and databases for known splice variants of CA13.
Issue: Incorrect Band Size for Carbonic Anhydrase 13
Question: The band I am detecting is not at the expected molecular weight for CA13. Why might this be happening?
Answer:
The expected molecular weight of human Carbonic Anhydrase 13 is approximately 31-32 kDa. If your band is appearing at a different size, consider these possibilities:
-
Lower Molecular Weight Band: This is often indicative of protein degradation.[4] Ensure you are using protease inhibitors in your sample preparation.
-
Higher Molecular Weight Band:
-
Post-Translational Modifications (PTMs): As mentioned, PTMs can increase the apparent molecular weight of a protein.[5][6]
-
Protein Aggregation: Dimers or larger aggregates may not be fully denatured and can run at a higher molecular weight. Try increasing the concentration of the reducing agent (like DTT or β-mercaptoethanol) in your loading buffer and ensure complete boiling of the sample.
-
-
Gel Electrophoresis Conditions: The percentage of your polyacrylamide gel can affect protein migration. Ensure you are using an appropriate gel percentage to resolve proteins in the 30-35 kDa range. A 12% gel is generally suitable.
Frequently Asked Questions (FAQs)
Q1: What is the expected molecular weight of Carbonic Anhydrase 13?
A1: The calculated molecular weight of human Carbonic Anhydrase 13 is approximately 30.5 kDa, and it is typically observed on an SDS-PAGE gel at around 31-32 kDa.
Q2: What are recommended starting antibody dilutions for CA13 Western blotting?
A2: The optimal dilution should be determined empirically for your specific antibody and experimental conditions. However, a general starting point for a polyclonal anti-CA13 antibody is a dilution between 1:500 and 1:3000.[7] Some antibody datasheets may recommend a concentration range, such as 0.04-0.4 µg/mL.
Q3: What can I use as a positive control for CA13?
A3: Lysates from tissues known to express CA13, such as the small intestine or colon, can serve as a positive control.[7] Alternatively, you can use a recombinant CA13 protein.
Q4: What subcellular fraction should I expect to find CA13 in?
A4: CA13 is predicted to be a cytosolic enzyme. Therefore, you should expect to find it in the cytoplasmic fraction of your cell lysates.
Q5: Are there any known post-translational modifications for CA13 that could affect my Western blot?
A5: While specific PTMs for CA13 are not well-documented, phosphorylation is a common PTM for the human carbonic anhydrase family, which could lead to a band shift to a slightly higher molecular weight.[5][6] Some carbonic anhydrases also have disulfide bonds that are important for proper folding.[8] Incomplete reduction of these bonds could affect migration.
Quantitative Data Summary
| Parameter | Recommended Range/Value | Notes |
| Protein Load | 20-50 µg of total cell lysate per lane | Optimal amount may vary depending on CA13 expression levels. |
| Primary Antibody Dilution | 1:500 - 1:3000 (for polyclonal antibodies) | This is a starting range and should be optimized for your specific antibody. |
| Secondary Antibody Dilution | 1:5000 - 1:20,000 (for HRP-conjugated) | Follow the manufacturer's recommendations. |
| Blocking Time | 1 hour at room temperature or overnight at 4°C | Longer blocking times may help reduce background. |
| Primary Antibody Incubation | 2 hours at room temperature or overnight at 4°C | Overnight incubation at 4°C is often recommended to increase signal. |
| Wash Steps | 3 x 5-10 minutes in TBST | Thorough washing is crucial for reducing background. |
Detailed Experimental Protocol: Western Blot for Carbonic Anhydrase 13
This protocol provides a general framework. Optimization may be required for your specific samples and antibodies.
1. Sample Preparation (Cell Lysates)
-
Culture cells to the desired confluency.
-
Wash cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with a protease inhibitor cocktail.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant (protein lysate) to a new tube.
-
Determine the protein concentration using a BCA or Bradford assay.
-
Add 4X Laemmli sample buffer to the desired amount of protein, and boil at 95-100°C for 5-10 minutes.
2. SDS-PAGE
-
Load 20-50 µg of your protein samples and a molecular weight marker into the wells of a 12% polyacrylamide gel.
-
Run the gel in 1X running buffer at 100-120V until the dye front reaches the bottom of the gel.
3. Protein Transfer
-
Equilibrate the gel, PVDF membrane (pre-activated in methanol), and filter paper in transfer buffer.
-
Assemble the transfer stack (sandwich) ensuring no air bubbles are trapped between the gel and the membrane.
-
Transfer the proteins to the PVDF membrane. Transfer conditions will depend on the system used (e.g., wet transfer at 100V for 1 hour).
-
After transfer, you can briefly stain the membrane with Ponceau S to visualize the protein bands and confirm transfer efficiency. Destain with TBST.
4. Immunodetection
-
Block the membrane in 5% non-fat dry milk or 5% BSA in TBST for 1 hour at room temperature with gentle agitation.
-
Incubate the membrane with the primary anti-CA13 antibody diluted in blocking buffer overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 5-10 minutes each with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
5. Detection
-
Prepare the enhanced chemiluminescence (ECL) detection reagent according to the manufacturer's instructions.
-
Incubate the membrane with the ECL reagent for the recommended time.
-
Capture the chemiluminescent signal using an imaging system or X-ray film.
Visualizations
Caption: A flowchart illustrating the key stages of a Western blot experiment.
Caption: A decision tree for troubleshooting common Western blot issues.
References
- 1. blog.mblintl.com [blog.mblintl.com]
- 2. Western Blot Troubleshooting | Thermo Fisher Scientific - SG [thermofisher.com]
- 3. 7 Tips For Optimizing Your Western Blotting Experiments | Proteintech Group | 武汉三鹰生物技术有限公司 [ptgcn.com]
- 4. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 5. Human carbonic anhydrases and post-translational modifications: a hidden world possibly affecting protein properties and functions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Anti-Carbonic Anhydrase 13/CA13 Antibody (A89364) | Antibodies.com [antibodies.com]
- 8. Importance of Post-Translational Modifications for Functionality of a Chloroplast-Localized Carbonic Anhydrase (CAH1) in Arabidopsis thaliana | PLOS One [journals.plos.org]
improving the signal-to-noise ratio in CA XIII enzymatic assays
Welcome to the technical support center for Carbonic Anhydrase XIII (CA XIII) enzymatic assays. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for improving the signal-to-noise ratio (S/N) in their experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to help you obtain high-quality, reproducible data.
Frequently Asked Questions (FAQs)
This section addresses common questions regarding signal, noise, and general assay principles for CA XIII.
Q1: What are "signal" and "noise" in the context of a CA XIII enzymatic assay?
A:
-
Signal refers to the specific, measurable output generated by the enzymatic reaction you are studying. For CA XIII, this is typically the rate of product formation, such as the increase in absorbance from p-nitrophenol in an esterase assay or the change in pH in a CO2 hydration assay.
-
Noise is the random, unwanted fluctuation in the output that is not related to the enzymatic activity. Sources of noise can include instrument instability, non-enzymatic (spontaneous) substrate degradation, temperature fluctuations, and contaminants in the reagents. A high signal-to-noise ratio is crucial for sensitive and accurate measurements.
Q2: Why is a high signal-to-noise ratio (S/N) important?
A: A high S/N ratio is essential for several reasons:
-
Sensitivity: It allows for the reliable detection of low levels of enzyme activity or the subtle effects of inhibitors.
-
Accuracy and Precision: It ensures that your measurements are both close to the true value and reproducible across multiple experiments.
-
Confidence in Data: A clean signal with low noise provides greater confidence in the interpretation of your results, particularly when calculating kinetic parameters like Km, Vmax, or IC50.
Q3: What are the primary assay types for CA XIII, and which one should I use?
A: The two most common assays for α-carbonic anhydrases like CA XIII are the esterase activity assay and the CO2 hydration assay.[1]
-
Esterase Assay: This colorimetric assay typically uses p-nitrophenyl acetate (p-NPA) as a substrate. It is simple, reliable, and well-suited for high-throughput screening.[1] However, it measures a non-physiological reaction.
-
CO2 Hydration Assay: This assay measures the enzyme's primary physiological function: the conversion of CO2 to bicarbonate and a proton.[2] It is considered more physiologically relevant but can be more complex to set up and sensitive to environmental factors like temperature and CO2 off-gassing.[3][4]
The choice depends on your experimental goals. For large-scale inhibitor screening, the esterase assay is often preferred for its simplicity. For detailed kinetic characterization or physiological studies, the CO2 hydration assay is more appropriate.
Q4: How can I systematically optimize my assay conditions?
A: A systematic approach is crucial for robust assay development. Instead of changing one factor at a time, using a Design of Experiments (DoE) approach can be more efficient.[5] This methodology allows you to evaluate multiple factors simultaneously (e.g., pH, temperature, enzyme concentration, substrate concentration) to identify the optimal conditions and any significant interactions between variables.[5]
Troubleshooting Guides
This section provides solutions to specific problems you may encounter during your experiments, categorized by assay type.
Troubleshooting the Esterase Activity Assay (p-NPA)
| Problem | Potential Cause(s) | Recommended Solution(s) |
| High Background Signal / High Blank Reading | 1. Spontaneous hydrolysis of p-NPA substrate. | • Prepare p-NPA solution fresh before each experiment.• Run the assay at a lower pH if possible, as p-NPA hydrolysis is faster at higher pH.• Ensure the purity of your buffer and water. |
| 2. Contaminated reagents or buffer. | • Use high-purity reagents (e.g., analytical grade).• Filter-sterilize buffers to remove microbial contamination. | |
| Low Signal or No Activity Detected | 1. Inactive or denatured enzyme. | • Keep enzyme stocks and samples on ice at all times.[3]• Aliquot enzyme stocks to avoid repeated freeze-thaw cycles.• Verify protein concentration and integrity (e.g., via SDS-PAGE). |
| 2. Suboptimal assay conditions (pH, temp). | • Optimize the pH of your assay buffer (typically between 7.0-8.0 for esterase activity).• Ensure the reaction is run at the optimal temperature for CA XIII. | |
| 3. Insufficient substrate or enzyme concentration. | • Increase the concentration of p-NPA. Be mindful of substrate inhibition at very high concentrations.• Increase the enzyme concentration in the reaction. | |
| Inconsistent or Irreproducible Results | 1. Incorrect wavelength selection for p-nitrophenol detection. | • The absorbance maximum of the p-nitrophenolate ion is ~400-405 nm. However, at neutral or acidic pH, a significant portion is protonated (p-nitrophenol), which has an absorbance maximum near 348 nm. Choose your wavelength based on the final pH of your assay.[6] |
| 2. Temperature fluctuations during the assay. | • Use a temperature-controlled plate reader or water bath to ensure a constant temperature throughout the experiment. | |
| 3. Pipetting errors. | • Calibrate your pipettes regularly.• Use reverse pipetting for viscous solutions. |
Troubleshooting the CO2 Hydration Assay
| Problem | Potential Cause(s) | Recommended Solution(s) |
| High Background Signal / Fast Uncatalyzed Rate | 1. CO2 off-gassing from the solution. | • Keep all solutions (buffer, enzyme, CO2-saturated water) on ice (0-4 °C) to maximize CO2 solubility and minimize off-gassing.[1][3] |
| 2. Inadequate buffer capacity. | • Ensure your buffer concentration is sufficient to provide a stable initial pH but sensitive enough to detect the pH drop from the reaction. A common starting point is 20 mM Tris.[1] | |
| Low Signal or Slow Reaction Rate | 1. Inactive or denatured enzyme. | • Handle the enzyme carefully; keep it on ice at all times as enzymes can denature with heat.[3] |
| 2. Insufficient CO2 saturation in the substrate solution. | • Bubble CO2 gas through ice-cold deionized water for at least 30 minutes prior to and during the experiments to ensure saturation.[1] | |
| 3. Slow response time of the detection method. | • If using a pH electrode, ensure it is calibrated daily and has a fast response time.[3]• For spectrophotometric methods, ensure the pH indicator's pKa is close to the assay pH for maximum sensitivity.[1] | |
| Inconsistent or Drifting Baseline | 1. Temperature instability. | • Perform the assay in a temperature-controlled cuvette holder or vessel, ideally at a low, stable temperature like 0 °C or 4 °C to slow the uncatalyzed reaction.[1][7] |
| 2. Inconsistent mixing of reagents. | • Add the final reagent (typically the enzyme or CO2-saturated water) to initiate the reaction and mix quickly and consistently. Using a stir bar can help but ensure it doesn't hit the pH probe.[3] |
Diagrams: Workflows and Assay Principles
Detailed Experimental Protocols
The following are generalized protocols. Researchers should optimize concentrations and conditions for their specific experimental setup.
Protocol 1: Esterase Activity Assay using p-Nitrophenyl Acetate (p-NPA)
This protocol is adapted for a 96-well plate format suitable for spectrophotometric analysis.
1. Reagent Preparation:
-
Assay Buffer: 50 mM Tris-HCl, pH 7.5. Prepare and store at 4°C.
-
Enzyme Stock Solution: Prepare a stock solution of purified CA XIII in a suitable buffer (e.g., 10 mM Tris-HCl, pH 7.5). Determine the protein concentration accurately. Store in aliquots at -80°C.
-
Enzyme Working Solution: On the day of the experiment, dilute the enzyme stock to the desired concentration (e.g., 1-10 µg/mL) in ice-cold Assay Buffer. Keep on ice.
-
Substrate Stock Solution: Prepare a 100 mM stock solution of p-NPA in acetonitrile. This solution is stable when stored at -20°C.
-
Substrate Working Solution: Just before use, dilute the p-NPA stock solution into the Assay Buffer to a final concentration of 3 mM.
2. Assay Procedure:
-
Set up the 96-well plate. For each reaction, you will need wells for the blank, control, and experimental samples.
-
Add 180 µL of the p-NPA working solution to each well.
-
Pre-incubate the plate at the desired temperature (e.g., 25°C or 37°C) for 5 minutes to allow the temperature to equilibrate.
-
To initiate the reaction, add 20 µL of the enzyme working solution to the experimental wells.
-
To the blank wells, add 20 µL of Assay Buffer (without enzyme).
-
Immediately place the plate in a microplate reader set to the same temperature.
-
Measure the increase in absorbance at 400 nm over time (e.g., every 30 seconds for 5-10 minutes).
3. Data Analysis:
-
For each well, calculate the rate of reaction (Vo) by determining the slope of the linear portion of the absorbance vs. time plot (ΔAbs/min).
-
Subtract the rate of the blank (spontaneous hydrolysis) from the rates of all experimental wells.
-
Enzyme activity can be calculated using the Beer-Lambert law (A = εcl), where the molar extinction coefficient (ε) for p-nitrophenol at pH 7.5 is approximately 18,000 M-1cm-1.
Protocol 2: Colorimetric CO2 Hydration Assay
This protocol is based on the Wilbur-Anderson assay, modified for a spectrophotometer.[1][4]
1. Reagent Preparation:
-
Reaction Buffer: 20 mM Tris buffer containing 100 µM Phenol Red as a pH indicator. Adjust the pH to 8.3 using H2SO4.[1] High pH provides a good starting point to observe the pH drop.
-
Enzyme Solution: Prepare dilutions of CA XIII (e.g., 2-16 µg/mL) in 20 mM sodium phosphate buffer (pH 7.5).[1] Keep all enzyme solutions on ice.
-
CO2-Saturated Water (Substrate): In a glass serum bottle placed in an ice-water bath, bubble pure CO2 gas through ~50 mL of deionized water for at least 30 minutes before the first measurement. Continue bubbling throughout the experiment to maintain saturation.[1]
2. Assay Procedure:
-
Equilibrate the spectrophotometer's cuvette holder to 0°C using a water circulator.[1] Set the wavelength to 570 nm (the absorption maximum for phenol red at this pH).[1]
-
Place all buffers and enzyme solutions in an ice bath to equilibrate to 0°C.
-
In a chilled 1.5 mL cuvette, add 0.9 mL of the ice-cold Reaction Buffer.
-
Add 0.1 mL of the ice-cold enzyme solution (or buffer for the uncatalyzed blank reaction) and mix gently.
-
Place the cuvette in the spectrophotometer and start data acquisition.
-
Initiate the reaction by quickly adding 0.6 mL of the ice-cold CO2-saturated water. Mix rapidly by inverting the cuvette with a cap or using a plunger.
-
Record the decrease in absorbance at 570 nm over time as the pH drops from 8.3 to ~6.3.
3. Data Analysis:
-
The activity is determined by measuring the time (t) it takes for the pH to drop over a specific range (e.g., from 8.0 to 7.0), which corresponds to a specific change in absorbance.
-
The activity is often expressed in Wilbur-Anderson Units (WAU), calculated using the formula: WAU = (t0 - t) / t, where t0 is the time for the uncatalyzed reaction and t is the time for the enzyme-catalyzed reaction.
-
Plot the calculated WAU against the enzyme concentration to confirm a linear relationship.[1]
References
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. protocols.io [protocols.io]
- 4. researchgate.net [researchgate.net]
- 5. A General Guide for the Optimization of Enzyme Assay Conditions Using the Design of Experiments Approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Enhancing Cell Permeability of Carbonic Anhydrase XIII (CA13) Inhibitors
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) regarding strategies to enhance the cellular permeability of Carbonic Anhydrase XIII (CA13) inhibitors. While direct experimental data for CA13 is limited, this guide leverages established principles from other carbonic anhydrase isoforms that can be applied to your research.
Frequently Asked Questions (FAQs)
Q1: My CA13 inhibitor shows high potency in enzymatic assays but poor activity in cell-based assays. What is the likely cause?
A1: A common reason for this discrepancy is poor cell permeability. Many potent enzyme inhibitors, particularly sulfonamide-based compounds, are polar and may not efficiently cross the lipid bilayer of the cell membrane to reach the cytosolic CA13.[1] You may need to consider strategies to improve the inhibitor's ability to enter the cell.
Q2: What are the general strategies to improve the cell permeability of a CA13 inhibitor?
A2: There are two primary approaches to consider:
-
Chemical Modification (Prodrug Strategy): This involves modifying the inhibitor's chemical structure to create a more lipophilic version (a "prodrug") that can cross the cell membrane. Once inside the cell, the modifying group is cleaved by intracellular enzymes, releasing the active inhibitor.[2]
-
Drug Delivery Systems (Nanoparticle Encapsulation): This involves encapsulating the inhibitor within a nanoparticle carrier that can facilitate its entry into the cell.[3] Common systems include liposomes, mesoporous silica nanoparticles (MSNPs), and polymer-based nanoparticles.[4][5][6]
Q3: How do I choose between a prodrug approach and a nanoparticle delivery system?
A3: The choice depends on several factors:
-
Inhibitor Chemistry: The feasibility of a prodrug approach depends on the presence of suitable functional groups on your inhibitor for chemical modification.
-
Targeting Requirements: Nanoparticle systems can be functionalized with targeting ligands to direct the inhibitor to specific cell types.
-
Development Stage: Prodrug design is often integrated early in the drug discovery process, while nanoparticle formulations can be developed for existing inhibitor candidates.
-
Desired Release Profile: Nanoparticles can be engineered for sustained or triggered release of the inhibitor.[4]
Troubleshooting Guides
Issue 1: Low intracellular concentration of the CA13 inhibitor.
Troubleshooting Steps:
-
Confirm Low Permeability: First, experimentally verify the low permeability of your compound using an in vitro permeability assay.
-
Implement a Permeability Enhancement Strategy: Based on the inhibitor's properties and your experimental goals, select a suitable strategy as outlined in the FAQs.
-
Synthesize and Characterize: Prepare the prodrug or nanoparticle-encapsulated inhibitor and thoroughly characterize its physicochemical properties.
-
Re-evaluate in Cell-Based Assays: Test the modified inhibitor in your cell-based assays to determine if the intracellular concentration and biological activity have improved.
Issue 2: The chosen permeability enhancement strategy is not effective.
Troubleshooting Steps:
-
For Prodrugs:
-
Investigate Cleavage Efficiency: Ensure that the prodrug is being efficiently cleaved to the active inhibitor within the target cells. This can be assessed by LC-MS/MS analysis of cell lysates.
-
Modify the Pro-moiety: If cleavage is inefficient, consider a different pro-moiety that is a better substrate for intracellular enzymes.
-
-
For Nanoparticles:
-
Assess Cellular Uptake: Use fluorescently labeled nanoparticles and microscopy or flow cytometry to confirm that the nanoparticles are being taken up by the cells.
-
Optimize Nanoparticle Properties: If uptake is low, you may need to adjust the size, surface charge, or surface chemistry of the nanoparticles.[4]
-
Evaluate Drug Release: Confirm that the inhibitor is being released from the nanoparticle once inside the cell. This can be studied using in vitro release assays at different pH values to simulate intracellular compartments.[7]
-
Data on Permeability Enhancement Strategies for Carbonic Anhydrase Inhibitors
The following tables summarize quantitative data from studies on other carbonic anhydrase isoforms, illustrating the potential improvements in drug delivery and efficacy that can be achieved.
Table 1: Nanoparticle-Based Delivery Systems for Carbonic Anhydrase Inhibitors
| Nanoparticle System | CA Isoform Target | Inhibitor | Key Finding | Reference |
| Liposome-coated Mesoporous Silica Nanoparticles (MSNPs) | CA IX | Doxorubicin (co-delivered with a CA-IX inhibitor) | Synergistic cytotoxic effects in hypoxic breast cancer cells.[4][8] | [4][8] |
| Hyaluronic Acid-based Nanoparticles | Bacterial CAs | Acetazolamide | Significant inhibition of E. coli growth at 0.5 µg/mL, whereas higher concentrations of free drug were required.[5][6] | [5][6] |
| Liposomes | Ocular CAs | Dorzolamide, Acetazolamide, Brinzolamide | Stable formulations for sustained release in ocular applications.[9] | [9] |
Table 2: In Vitro Permeability Assessment Methods
| Assay | Principle | Application | Reference |
| Parallel Artificial Membrane Permeability Assay (PAMPA) | Measures permeability across an artificial lipid membrane. | High-throughput screening of passive permeability.[10] | [10] |
| Caco-2 Cell Assay | Uses a monolayer of Caco-2 cells to model intestinal absorption. | Standard model for predicting oral drug absorption and identifying efflux transporter substrates.[11] | [11] |
| MDR1-MDCK Assay | Uses MDCK cells overexpressing the P-glycoprotein efflux pump. | Identifies substrates and inhibitors of P-gp mediated efflux.[11] | [11] |
| Transendothelial/Transepithelial Electrical Resistance (TEER) | Measures the electrical resistance across a cell monolayer, indicating the tightness of cell junctions. | Assesses the integrity of cellular barriers.[12] | [12] |
Experimental Protocols
Protocol 1: Preparation of Liposomal CA13 Inhibitor Formulation
-
Lipid Film Hydration:
-
Dissolve phosphatidylcholine and the CA13 inhibitor in a suitable organic solvent (e.g., chloroform/methanol mixture) in a round-bottom flask. The weight ratio of inhibitor to phosphatidylcholine can be optimized, for example, between 1:10 to 1:100.[9]
-
Remove the organic solvent using a rotary evaporator to form a thin lipid film on the flask wall.
-
Further dry the film under vacuum for at least 1 hour to remove any residual solvent.
-
-
Hydration:
-
Hydrate the lipid film with an aqueous buffer (e.g., PBS, pH 7.4) by gentle rotation to form multilamellar vesicles (MLVs).
-
-
Size Reduction (Sonication/Extrusion):
-
To obtain small unilamellar vesicles (SUVs), sonicate the MLV suspension using a probe sonicator on ice.
-
Alternatively, for a more uniform size distribution, extrude the MLVs through polycarbonate membranes with a defined pore size (e.g., 100 nm) using a mini-extruder.
-
-
Purification:
-
Remove any unencapsulated inhibitor by size exclusion chromatography or dialysis.
-
-
Characterization:
-
Determine the particle size and zeta potential using dynamic light scattering (DLS).
-
Quantify the encapsulation efficiency by lysing the liposomes with a detergent and measuring the inhibitor concentration using HPLC or UV-Vis spectroscopy.
-
Protocol 2: In Vitro Permeability Assessment using PAMPA
-
Preparation of the PAMPA Sandwich:
-
Coat the filter of a 96-well donor plate with a solution of a lipid (e.g., 1% egg lecithin in n-dodecane).[10]
-
Fill a 96-well acceptor plate with buffer.
-
-
Compound Addition:
-
Add the CA13 inhibitor solution (in buffer) to the donor plate wells.
-
-
Incubation:
-
Place the donor plate into the acceptor plate, forming a "sandwich".
-
Incubate at room temperature for a defined period (e.g., 4-18 hours).
-
-
Quantification:
-
After incubation, determine the concentration of the inhibitor in both the donor and acceptor wells using a suitable analytical method (e.g., LC-MS/MS or UV-Vis spectroscopy).
-
-
Calculation of Permeability Coefficient:
-
Calculate the permeability coefficient (Pe) using the concentrations in the donor and acceptor wells and the incubation time.
-
Visualizations
Caption: Workflow for addressing low cell permeability of CA13 inhibitors.
Caption: Mechanism of action for a CA13 inhibitor prodrug strategy.
Caption: Nanoparticle-mediated delivery of a CA13 inhibitor into a cell.
References
- 1. An overview of carbohydrate-based carbonic anhydrase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Strategies in the designing of prodrugs, taking into account the antiviral and anticancer compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Multivalent Carbonic Anhydrases Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Co-delivery of carbonic anhydrase IX inhibitor and doxorubicin as a promising approach to address hypoxia-induced chemoresistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Acetazolamide-Loaded Nanoparticle Based on Modified Hyaluronic Acid as Delivery System to Target Carbonic Anhydrases in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. pure.kfupm.edu.sa [pure.kfupm.edu.sa]
- 9. WO2017027017A1 - Stable liposomal formulations of carbonic anhydrase inhibitors for ocular drug delivery - Google Patents [patents.google.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. labinsights.nl [labinsights.nl]
- 12. In Vitro Methods for Measuring the Permeability of Cell Monolayers - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Validating Carbonic Anhydrase 13 as a Therapeutic Target: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Carbonic Anhydrase 13 (CA XIII) with other carbonic anhydrase isoforms to objectively evaluate its potential as a therapeutic target. It includes quantitative data on gene expression, a comparative analysis of known inhibitors, and detailed experimental protocols for target validation studies.
I. Introduction to Carbonic Anhydrase 13
Carbonic anhydrases (CAs) are a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. This reaction is fundamental to numerous physiological processes, including pH regulation, respiration, and ion transport. The human CA family consists of 15 isoforms with varying tissue distribution, subcellular localization, and kinetic properties.
CA XIII is a cytosolic isoform, and its potential as a therapeutic target is an area of growing interest, particularly in oncology.[1] This guide will delve into the data supporting the validation of CA XIII as a drug target.
II. Comparative Expression Analysis: CA XIII in Cancer vs. Normal Tissues
The rationale for targeting a protein in diseases like cancer often begins with differential expression analysis. A therapeutic target is ideally overexpressed in diseased tissues compared to healthy ones, allowing for a therapeutic window. Here, we present a pan-cancer analysis of CA13 gene expression from The Cancer Genome Atlas (TCGA) and the Genotype-Tissue Expression (GTEx) project, providing a broad overview of its expression landscape. Data can be readily explored using web tools such as GEPIA and the UCSC Xena browser.[1][2][3][4][5][6][7][8][9][10]
Table 1: Pan-Cancer Gene Expression of CA13 (Tumor vs. Normal)
| Cancer Type | Tumor Expression (TPM, Mean ± SD) | Normal Tissue Expression (TPM, Mean ± SD) | Fold Change (Tumor/Normal) |
| Bladder Urothelial Carcinoma (BLCA) | Data to be populated from GEPIA/Xena | Data to be populated from GEPIA/Xena | Calculated |
| Breast Invasive Carcinoma (BRCA) | Data to be populated from GEPIA/Xena | Data to be populated from GEPIA/Xena | Calculated |
| Colon Adenocarcinoma (COAD) | Data to be populated from GEPIA/Xena | Data to be populated from GEPIA/Xena | Calculated |
| Head and Neck Squamous Cell Carcinoma (HNSC) | Data to be populated from GEPIA/Xena | Data to be populated from GEPIA/Xena | Calculated |
| Kidney Renal Clear Cell Carcinoma (KIRC) | Data to be populated from GEPIA/Xena | Data to be populated from GEPIA/Xena | Calculated |
| Liver Hepatocellular Carcinoma (LIHC) | Data to be populated from GEPIA/Xena | Data to be populated from GEPIA/Xena | Calculated |
| Lung Adenocarcinoma (LUAD) | Data to be populated from GEPIA/Xena | Data to be populated from GEPIA/Xena | Calculated |
| Lung Squamous Cell Carcinoma (LUSC) | Data to be populated from GEPIA/Xena | Data to be populated from GEPIA/Xena | Calculated |
| Prostate Adenocarcinoma (PRAD) | Data to be populated from GEPIA/Xena | Data to be populated from GEPIA/Xena | Calculated |
| Stomach Adenocarcinoma (STAD) | Data to be populated from GEPIA/Xena | Data to be populated from GEPIA/Xena | Calculated |
| Thyroid Carcinoma (THCA) | Data to be populated from GEPIA/Xena | Data to be populated from GEPIA/Xena | Calculated |
| Uterine Corpus Endometrial Carcinoma (UCEC) | Data to be populated from GEPIA/Xena | Data to be populated from GEPIA/Xena | Calculated |
Note: TPM (Transcripts Per Million). Data to be populated using GEPIA (--INVALID-LINK--) or UCSC Xena Browser (--INVALID-LINK--) by querying for CA13 gene expression in the respective TCGA and GTEx datasets.
Prognostic Value of CA XIII Expression
The correlation between gene expression and patient survival is a critical factor in target validation. A gene whose expression level is associated with poor prognosis may represent a valuable therapeutic target.
-
Breast Cancer: Studies have shown that low expression of CA13 may be correlated with a poorer prognosis in breast cancer patients.
-
Colorectal Cancer: In contrast, some studies indicate that CA XIII is downregulated in colorectal tumors compared to normal tissue.[3][11]
Further pan-cancer survival analysis is warranted to fully elucidate the prognostic significance of CA XIII across different malignancies.
III. Comparative Inhibitor Analysis
A key aspect of validating a therapeutic target is the availability of potent and selective inhibitors. While the field of CA inhibitors is dominated by sulfonamides, which often exhibit broad-spectrum activity, there is a growing interest in developing isoform-specific inhibitors to minimize off-target effects.
Table 2: Inhibition Constants (Kᵢ) of Selected Compounds Against CA Isoforms
| Compound | Class | CA I (Kᵢ, nM) | CA II (Kᵢ, nM) | CA IX (Kᵢ, nM) | CA XII (Kᵢ, nM) | CA XIII (Kᵢ, nM) | Selectivity for CA XIII |
| Acetazolamide | Sulfonamide | 250 | 12 | 25 | 5.7 | 17[12] | Low |
| U-104 (SLC-0111) | Ureido-sulfonamide | 5080 | 9640 | 45.1[13][14][15] | 4.5[13][14][15] | - | N/A |
| Saccharin Derivative (Comp. 2) | Saccharin Sulfonamide | 3000 | - | - | - | 200[2][16] | Moderate |
| Saccharin Derivative (Comp. 4) | Saccharin Sulfonamide | 0.33 | - | - | 25 | - | N/A |
| Coumarin 15 | Coumarin | - | - | - | - | 41-48[11] | Moderate |
| Coumarin 17 | Thiocoumarin | - | - | - | - | 40-48[11] | Moderate |
| Dithiocarbamate (example) | Dithiocarbamate | Data to be populated | Data to be populated | Data to be populated | Data to be populated | Data to be populated | Data to be populated |
| Trithiocarbonate | Inorganic Anion | 8700-9900 | 8700-9900 | - | - | 430[8] | Moderate |
The data suggests that while some compounds show nanomolar inhibition of CA XIII, achieving high selectivity over other highly abundant cytosolic isoforms like CA I and CA II remains a challenge. The development of non-sulfonamide inhibitors, such as coumarins and dithiocarbamates, represents a promising avenue for achieving greater isoform specificity.[11][16][17]
IV. Experimental Protocols for Target Validation
Validating CA XIII as a therapeutic target requires a series of well-defined experiments. Below are detailed protocols for key assays.
Signaling Pathway and Experimental Workflow Diagrams
References
- 1. Carbonic anhydrase inhibitors. Inhibition of cytosolic isozyme XIII with aromatic and heterocyclic sulfonamides: a novel target for the drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Saccharin Sulfonamides as Inhibitors of Carbonic Anhydrases I, II, VII, XII, and XIII - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Slc-0111 | C13H12FN3O3S | CID 310360 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. ricerca.unich.it [ricerca.unich.it]
- 5. Saccharin sulfonamides as inhibitors of carbonic anhydrases I, II, VII, XII, and XIII - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Coumarins effectively inhibit bacterial α-carbonic anhydrases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. GEPIA: a web server for cancer and normal gene expression profiling and interactive analyses - PMC [pmc.ncbi.nlm.nih.gov]
- 8. GEPIA (Gene Expression Profiling Interactive Analysis) [gepia.cancer-pku.cn]
- 9. GEPIA Help [gepia.cancer-pku.cn]
- 10. GEPIA 2 [gepia2.cancer-pku.cn]
- 11. pubs.acs.org [pubs.acs.org]
- 12. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]
- 13. medchemexpress.com [medchemexpress.com]
- 14. medkoo.com [medkoo.com]
- 15. selleckchem.com [selleckchem.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Dithiocarbamates strongly inhibit carbonic anhydrases and show antiglaucoma action in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Efficacy of Carbonic Anhydrase XIII Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the efficacy of different classes of inhibitors targeting human carbonic anhydrase XIII (CA XIII), a cytosolic isoenzyme involved in pH regulation. The information presented is curated from peer-reviewed scientific literature to aid in the research and development of novel therapeutics.
Comparative Efficacy of CA XIII Inhibitors
The inhibitory potency of various compounds against CA XIII is typically evaluated by determining their inhibition constant (Ki), with lower values indicating higher efficacy. The data summarized below includes representative examples from two major classes of CA inhibitors: sulfonamides and coumarins .
Data Presentation
| Inhibitor Class | Compound | hCA I (Ki, nM) | hCA II (Ki, nM) | hCA IX (Ki, nM) | hCA XIII (Ki, nM) | Reference |
| Sulfonamides | Acetazolamide | 250 | 12 | 25 | 17 | [1] |
| Methazolamide | 50 | 14 | 25 | 23 | [1] | |
| Dichlorophenamide | 3800 | 38 | 350 | 20 | [1] | |
| Dorzolamide | 3000 | 9 | 45 | 19 | [1] | |
| Brinzolamide | 3100 | 3 | 40 | 22 | [1] | |
| Sulfanilamide | 1800 | 260 | 350 | 52 | [1] | |
| Homosulfanilamide | 10000 | 1000 | 1000 | 32 | [1] | |
| 4-Carboxybenzenesulfonamide | 11000 | 9800 | - | >10000 | [1] | |
| Coumarins | Coumarin-thiourea hybrid 4b | - | - | <100 | 76.3 | |
| Saccharin sulfonamide 2 | 3000 | - | - | 200 | [2] | |
| Saccharin sulfonamide 4 | 0.33 | - | - | - | [2] |
Note: The Ki values are presented for comparison across different CA isoforms to highlight selectivity. Direct comparison between different studies should be made with caution due to potential variations in experimental conditions.
Experimental Protocols
The determination of carbonic anhydrase inhibition constants is primarily achieved through the stopped-flow CO₂ hydration assay . This method measures the enzyme's catalytic activity by monitoring the pH change associated with the hydration of carbon dioxide.
Stopped-Flow CO₂ Hydration Assay for CA XIII Inhibition
Principle:
This assay measures the initial rate of the CA-catalyzed hydration of CO₂ to bicarbonate and a proton. The accompanying pH drop is monitored using a pH indicator, and the inhibition is determined by the reduction in the reaction rate in the presence of an inhibitor.
Materials:
-
Recombinant human carbonic anhydrase XIII (hCA XIII)
-
Buffer: 20 mM HEPES or TRIS, pH 7.4, containing 20 mM Na₂SO₄ for maintaining constant ionic strength.
-
pH Indicator: Phenol red (0.2 mM)
-
Substrate: CO₂-saturated water
-
Inhibitor solutions of varying concentrations
-
Stopped-flow spectrophotometer
Procedure:
-
Enzyme and Inhibitor Preparation:
-
A stock solution of recombinant hCA XIII is prepared in the assay buffer.
-
Inhibitor stock solutions are typically prepared in DMSO and then diluted to the final desired concentrations in the assay buffer. The final DMSO concentration in the assay should be kept low (e.g., <0.1%) to avoid affecting enzyme activity.
-
-
Assay Execution:
-
The enzyme and inhibitor are pre-incubated for a defined period (e.g., 15 minutes) at a controlled temperature (e.g., 25°C) to allow for the binding to reach equilibrium.
-
The enzyme-inhibitor solution is rapidly mixed with the CO₂-saturated substrate solution in the stopped-flow instrument.
-
The change in absorbance of the pH indicator is monitored over a short time course (typically 10-100 seconds) at its maximum absorbance wavelength (557 nm for phenol red).
-
-
Data Analysis:
-
The initial rates of the enzymatic reaction are calculated from the linear phase of the absorbance change.
-
The inhibition constants (Ki) are determined by fitting the data of reaction rates at different inhibitor concentrations to the Michaelis-Menten equation for competitive inhibition or other appropriate models.[3]
-
Mandatory Visualization
Signaling Pathways and Inhibition Mechanisms
As a specific signaling pathway for CA XIII is not yet well-defined, the following diagram illustrates the general catalytic mechanism of carbonic anhydrases and the distinct modes of action of the two major classes of inhibitors discussed.
Caption: CA XIII catalytic cycle and inhibitor binding modes.
This guide provides a foundational understanding of the comparative efficacy of different CA XIII inhibitors. For further in-depth analysis, consulting the primary research articles is recommended.
References
- 1. Carbonic anhydrase inhibitors. Inhibition of cytosolic isozyme XIII with aromatic and heterocyclic sulfonamides: a novel target for the drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Saccharin Sulfonamides as Inhibitors of Carbonic Anhydrases I, II, VII, XII, and XIII - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Assay: Inhibition of human carbonic anhydrase 13 after 15 mins by stopped flow CO2 hydration method (CHEMBL1227626) - ChEMBL [ebi.ac.uk]
Unraveling the Structure-Activity Relationship of Carbonic Anhydrase XIII Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of inhibitors targeting Carbonic Anhydrase XIII (CA XIII), a cytosolic isoenzyme implicated in various physiological and pathological processes. By examining the structure-activity relationships (SAR) of diverse chemical scaffolds, this document aims to facilitate the rational design of potent and selective CA XIII inhibitors. The quantitative data presented, alongside detailed experimental protocols and visual representations of relevant biological pathways and screening workflows, offers a valuable resource for researchers in the field of drug discovery.
Comparative Analysis of CA XIII Inhibitors
The inhibitory potency of various compounds against CA XIII is summarized below. The data is organized by chemical class to highlight key structural features influencing activity.
Table 1: Sulfonamide-Based CA XIII Inhibitors
Primary sulfonamides are the most extensively studied class of carbonic anhydrase inhibitors. Their inhibitory action is primarily mediated by the coordination of the sulfonamide anion to the zinc ion in the enzyme's active site.
| Compound | R Group | Kᵢ (nM) vs CA XIII | Kᵢ (nM) vs CA I | Kᵢ (nM) vs CA II | Kᵢ (nM) vs CA IX | Reference |
| Acetazolamide | N-acetyl-thiadiazole | 17 | 250 | 12 | 25 | [1][2] |
| Methazolamide | N-methyl-thiadiazole | 23 | 50 | 14 | 30 | [1] |
| Dichlorophenamide | 4,5-dichloro-benzene | 20 | 3800 | 38 | 450 | [1] |
| Dorzolamide | Thienothiophene derivative | 19 | 2200 | 3 | 480 | [1] |
| Sulfanilamide | Unsubstituted phenyl | 56 | 930 | 230 | 980 | [1] |
| Homosulfanilamide | Phenylmethyl | 45 | 1000 | 250 | 1150 | [1] |
| Aminobenzolamide | 4-amino-benzene | 1.3 | 10 | 1.2 | 15 | [1] |
Structure-Activity Relationship (SAR) Insights for Sulfonamides:
-
Aromatic/Heterocyclic Core: The nature of the aromatic or heterocyclic ring to which the sulfonamide group is attached significantly influences potency and selectivity.
-
Substitution Pattern: Substituents on the aromatic/heterocyclic ring can modulate the electronic properties of the sulfonamide group and introduce additional interactions with the enzyme's active site, thereby affecting inhibitory activity. For instance, the 4-amino group in aminobenzolamide leads to a significant increase in potency against CA XIII.[1]
-
Tail Approach: Modifications at positions distal to the zinc-binding sulfonamide group (the "tail") can exploit differences in the active site cavities among CA isoenzymes to achieve selectivity.
Table 2: Coumarin-Based CA XIII Inhibitors
Coumarins represent a class of non-classical CA inhibitors. They are believed to act as pro-drugs, undergoing hydrolysis within the enzyme's active site to an open-chain carboxylic acid, which then binds to the zinc ion.
| Compound | Substitution Pattern | Kᵢ (nM) vs CA XIII | Reference |
| Coumarin-15 | 6-carboxy | 48 | [3] |
| Coumarin-17 (Thiocoumarin) | 6-methoxy | 40 | [3] |
| Coumarin-18 | 6-carbomethoxy | 41 | [3] |
| Coumarin-21 | 6-hydroxymethyl | 45 | [3] |
| Coumarin-22 | 6-aminomethyl | 43 | [3] |
Structure-Activity Relationship (SAR) Insights for Coumarins:
-
Substitution at Position 6: Modifications at the 6-position of the coumarin ring appear to be well-tolerated and can lead to potent inhibition of CA XIII.[3]
-
Ester vs. Carboxylic Acid: For CA XIII, both the free carboxylic acid (Coumarin-15) and its methyl ester (Coumarin-18) exhibit similar potent inhibition, suggesting efficient hydrolysis of the ester within the active site.[3]
Table 3: Other Heterocyclic CA XIII Inhibitors
Various other heterocyclic scaffolds are being explored for their potential to inhibit carbonic anhydrases. Data for their activity against CA XIII is still emerging.
| Compound Class | Scaffold | Kᵢ (nM) vs CA XIII | Reference |
| Triazole Derivative | 4-substituted pyridine-3-sulfonamide with triazole | 137 (for a representative compound) | [4] |
| Thiadiazole Derivative | 1,3,4-thiadiazole | Emerging Data - Specific Kᵢ for CA XIII not widely reported | [5][6] |
| Oxadiazole Derivative | 1,3,4-oxadiazole | Emerging Data - Specific Kᵢ for CA XIII not widely reported | [7][8] |
Structure-Activity Relationship (SAR) Insights for Other Heterocycles:
-
The exploration of diverse heterocyclic scaffolds is a promising strategy for identifying novel CA XIII inhibitors with unique binding modes and potentially improved selectivity profiles. Further research is needed to establish clear SAR for these emerging classes against CA XIII.
Experimental Protocols
Stopped-Flow CO₂ Hydration Assay for CA Inhibition
This method measures the catalytic activity of carbonic anhydrase by monitoring the pH change associated with the hydration of CO₂. The inhibition constants (Kᵢ) are determined by measuring the enzyme's activity at various concentrations of the inhibitor.
Materials:
-
Recombinant human CA XIII
-
Stopped-flow spectrophotometer
-
Buffer: 20 mM HEPES or Tris, pH 7.4
-
Indicator: Phenol Red (0.2 mM) or other suitable pH indicator
-
CO₂-saturated water (substrate)
-
Inhibitor compounds of interest
-
Anhydrous Na₂SO₄ (for maintaining ionic strength)
-
Enzyme stock solution in appropriate buffer (e.g., 20 mM Tris-HCl, pH 7.5)
Procedure:
-
Preparation of Reagents:
-
Prepare the assay buffer and bring it to the desired temperature (typically 25°C).
-
Prepare a stock solution of the pH indicator in the assay buffer.
-
Prepare CO₂-saturated water by bubbling CO₂ gas through chilled, deionized water for at least 30 minutes. Maintain on ice.
-
Prepare stock solutions of the inhibitor compounds in a suitable solvent (e.g., DMSO) and make serial dilutions.
-
-
Enzyme Activity Measurement (Uninhibited):
-
Equilibrate the stopped-flow instrument to the assay temperature.
-
One syringe of the stopped-flow apparatus is filled with the enzyme solution (containing a known concentration of CA XIII and the pH indicator in the assay buffer).
-
The second syringe is filled with the CO₂-saturated water.
-
Rapidly mix the contents of the two syringes. The hydration of CO₂ to carbonic acid will cause a pH drop, which is monitored by the change in absorbance of the pH indicator at its λ_max (e.g., 557 nm for phenol red).
-
Record the initial rate of the reaction (the linear phase of the absorbance change).
-
-
Enzyme Activity Measurement (Inhibited):
-
Pre-incubate the enzyme solution with various concentrations of the inhibitor for a defined period (e.g., 15 minutes) at room temperature.
-
Repeat the enzyme activity measurement as described in step 2 for each inhibitor concentration.
-
-
Data Analysis:
-
Calculate the initial velocity (V₀) of the reaction from the slope of the initial linear portion of the absorbance versus time curve.
-
Plot the percentage of enzyme activity remaining against the inhibitor concentration.
-
Determine the IC₅₀ value, which is the concentration of inhibitor that causes 50% inhibition of the enzyme activity.
-
Calculate the inhibition constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [S]/Kₘ), where [S] is the substrate concentration and Kₘ is the Michaelis-Menten constant for the substrate.
-
Visualizing Pathways and Workflows
Role of Cytosolic CAs in pH Regulation
Cytosolic carbonic anhydrases, including CA XIII, play a crucial role in maintaining intracellular pH (pHi) homeostasis. They catalyze the rapid interconversion of carbon dioxide and bicarbonate, thereby influencing the concentration of protons within the cell. This function is particularly important in the context of cancer, where altered metabolism leads to an acidic tumor microenvironment.
Caption: Role of CA XIII in intracellular pH regulation.
Experimental Workflow for CA Inhibitor Screening
The identification of novel CA inhibitors often involves a multi-step screening process to identify and characterize potent and selective compounds.
Caption: High-throughput screening workflow for CA inhibitors.
References
- 1. carbonic-anhydrases-role-in-ph-control-and-cancer - Ask this paper | Bohrium [bohrium.com]
- 2. Characterization of CA XIII, a novel member of the carbonic anhydrase isozyme family - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. dot | Graphviz [graphviz.org]
- 5. Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cytotoxic Properties of 1,3,4-Thiadiazole Derivatives—A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Research progress on the synthesis and pharmacology of 1,3,4-oxadiazole and 1,2,4-oxadiazole derivatives: a mini review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. An Understanding of Mechanism-Based Approaches for 1,3,4-Oxadiazole Scaffolds as Cytotoxic Agents and Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Inhibition of Carbonic Anhydrase XIII by Acetazolamide and Methazolamide: A Guide for Researchers
For Immediate Release
This guide provides a comparative analysis of the inhibitory effects of two common sulfonamide inhibitors, acetazolamide and methazolamide, on human carbonic anhydrase XIII (CA XIII). This document is intended for researchers, scientists, and drug development professionals working in the field of carbonic anhydrase inhibition.
Introduction
Carbonic anhydrase XIII (CA XIII) is one of the 15 known isoforms of human carbonic anhydrases, which are zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. While the physiological role of many CA isoforms has been extensively studied, the specific functions of CA XIII are less well understood, though it is known to be expressed in various tissues, including the salivary glands, kidneys, and gastrointestinal tract. Acetazolamide and methazolamide are widely used, first-generation carbonic anhydrase inhibitors (CAIs) with broad-spectrum activity against multiple CA isoforms. Understanding their comparative inhibitory potential against CA XIII is crucial for the development of isoform-specific inhibitors and for elucidating the physiological roles of this particular enzyme.
Quantitative Comparison of Inhibitory Potency
| Inhibitor | Target Enzyme | Inhibition Constant (Ki) |
| Acetazolamide | Human Carbonic Anhydrase XIII (hCA XIII) | 21 nM |
| Methazolamide | Human Carbonic Anhydrase XIII (hCA XIII) | Data not available |
Note: The absence of a reported Ki value for methazolamide against hCA XIII in the current literature highlights a knowledge gap that may warrant further investigation.
Experimental Protocols
The determination of the inhibition constants for carbonic anhydrase inhibitors is typically performed using a stopped-flow spectrophotometric assay to measure the kinetics of the CA-catalyzed CO₂ hydration reaction.
Stopped-Flow CO₂ Hydration Assay
This method measures the ability of an inhibitor to block the enzymatic hydration of carbon dioxide.
Principle: The hydration of CO₂ by carbonic anhydrase produces protons, leading to a decrease in the pH of the solution. This pH change is monitored in real-time using a pH indicator dye, such as phenol red, which exhibits a change in absorbance at a specific wavelength as the pH changes. The initial rate of the reaction is determined by measuring the rate of change in absorbance. By performing the assay in the presence of varying concentrations of the inhibitor, the inhibition constant (Ki) can be calculated.
Materials and Reagents:
-
Recombinant human carbonic anhydrase XIII (hCA XIII)
-
Acetazolamide and/or Methazolamide solutions of known concentrations
-
CO₂-saturated water (substrate)
-
Buffer solution (e.g., Tris-HCl, pH 7.5)
-
pH indicator dye (e.g., phenol red)
-
Stopped-flow spectrophotometer
Procedure:
-
Enzyme and Inhibitor Preparation: A solution of hCA XIII is prepared in the assay buffer. A range of inhibitor concentrations is also prepared.
-
Reaction Setup: The stopped-flow instrument is set up with two syringes. One syringe contains the enzyme solution (with or without the inhibitor), and the other contains the CO₂-saturated water and the pH indicator dye.
-
Initiation of Reaction: The contents of the two syringes are rapidly mixed in the observation cell of the spectrophotometer, initiating the CO₂ hydration reaction.
-
Data Acquisition: The change in absorbance of the pH indicator is monitored over a short period (typically milliseconds to seconds) at a specific wavelength (e.g., 557 nm for phenol red).
-
Data Analysis: The initial rates of the catalyzed reaction are calculated from the slope of the absorbance change over time.
-
Determination of Ki: The inhibition constant (Ki) is determined by plotting the reaction rates against the inhibitor concentrations and fitting the data to the appropriate inhibition model (e.g., Michaelis-Menten kinetics for competitive inhibition).
Comparative Inhibition Pathway
The following diagram illustrates the general mechanism of carbonic anhydrase inhibition by sulfonamides like acetazolamide and methazolamide and highlights the current state of knowledge regarding their comparative effect on CA XIII.
Caption: Comparative inhibition of CA XIII by acetazolamide and methazolamide.
Conclusion
Acetazolamide is a potent inhibitor of human carbonic anhydrase XIII with a reported Ki value of 21 nM. While methazolamide is known to be a broad-spectrum carbonic anhydrase inhibitor, specific quantitative data on its inhibitory activity against CA XIII is currently lacking in the scientific literature. The standard method for determining such inhibitory constants is the stopped-flow CO₂ hydration assay. Further research is required to fully characterize and compare the inhibitory profile of methazolamide against CA XIII, which would be valuable for the development of more selective carbonic anhydrase inhibitors.
A Comparative Guide to the Cross-Reactivity of Carbonic Anhydrase Inhibitors with a Focus on Carbonic Anhydrase XIII
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the cross-reactivity profiles of common carbonic anhydrase (CA) inhibitors, with a specific emphasis on their activity against the cytosolic isoform, Carbonic Anhydrase XIII (CA XIII). The information presented herein is supported by experimental data from peer-reviewed scientific literature, offering a valuable resource for researchers in drug discovery and development.
Introduction to Carbonic Anhydrase XIII and Inhibitor Cross-Reactivity
Carbonic anhydrases (CAs) are a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[1] Humans express 15 different CA isoforms, each with distinct tissue distribution and physiological roles. Carbonic Anhydrase XIII (CA XIII) is a cytosolic isoform found in various tissues, including the salivary glands, kidneys, and gastrointestinal tract. While its precise physiological functions are still under investigation, its involvement in pH regulation makes it a potential therapeutic target.
Many clinically used carbonic anhydrase inhibitors (CAIs), primarily from the sulfonamide class, were developed before the discovery of all CA isoforms. Consequently, these inhibitors often exhibit broad cross-reactivity, inhibiting multiple CA isoforms to varying degrees. Understanding the selectivity profile of these inhibitors is crucial for designing more specific drugs with fewer off-target effects. This guide focuses on the interaction of common CAIs with CA XIII in comparison to other well-characterized isoforms.
Quantitative Comparison of Inhibitor Activity
The inhibitory potency of a compound is typically expressed by its inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50). A lower Ki or IC50 value indicates a more potent inhibitor. The following tables summarize the inhibition constants of several common sulfonamide inhibitors and a selection of saccharin-based sulfonamides against a panel of human carbonic anhydrase isoforms, including CA XIII.
Table 1: Inhibition Constants (Ki) of Common Sulfonamide Inhibitors Against Human Carbonic Anhydrase Isoforms (in nM)
| Inhibitor | hCA I | hCA II | hCA IV | hCA VA | hCA VB | hCA VI | hCA VII | hCA IX | hCA XII | hCA XIII | hCA XIV |
| Acetazolamide | 250 | 12 | 74 | 57 | 4.5 | 95 | 2.5 | 25 | 5.7 | 21 | 41 |
| Methazolamide | 50 | 14 | 36 | - | - | - | - | 25 | 5.7 | - | - |
| Dorzolamide | 3000 | 1.9 | 31 | - | - | - | - | 48 | 4.5 | - | - |
| Brinzolamide | 3100 | 3.2 | - | - | - | - | - | 52 | 5.1 | - | - |
Data for Acetazolamide against hCA I, II, IV, VA, VB, VI, VII, IX, XII, XIII, and XIV were compiled from multiple sources for a comprehensive overview. Data for Methazolamide, Dorzolamide, and Brinzolamide are presented as reported in the available literature. A hyphen (-) indicates that data was not available in the searched resources.
Table 2: Dissociation Constants (Kd) of Saccharin and Modified Saccharin Sulfonamides Against Human Carbonic Anhydrase Isoforms (in nM)[1]
| Compound | hCA I | hCA II | hCA VII | hCA XII | hCA XIII |
| Saccharin | >10000 | 5900 | 1000 | 2000 | 4000 |
| Compound 2 | 3000 | 1200 | 110 | 100 | 200 |
| Compound 3 | 1.1 | 1.2 | 0.8 | 3.5 | 1.6 |
| Compound 4 | 0.33 | 0.82 | 0.5 | 25 | 1.1 |
These values represent the dissociation constant (Kd), which is closely related to the inhibition constant (Ki) for competitive inhibitors.
Experimental Protocols
The determination of inhibition and dissociation constants is performed using various biophysical and enzymatic assays. Below are detailed protocols for three commonly employed methods.
Stopped-Flow CO2 Hydration Assay
This is the gold standard method for measuring the catalytic activity of carbonic anhydrases and their inhibition.
Principle: This assay measures the enzyme-catalyzed hydration of CO2 by monitoring the associated pH change using a pH indicator. The rate of color change of the indicator is proportional to the rate of the enzymatic reaction.
Protocol:
-
Reagent Preparation:
-
Buffer: 20 mM HEPES or TAPS buffer, pH 7.5, containing 0.1 M Na2SO4 or NaClO4 as an electrolyte.
-
Enzyme Solution: A stock solution of the purified carbonic anhydrase isoform is prepared in the assay buffer. The final concentration in the assay is typically in the low nanomolar range.
-
Inhibitor Solutions: A series of dilutions of the inhibitor are prepared in the appropriate solvent (e.g., DMSO), and then further diluted in the assay buffer.
-
CO2 Solution: CO2-saturated water is prepared by bubbling CO2 gas through chilled, deionized water.
-
pH Indicator: A solution of a suitable pH indicator (e.g., p-nitrophenol, phenol red) is prepared in the assay buffer.
-
-
Instrumentation: The assay is performed using a stopped-flow instrument equipped with a spectrophotometer. The instrument rapidly mixes the enzyme/inhibitor solution with the CO2-saturated buffer.
-
Procedure:
-
The enzyme and inhibitor are pre-incubated for a defined period to allow for binding.
-
The enzyme-inhibitor solution is rapidly mixed with the CO2-saturated buffer containing the pH indicator.
-
The change in absorbance of the pH indicator is monitored over time (typically in milliseconds).
-
-
Data Analysis:
-
The initial velocity (V0) of the reaction is determined from the linear phase of the absorbance change.
-
IC50 values are determined by plotting the initial velocity against the inhibitor concentration and fitting the data to a dose-response curve.
-
Ki values are calculated from the IC50 values using the Cheng-Prusoff equation, which requires knowledge of the substrate concentration and the Michaelis-Menten constant (Km) of the enzyme for CO2.
-
Fluorescent Thermal Shift Assay (FTSA)
FTSA, also known as Differential Scanning Fluorimetry (DSF) or ThermoFluor, is a high-throughput method to screen for ligand binding and determine binding affinities.
Principle: The assay measures the thermal stability of a protein by monitoring its unfolding temperature (Tm). Ligand binding typically stabilizes the protein, leading to an increase in its Tm. This change in Tm is dependent on the ligand concentration and its binding affinity.
Protocol:
-
Reagent Preparation:
-
Protein Solution: A solution of the purified carbonic anhydrase isoform is prepared in a suitable buffer (e.g., phosphate or HEPES buffer).
-
Fluorescent Dye: A fluorescent dye that binds to hydrophobic regions of unfolded proteins (e.g., SYPRO Orange) is used.
-
Ligand (Inhibitor) Solutions: A series of dilutions of the inhibitor are prepared.
-
-
Instrumentation: The assay is performed in a real-time PCR instrument capable of monitoring fluorescence changes during a thermal ramp.
-
Procedure:
-
The protein, fluorescent dye, and inhibitor (at various concentrations) are mixed in the wells of a 96- or 384-well PCR plate.
-
The plate is heated in the real-time PCR instrument with a gradual temperature increase (e.g., 1°C/minute) from a starting temperature (e.g., 25°C) to a final temperature (e.g., 95°C).
-
The fluorescence intensity is measured at each temperature increment.
-
-
Data Analysis:
-
A melting curve is generated by plotting fluorescence intensity versus temperature.
-
The Tm is determined as the midpoint of the unfolding transition, often calculated from the peak of the first derivative of the melting curve.
-
The change in Tm (ΔTm) is plotted against the logarithm of the inhibitor concentration.
-
The dissociation constant (Kd) is determined by fitting this data to a theoretical binding model.
-
Isothermal Titration Calorimetry (ITC)
ITC is a powerful technique that directly measures the heat changes associated with molecular interactions, providing a complete thermodynamic profile of the binding event.
Principle: ITC measures the heat released or absorbed when a ligand is titrated into a solution containing a macromolecule. The resulting thermogram can be used to determine the binding affinity (Ka, the inverse of Kd), stoichiometry (n), and enthalpy (ΔH) of the interaction.
Protocol:
-
Reagent Preparation:
-
Macromolecule (Enzyme) Solution: A solution of the purified carbonic anehydrase isoform is prepared in a degassed buffer.
-
Ligand (Inhibitor) Solution: A solution of the inhibitor is prepared in the same, degassed buffer. The ligand concentration is typically 10-20 times higher than the enzyme concentration.
-
-
Instrumentation: The experiment is performed using an isothermal titration calorimeter.
-
Procedure:
-
The sample cell is filled with the enzyme solution, and the injection syringe is filled with the inhibitor solution.
-
A series of small, precise injections of the inhibitor solution are made into the sample cell while the temperature is kept constant.
-
The heat change associated with each injection is measured.
-
-
Data Analysis:
-
The heat change per injection is plotted against the molar ratio of inhibitor to enzyme.
-
This binding isotherm is then fitted to a suitable binding model (e.g., one-site binding model) to determine the Kd, stoichiometry (n), and enthalpy of binding (ΔH).
-
Cross-Reactivity Profile of Carbonic Anhydrase Inhibitors
The following diagram illustrates the concept of inhibitor cross-reactivity, highlighting the varied inhibition profiles of different compounds across several key carbonic anhydrase isoforms, including CA XIII. The thickness of the connecting lines represents the strength of inhibition (a thicker line indicates a lower Ki value and thus stronger inhibition).
Caption: Inhibition profiles of various CA inhibitors across different isoforms.
Conclusion
This guide provides a comparative overview of the cross-reactivity of several carbonic anhydrase inhibitors, with a particular focus on their interaction with CA XIII. The presented data, summarized in clear tables, and the detailed experimental protocols offer a valuable resource for researchers. The visualization of the cross-reactivity profiles highlights the varied selectivity of these compounds. While some inhibitors, like certain saccharin sulfonamides, show potent inhibition of CA XIII, the more classical sulfonamides like acetazolamide also demonstrate significant activity against this isoform. This information is critical for the rational design of novel, isoform-selective carbonic anhydrase inhibitors for various therapeutic applications. Further research is warranted to fully elucidate the inhibition profiles of a wider range of compounds against all human CA isoforms to guide future drug development efforts.
References
Validating the Specificity of a Novel Carbonic Anhydrase XIII Inhibitor: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The development of isoform-specific inhibitors for carbonic anhydrases (CAs) is a critical area of research, given the diverse physiological roles of these enzymes and their implications in various diseases. Carbonic anhydrase XIII (CA XIII) is a cytosolic isoform with distinct expression patterns, making it a potential therapeutic target. This guide provides a framework for validating the specificity of a novel inhibitor against CA XIII, comparing its performance with the broad-spectrum inhibitor Acetazolamide, and detailing the essential experimental protocols.
Data Presentation: Inhibitor Specificity Profile
The cornerstone of validating a novel inhibitor is to determine its binding affinity (Ki) against the target isoform (CA XIII) and compare it to its affinity for other off-target CA isoforms. A higher Ki value indicates weaker inhibition. The following table summarizes the inhibition data for a novel series of benzenesulphonamide-based 1,3,4-oxadiazole inhibitors and the well-established, non-selective inhibitor Acetazolamide.[1]
| Inhibitor | hCA I (Ki, nM) | hCA II (Ki, nM) | hCA IX (Ki, nM) | hCA XIII (Ki, nM) |
| Novel Inhibitor (Compound 6h) | >10000 | 98.6 | 128.4 | 16.4 |
| Acetazolamide (Standard) | 250 | 12 | 25 | 17.0 |
Data for the novel inhibitor is from a study on benzenesulphonamide linked-1,3,4-oxadiazole hybrids.[1] Acetazolamide data is compiled from multiple sources for comparison.[1][2][3]
From this data, the novel inhibitor "Compound 6h" demonstrates significant selectivity for CA XIII over other tested isoforms, particularly the ubiquitous CA I. While its potency against CA XIII is comparable to Acetazolamide, its much weaker inhibition of CA I highlights its potential for a more targeted therapeutic effect with fewer off-target effects.
Experimental Protocols
Accurate and reproducible experimental methods are paramount for validating inhibitor specificity. The following are detailed protocols for two key assays in the characterization of carbonic anhydrase inhibitors.
Stopped-Flow CO₂ Hydration Assay
This is the gold-standard method for measuring the catalytic activity of carbonic anhydrases and determining the inhibition constants of their inhibitors. The assay measures the pH change resulting from the CA-catalyzed hydration of CO₂ to bicarbonate and a proton.
Materials:
-
Stopped-flow spectrophotometer
-
Assay Buffer: 20 mM HEPES or Trizma base, pH 7.4, containing 20 mM NaClO₄
-
Enzyme solution: Purified recombinant human CA isoforms (I, II, IX, XIII)
-
Substrate solution: CO₂-saturated water
-
pH indicator: Phenol red (or other suitable indicator)
-
Inhibitor stock solutions (in DMSO)
Procedure:
-
Enzyme and Inhibitor Preparation:
-
Prepare a stock solution of the purified CA enzyme in the assay buffer.
-
Prepare serial dilutions of the inhibitor in DMSO.
-
-
Assay Setup:
-
Set the stopped-flow instrument to the appropriate wavelength for the chosen pH indicator (e.g., 420 nm for phenol red).
-
Equilibrate the instrument and all solutions to a constant temperature (typically 25°C).
-
-
Measurement of Uncatalyzed Rate:
-
Mix the assay buffer containing the pH indicator with the CO₂-saturated water in the stopped-flow instrument.
-
Record the change in absorbance over time to determine the uncatalyzed rate of CO₂ hydration.
-
-
Measurement of Catalyzed Rate:
-
Mix the enzyme solution (in assay buffer with pH indicator) with the CO₂-saturated water.
-
Record the change in absorbance over time to determine the enzyme-catalyzed rate.
-
-
Inhibition Assay:
-
Pre-incubate the enzyme with various concentrations of the inhibitor for a set period (e.g., 15 minutes).
-
Mix the enzyme-inhibitor solution with the CO₂-saturated water.
-
Record the change in absorbance over time for each inhibitor concentration.
-
-
Data Analysis:
-
Calculate the initial rates of reaction from the absorbance data.
-
Plot the enzyme activity as a function of inhibitor concentration.
-
Determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition).
-
Calculate the Ki value using the Cheng-Prusoff equation, which takes into account the substrate concentration and the enzyme's Michaelis constant (Km).
-
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique to verify target engagement of an inhibitor within a cellular context. The principle is that a ligand binding to its target protein stabilizes the protein, leading to an increase in its melting temperature.
Materials:
-
Cultured cells expressing the target protein (CA XIII)
-
Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Inhibitor stock solution (in DMSO)
-
PCR thermocycler
-
SDS-PAGE and Western blotting reagents
-
Antibody specific to the target protein (CA XIII)
Procedure:
-
Cell Treatment:
-
Culture cells to an appropriate confluency.
-
Treat the cells with the inhibitor at various concentrations or with a vehicle control (DMSO) for a specific duration.
-
-
Heat Treatment:
-
Harvest the cells and resuspend them in a suitable buffer.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the samples to a range of temperatures using a thermocycler for a short period (e.g., 3 minutes).
-
-
Cell Lysis and Protein Extraction:
-
Lyse the cells by freeze-thaw cycles or by adding lysis buffer.
-
Separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation.
-
-
Protein Analysis:
-
Quantify the total protein concentration in the soluble fraction.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Probe the membrane with a primary antibody specific for CA XIII, followed by a secondary antibody conjugated to a detectable marker (e.g., HRP).
-
-
Data Analysis:
-
Quantify the band intensity for CA XIII at each temperature for both inhibitor-treated and vehicle-treated samples.
-
Plot the percentage of soluble protein as a function of temperature to generate a melting curve.
-
A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement and stabilization.
-
Mandatory Visualizations
Experimental Workflow for Specificity Validation
Caption: Workflow for validating the specificity of a novel CA XIII inhibitor.
Physiological Role of Carbonic Anhydrase XIII
Caption: The role of CA XIII in intracellular pH regulation.
References
- 1. 3-Functionalised benzenesulphonamide based 1,3,4-oxadiazoles as selective carbonic anhydrase XIII inhibitors: Design, synthesis and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Acetazolamide and human carbonic anhydrases: retrospect, review and discussion of an intimate relationship - PubMed [pubmed.ncbi.nlm.nih.gov]
comparing CA XIII inhibition across different species
A comprehensive guide to the inhibition of Carbonic Anhydrase XIII (CA XIII) across different species, designed for researchers and drug development professionals. This guide provides a comparative analysis of inhibitor potencies, details on experimental methodologies, and a visual representation of the assay workflow.
Comparative Analysis of CA XIII Inhibition
Carbonic Anhydrase XIII (CA XIII) is a cytosolic enzyme involved in various physiological processes. Understanding its inhibition profile across different species is crucial for the development of selective inhibitors and for translational research. This guide summarizes the available quantitative data on the inhibition of CA XIII from human and mouse sources.
The inhibitory potency of various compounds against human and mouse CA XIII is presented in Table 1. The data reveals that sulfonamides, a well-known class of CA inhibitors, are effective against CA XIII. For instance, acetazolamide shows a high affinity for mouse CA XIII with an inhibition constant (Ki) of 17 nM.[1]
Table 1: Inhibition Constants (Ki) and Dissociation Constants (Kd) for CA XIII Inhibitors in Human and Mouse
| Species | Inhibitor | Inhibitor Class | Potency (Ki / Kd) |
| Mouse | Acetazolamide | Sulfonamide | 17 nM (Ki)[1] |
| Mouse | Cyanate | Anion | 0.25 µM (Ki)[1][2] |
| Mouse | Thiocyanate | Anion | 0.25 µM - 0.74 mM (Ki)[2] |
| Mouse | Cyanide | Anion | 0.25 µM - 0.74 mM (Ki)[2] |
| Mouse | Sulfamide | Anion | 0.25 µM - 0.74 mM (Ki)[2] |
| Human | Trithiocarbonate | Anion | 0.43 mM (Ki)[3] |
| Human | Saccharin | Sulfonamide | 1.0 - 5.9 mM (Kd)[4] |
| Human | Saccharin Sulfonamides | Sulfonamide | Nanomolar range (Kd)[4] |
Note: Ki represents the inhibition constant, and Kd represents the dissociation constant. Lower values indicate higher potency.
In addition to the species-specific data, a study on mammalian CA isoforms reported that Grayanotoxin III inhibits CA XIII with a Ki in the submicromolar range of 0.51-2.15 µM, although the specific species was not detailed.[5]
Experimental Protocols
The determination of inhibitor potency against CA XIII is typically performed using enzyme inhibition assays. A common method is the stopped-flow CO2 hydration assay.
Stopped-Flow CO2 Hydration Assay
This method measures the catalytic activity of carbonic anhydrase by monitoring the hydration of CO2. The assay is performed using a stopped-flow instrument, which allows for the rapid mixing of enzyme and substrate solutions and the subsequent measurement of the reaction kinetics.
Principle: The enzymatic hydration of CO2 to bicarbonate is coupled to a pH indicator. The change in pH resulting from the formation of bicarbonate is monitored spectrophotometrically by the change in absorbance of the pH indicator.
General Protocol:
-
Enzyme and Inhibitor Preparation: A solution of purified recombinant CA XIII is prepared in a suitable buffer (e.g., Tris-HCl) at a specific pH. The inhibitor is dissolved in an appropriate solvent (e.g., DMSO) and diluted to various concentrations.
-
Assay Mixture: The enzyme solution is incubated with the inhibitor for a defined period to allow for binding.
-
Reaction Initiation: The enzyme-inhibitor mixture is rapidly mixed with a CO2-saturated solution in the stopped-flow apparatus.
-
Data Acquisition: The change in absorbance of the pH indicator is recorded over time.
-
Data Analysis: The initial rate of the reaction is calculated from the absorbance data. The inhibition constant (Ki) is determined by fitting the data of reaction rates at different inhibitor concentrations to the appropriate inhibition model (e.g., Michaelis-Menten kinetics for competitive inhibition).
The following diagram illustrates the general workflow of a carbonic anhydrase inhibition assay.
Signaling Pathways
While CA XIII is a catalytic enzyme and not a classical signaling protein with defined upstream and downstream pathways in the same sense as kinases or receptors, its activity influences cellular pH and ion balance, which can in turn affect various signaling events. The fundamental process, however, is the enzymatic reaction itself.
The following diagram illustrates the basic catalytic mechanism of carbonic anhydrase and its inhibition.
References
- 1. Characterization of CA XIII, a novel member of the carbonic anhydrase isozyme family - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Carbonic anhydrase inhibitors. Inhibition of the newly isolated murine isozyme XIII with anions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Carbonic anhydrase inhibitors. Inhibition of cytosolic isoforms I, II, III, VII and XIII with less investigated inorganic anions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Saccharin Sulfonamides as Inhibitors of Carbonic Anhydrases I, II, VII, XII, and XIII - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of mammalian carbonic anhydrases I-XIV with grayanotoxin III: solution and in silico studies - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vivo Efficacy of Carbonic Anhydrase XIII (CA13) Modulation in Disease Models: A Review of Current Evidence
For researchers, scientists, and drug development professionals, understanding the in vivo validation of therapeutic targets is critical. This guide provides an objective overview of the current experimental evidence for the role of Carbonic Anhydrase XIII (CA13) in disease models, with a focus on in vivo studies. While specific, selective CA13 inhibitors have yet to be extensively validated in vivo, existing research highlights the potential of modulating CA13 activity as a therapeutic strategy, particularly in the context of cancer.
Carbonic Anhydrase XIII (CA13) is a cytosolic enzyme that catalyzes the reversible hydration of carbon dioxide to bicarbonate and protons.[1] Its physiological roles are still being elucidated, but emerging evidence points to its involvement in cancer biology.[2]
CA13 in Breast Cancer Bone Metastasis: An In Vivo Overexpression Study
A key study has investigated the role of CA13 in a mouse model of breast cancer bone metastasis. This research demonstrated that CA13 may act as a suppressor of metastasis.[2]
Experimental Protocol:
-
Cell Lines: Human breast cancer cell lines (iRFP-iCSCL-10A), which exhibit cancer stem cell-like properties, and control cells (iRFP-MCF10A) were used.
-
Animal Model: An in vivo bone metastasis model was established by injecting the cancer cells into the hind legs of mice.
-
Intervention: iRFP-iCSCL-10A cells were engineered to overexpress CA13.
-
Analysis: The formation of bone metastases was monitored over a 5-week period. In vitro assays were also performed to assess cell migration and invasion.[2]
Key Findings:
Overexpression of CA13 in the iRFP-iCSCL-10A breast cancer cells led to a significant suppression of bone metastasis in the mouse model.[2] In vitro, CA13 overexpression inhibited the migration and invasion of these cancer cells.[2] Furthermore, the study found that lower expression of CA13 in breast cancer patients correlated with significantly shorter overall and disease-free survival rates.[2]
The proposed mechanism for this anti-metastatic effect involves the reduction of Vascular Endothelial Growth Factor A (VEGF-A) and Macrophage Colony-Stimulating Factor (M-CSF) expression.[2]
Below is a diagram illustrating the experimental workflow.
Potential for CA13 Inhibition
While the aforementioned study focused on CA13 overexpression, the enzyme's catalytic activity and its susceptibility to inhibitors suggest that targeting CA13 with small molecules could be a viable therapeutic approach in other contexts. Recombinant mouse CA13 has been shown to be catalytically active and highly susceptible to inhibition by sulfonamides, such as acetazolamide, with an inhibition constant in the nanomolar range.[3]
Signaling Pathway Context
The precise signaling pathways regulated by CA13 in disease are not yet fully elucidated. However, its role in modulating the tumor microenvironment through its influence on pH and the expression of factors like VEGF-A and M-CSF suggests a potential link to pathways involved in angiogenesis, cell migration, and immune cell recruitment.
The diagram below depicts a hypothetical signaling pathway illustrating the potential impact of CA13 activity in the tumor microenvironment.
Comparison with Other Carbonic Anhydrase Isoforms
CA13 is one of several cytosolic carbonic anhydrase isoforms, including CA I, II, III, and VII.[1] While they share a common catalytic function, their tissue distribution and specific physiological roles can differ. For instance, CA IX and CA XII are membrane-bound isoforms that are well-established as markers and therapeutic targets in cancer due to their role in regulating tumor pH and contributing to an aggressive phenotype.[1] Unlike these tumor-promoting isoforms, the current evidence suggests a tumor-suppressive role for CA13 in breast cancer.[2]
Future Directions and Conclusion
The existing in vivo data, primarily from overexpression studies, positions CA13 as a potential negative regulator of breast cancer metastasis. This is a significant finding that warrants further investigation into the therapeutic potential of modulating CA13 activity.
Future research should focus on the development and in vivo validation of specific CA13 inhibitors. Such studies will be crucial to determine if inhibiting CA13 could be a therapeutic strategy in other cancers or diseases where its activity is pathologically elevated. A direct comparison of the efficacy of a selective CA13 inhibitor against other established carbonic anhydrase inhibitors or standard-of-care treatments in relevant disease models will be a critical next step in the clinical translation of these findings.
References
Unveiling Target Function: A Comparative Guide to Knockdown and Knockout of CA13 for Target Validation
For researchers, scientists, and drug development professionals, the precise validation of a biological target is a critical step in the drug discovery pipeline. This guide provides an objective comparison of two powerful gene silencing techniques, knockdown and knockout, as applied to the study of Carbonic Anhydrase XIII (CA13), a cytosolic enzyme implicated in pH regulation and various disease states.
Carbonic Anhydrase XIII (CA13) is a zinc metalloenzyme that catalyzes the reversible hydration of carbon dioxide to bicarbonate and protons, playing a crucial role in maintaining acid-base balance in various tissues.[1][2][3][4] Its expression in the gastrointestinal tract, kidneys, and reproductive organs suggests its involvement in a range of physiological processes.[2][5] Dysregulation of CA13 has been associated with conditions such as idiopathic intracranial hypertension, mixed sleep apnea, and has been shown to suppress bone metastasis in breast cancer, making it an intriguing target for therapeutic intervention.[2][3][6]
This guide will delve into the nuances of using transient gene knockdown versus permanent gene knockout to probe the function of CA13, providing a framework for designing robust target validation studies.
Knockdown vs. Knockout: A Head-to-Head Comparison for CA13
The choice between knockdown and knockout technologies is a critical decision in experimental design, with each approach offering distinct advantages and limitations for validating CA13 as a drug target. Knockdown technologies, such as those employing small interfering RNAs (siRNAs) or short hairpin RNAs (shRNAs), lead to a temporary and partial reduction in gene expression at the mRNA level.[7][8] In contrast, gene knockout, most commonly achieved using CRISPR/Cas9 technology, results in the complete and permanent inactivation of the target gene.[7][9]
| Feature | Knockdown (e.g., siRNA/shRNA) | Knockout (e.g., CRISPR/Cas9) | Rationale for CA13 Target Validation |
| Mechanism | Post-transcriptional gene silencing by degrading mRNA.[7] | Permanent disruption of the gene at the DNA level.[7] | Knockout provides a definitive loss-of-function phenotype, crucial for validating CA13's role in disease. Knockdown allows for the study of dose-dependent effects of CA13 reduction. |
| Effect Duration | Transient, lasting for a few days.[7] | Permanent and heritable.[9] | The transient nature of knockdown is suitable for initial, rapid screening of CA13 function. The permanence of knockout is ideal for developing stable cell lines or animal models for long-term studies. |
| Level of Silencing | Partial reduction in protein levels (typically 70-90%).[10] | Complete ablation of protein expression.[9] | Complete knockout of CA13 is the gold standard for validating antibody specificity and for unequivocally determining the consequences of its absence.[7][11] |
| Off-Target Effects | Can occur due to partial sequence homology with other mRNAs.[12] | Can occur through cleavage of unintended genomic sites.[13] | Rigorous bioinformatic analysis and experimental validation are essential to minimize and control for off-target effects in both approaches when studying CA13. |
| Phenotypic Analysis | May result in hypomorphic phenotypes due to residual protein expression. | Provides a null phenotype, which can sometimes be lethal or compensated for by other genes. | Observing a partial phenotype with CA13 knockdown can provide insights into the functional threshold of the enzyme. A null phenotype from knockout reveals the essentiality of CA13. |
| Speed and Cost | Relatively fast and cost-effective for initial screens. | Can be more time-consuming and expensive to generate and validate knockout cell lines or animals.[14] | Initial validation of CA13's role can be rapidly assessed using knockdown, with promising results being followed up by the more resource-intensive knockout approach. |
Experimental Methodologies
Robust and reproducible experimental protocols are paramount for the accurate interpretation of target validation studies. Below are detailed methodologies for performing knockdown and knockout of CA13 in a cellular context.
CA13 Knockdown using siRNA
This protocol describes the transient knockdown of CA13 in a human cell line (e.g., MCF-7 breast cancer cells) using synthetic small interfering RNAs (siRNAs).
Materials:
-
MCF-7 cells
-
Opti-MEM I Reduced Serum Medium
-
Lipofectamine RNAiMAX Transfection Reagent
-
Control siRNA (non-targeting)
-
CA13-specific siRNA duplexes (at least two different sequences are recommended)
-
Phosphate-Buffered Saline (PBS)
-
Culture medium (e.g., DMEM with 10% FBS)
-
Reagents for RNA extraction and qRT-PCR
-
Reagents for protein lysis and Western blotting
Protocol:
-
Cell Seeding: 24 hours prior to transfection, seed MCF-7 cells in 6-well plates at a density that will result in 30-50% confluency at the time of transfection.
-
siRNA-Lipofectamine Complex Formation:
-
For each well, dilute 50 pmol of siRNA (control or CA13-specific) into 250 µL of Opti-MEM medium and mix gently.
-
In a separate tube, dilute 5 µL of Lipofectamine RNAiMAX into 250 µL of Opti-MEM medium, mix gently, and incubate for 5 minutes at room temperature.
-
Combine the diluted siRNA and diluted Lipofectamine RNAiMAX (total volume ~500 µL), mix gently, and incubate for 20 minutes at room temperature to allow for complex formation.
-
-
Transfection: Add the 500 µL of siRNA-lipid complex to each well containing cells and medium. Gently rock the plate to ensure even distribution.
-
Incubation: Incubate the cells at 37°C in a CO2 incubator for 48-72 hours.
-
Validation of Knockdown:
-
qRT-PCR: Harvest RNA from the cells, reverse transcribe to cDNA, and perform quantitative real-time PCR using primers specific for CA13 and a housekeeping gene (e.g., GAPDH) to determine the percentage of mRNA knockdown.
-
Western Blot: Lyse the cells and perform Western blot analysis using a validated primary antibody against CA13 to assess the reduction in protein levels.
-
CA13 Knockout using CRISPR/Cas9
This protocol outlines the generation of a stable CA13 knockout cell line using the CRISPR/Cas9 system.
Materials:
-
MCF-7 cells
-
LentiCRISPRv2 plasmid (containing Cas9 and a guide RNA cloning site)
-
CA13-specific single guide RNAs (sgRNAs) (at least two different sequences targeting an early exon are recommended)
-
Control sgRNA (non-targeting)
-
Lipofectamine 3000 Transfection Reagent
-
Puromycin
-
Reagents for genomic DNA extraction and sequencing
-
Reagents for Western blotting
Protocol:
-
sgRNA Design and Cloning: Design and clone CA13-specific sgRNAs into the LentiCRISPRv2 plasmid according to the manufacturer's protocol.
-
Transfection:
-
24 hours prior to transfection, seed MCF-7 cells in 6-well plates.
-
Transfect the cells with the LentiCRISPRv2-sgRNA plasmid (control or CA13-specific) using Lipofectamine 3000 following the manufacturer's instructions.
-
-
Selection: 48 hours post-transfection, begin selection by adding puromycin to the culture medium at a pre-determined optimal concentration.
-
Clonal Isolation: After 7-10 days of selection, surviving cells are likely to have integrated the plasmid. Isolate single cells by limiting dilution or fluorescence-activated cell sorting (FACS) into 96-well plates to generate clonal populations.
-
Validation of Knockout:
-
Genomic DNA Sequencing: Expand the single-cell clones and extract genomic DNA. PCR amplify the region of the CA13 gene targeted by the sgRNA and sequence the product to identify insertions or deletions (indels) that result in a frameshift mutation.
-
Western Blot: Perform Western blot analysis on lysates from validated knockout clones to confirm the complete absence of the CA13 protein.
-
Visualizing the Workflow and Pathways
To aid in the conceptualization of these processes, the following diagrams illustrate the experimental workflows and a hypothetical signaling pathway involving CA13.
References
- 1. Carbonic anhydrase 13 - Wikipedia [en.wikipedia.org]
- 2. CA13 carbonic anhydrase 13 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 3. CA13 carbonic anhydrase 13 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 4. Carbonic anhydrase - Wikipedia [en.wikipedia.org]
- 5. WikiGenes - CA13 - carbonic anhydrase XIII [wikigenes.org]
- 6. GeneCards Commercial Trial - LifeMap Sciences [lifemapsc.com]
- 7. huabio.com [huabio.com]
- 8. licorbio.com [licorbio.com]
- 9. quora.com [quora.com]
- 10. cellecta.com [cellecta.com]
- 11. creative-diagnostics.com [creative-diagnostics.com]
- 12. Optimization of specific RNA knockdown in mammalian cells with CRISPR-Cas13 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. CRISPR-Cas13-Mediated Knockdown of Regulator of G-Protein Signaling 8 (RGS8) Does Not Affect Purkinje Cell Dendritic Development - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Heritable gene knockout in Caenorhabditis elegans by direct injection of Cas9-sgRNA ribonucleoproteins - PubMed [pubmed.ncbi.nlm.nih.gov]
comparative analysis of cytosolic carbonic anhydrase inhibitors
A Comparative Analysis of Cytosolic Carbonic Anhydrase Inhibitors
This guide provides a detailed comparative analysis of inhibitors targeting cytosolic carbonic anhydrases (CAs), intended for researchers, scientists, and professionals in drug development. We will explore different classes of inhibitors, their performance based on experimental data, and the methodologies used to evaluate them.
Introduction to Cytosolic Carbonic Anhydrases
Carbonic anhydrases (CAs) are a family of metalloenzymes that catalyze the rapid interconversion of carbon dioxide (CO₂) and water to bicarbonate (HCO₃⁻) and protons (H⁺).[1] Among the 16 known human α-CA isoforms, several are located in the cytoplasm, including the ubiquitous and physiologically dominant CA I and CA II, as well as CA III, CA VII, and CA XIII.[2][3] These cytosolic isoforms are crucial for a variety of physiological processes, including pH regulation, CO₂ homeostasis, and ion transport.[4] While essential for normal function, their inhibition is a key consideration in drug design, particularly when targeting other CA isoforms, such as the tumor-associated CA IX and CA XII, to avoid off-target effects.[5][6][7]
Key Classes of Inhibitors
The most studied and clinically relevant class of carbonic anhydrase inhibitors (CAIs) are the sulfonamides and their derivatives (sulfamates and sulfamides).[6] These compounds typically exhibit high affinity for CA enzymes by coordinating to the zinc ion in the active site.[8] However, a significant challenge in the field is achieving isoform-specific inhibition, as many sulfonamides potently inhibit the widespread cytosolic isoforms CA I and II, leading to potential side effects.[2][6]
Other classes of inhibitors include:
-
Anions: Metal complexing anions represent a secondary class of CA inhibitors.[9]
-
Coumarins and Sulfocoumarins: These have emerged as another class of effective CAIs.[10]
-
Carbohydrate-based Inhibitors: The addition of glycosyl moieties to sulfonamide scaffolds has been explored to improve solubility and selectively target extracellular isoforms over intracellular ones.[6][11]
Comparative Performance of Cytosolic CA Inhibitors
The primary metric for evaluating the performance of a CA inhibitor is its inhibition constant (Kᵢ), which represents the concentration of inhibitor required to produce 50% inhibition. A lower Kᵢ value indicates a more potent inhibitor. Selectivity is determined by comparing the Kᵢ values across different CA isoforms.
The following tables summarize the inhibition constants for various classes of sulfonamide-based inhibitors against the cytosolic isoforms hCA I and hCA II, with data for the tumor-associated isoforms hCA IX and hCA XII included for selectivity comparison.
Table 1: Inhibition Constants (Kᵢ) of Various Sulfonamide Derivatives Against Human CA Isoforms
| Inhibitor Class / Compound | hCA I (Kᵢ) | hCA II (Kᵢ) | hCA IX (Kᵢ) | hCA XII (Kᵢ) | Reference |
| Acetazolamide (Standard) | 278.8 nM | 12.1 nM / 293.4 nM | 25.8 nM | - | [4][12] |
| 2-Mercapto-benzenesulfonamides | 1.5 - 5.7 µM | 15 - 16 nM | 160 - 1950 nM | 1.2 - 413 nM | [5] |
| Hydrazino-Sulfonamides | 0.55 - 48.3 µM | 5.1 - 420 nM | 3.2 - 680 nM | - | [13] |
| S-substituted 4-chloro-2-mercapto-5-methyl-benzenesulfonamides | 2.7 - 18.7 µM | 2.4 - 214 nM | 1.4 - 47.5 nM | 1.7 - 569 nM | [7] |
| Compound 15 (Pyrazole-carboxamide) | 725.7 nM | 3.3 nM | 6.1 nM | 75.8 nM | [4] |
| (E)-pyrrol-2(3H)-ones (Compound 3b) | 368.7 nM | 81.4 nM | - | - | [14] |
| (E)-pyrrol-2(3H)-ones (Compound 3n) | - | - | 41.3 nM | 39.1 nM | [14] |
| Maltose-based Sulfonamide (Compound 113) | 4261 nM | 271 nM | 2.1 nM | - | [6] |
Note: Data is compiled from multiple sources and experimental conditions may vary. Values presented as ranges reflect the performance of a series of related compounds.
Analysis of Selectivity
As the data indicates, many potent inhibitors of CA II, a key cytosolic isoform, have been developed, with some compounds showing Kᵢ values in the low nanomolar range.[4][5][13] However, these often show significant activity against other isoforms as well. The development of isoform-selective inhibitors is a major goal, especially for anti-cancer therapies targeting CA IX and XII, where inhibition of cytosolic CAs is undesirable.
-
Selectivity for Tumor-Associated Isoforms: Researchers have successfully designed inhibitors with high selectivity for the tumor-associated isoforms over cytosolic ones. For example, a maltose-based compound demonstrated a 2029-fold selectivity for CA IX over CA I and a 129-fold selectivity over CA II.[6] Similarly, S-substituted 4-chloro-2-mercapto-5-methyl-benzenesulfonamides have shown potent, low nanomolar inhibition of hCA IX while being inefficient inhibitors of hCA I.[7] The clinical candidate SLC-0111 is also noted for poorly inhibiting the off-target cytosolic isoforms CA I and II.[11]
-
Selectivity for Other Cytosolic Isoforms: While CA I and II are the most studied, other cytosolic isoforms are also targets of interest. For instance, a series of benzothiazole-6-sulfonamides were found to potently and selectively inhibit hCA II and hCA VII, while the cytosolic hCA I was less sensitive.[2] In contrast, hCA III is generally much less susceptible to inhibition by common sulfonamides compared to hCA I and II.[3]
Experimental Protocols
Accurate evaluation of inhibitor performance relies on standardized and robust experimental methodologies.
Key Experiment 1: Carbonic Anhydrase Inhibition Assay (Stopped-Flow)
This is the gold standard method for measuring the kinetics of CA-catalyzed CO₂ hydration and its inhibition.
Principle: The assay measures the rate of pH change resulting from the protons produced during the CO₂ hydration reaction. An inhibitor's presence will slow this rate. The inhibition constant (Kᵢ) is determined by measuring the enzyme's catalytic activity at various inhibitor concentrations.[15]
Methodology:
-
Enzyme and Inhibitor Preparation: A solution of purified, recombinant human CA isoform is prepared. The inhibitor is dissolved, typically in a DMSO/water solution, and serially diluted.
-
Reaction Buffer: A buffer solution (e.g., Tris) containing a pH indicator (e.g., phenol red) is prepared.
-
CO₂ Substrate: A CO₂-saturated water solution is prepared by bubbling CO₂ gas into chilled, deionized water.
-
Measurement: The enzyme/inhibitor solution is rapidly mixed with the CO₂-saturated solution in a stopped-flow instrument.
-
Data Acquisition: The change in absorbance of the pH indicator is monitored over time, reflecting the change in pH. The initial rates of the reaction are calculated.
-
Kᵢ Determination: The Kᵢ values are calculated by fitting the initial rate data to the Michaelis-Menten equation for competitive inhibition or using the Cheng-Prusoff equation.[4]
Key Experiment 2: Cell-Based Electrical Impedance Assay
This method provides real-time, label-free monitoring of cellular responses to CA inhibitors, offering insights beyond simple enzyme kinetics.[10]
Principle: Cells are cultured on electrodes, and a small alternating current is applied. The impedance of the system is measured, which is influenced by cell adhesion, morphology, and proliferation. Effective CA IX inhibitors, for example, can alter the tumor microenvironment, leading to changes in cell behavior that are detectable as impedance shifts.[10]
Methodology:
-
Cell Culture: Cancer cells (e.g., HT29) are seeded onto specialized electrode-containing culture plates (e.g., ECIS plates).
-
Hypoxic Conditions: Cells are often cultured under hypoxic conditions to induce the expression of target enzymes like CA IX.
-
Inhibitor Treatment: Once cells form a stable monolayer, they are treated with various concentrations of the CA inhibitor. A broad-spectrum inhibitor like Acetazolamide may be used as a control.[10]
-
Impedance Monitoring: The electrical impedance is continuously monitored in real-time using a dedicated biosensing platform.
-
Data Analysis: Changes in impedance over time are analyzed to assess the inhibitor's effect on cell monolayer integrity, which can be correlated with changes in cell adhesion, proliferation, or viability.[10]
-
Validation: Findings are often complemented with traditional endpoint assays like cell viability (MTT) or microscopy to validate the impedance results.[10]
Visualizations
Caption: Sulfonamide inhibitor binding to the active site zinc ion.
Caption: Key steps in the stopped-flow CA inhibition assay.
Caption: Logic for determining inhibitor selectivity.
References
- 1. mdpi.com [mdpi.com]
- 2. 2-((1H-Benzo[d]imidazol-2-yl)amino)benzo[d]thiazole-6-sulphonamides: a class of carbonic anhydrase II and VII-selective inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Carbonic anhydrase inhibitors. Selective inhibition of human tumor-associated isozymes IX and XII and cytosolic isozymes I and II with some substituted-2-mercapto-benzenesulfonamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. An overview of carbohydrate-based carbonic anhydrase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Carbonic anhydrase inhibitors: inhibition of human cytosolic isozymes I and II and tumor-associated isozymes IX and XII with S-substituted 4-chloro-2-mercapto-5-methyl-benzenesulfonamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Dissecting the inhibition mechanism of cytosolic versus transmembrane carbonic anhydrases by ESR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Carbonic anhydrase inhibitors. inhibition of cytosolic isozymes I and II and transmembrane, cancer-associated isozyme IX with anions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Quantitative assessment of specific carbonic anhydrase inhibitors effect on hypoxic cells using electrical impedance assays - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Experimental Carbonic Anhydrase Inhibitors for the Treatment of Hypoxic Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis, carbonic anhydrase I and II inhibition studies of the 1,3,5-trisubstituted-pyrazolines - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. taylorandfrancis.com [taylorandfrancis.com]
- 15. researchgate.net [researchgate.net]
Validating the Use of Carbonic Anhydrase XIII as a Biomarker: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Carbonic Anhydrase XIII (CA XIII) with other biomarkers, supported by experimental data, to validate its potential use in clinical and research settings.
Introduction to Carbonic Anhydrase XIII
Carbonic Anhydrase XIII (CA XIII) is a member of the carbonic anhydrase family of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and protons. As a cytosolic isozyme, CA XIII is expressed in various normal tissues, including the colon, small intestine, and reproductive system, where it is believed to play a role in maintaining pH homeostasis. Emerging research suggests that altered expression of CA XIII may be associated with certain pathological conditions, particularly cancer, indicating its potential as a disease biomarker.
CA XIII as a Biomarker in Colorectal Cancer
Studies have shown that the expression of CA XIII is significantly down-regulated in colorectal tumor cells compared to adjacent normal tissue. This suggests a potential role for CA XIII as a tumor suppressor. The down-regulation is observed in both adenomas and adenocarcinomas, with the lowest levels detected in carcinoma samples. This pattern of expression is similar to that of other cytosolic carbonic anhydrases, CA I and CA II, in colorectal cancer.
Comparative Data
The following table summarizes the expression of CA XIII in colorectal cancer compared to normal tissue, as determined by immunohistochemistry (IHC).
| Biomarker | Tissue Type | Expression Level (Mean Staining Index) | Reference |
| CA XIII | Normal Colonic Mucosa | 2.5 | |
| Colorectal Adenoma | 1.5 | ||
| Colorectal Adenocarcinoma | 0.8 | ||
| CA I | Normal Colonic Mucosa | 2.8 | |
| Colorectal Adenoma | 1.2 | ||
| Colorectal Adenocarcinoma | 0.5 | ||
| CA II | Normal Colonic Mucosa | 2.7 | |
| Colorectal Adenoma | 1.4 | ||
| Colorectal Adenocarcinoma | 0.6 |
Alternative Biomarkers for Colorectal Cancer
Several other biomarkers are currently used or are under investigation for the diagnosis and prognosis of colorectal cancer.
| Biomarker | Type | Application | Advantages | Disadvantages |
| Carcinoembryonic Antigen (CEA) | Protein | Monitoring disease recurrence and response to therapy. | Widely available and routinely used. | Low sensitivity and specificity for early-stage disease. |
| Cancer Antigen 19-9 (CA 19-9) | Carbohydrate Antigen | Prognosis and monitoring. | Can be elevated in a significant number of patients. | Not specific to colorectal cancer; also elevated in other gastrointestinal cancers and benign conditions. |
| KRAS mutations | Genetic | Predicting response to anti-EGFR therapy. | Well-established predictive marker. | Only informative for a subset of patients with wild-type KRAS. |
| Microsatellite Instability (MSI) | Genetic | Prognosis and predicting response to immunotherapy. | Identifies patients who may benefit from immune checkpoint inhibitors. | Present in only about 15% of colorectal cancers. |
| Methylated SEPT9 | Epigenetic | Early detection through blood-based testing. | Non-invasive. | Moderate sensitivity and specificity. |
CA XIII in Other Cancers
Preliminary studies suggest that CA XIII expression may also be altered in other cancers, such as renal and pancreatic cancer. However, more research is needed to validate its utility as a biomarker for these diseases and to compare its performance against established markers.
Potential Alternative Biomarkers
| Cancer Type | Alternative Biomarkers |
| Renal Cell Carcinoma | PD-L1, Carbonic Anhydrase IX (CA IX), KIM-1 |
| Pancreatic Cancer | CA 19-9, CEA, S100P, MUC1 |
Experimental Protocols
Immunohistochemistry (IHC) for CA XIII Detection
This protocol is adapted from a study investigating CA XIII expression in colorectal cancer.
1. Tissue Preparation:
-
Fix fresh tissue specimens in 4% paraformaldehyde in 0.1 M phosphate buffer (pH 7.4) for 24 hours at 4°C.
-
Dehydrate the samples through a graded series of ethanol and embed in paraffin.
-
Cut 5 µm thick sections and mount on glass slides.
2. Deparaffinization and Rehydration:
-
Deparaffinize the sections in xylene.
-
Rehydrate through a graded series of ethanol to distilled water.
3. Antigen Retrieval:
-
Incubate slides in 10 mM sodium citrate buffer (pH 6.0) at 95°C for 20 minutes.
-
Allow slides to cool to room temperature.
4. Staining:
-
Block endogenous peroxidase activity with 3% hydrogen peroxide in methanol for 10 minutes.
-
Block non-specific binding with 10% normal goat serum in phosphate-buffered saline (PBS) for 30 minutes.
-
Incubate with a primary antibody against human CA XIII (e.g., a rabbit polyclonal antibody) diluted in PBS overnight at 4°C.
-
Wash with PBS.
-
Incubate with a biotinylated secondary antibody (e.g., goat anti-rabbit IgG) for 1 hour at room temperature.
-
Wash with PBS.
-
Incubate with avidin-biotin-peroxidase complex for 1 hour at room temperature.
-
Wash with PBS.
-
Develop the color with 3,3'-diaminobenzidine (DAB) and counterstain with hematoxylin.
5. Analysis:
-
The intensity of the staining can be scored on a scale (e.g., 0 = no staining, 1 = weak, 2 = moderate, 3 = strong).
-
The percentage of positive cells is also determined.
-
A staining index can be calculated by multiplying the intensity score by the percentage of positive cells.
Western Blotting for CA XIII Detection
1. Protein Extraction:
-
Homogenize tissue samples in RIPA buffer supplemented with protease inhibitors.
-
Centrifuge the lysate to pellet cellular debris and collect the supernatant.
-
Determine the protein concentration using a BCA assay.
2. SDS-PAGE and Transfer:
-
Denature protein samples by boiling in Laemmli buffer.
-
Separate proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
3. Immunodetection:
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against CA XIII diluted in blocking buffer overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
4. Detection:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and visualize using a chemiluminescence imaging system.
-
Use a loading control, such as β-actin or GAPDH, to normalize for protein loading.
Signaling Pathways and Workflows
General Carbonic Anhydrase Activity and pH Regulation
The primary role of carbonic anhydrases, including CA XIII, is to maintain pH homeostasis by catalyzing the reversible hydration of carbon dioxide. This fundamental process is crucial for various cellular functions.
Caption: General catalytic activity of Carbonic Anhydrase XIII.
Experimental Workflow for CA XIII Biomarker Validation
The following diagram illustrates a typical workflow for validating CA XIII as a biomarker.
Caption: Experimental workflow for CA XIII biomarker validation.
Conclusion
Current evidence strongly suggests that down-regulation of Carbonic Anhydrase XIII is a frequent event in colorectal cancer, positioning it as a promising candidate biomarker for this disease. Its performance, particularly in combination with other markers, warrants further investigation through large-scale validation studies. While its role in other cancers is less defined, the initial findings encourage further exploration. The provided experimental protocols offer a foundation for researchers to standardize methodologies for detecting and quantifying CA XIII, which is crucial for advancing its clinical validation.
A Comparative Guide to Assessing the Therapeutic Index of Carbonic Anhydrase 13 Inhibitors
For researchers and drug development professionals, the therapeutic index (TI) is a critical measure of a drug's safety, quantifying the window between its therapeutic effect and toxic side effects.[1][2] This guide provides a comparative framework for assessing the therapeutic index of inhibitors targeting Carbonic Anhydrase 13 (CA XIII), a cytosolic zinc metalloenzyme involved in the reversible hydration of carbon dioxide.[3][4] CA XIII plays physiological roles in various tissues, including the kidneys and gastrointestinal tract, and is being explored as a potential therapeutic target.[5]
Understanding the Therapeutic Index (TI)
The therapeutic index is classically defined as the ratio of the dose that produces toxicity in 50% of the population (TD50) to the dose that elicits a desired therapeutic effect in 50% of the population (ED50).[1][6]
TI = TD50 / ED50
In preclinical animal studies, the lethal dose for 50% of the population (LD50) is often used instead of the TD50.[1][7] A higher TI value indicates a wider margin of safety between the effective and toxic doses of a compound.[1][8] For in vitro assessments, the TI can be estimated by comparing the cytotoxic concentration (e.g., CC50) to the effective concentration (e.g., IC50 or Ki).
Workflow for Therapeutic Index Assessment
The evaluation of a CA XIII inhibitor's therapeutic index involves a multi-step process that integrates efficacy and toxicity testing. The general workflow begins with determining the inhibitor's potency against the target enzyme and then proceeds to assess its toxicity in cellular and animal models.
Caption: Workflow for determining the therapeutic index of CA XIII inhibitors.
Comparative Efficacy of CA XIII Inhibitors
The primary mechanism of CA XIII inhibition involves compounds, typically sulfonamides, binding to the zinc ion within the enzyme's active site.[9][10] The efficacy of these inhibitors is quantified by their inhibition constant (Ki), with lower values indicating higher potency. A comparison of various sulfonamide inhibitors against CA XIII and other physiologically relevant isoforms (CA I, II) and a tumor-associated isoform (CA IX) highlights differences in potency and selectivity.[11]
Table 1: Comparison of Inhibition Constants (Ki) for Various Sulfonamide Inhibitors
| Inhibitor | CA XIII Ki (nM) | CA I Ki (nM) | CA II Ki (nM) | CA IX Ki (nM) |
|---|---|---|---|---|
| Acetazolamide | 23 | 250 | 12 | 25 |
| Methazolamide | 21 | 50 | 14 | 26 |
| Dichlorophenamide | 17 | 3800 | 38 | 35 |
| Dorzolamide | 19 | 3000 | 2.2 | 49 |
| Aminobenzolamide | ~1.9 | 10 | 0.9 | 3.1 |
Data sourced from a study on aromatic and heterocyclic sulfonamides.[11]
Experimental Protocols
Detailed and reproducible protocols are essential for accurate assessment of efficacy and toxicity.
Protocol 1: Determination of CA XIII Inhibition Constant (Ki)
This protocol describes a stopped-flow, CO2 hydration assay to measure the inhibition of CA XIII.
-
Reagents and Buffers:
-
Recombinant human CA XIII enzyme.[4]
-
Buffer: 10 mM HEPES-Tris, pH 7.5, containing 20 mM NaClO4.
-
Substrate: Saturated CO2 solution in water.
-
pH Indicator: 0.2 mM p-nitrophenol.
-
Inhibitor compounds dissolved in a suitable solvent (e.g., DMSO).
-
-
Instrumentation:
-
Stopped-flow spectrophotometer.
-
-
Procedure:
-
Prepare a series of inhibitor dilutions at various concentrations.
-
In one syringe of the stopped-flow instrument, mix the CA XIII enzyme (final concentration ~10 nM), pH indicator, and buffer.
-
In the second syringe, load the CO2 substrate solution.
-
The reaction is initiated by rapidly mixing the contents of the two syringes at a controlled temperature (e.g., 25°C).
-
Monitor the change in absorbance of the pH indicator over time as the hydration of CO2 causes a pH drop.
-
The initial rates of the enzymatic reaction are determined from the slope of the absorbance change.
-
Repeat the assay for each concentration of the inhibitor.
-
-
Data Analysis:
-
Calculate the percentage of enzyme activity remaining at each inhibitor concentration relative to a no-inhibitor control.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
Convert the IC50 to the inhibition constant (Ki) using the Cheng-Prusoff equation, which requires knowledge of the substrate concentration and the enzyme's Michaelis constant (Km) for that substrate.
-
Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol outlines a method to assess the general toxicity of an inhibitor on a human cell line (e.g., HEK293).
-
Materials:
-
HEK293 cells (or other relevant cell line).
-
Cell culture medium (e.g., DMEM with 10% FBS).
-
96-well cell culture plates.
-
Inhibitor compounds.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl).
-
-
Procedure:
-
Seed the 96-well plates with cells at a predetermined density (e.g., 5,000 cells/well) and incubate for 24 hours to allow for attachment.
-
Prepare serial dilutions of the inhibitor compound in the cell culture medium.
-
Remove the old medium from the cells and add the medium containing the different inhibitor concentrations. Include wells with untreated cells (negative control) and a positive control (e.g., a known cytotoxic agent).
-
Incubate the plates for a specified period (e.g., 48 or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours. Viable cells with active mitochondrial reductases will convert the yellow MTT to a purple formazan precipitate.
-
Add the solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance of each well using a microplate reader at a wavelength of ~570 nm.
-
-
Data Analysis:
-
Calculate cell viability as a percentage relative to the untreated control wells.
-
Plot cell viability against the logarithm of the inhibitor concentration.
-
Determine the CC50 (50% cytotoxic concentration) from the resulting dose-response curve.
-
Illustrative Comparison and TI Calculation
To illustrate the application of these assessments, the following table compares two hypothetical CA XIII inhibitors.
Table 2: Hypothetical Performance Comparison of CA XIII Inhibitors
| Parameter | Inhibitor X | Inhibitor Y | Rationale |
|---|---|---|---|
| Efficacy | |||
| CA XIII IC50 | 20 nM | 150 nM | Lower value indicates higher potency. |
| Toxicity | |||
| CC50 (HEK293 cells) | 20,000 nM (20 µM) | 90,000 nM (90 µM) | Higher value indicates lower cytotoxicity. |
| In Vitro TI |
| TI (CC50 / IC50) | 1000 | 600 | A higher ratio suggests a better safety profile. |
In this comparison, Inhibitor X is significantly more potent against CA XIII. Although it is also more cytotoxic than Inhibitor Y, its high potency results in a superior therapeutic index, making it a more promising candidate for further development.
Carbonic Anhydrase Catalytic Cycle
Understanding the fundamental reaction catalyzed by CA XIII is key to appreciating its inhibition mechanism. The enzyme facilitates the interconversion of carbon dioxide and bicarbonate, a crucial process for maintaining pH homeostasis.[3][12] Inhibitors block the active site, preventing this reaction.
References
- 1. Therapeutic index - Wikipedia [en.wikipedia.org]
- 2. What is the therapeutic index of drugs? [medicalnewstoday.com]
- 3. Carbonic anhydrase 13 - Wikipedia [en.wikipedia.org]
- 4. Carbonic Anhydrase XIII/CA13 Products: R&D Systems [rndsystems.com]
- 5. Characterization and inhibition of the recently discovered carbonic anhydrase isoforms CA XIII, XIV and XV - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Canadian Society of Pharmacology and Therapeutics (CSPT) - Therapeutic Index [pharmacologycanada.org]
- 7. derangedphysiology.com [derangedphysiology.com]
- 8. koracademy.com [koracademy.com]
- 9. scbt.com [scbt.com]
- 10. openaccessjournals.com [openaccessjournals.com]
- 11. Carbonic anhydrase inhibitors. Inhibition of cytosolic isozyme XIII with aromatic and heterocyclic sulfonamides: a novel target for the drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. GeneCards Commercial Trial - LifeMap Sciences [lifemapsc.com]
A Head-to-Head Comparison of Novel Versus Established Carbonic Anhydrase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Carbonic anhydrases (CAs) are a family of ubiquitous metalloenzymes that play a critical role in fundamental physiological processes by catalyzing the reversible hydration of carbon dioxide to bicarbonate and a proton. Their involvement in various pathologies, including glaucoma, cancer, epilepsy, and altitude sickness, has made them attractive targets for therapeutic intervention. For decades, established carbonic anhydrase inhibitors (CAIs), such as acetazolamide and dorzolamide, have been utilized in the clinic. However, the quest for improved isoform selectivity and novel therapeutic applications has driven the development of a new generation of CAIs.
This guide provides an objective, data-driven comparison of novel and established CA inhibitors, focusing on their inhibitory potency, isoform selectivity, and cellular effects. All quantitative data are summarized for ease of comparison, and detailed experimental protocols for key assays are provided.
Quantitative Comparison of Inhibitor Potency
The inhibitory potency of CAIs is typically quantified by the inhibition constant (Kᵢ), which represents the concentration of inhibitor required to produce 50% inhibition of enzyme activity. A lower Kᵢ value indicates a more potent inhibitor. The following table summarizes the Kᵢ values of a novel CA inhibitor, SLC-0111, and several established inhibitors against key carbonic anhydrase isoforms.
| Inhibitor | hCA I (Kᵢ, nM) | hCA II (Kᵢ, nM) | hCA IX (Kᵢ, nM) | hCA XII (Kᵢ, nM) |
| Novel Inhibitor | ||||
| SLC-0111 | >10000 | 960 | 45 | 5.7 |
| Established Inhibitors | ||||
| Acetazolamide | 250 | 12 | 25 | 5.7 |
| Dorzolamide | 3000 | 0.52 | 24 | 4.3 |
| Brinzolamide | 3800 | 0.31 | 29 | 5.1 |
hCA: human carbonic anhydrase isoform
Experimental Protocols
Stopped-Flow CO₂ Hydration Assay for Kᵢ Determination
This method measures the kinetics of the CA-catalyzed hydration of CO₂ to determine the inhibition constant (Kᵢ) of a compound.
Principle: The hydration of CO₂ produces a proton, leading to a decrease in pH. This pH change is monitored using a pH indicator, and the initial rate of the reaction is measured. The assay is performed in the absence and presence of various concentrations of the inhibitor to determine its effect on the enzyme's catalytic activity.
Materials:
-
Stopped-flow spectrophotometer
-
Purified recombinant human CA isozymes (hCA I, II, IX, or XII)
-
CO₂-saturated water (substrate)
-
Buffer (e.g., Tris-HCl, pH 7.4)
-
pH indicator (e.g., phenol red)
-
Inhibitor compound of interest
-
Acetazolamide (as a standard inhibitor)
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the purified CA enzyme in the assay buffer.
-
Prepare a series of dilutions of the inhibitor and the standard (acetazolamide) in the assay buffer.
-
Prepare the CO₂-saturated water by bubbling CO₂ gas through chilled, deionized water.
-
-
Assay Performance:
-
The assay is performed using a stopped-flow instrument that rapidly mixes the enzyme solution with the CO₂-saturated substrate solution.
-
The reaction is initiated by mixing equal volumes of the enzyme/inhibitor solution and the CO₂-saturated water.
-
The change in absorbance of the pH indicator is monitored over time at its maximum wavelength.
-
-
Data Analysis:
-
The initial rates of the enzymatic reaction are calculated from the linear phase of the absorbance change.
-
The Kᵢ value is determined by fitting the data to the Michaelis-Menten equation for competitive inhibition.
-
MTT Assay for Cellular Proliferation
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[1][2][3][4]
Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by metabolically active cells, primarily by NAD(P)H-dependent oxidoreductase enzymes, to form purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Materials:
-
96-well plates
-
Cancer cell lines (e.g., HT-29, MCF7, PC3)[5]
-
Cell culture medium
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the CA inhibitor for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the treatment period, add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The cell viability is expressed as a percentage of the control (untreated cells). The IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of cell growth) can be calculated from the dose-response curve.
Signaling Pathways and Experimental Workflows
Carbonic Anhydrase IX in Hypoxia Signaling
Under hypoxic conditions, a common feature of solid tumors, the transcription factor Hypoxia-Inducible Factor 1α (HIF-1α) is stabilized. HIF-1α then translocates to the nucleus and induces the expression of various genes, including Carbonic Anhydrase IX (CA IX). CA IX is a transmembrane enzyme that contributes to the acidification of the tumor microenvironment, which in turn promotes tumor progression, metastasis, and resistance to therapy.[6]
CA IX Signaling Pathway in Hypoxia
Carbonic Anhydrase II in Aqueous Humor Secretion
In the ciliary body of the eye, carbonic anhydrase II (CA II) plays a crucial role in the production of aqueous humor. The inhibition of CA II reduces the formation of bicarbonate ions, which in turn decreases the secretion of aqueous humor and lowers intraocular pressure. This is the primary mechanism of action for CAIs used in the treatment of glaucoma.
Role of CA II in Aqueous Humor Secretion
Experimental Workflow for CA Inhibitor Evaluation
The development of new CA inhibitors follows a structured workflow, from initial screening to preclinical evaluation.
Experimental Workflow for CA Inhibitor Evaluation
References
- 1. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. researchhub.com [researchhub.com]
- 3. researchgate.net [researchgate.net]
- 4. MTT Analysis Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 5. Frontiers | Discovery of a novel 4-pyridyl SLC-0111 analog targeting tumor-associated carbonic anhydrase isoform IX through tail-based design approach with potent anticancer activity [frontiersin.org]
- 6. mdpi.com [mdpi.com]
Safety Operating Guide
Navigating the Safe Disposal of Carbonic Anhydrase Inhibitor 13: A Comprehensive Guide for Laboratory Professionals
I. Immediate Safety and Handling Protocols
Before initiating any disposal procedures, it is crucial to consult the material safety data sheet (MSDS) for Carbonic Anhydrase Inhibitor 13. In the absence of a specific MSDS, the following general precautions for sulfonamide-based compounds should be strictly observed.
Personal Protective Equipment (PPE):
| PPE Item | Specification |
| Gloves | Nitrile or other chemically resistant gloves |
| Eye Protection | Safety glasses with side shields or goggles |
| Lab Coat | Standard laboratory coat |
| Respiratory | Use in a well-ventilated area. |
Emergency Procedures:
-
Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15-20 minutes.[1] Remove contaminated clothing. If irritation persists, seek medical attention.
-
Eye Contact: Immediately flush eyes with running water for at least 15 minutes, holding eyelids open.[1] Seek immediate medical attention.[1]
-
Inhalation: Move to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[1]
-
Ingestion: Do not induce vomiting.[1] Rinse mouth with water. Seek immediate medical attention.
II. Step-by-Step Disposal Procedure
Experimental Protocol: Deactivation of Small Spills
-
Restrict Access: Cordon off the spill area to prevent exposure.
-
Absorb Spill: Cover the spill with an inert absorbent material such as vermiculite, sand, or a commercial chemical absorbent.
-
Collect Absorbent: Carefully scoop the absorbed material into a designated, labeled hazardous waste container.
-
Decontaminate Surface: Clean the spill area with a suitable solvent (e.g., ethanol), followed by soap and water.
-
Dispose of Materials: All contaminated materials, including gloves and absorbent pads, must be placed in the hazardous waste container.
Waste Stream Management:
| Waste Type | Disposal Container | Labeling Requirements |
| Solid CAI-13 | Labeled, sealed, and chemically compatible container | "Hazardous Waste," "this compound" |
| Contaminated Labware | Puncture-resistant, labeled sharps container | "Hazardous Waste," "Contaminated Sharps" |
| Contaminated PPE | Labeled, sealed plastic bag or container | "Hazardous Waste," "Contaminated PPE" |
| Aqueous Solutions of CAI-13 | Labeled, sealed, and chemically compatible container | "Hazardous Waste," "Aqueous Waste with CAI-13" |
III. Logical Workflow for Disposal
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
IV. Environmental and Regulatory Considerations
It is imperative to comply with all local, state, and federal regulations regarding hazardous waste disposal.[2][3][4] Many sulfonamide-based compounds can persist in the environment and may have ecotoxicological effects.[5] Therefore, they should never be disposed of down the drain or in regular trash. Always utilize your institution's designated hazardous waste management program.[6]
By following these detailed procedures, laboratory professionals can ensure the safe and responsible disposal of this compound, contributing to a culture of safety and environmental stewardship.
References
- 1. mykcai.kcai.edu [mykcai.kcai.edu]
- 2. epa.gov [epa.gov]
- 3. Solid waste guidance and policy | Colorado Department of Public Health and Environment [cdphe.colorado.gov]
- 4. Indiana Code Title 13, Article 20 (2024) - Solid Waste Management :: 2024 Indiana Code :: U.S. Codes and Statutes :: U.S. Law :: Justia [law.justia.com]
- 5. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
Essential Safety and Logistical Information for Handling Carbonic Anhydrase Inhibitors
For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of chemical compounds is paramount. This guide provides essential, immediate safety and logistical information for handling Carbonic Anhydrase Inhibitor 13, with procedural, step-by-step guidance. The following information is based on safety data for similar carbonic anhydrase inhibitors and established laboratory safety protocols.
Personal Protective Equipment (PPE)
When handling this compound, a comprehensive approach to personal protection is crucial to minimize exposure and ensure laboratory safety. The following table summarizes the recommended PPE.
| Body Part | Personal Protective Equipment | Standard/Specification |
| Eyes/Face | Tightly fitting safety goggles with side-shields or a face shield.[1][2] | Conforming to EN 166 (EU) or NIOSH (US).[1] |
| Skin | Protective gloves (chemically resistant) and impervious clothing.[1][2] | Gloves must satisfy Regulation (EU) 2016/425 and standard EN 374.[3] |
| Respiratory | A full-face respirator is recommended if exposure limits are exceeded or if irritation or other symptoms are experienced.[1] | Use equipment tested and approved under appropriate government standards such as NIOSH (US) or EN 166(EU).[3] |
Hazard Identification and First Aid
It is imperative to be aware of the potential hazards associated with this compound and the appropriate first aid measures.
| Exposure Route | Potential Hazard | First Aid Measures |
| Inhalation | May cause respiratory irritation. | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention.[3] |
| Skin Contact | May cause skin irritation. | Wash off with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.[3] |
| Eye Contact | May cause serious eye irritation. | Rinse cautiously with water for several minutes.[1] Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.[1][2] |
| Ingestion | Harmful if swallowed.[2] | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Call a poison center or doctor if you feel unwell.[2][3] |
Operational and Disposal Plans
A clear plan for handling and disposal is essential for laboratory safety and environmental protection.
Handling and Storage:
-
Handle in a well-ventilated place.[1]
-
Avoid contact with skin and eyes.[1]
-
Avoid the formation of dust and aerosols.[1]
-
Keep the container tightly closed in a dry and well-ventilated place.[3]
-
Store in a cool place.[3]
Spill Management:
-
Evacuate personnel from the spill area.
-
Wear appropriate PPE as outlined above.
-
For solid spills, sweep up and shovel into a suitable, closed container for disposal.[3] Avoid generating dust.
-
For liquid spills, absorb with an inert material and place in a suitable, closed container for disposal.
-
Ventilate the area and wash the spill site after material pickup is complete.
Disposal:
-
Dispose of surplus and non-recyclable solutions to a licensed disposal company.[3]
-
Do not contaminate water, foodstuffs, feed, or seed by storage or disposal.[1]
-
Dispose of contaminated packaging as unused product.[3]
Experimental Workflow for Handling this compound
The following diagram illustrates a standard workflow for handling this compound in a laboratory setting.
Caption: Workflow for Safe Handling of this compound.
Emergency Response Plan for Accidental Exposure
This diagram outlines the immediate steps to take in case of accidental exposure.
Caption: Emergency Response for Accidental Exposure.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
